1-(2-methoxyphenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-6-3-2-5-9(10)12-8-4-7-11-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGEFNKQAVDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461182 | |
| Record name | 1-(2-methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102908-37-2 | |
| Record name | 1-(2-methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways to 1-(2-methoxyphenyl)-1H-pyrazole, a molecule of considerable interest in medicinal chemistry and materials science. We will explore the foundational chemical principles, present detailed and validated experimental protocols, and offer expert insights into the rationale behind procedural choices. This document is designed to be a self-contained resource, enabling researchers to confidently replicate and adapt these syntheses.
Introduction: Significance and Applications of the this compound Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. The introduction of a 2-methoxyphenyl substituent at the N1 position imparts specific conformational and electronic properties that have been exploited in the development of various therapeutic agents. This guide will focus on the practical synthesis of this key building block, providing a solid foundation for further research and development.
Retrosynthetic Strategies
A logical approach to the synthesis of this compound involves retrosynthetic analysis, which deconstructs the target molecule to identify potential starting materials and reaction pathways. The most common disconnections are at the N-aryl bond and the bonds forming the pyrazole ring.
Figure 1. Key retrosynthetic disconnections for this compound.
Key Synthetic Methodologies and Detailed Protocols
This section details the most robust and widely utilized methods for the synthesis of this compound, complete with step-by-step protocols and explanations for the experimental choices.
Pathway 1: The Ullmann Condensation
The Ullmann condensation is a classic, copper-catalyzed method for the formation of C-N bonds. While traditionally requiring harsh conditions, modern modifications have made it a more accessible and versatile reaction.[1]
Mechanism: The reaction is believed to proceed via oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the deprotonated pyrazole and subsequent reductive elimination to form the N-aryl bond.
Experimental Protocol:
-
Reagents:
-
Pyrazole (1.0 eq)
-
2-Iodoanisole (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Toluene (solvent)
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine pyrazole, 2-iodoanisole, CuI, K₂CO₃, and 1,10-phenanthroline.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon).
-
Add anhydrous toluene.
-
Heat the mixture to reflux (approximately 110 °C) for 24-48 hours, monitoring by TLC.
-
Upon completion, cool to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Rationale for Experimental Choices:
-
2-Iodoanisole: Aryl iodides are more reactive than the corresponding bromides or chlorides in Ullmann couplings.
-
CuI: A readily available and effective copper(I) source.
-
K₂CO₃: A strong base required to deprotonate the pyrazole, forming the nucleophilic pyrazolate.
-
1,10-Phenanthroline: A bidentate ligand that stabilizes the copper catalyst and enhances its reactivity, allowing for lower reaction temperatures compared to ligand-free conditions.[2]
-
Toluene: A high-boiling, non-polar solvent suitable for this reaction.
Pathway 2: The Buchwald-Hartwig Amination
A more modern and often higher-yielding alternative to the Ullmann condensation is the palladium-catalyzed Buchwald-Hartwig amination.[2] This reaction generally proceeds under milder conditions and exhibits broad functional group tolerance.[2]
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the pyrazole, deprotonation by a base, and reductive elimination of the product, regenerating the Pd(0) catalyst.[3]
Experimental Protocol:
-
Reagents:
-
Pyrazole (1.2 eq)
-
2-Bromoanisole (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
1,4-Dioxane (solvent)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Add pyrazole and 2-bromoanisole.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once complete, cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography.
-
Rationale for Experimental Choices:
-
2-Bromoanisole: While more reactive aryl iodides can be used, aryl bromides are often more cost-effective.
-
Pd₂(dba)₃/Xantphos: This is a robust and commonly used catalyst/ligand system for C-N cross-coupling reactions. Xantphos is a bulky, electron-rich ligand that promotes the key steps of the catalytic cycle.[4]
-
Cs₂CO₃: A strong base that is effective in deprotonating the pyrazole. Other bases like sodium tert-butoxide can also be used.[3]
-
1,4-Dioxane: A common solvent for Buchwald-Hartwig reactions, although others like toluene can also be employed.
Figure 2. Simplified workflow for N-arylation reactions.
Pathway 3: Cyclocondensation
This approach builds the pyrazole ring from acyclic precursors, offering a convergent and often high-yielding route. The reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent is a classic and reliable method.[5]
Mechanism: The synthesis proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Experimental Protocol:
-
Reagents:
-
(2-Methoxyphenyl)hydrazine hydrochloride (1.0 eq)
-
1,1,3,3-Tetramethoxypropane (1.0 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalytic)
-
-
Procedure:
-
Dissolve (2-methoxyphenyl)hydrazine hydrochloride in ethanol in a round-bottom flask.
-
Add a few drops of concentrated hydrochloric acid.
-
Add 1,1,3,3-tetramethoxypropane to the mixture.
-
Heat the reaction to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Rationale for Experimental Choices:
-
(2-Methoxyphenyl)hydrazine hydrochloride: The starting material that provides the N-aryl group. The hydrochloride salt is often more stable and easier to handle than the free base.
-
1,1,3,3-Tetramethoxypropane: A stable precursor to malondialdehyde, which is generated in situ under the acidic reaction conditions.[6]
-
Ethanol and HCl: A common solvent and acid catalyst for this type of condensation reaction.
Comparative Analysis of Synthetic Pathways
| Method | Catalyst | Aryl Source | Typical Conditions | Advantages | Disadvantages |
| Ullmann Condensation | Copper(I) salts | Aryl Iodide | High temperature, inert atmosphere | Cost-effective | Often requires harsh conditions, substrate scope can be limited |
| Buchwald-Hartwig Amination | Palladium complexes | Aryl Bromide/Iodide | Moderate temperature, inert atmosphere | High yields, broad functional group tolerance, milder conditions | Expensive catalyst and ligands |
| Cyclocondensation | Acid catalyst | (2-Methoxyphenyl)hydrazine | Reflux in alcohol | Convergent, readily available starting materials | Potential for regioisomer formation with unsymmetrical dicarbonyls |
Conclusion
The synthesis of this compound can be accomplished through several reliable methods. The choice of a particular pathway will depend on factors such as cost, scale, and available resources. The Buchwald-Hartwig amination generally offers the highest yields and broadest scope, while the cyclocondensation route provides a highly convergent and atom-economical alternative. The Ullmann condensation remains a viable, cost-effective option, particularly with optimized, ligand-assisted protocols. This guide provides the necessary foundational knowledge and practical protocols to enable the successful synthesis of this important heterocyclic compound.
References
[7] A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [1] Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. (2025). Benchchem. [3] Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic Synthesis. [8] Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. (2021). Journal of Chemical Education. [9] Scheme of synthesis of pyrazoles: 1-(3, 4, 5-trimethoxyphenyl)-3-(2, 4-dimethoxy phenyl) dihydropyrazole - ResearchGate. (n.d.). ResearchGate. [10] Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... (n.d.). [11] Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. (n.d.). [12] Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [6] US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents. (2006). Google Patents. [13] In situ pyrazole synthesis and N‐arylation. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. COPPER-CATALYZED N-ARYLATION OF PYRAZOLE WITH IODIZED BENZENE DERIVATIVES § REACTIONS DE N-ARYLATION DU PYRAZOLE CATALYSEES PA. (n.d.). [4] Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). ChemRxiv. [14] 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - NIH. (n.d.). National Institutes of Health. [15] Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC - NIH. (n.d.). National Institutes of Health. [16] Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [2] Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [17] Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - Beilstein Journals. (n.d.). Beilstein Journals. [5] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024). Beilstein Journals. [18] (PDF) SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL - ResearchGate. (2015). ResearchGate. [19] A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [20] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (2023). National Institutes of Health. [21] (PDF) Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases - ResearchGate. (2024). ResearchGate.
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An In-depth Technical Guide to the Physicochemical Properties of 1-(2-methoxyphenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-methoxyphenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted data from robust computational models with experimental findings for structurally analogous compounds. This approach offers valuable insights for researchers engaged in the synthesis, characterization, and application of novel pyrazole derivatives. The guide details theoretical and practical considerations for key parameters including molecular structure, melting point, boiling point, solubility, lipophilicity (logP), and acid dissociation constant (pKa). Standard experimental protocols for the determination of these properties are also provided, complete with workflow diagrams, to facilitate practical application in a laboratory setting.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, imparts a range of favorable physicochemical and pharmacological properties.[3][4] Pyrazole derivatives have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[3][5] The substituent at the 1-position of the pyrazole ring plays a crucial role in modulating the molecule's biological activity and pharmacokinetic profile. The introduction of a 2-methoxyphenyl group, as in the case of this compound, can significantly influence properties such as lipophilicity and metabolic stability, making it a compound of considerable interest for the design of novel therapeutic agents.[6] Understanding the fundamental physicochemical properties of this molecule is therefore a critical first step in its development as a potential drug candidate.
Molecular Structure and Core Properties
The foundational properties of a molecule are dictated by its structure. This compound consists of a pyrazole ring linked to a methoxy-substituted benzene ring at the 1-position.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | - |
| Molecular Weight | 174.20 g/mol | [7] |
| IUPAC Name | This compound | - |
| Canonical SMILES | COC1=CC=CC=C1N2C=CC=N2 | - |
Predicted Physicochemical Properties
In the absence of direct experimental data, computational modeling provides reliable estimates of key physicochemical parameters, guiding experimental design and hypothesis generation.[8][9][10] The following properties for this compound were predicted using the SwissADME web tool, a widely accepted platform for in silico drug discovery.[11]
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Development |
| Boiling Point | Not readily predicted by this tool | Influences purification and formulation processes. |
| logP (Lipophilicity) | 2.15 | Affects solubility, permeability, and plasma protein binding. |
| Water Solubility | Moderately soluble | Crucial for bioavailability and formulation. |
| pKa (most basic) | 1.84 | Governs ionization state at physiological pH, impacting solubility and receptor binding. |
Experimental Determination of Physicochemical Properties: Protocols and Comparative Data
While predicted data is invaluable, experimental verification is the gold standard in chemical characterization. This section provides established protocols for determining key physicochemical properties and presents experimental data for structurally similar pyrazole derivatives to serve as a benchmark for this compound.
Melting Point
The melting point is a fundamental indicator of a compound's purity and is influenced by intermolecular forces and crystal packing.[12][13]
This method is a standard and accessible technique for determining the melting point range of a crystalline solid.[14][15][16]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to compact the material at the sealed end.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating and Observation:
-
For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.
-
For a more precise measurement, heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point.[12][13]
Diagram 1: Workflow for Capillary Melting Point Determination
Caption: A generalized workflow for determining melting point using the capillary method.
Table 3: Experimental Melting Points of Analogous Pyrazole Derivatives
| Compound | Melting Point (°C) |
| 3-(2-methoxyphenyl)-1H-pyrazole | 80.0 - 86.0 |
| 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 106 - 107 |
| 5-ethoxy-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole | 53 - 55 |
| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | 86 - 90 |
Based on this comparative data, the melting point of this compound is anticipated to be in a similar range, likely as a crystalline solid at room temperature.
Solubility
Solubility, particularly in aqueous and organic solvents, is a critical determinant of a compound's utility in biological assays and its potential for oral bioavailability.[17][18]
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[18]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: Determine the concentration of the solute in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard calibration curve.
-
Data Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.
Diagram 2: Workflow for Shake-Flask Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility via the shake-flask method.
Based on the predicted logP of 2.15, this compound is expected to have moderate lipophilicity. This suggests it will likely exhibit good solubility in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[17] Its aqueous solubility is predicted to be moderate. The parent pyrazole has appreciable water solubility, which decreases with substitution.[19]
Spectral Characterization
-
¹H NMR: The proton NMR spectrum of a 1-aryl-1H-pyrazole will typically show distinct signals for the pyrazole ring protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the aromatic protons of the methoxyphenyl ring.[12]
-
¹³C NMR: The carbon NMR will show characteristic chemical shifts for the carbons of the pyrazole ring and the substituted benzene ring.[12]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=C, and C-N stretching vibrations of the aromatic and heterocyclic rings, as well as C-O stretching of the methoxy group.[8]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (174.20 g/mol ), along with characteristic fragmentation patterns.[12]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for professionals in the field of drug discovery and development. By integrating computational predictions with experimental data from analogous compounds, a comprehensive profile of this molecule has been constructed. The detailed experimental protocols and workflow diagrams offer practical guidance for the in-house characterization of this and other novel pyrazole derivatives. A thorough understanding of these fundamental properties is paramount for the rational design and development of new therapeutic agents based on the versatile pyrazole scaffold.
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An In-Depth Technical Guide to the Solubility and Stability of 1-(2-methoxyphenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of the N-arylpyrazole derivative, 1-(2-methoxyphenyl)-1H-pyrazole. While this compound holds potential as a scaffold in medicinal chemistry, a thorough understanding of its physicochemical properties is paramount for its successful application in research and drug development. This document synthesizes theoretical principles with actionable experimental protocols to empower researchers in characterizing this molecule. We delve into predictive methodologies for assessing solubility, provide detailed protocols for both kinetic and thermodynamic solubility determination, and outline a comprehensive strategy for evaluating its stability under forced degradation conditions as stipulated by ICH guidelines. Furthermore, we propose potential degradation pathways based on the reactivity of the N-arylpyrazole core and discuss the development of a stability-indicating analytical method. This guide is intended to be a practical resource, bridging the gap between theoretical knowledge and laboratory execution.
Introduction: The Significance of Physicochemical Profiling
The journey of a potential therapeutic agent from discovery to clinical application is fraught with challenges, many of which are rooted in the molecule's fundamental physicochemical properties. Among these, solubility and stability are arguably the most critical. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while instability can compromise the safety and efficacy of a drug product. This compound, a molecule featuring a pyrazole core N-substituted with a methoxy-bearing phenyl ring, represents a class of compounds with diverse biological activities.[1] The strategic placement of the methoxy group in the ortho position is anticipated to influence its solubility and electronic properties, making a detailed investigation of these characteristics essential.[2]
This guide is structured to provide a holistic understanding of these critical attributes. We will first explore the theoretical underpinnings of solubility and how the structural features of this compound are likely to dictate its behavior in various media. Subsequently, we will present robust, step-by-step protocols for the experimental determination of both its kinetic and thermodynamic solubility. The latter half of this guide is dedicated to a thorough examination of its chemical stability. We will outline a forced degradation strategy in line with the International Council for Harmonisation (ICH) guidelines and propose potential degradation pathways based on the known reactivity of related N-phenylpyrazole structures.[3][4] Finally, we will discuss the development of a stability-indicating high-performance liquid chromatography (HPLC) method, a crucial tool for accurately monitoring the compound's integrity over time.
Solubility Profile of this compound
Theoretical Considerations and Predictions
The solubility of an organic molecule is a complex interplay of its intrinsic properties and the nature of the solvent. The adage "like dissolves like" provides a foundational principle: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound possesses both polar and non-polar characteristics. The pyrazole ring, with its two nitrogen atoms, can participate in hydrogen bonding, contributing to its polarity. Conversely, the phenyl ring is hydrophobic. The methoxy group introduces a degree of polarity and can also act as a hydrogen bond acceptor.
Based on its structure, we can predict the following solubility trends:
-
Aqueous Solubility: The parent 1H-pyrazole has limited water solubility. The introduction of the bulky, hydrophobic 2-methoxyphenyl group is expected to further decrease aqueous solubility. However, the ortho-methoxy group may slightly enhance solubility compared to an unsubstituted phenyl ring due to potential intramolecular interactions and its ability to hydrogen bond with water.
-
Organic Solubility: The compound is expected to exhibit good solubility in a range of organic solvents. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) should readily dissolve the compound due to their ability to solvate both the polar and non-polar regions of the molecule. Good solubility is also anticipated in alcohols like ethanol and methanol, where hydrogen bonding interactions can occur. Solubility in non-polar solvents like hexane is likely to be limited.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Low | Predominantly hydrophobic structure. |
| Phosphate Buffered Saline (PBS) pH 7.4 | High | Low | Similar to water; ionization is not expected to significantly enhance solubility. |
| Methanol | Medium-High | High | Capable of hydrogen bonding with the pyrazole nitrogens and methoxy group. |
| Ethanol | Medium | High | Similar to methanol. |
| Acetonitrile | Medium | Moderate to High | Polar aprotic solvent, good for general organic compounds. |
| Dimethyl Sulfoxide (DMSO) | High | Very High | Excellent solvent for a wide range of organic molecules. |
| Dichloromethane (DCM) | Low-Medium | Moderate | Good for dissolving moderately polar compounds. |
| Hexane | Low | Very Low | Non-polar solvent, unlikely to effectively solvate the molecule. |
Experimental Determination of Solubility
To obtain definitive data, experimental determination of solubility is essential. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights. Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.[4] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a solid compound in a solvent and is determined by allowing the solid to equilibrate with the solvent over an extended period.[4]
This protocol is designed for a 96-well plate format, enabling high-throughput screening.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplates
-
Plate reader with turbidimetry or nephelometry capabilities
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense 198 µL of PBS (pH 7.4) into each well of a 96-well plate.
-
Add 2 µL of the 10 mM stock solution to the first well of each row and mix thoroughly by pipetting up and down. This creates a starting concentration of 100 µM with 1% DMSO.
-
Perform a 1:2 serial dilution across the plate by transferring 100 µL from each well to the next well in the row and mixing.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
Determine the kinetic solubility as the highest concentration at which the turbidity is not significantly different from the background (wells containing only PBS with 1% DMSO).
Diagram 1: Workflow for Kinetic Solubility Assay
Caption: Workflow for the turbidimetric kinetic solubility assay.
This method provides the equilibrium solubility and is considered the gold standard.[5][6]
Materials:
-
Solid this compound
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a validated quantitative method (see Section 4)
Procedure:
-
Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg). The excess solid should be clearly visible.
-
Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Seal the vials tightly and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand for a short period to let the excess solid settle.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with an appropriate solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the thermodynamic solubility by multiplying the measured concentration by the dilution factor.
Stability Profile and Forced Degradation Studies
Understanding the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products that could have toxicological implications. Forced degradation studies, or stress testing, are performed under conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[7]
Forced Degradation Protocol
This protocol is based on ICH guideline Q1A(R2) and is designed to investigate the stability of the compound under hydrolytic, oxidative, thermal, and photolytic stress.[3]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 8, 24 hours |
| Neutral Hydrolysis | Water | 60°C | 2, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 8, 24 hours |
| Thermal Degradation | Solid Compound | 80°C | 24, 48, 72 hours |
| Photostability | Solid Compound & Solution | ICH Q1B Option 2 | As per guideline |
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
For hydrolytic and oxidative studies, mix the stock solution with the respective stress reagent in a 1:1 ratio.
-
Incubate the samples at the specified temperatures and for the designated time points.
-
At each time point, withdraw an aliquot of the sample. For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
For thermal degradation, store the solid compound in a temperature-controlled oven. At each time point, dissolve a portion of the solid in a suitable solvent for analysis.
-
For photostability testing, expose the solid compound and a solution of the compound to light as specified in ICH guideline Q1B. A control sample should be kept in the dark.
-
Analyze all samples using a stability-indicating HPLC method (see Section 4).
Diagram 2: Workflow for Forced Degradation Studies
Caption: Experimental workflow for forced degradation studies.
Predicted Degradation Pathways
Based on the chemical structure of this compound and literature on the degradation of related compounds, several degradation pathways can be postulated. The N-phenylpyrazole core is generally stable, but certain conditions can induce degradation. Studies on celecoxib, a drug containing a 1,5-diarylpyrazole moiety, have shown it to be susceptible to oxidative degradation, while being relatively stable to hydrolysis and heat.[3][4]
-
Oxidative Degradation: The pyrazole ring and the electron-rich methoxyphenyl ring are potential sites for oxidation. The reaction with hydrogen peroxide could lead to the formation of N-oxides on the pyrazole ring or hydroxylation of the phenyl ring.
-
Photodegradation: Aromatic and heteroaromatic systems can be susceptible to photodegradation. Potential reactions include photo-oxidation or rearrangement of the pyrazole ring.[8]
-
Hydrolytic and Thermal Degradation: The C-N bond connecting the phenyl and pyrazole rings is generally robust. Significant degradation under hydrolytic and thermal stress is not anticipated, as observed with celecoxib.[3] However, extreme conditions could potentially lead to cleavage of this bond.
Diagram 3: Predicted Degradation Pathways of this compound
Caption: Postulated degradation pathways for this compound.
Analytical Methodology for Stability Assessment
A validated stability-indicating analytical method is essential to accurately quantify the decrease in the concentration of the parent compound and detect the formation of degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.
Development of a Stability-Indicating HPLC Method
The goal is to develop a method that can separate the parent compound from all potential degradation products and formulation excipients.
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or determined by UV scan)
-
Injection Volume: 10 µL
Method Optimization and Validation: The initial conditions should be tested with the stressed samples. If co-elution of the parent peak with any degradation products is observed, the method must be optimized. This can involve adjusting the gradient slope, changing the mobile phase pH, or trying a different column chemistry (e.g., phenyl-hexyl).
Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Conclusion
This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. By combining theoretical predictions with robust experimental protocols, researchers can generate the critical data needed to advance their research and development programs. The provided methodologies for solubility determination and forced degradation studies are designed to be both practical and compliant with regulatory expectations. The insights into potential degradation pathways and the strategy for developing a stability-indicating HPLC method will further aid in ensuring the quality and reliability of data generated for this promising compound. As with any scientific investigation, the protocols presented here should be considered as a starting point, with the understanding that optimization may be necessary based on specific experimental observations.
References
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- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
- separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chrom
- Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. (2018). PubMed.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (2020). Enamine.
- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2021).
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. (2023). NIH.
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- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). MDPI.
- 4-Methoxyphenol | C7H8O2 | CID 9015. (n.d.). PubChem.
- p-Methoxyphenyl radical | C7H7O | CID 137580. (n.d.). PubChem.
- Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.).
- Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(II) complexes. (2017). CORE.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020).
- A Deep Dive into 3-Methoxyphenyl: A Theoretical and Comput
- Substitution effects in N-pyrazole and N-imidazole deriv
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (2019). RSC Publishing.
- Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Deriv
- Forced Degrad
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2014). MDPI.
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biological activity of 1-(2-methoxyphenyl)-1H-pyrazole derivatives
An In-Depth Technical Guide to the Biological Activities of 1-(2-Methoxyphenyl)-1H-Pyrazole Derivatives
Abstract
The 1H-pyrazole core is a renowned heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a 1-(2-methoxyphenyl) substituent imparts distinct stereoelectronic properties that significantly influence the molecule's interaction with biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this compound derivatives. We delve into the primary therapeutic areas where these compounds show promise, including oncology, anti-inflammatory, antimicrobial, and neurology. The narrative synthesizes mechanistic insights, structure-activity relationships (SAR), and key experimental data. Furthermore, this document furnishes detailed, replicable protocols for the synthesis of a representative compound and for a critical biological assay, designed to equip researchers and drug development professionals with actionable, field-proven methodologies.
Section 1: The this compound Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structural motif that has proven to be a "privileged scaffold" in drug development.[1][2][3] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an ideal foundation for designing novel therapeutic agents. The substitution at the N1 position with a phenyl group is a common strategy to enhance potency and modulate pharmacokinetic properties.
The specific placement of a methoxy (-OCH₃) group at the ortho (2-position) of this N1-phenyl ring is of particular interest. The 2-methoxy group exerts a significant steric and electronic influence on the molecule. Its steric bulk can lock the phenyl ring in a specific conformation relative to the pyrazole core, which can be critical for precise binding to a target protein's active site. Electronically, the methoxy group is an electron-donating group that can influence the overall electron density of the aromatic system and participate in crucial hydrogen bonding interactions, further anchoring the ligand within its binding pocket. This unique combination of features has led to the discovery of this compound derivatives with a wide spectrum of biological activities.[2][3][4]
Section 2: Core Synthetic Strategies
The most prevalent and efficient method for synthesizing the 1,3,5-trisubstituted pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, a reaction known as the Knorr pyrazole synthesis. For the specific synthesis of 1-(2-methoxyphenyl)-1H-pyrazoles, (2-methoxyphenyl)hydrazine serves as the key N1-synthon. The choice of the 1,3-dicarbonyl precursor dictates the substitution pattern at positions 3 and 5 of the resulting pyrazole ring, allowing for extensive chemical diversity.
The reaction is typically performed under acidic or basic conditions in a suitable solvent like ethanol or acetic acid. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the stable aromatic pyrazole ring.
Section 3: Anticancer and Antiproliferative Activity
Several pyrazole derivatives have emerged as potent anticancer agents, and the 1-(2-methoxyphenyl) scaffold is no exception.[5][6][7] The primary mechanism of action for many of these compounds involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization, similar to established agents like colchicine.[1]
One study on related benzofuro-pyrazole derivatives identified a compound, 5b , that inhibited tubulin polymerization with an IC₅₀ of 7.30 μM and was 5- to 35-fold more potent than the reference drug ABT-751 against A549 (lung) and K562 (leukemia) cancer cell lines.[1] This highlights the potential of the pyrazole core in designing potent antimitotic agents. While not having the exact 1-(2-methoxyphenyl) group, the findings strongly suggest this scaffold is a promising starting point for tubulin inhibitors. Other proposed mechanisms include the inhibition of key signaling proteins involved in cell proliferation and survival, such as Cyclooxygenase-2 (COX-2) and various protein kinases.[8]
Structure-Activity Relationship (SAR) Insights:
-
Substituents at C3 and C5: The nature of the groups at the C3 and C5 positions of the pyrazole ring is critical. Bulky aromatic or heteroaromatic groups often enhance potency by establishing additional hydrophobic or π-stacking interactions within the target's binding site.
-
Substitution on the Phenyl Rings: The addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the phenyl rings at C3 or C5 can modulate the electronic properties and bioavailability of the compound, significantly impacting its anticancer activity.[6]
Table 1: Representative Antiproliferative Activity of Related Pyrazole Derivatives
| Compound ID | C3-Substituent | C5-Substituent | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 4a | -NH-Ph-OEt | Benzofuro[3,2-c] fused | K562 | 0.26 | [1] |
| 4a | -NH-Ph-OEt | Benzofuro[3,2-c] fused | A549 | 0.19 | [1] |
| 5b | -NH-Ph-COOMe | 2-hydroxy-4-methoxyphenyl | K562 | < 0.1 | [1] |
| 5b | -NH-Ph-COOMe | 2-hydroxy-4-methoxyphenyl | A549 | 0.02 | [1] |
| L2 | Trifluoromethyl | Phenyl | CFPAC-1 | 61.7 | [5][7] |
| L3 | Trifluoromethyl | Phenyl | MCF-7 | 81.48 | [5][7] |
Section 4: Anti-inflammatory and Analgesic Properties
The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[2] This has spurred extensive research into pyrazole derivatives as anti-inflammatory agents. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Many derivatives exhibit selectivity for the inducible COX-2 isoform over the constitutive COX-1, which is associated with a reduced risk of gastrointestinal side effects.[9]
Studies on hybrid pyrazole analogues have identified compounds with potent in vivo anti-inflammatory activity, comparable to standard drugs like ibuprofen and indomethacin.[9][10] For example, compounds 5s and 5u in one study showed 76.56% and 78.09% inhibition of inflammation, respectively, in a carrageenan-induced paw edema model, with high selectivity for COX-2.[9]
Table 2: Representative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | In Vivo Model | % Inhibition (Time) | In Vitro COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5s | Carrageenan Paw Edema | 76.56% (4h) | 2.14 | 72.95 | [9] |
| 5u | Carrageenan Paw Edema | 78.09% (4h) | 1.79 | 74.92 | [9] |
| Ibuprofen | Carrageenan Paw Edema | 79.23% (4h) | - | - | [9] |
| Celecoxib | - | - | 1.52 | 78.06 | [9] |
Section 5: Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad range of bacteria and fungi.[2][11][12][13] The exact mechanism of antimicrobial action is not always fully elucidated but is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
SAR studies indicate that the presence of specific functional groups is crucial. For instance, compounds incorporating hydrazinecarboxamide or possessing a 4-nitrophenyl moiety have shown enhanced activity.[2] In one study, a pyrazole derivative (Compound 3 ) was found to be exceedingly active against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, while another (Compound 2 ) was highly active against the fungus A. niger with an MIC of 1 µg/mL.[2]
Table 3: Representative Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Organism | Type | MIC (µg/mL) | Reference |
| 3 | Escherichia coli | Gram-negative Bacteria | 0.25 | [2] |
| 4 | Streptococcus epidermidis | Gram-positive Bacteria | 0.25 | [2] |
| 2 | Aspergillus niger | Fungus | 1.0 | [2] |
| Ciprofloxacin | E. coli | Standard Antibiotic | 0.5 | [2] |
| Clotrimazole | A. niger | Standard Antifungal | 2.0 | [2] |
Section 6: Neuroprotective and Anticonvulsant Activities
Emerging evidence suggests that pyrazole derivatives possess significant potential in treating neurological disorders. Certain 4,5-dihydro-1H-pyrazole (pyrazoline) derivatives have been identified as potent inhibitors of neuronal nitric oxide synthase (nNOS).[14][15] Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of neurodegenerative diseases, making nNOS a valuable therapeutic target. A study identified a derivative, 11r , which exhibited 70% inhibition of nNOS activity.[14][15] Notably, a related compound, 11e , contained a methoxyphenyl group and showed 62% inhibition, underscoring the relevance of this moiety.[14][15]
Furthermore, pyrazole derivatives have been extensively investigated for their anticonvulsant properties.[16][17][18] The mechanism is often linked to the modulation of CNS activity, potentially through interaction with ion channels or neurotransmitter receptors. Studies have demonstrated that these compounds can significantly protect against seizures in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. One potent derivative, 7h , not only showed significant anticonvulsant activity but also reduced levels of oxidative stress and inflammation in the brain, suggesting a multi-target neuroprotective effect.[16][17]
Section 7: Experimental Protocols
Protocol 7.1: Synthesis of 3,5-dimethyl-1-(2-methoxyphenyl)-1H-pyrazole
This protocol describes a standard Knorr condensation for synthesizing a representative compound of this class.
Causality: The use of acetylacetone provides the 1,3-dicarbonyl backbone for the C3 and C5 methyl groups. (2-methoxyphenyl)hydrazine hydrochloride is the source for the N1-substituted phenyl ring. Glacial acetic acid acts as both the solvent and an acid catalyst to promote the condensation and subsequent cyclization/dehydration steps. The sodium bicarbonate wash is crucial to neutralize the acidic catalyst, allowing for the precipitation and extraction of the final product.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine (2-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10 mmol) and glacial acetic acid (20 mL).
-
Addition of Dicarbonyl: To the stirring suspension, add acetylacetone (1.0 g, 10 mmol) dropwise over 5 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralization: Carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient to yield the pure product.
Protocol 7.2: In Vitro Fluorometric COX-2 Inhibition Assay
This protocol provides a method to assess the direct inhibitory effect of a test compound on the COX-2 enzyme.
Causality: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This peroxidase activity is measured using a fluorometric probe, such as ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which is oxidized in the presence of the enzyme to the highly fluorescent resorufin. An inhibitor will block this process, resulting in a lower fluorescence signal. Using a known selective COX-2 inhibitor like celecoxib as a positive control is essential for validating the assay results.
Methodology:
-
Reagent Preparation: Prepare a Tris-HCl buffer (100 mM, pH 8.0). Prepare stock solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), heme (cofactor), and ADHP (probe) in appropriate solvents (e.g., DMSO, ethanol). Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Reaction Plate Setup: In a 96-well black microplate, add 160 µL of Tris-HCl buffer to each well.
-
Addition of Components: To each well, add:
-
10 µL of Heme.
-
10 µL of COX-2 enzyme solution.
-
10 µL of the test compound at various concentrations (serial dilutions) or vehicle control (DMSO).
-
-
Incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of ADHP probe solution to each well. Immediately initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: 530-540 nm, Emission: 585-595 nm) every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Section 8: Conclusion and Future Outlook
The this compound scaffold is a versatile and highly promising platform for the development of novel therapeutic agents. The unique conformational constraints and electronic properties imparted by the 2-methoxy group contribute to potent and often selective interactions with a range of biological targets. The documented activities spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective domains highlight the broad therapeutic potential of this chemical class.
Future research should focus on several key areas. Firstly, expanding the structure-activity relationship studies through the synthesis of diverse libraries will be crucial for optimizing potency and selectivity for specific targets. Secondly, elucidating the precise molecular mechanisms of action, particularly for the antimicrobial and neuroprotective effects, will enable more rational drug design. Finally, promising lead compounds identified through in vitro screening must be advanced into in vivo models of disease to evaluate their efficacy, pharmacokinetic profiles, and safety, paving the way for potential clinical development.
Section 9: References
-
Cui, Z. et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(1), 133. [Link]
-
Al-Ghorbani, M. et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1380. [Link]
-
Bhat, M. A. et al. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 543-564. [Link]
-
Arshad, M. F. et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1563-1571. [Link]
-
Zhang, L. et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. [Link]
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1-(2-methoxyphenyl)-1H-pyrazole mechanism of action studies
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-methoxyphenyl)-1H-pyrazole
Authored by a Senior Application Scientist
Foreword: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[2] Compounds featuring this scaffold, such as the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant, have demonstrated significant clinical success, underscoring the therapeutic potential embedded within this chemical class.
This guide focuses on a specific, novel derivative: This compound . While the precise biological activity of this compound is uncharacterized, its structural motifs suggest a high probability of interaction with biological systems, particularly within the central nervous system, a common domain for pyrazole-based pharmacophores.[3] The objective of this document is not to present a known mechanism but to outline a rigorous, multi-stage experimental strategy for its elucidation. We will proceed from broad, unbiased observations to specific, hypothesis-driven validation, providing a comprehensive roadmap for researchers in drug development. This workflow is designed as a self-validating system, where each stage logically informs the next, ensuring scientific integrity and a high probability of success in target deconvolution.
Phase 1: Initial Phenotypic Screening - A Search for Biological Activity
When a compound's mechanism of action is unknown, the most logical starting point is phenotypic screening.[4][5] This approach assesses the compound's effect on the overall phenotype of a cell or organism, rather than presupposing a specific molecular target.[5][6] Our initial goal is to answer a fundamental question: Does this compound induce a measurable biological response in a cellular context? We will begin by assessing its impact on cell viability.
Rationale for Experimental Choice
A cell viability assay serves as a robust, high-throughput primary screen to determine if the compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. This provides a critical first data point and helps define the concentration range for subsequent, more complex assays. We will employ the XTT assay, a colorimetric method that measures the metabolic activity of living cells.[7] The reduction of the tetrazolium salt XTT to a colored formazan product by mitochondrial dehydrogenases is directly proportional to the number of viable cells.[7][8] The XTT assay is chosen over the more traditional MTT assay because the resulting formazan product is water-soluble, eliminating a solubilization step and thereby reducing potential errors and streamlining the protocol.[7][9]
Experimental Workflow: Phenotypic Screening to Target Identification
The overall strategy follows a logical progression from a broad, observable effect to the identification and validation of a specific molecular target.
Caption: Proposed mechanism of action via MAO-A inhibition.
Conclusion and Future Directions
This guide has detailed a systematic, multi-phase approach to determine the mechanism of action for this compound. By progressing from broad phenotypic observation to specific target identification and finally to in-cell validation, this workflow provides a robust framework for de-risking and advancing a novel chemical entity.
The hypothetical data presented suggests that this compound is a selective inhibitor of MAO-A that engages its target in cells. This positions the compound as a promising candidate for further preclinical development as a potential treatment for depressive or anxiety disorders. Future studies should focus on in vivo animal models of depression to confirm efficacy, comprehensive ADME/Tox profiling to assess its drug-like properties, and structure-activity relationship (SAR) studies to optimize potency and selectivity.
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Introduction: The Pyrazole Scaffold and the Dawn of Predictive Pharmacology
An In-Depth Technical Guide to the In Silico Modeling of 1-(2-Methoxyphenyl)-1H-pyrazole Interactions
The field of medicinal chemistry is in a perpetual search for molecular scaffolds that serve as versatile starting points for creating effective therapeutics.[1] Among the vast array of heterocyclic compounds, pyrazoles have unequivocally established themselves as a "privileged scaffold".[2][3] This five-membered ring system, containing two adjacent nitrogen atoms, is a structural cornerstone in numerous FDA-approved drugs, demonstrating a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][4][5] The metabolic stability and synthetic tractability of the pyrazole nucleus have cemented its importance in modern drug discovery programs.[2]
This guide focuses on a specific derivative, This compound . Our objective is to provide a comprehensive, in-depth technical workflow for characterizing the potential molecular interactions of this compound using a suite of in silico modeling techniques. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying causality and the principles of self-validation inherent in a robust computational protocol.[6] This document is designed for researchers, scientists, and drug development professionals, providing a practical framework to move from a chemical structure to a predictive model of its biological behavior.
The journey from a novel compound to a viable drug candidate is notoriously long and expensive.[7] In silico approaches, such as molecular docking, molecular dynamics, and ADMET prediction, offer a powerful paradigm to de-risk and accelerate this process.[8][9] By simulating molecular interactions computationally, we can prioritize resources, refine chemical structures, and generate testable hypotheses before a single physical experiment is conducted.[7][10]
Part 1: Target Identification and Ligand Preparation
The foundational step in any structure-based drug design project is identifying a biological target.[8] For a novel or uncharacterized compound like this compound, this often involves "target fishing"—using computational methods to predict potential protein partners. Given that numerous pyrazole derivatives are known to be kinase inhibitors[11][12], a logical starting point is to investigate interactions with this protein family. For the purpose of this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a well-established tyrosine kinase target implicated in angiogenesis and cancer, against which other pyrazole derivatives have been docked.[12][13]
Protocol 1: Ligand Preparation
The quality of the input ligand structure is paramount for the accuracy of subsequent simulations.[14] This protocol ensures the ligand is in a chemically correct and energetically favorable state.
-
2D Structure Generation:
-
Draw the this compound structure using a chemical drawing tool like ChemDraw or the open-source MarvinSketch.
-
Export the structure as a MOL or SDF file. This 2D representation contains the essential connectivity information.
-
-
Conversion to 3D and Energy Minimization:
-
Rationale: Docking and dynamics simulations require a three-dimensional conformation. An initial energy minimization step relaxes the structure into a low-energy, more realistic conformation.[14]
-
Use a tool like Open Babel or the graphical interface of Avogadro.
-
Import the 2D structure.
-
Add hydrogens appropriate for a physiological pH (typically 7.4).
-
Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF).
-
Save the resulting 3D structure as a ligand.pdb or ligand.mol2 file. This file will be the input for the docking software.
-
Part 2: Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[15] It is a critical step for virtual screening and for generating a starting pose for more rigorous simulations.[16]
Workflow for Molecular Docking
Caption: A streamlined workflow for protein-ligand molecular docking.
Protocol 2: Molecular Docking with AutoDock Vina
This protocol uses the widely adopted AutoDock Tools and AutoDock Vina for docking.[17]
-
Receptor Preparation:
-
Download the crystal structure of VEGFR-2 (e.g., PDB ID: 2QU5) from the RCSB PDB.
-
Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove all water molecules and any co-crystallized ligands or ions.
-
Using AutoDock Tools (ADT), load the cleaned protein. Add polar hydrogens and compute Gasteiger charges. This step is crucial for accurately calculating electrostatic interactions.
-
Save the prepared receptor in the PDBQT format (receptor.pdbqt), which includes atomic charges and atom types for Vina.
-
-
Ligand Preparation (for Vina):
-
Load the energy-minimized ligand.mol2 file into ADT.
-
Define the rotatable bonds, which Vina will explore during the docking simulation.
-
Save the prepared ligand in the PDBQT format (ligand.pdbqt).
-
-
Grid Box Definition:
-
Causality: The grid box defines the three-dimensional search space on the receptor where Vina will attempt to place the ligand.[14] Its size and location directly determine the scope of the simulation. For a known target, center the grid on the co-crystallized ligand's position to explore the active site.
-
In ADT, with the receptor loaded, use the "Grid Box" tool. Adjust the center coordinates and dimensions to encompass the entire binding pocket, typically with a 4-6 Å buffer around the known binding area.
-
Note the grid center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
-
Running the Docking Simulation:
-
Create a configuration file (e.g., conf.txt) with the following parameters:
-
Execute Vina from the command line: vina --config conf.txt --log results.log
-
-
Analysis of Results:
-
Vina will output a PDBQT file (all_poses.pdbqt) containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
-
Load the receptor.pdbqt and all_poses.pdbqt into PyMOL or Chimera to visualize the interactions. The lowest energy pose is typically considered the most probable.[18]
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the ligand and the receptor's active site residues. This provides a structural hypothesis for the compound's mechanism of action.
-
Part 3: Molecular Dynamics (MD) Simulation: Validating Stability
While docking provides a static snapshot, MD simulations introduce flexibility and the element of time, allowing us to observe the dynamic stability of the protein-ligand complex.[16][19] This step is a critical component of a self-validating protocol; an unstable complex in an MD simulation casts doubt on the initial docking result.[20]
Workflow for Protein-Ligand MD Simulation
Caption: The GROMACS workflow for a protein-ligand MD simulation.
Protocol 3: MD Simulation with GROMACS
This protocol outlines the key steps for a protein-ligand simulation using GROMACS, a powerful and widely used open-source MD engine.[21][22][23]
-
System Preparation:
-
Complex Creation: Combine the PDB coordinates of the prepared receptor and the best-ranked ligand pose from docking into a single complex.pdb file.
-
Force Field and Topology:
-
Protein: Use the gmx pdb2gmx command to generate a GROMACS topology for the protein (e.g., using the CHARMM36 force field). This defines the bonds, angles, and charges for all amino acids.[23]
-
Ligand: This is a critical step. Standard protein force fields do not contain parameters for drug-like molecules. Use a server like CGenFF or SwissParam to generate the topology and parameter files (.itp and .prm) for this compound.[24]
-
Combine Topologies: Manually edit the main GROMACS topology file (topol.top) to include the ligand's parameter and topology files.
-
-
-
Solvation and Ionization:
-
Rationale: Biological interactions occur in an aqueous environment. We must simulate this explicitly.
-
Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).
-
Use gmx solvate to fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Use gmx genion to add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Causality: The initial system may have steric clashes or unfavorable geometries. Energy minimization removes these by adjusting atom positions to find a nearby energy minimum, ensuring the simulation starts from a stable state.
-
Run gmx grompp to assemble the system into a binary run input file (.tpr) and gmx mdrun to execute the minimization.
-
-
Equilibration (NVT and NPT):
-
Rationale: This two-stage process brings the system to the desired temperature and pressure before the production run.
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Run a short simulation (e.g., 100 ps) with position restraints on the protein and ligand to allow the solvent to equilibrate around them. This stabilizes the system's temperature.[21]
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Run another short simulation (e.g., 100 ps) to stabilize the pressure and ensure the system reaches the correct density.[21]
-
-
Production MD Run:
-
Remove the position restraints and run the main simulation for a duration sufficient to observe the system's behavior (e.g., 100 ns). This is the data-gathering phase.
-
Execute the run using gmx mdrun. The output will be a trajectory file (.xtc or .trr) that contains the atomic coordinates at regular time intervals.
-
-
Post-MD Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-value plateau in the ligand's RMSD suggests it remains bound in a consistent pose.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF for each protein residue to identify flexible regions, particularly around the binding site.
-
Hydrogen Bond Analysis: Use gmx hbond to quantify the presence and duration of hydrogen bonds between the ligand and receptor, identifying key stabilizing interactions.
-
Part 4: ADMET & Druglikeness Prediction
A compound's efficacy is determined not only by its binding affinity but also by its pharmacokinetic properties.[10] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is a cost-effective method to flag potential liabilities early in the discovery process.[25][26]
Protocol 4: ADMET Prediction using Web Servers
Numerous open-access web servers can perform these calculations.[10][25] SwissADME is a popular and comprehensive choice.
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Execution: Paste the SMILES string into the SwissADME web server and run the analysis.
-
Data Interpretation: The server provides a wealth of data. Key parameters to analyze are:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors/acceptors.
-
Lipinski's Rule of Five: A widely used filter for "drug-likeness". Does the compound violate more than one rule?
-
Pharmacokinetics: Predictions of GI absorption (High/Low), Blood-Brain Barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes.
-
Medicinal Chemistry: Flags for potential problematic fragments (PAINS - Pan-Assay Interference Compounds).
-
Data Presentation: Predicted ADMET Properties
| Property | Parameter | Predicted Value | Acceptable Range |
| Physicochemical | Molecular Weight | 188.22 g/mol | < 500 |
| LogP (Consensus) | 2.55 | < 5 | |
| H-Bond Acceptors | 3 | < 10 | |
| H-Bond Donors | 0 | < 5 | |
| Pharmacokinetics | GI Absorption | High | High |
| BBB Permeant | Yes | - | |
| CYP1A2 Inhibitor | Yes | - | |
| CYP2C9 Inhibitor | No | - | |
| Druglikeness | Lipinski's Rule | No violations | 0-1 violations |
| Medicinal Chemistry | PAINS Alert | 0 | 0 |
Note: The values in this table are hypothetical, generated for illustrative purposes based on the structure of this compound.
Conclusion
This guide has outlined a rigorous, multi-step in silico workflow to characterize the molecular interactions of this compound. By integrating target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can build a comprehensive, data-driven profile of a compound of interest. Each step in this process serves as a validation check for the previous one, enhancing the overall trustworthiness of the final model.[6][27] The insights gained from these computational methods are invaluable for guiding synthetic efforts, prioritizing experimental testing, and ultimately accelerating the journey from a promising molecule to a life-saving therapeutic.
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A Technical Guide to the Discovery of Novel 1-(2-methoxyphenyl)-1H-pyrazole Derivatives for Drug Development
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] Its inherent versatility and broad spectrum of biological activities make it a privileged structure in the quest for novel therapeutics.[2][3] This in-depth technical guide focuses on the 1-(2-methoxyphenyl)-1H-pyrazole core, providing a comprehensive roadmap for researchers, scientists, and drug development professionals. We will navigate the strategic design, synthesis, and evaluation of new chemical entities derived from this promising scaffold, underpinned by established synthetic methodologies and guided by the principles of modern drug discovery. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process, from conceptualization to preliminary biological assessment.
Introduction: The Pyrazole Scaffold as a Nexus of Therapeutic Potential
The five-membered aromatic heterocycle, pyrazole, characterized by two adjacent nitrogen atoms, has emerged as a significant pharmacophore in contemporary drug design.[4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its successful interaction with a wide array of biological targets.[5] Pyrazole derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.[4][6][7][8]
The selection of the this compound core as the focal point of this guide is deliberate. The methoxy group at the ortho position of the N-phenyl ring can influence the molecule's conformation and electronic properties, potentially leading to unique binding interactions and improved pharmacokinetic profiles. This strategic substitution provides a vector for exploring chemical space and developing derivatives with enhanced potency and selectivity. This guide will provide the foundational knowledge and detailed protocols necessary to unlock the therapeutic potential of this specific pyrazole scaffold.
Synthesis of the Core Moiety: this compound
A robust and reproducible synthesis of the core scaffold is the bedrock of any drug discovery program. The Knorr pyrazole synthesis, a classic and reliable method, is the recommended approach for obtaining this compound.[9] This reaction involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4][10]
Rationale for Synthetic Approach
The Knorr synthesis is chosen for its high efficiency, operational simplicity, and the ready availability of starting materials. The reaction of 2-methoxyphenylhydrazine with a suitable 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalent, provides a direct route to the desired 1-substituted pyrazole.
Detailed Experimental Protocol: Knorr Pyrazole Synthesis
Materials:
-
2-methoxyphenylhydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane (synthetic equivalent of malondialdehyde)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxyphenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add 1,1,3,3-tetramethoxypropane (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Knorr Pyrazole Synthesis Workflow.
Strategies for Discovering Novel Derivatives
With the core scaffold in hand, the next phase involves strategic functionalization to generate a library of novel derivatives. This process should be guided by structure-activity relationship (SAR) principles and can be accelerated through a combination of rational design and combinatorial chemistry.
C4-Position Functionalization: The Vilsmeier-Haack Reaction
The C4 position of the pyrazole ring is often a prime site for modification. The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group (-CHO) at this position, which can then serve as a versatile handle for further transformations.
Rationale: The formyl group can be readily converted into a variety of other functional groups, including carboxylic acids, amines, and nitriles, or used in condensation reactions to build more complex structures.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve this compound in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, warm the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Work-up and Purification: Cool the reaction to room temperature and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate. The subsequent purification follows the standard procedure described in section 2.2.
Aryl and Heteroaryl Scaffolding: Suzuki Coupling
The introduction of diverse aryl and heteroaryl moieties can significantly impact the biological activity of the pyrazole core. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for achieving this, typically performed on a halogenated pyrazole precursor.
Rationale: This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, allowing for the synthesis of a wide range of biaryl and heteroaryl-pyrazole derivatives.
Experimental Workflow:
Caption: Suzuki Coupling for Aryl/Heteroaryl Diversification.
Amide Library Synthesis
Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding. The synthesis of an amide library from a pyrazole carboxylic acid derivative is a key strategy for exploring SAR.
Rationale: By varying the amine component, a diverse range of functionalities can be introduced, probing the chemical space around the pyrazole core to identify key interactions with the biological target.
Experimental Protocol: Amide Coupling
-
Acid Activation: Dissolve the pyrazole-4-carboxylic acid (obtained from oxidation of the corresponding aldehyde) in an aprotic solvent such as DMF or dichloromethane (DCM). Add a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). Stir for 15-30 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Perform a standard aqueous work-up and purify the resulting amide by column chromatography or preparative HPLC.
Screening and Pharmacological Evaluation
The newly synthesized library of this compound derivatives should be subjected to a carefully designed screening cascade to identify compounds with promising biological activity. Based on the known therapeutic potential of pyrazoles, the following areas are of high interest.
Kinase Inhibition Assays
Many pyrazole-containing drugs function as kinase inhibitors.[11] A primary screen against a panel of relevant kinases (e.g., tyrosine kinases, serine/threonine kinases) is a logical starting point.
| Assay Type | Principle | Endpoint | Key Considerations |
| Biochemical Assay | Measures direct inhibition of purified enzyme activity. | IC₅₀ (half-maximal inhibitory concentration) | High-throughput, provides direct measure of potency. |
| Cell-based Assay | Measures inhibition of kinase activity within a cellular context. | EC₅₀ (half-maximal effective concentration) | Assesses cell permeability and off-target effects. |
Anticancer Activity
Given the prevalence of pyrazole derivatives as anticancer agents, screening for antiproliferative activity against a panel of cancer cell lines is highly recommended.[5][6][12]
| Cell Line Panel | Examples | Rationale |
| Breast Cancer | MCF-7, MDA-MB-231 | High prevalence and diverse molecular subtypes. |
| Lung Cancer | A549, H460 | Leading cause of cancer-related mortality. |
| Colon Cancer | HCT116, HT-29 | Common gastrointestinal malignancy. |
Neurodegenerative Disease Models
Emerging evidence suggests the potential of pyrazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2][13]
| Target | Assay | Relevance |
| Monoamine Oxidase B (MAO-B) | Enzyme inhibition assay | MAO-B inhibitors are used in Parkinson's disease treatment. |
| Acetylcholinesterase (AChE) | Enzyme inhibition assay | AChE inhibitors are a mainstay in Alzheimer's disease therapy. |
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the discovery of novel derivatives of this compound. By following the detailed synthetic protocols and employing the suggested screening strategies, researchers can efficiently generate and evaluate a library of new chemical entities. The insights gained from initial SAR studies will be instrumental in guiding lead optimization efforts, with the ultimate goal of identifying clinical candidates with superior efficacy and safety profiles. The inherent "drug-likeness" and synthetic tractability of the pyrazole scaffold make the this compound core a highly attractive starting point for innovative drug discovery endeavors.
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The 1-Aryl-1H-Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-aryl-1H-pyrazole core is a prominent heterocyclic motif that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] This five-membered aromatic ring system, containing two adjacent nitrogen atoms, is a key structural component in numerous FDA-approved drugs, underscoring its therapeutic significance.[2][3] Its prevalence in blockbuster drugs like the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant highlights the versatility of this scaffold in targeting a wide array of biological entities.[4][5] This technical guide provides a comprehensive exploration of 1-aryl-1H-pyrazole compounds, delving into their synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern their therapeutic potential.
I. Synthetic Strategies for Assembling the 1-Aryl-1H-Pyrazole Core
The construction of the 1-aryl-1H-pyrazole ring system can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern multicomponent and cycloaddition strategies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
A. Classical Cyclocondensation Reactions
The most traditional and widely employed method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This robust method allows for the introduction of substituents at various positions of the pyrazole ring. A significant advancement in this area is the use of catalysts like nano-ZnO to promote the reaction under greener conditions, often leading to excellent yields and shorter reaction times.[4]
Another classical approach involves the reaction of chalcones with hydrazines, which proceeds through a Michael addition followed by cyclization.[1] This method is particularly useful for synthesizing 1,3,5-trisubstituted pyrazoles.
B. [3+2] Cycloaddition Reactions
A powerful and versatile strategy for forming the five-membered pyrazole ring is the [3+2] dipolar cycloaddition reaction.[1] This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, like an alkyne or an alkene.[1][6] This approach offers a high degree of regioselectivity and is amenable to the synthesis of complex pyrazole derivatives. For instance, 1,3-dipolar cycloaddition of 3-arylsydnones with 2-aryl-1,1-dihalo-1-alkenes provides a route to 1,3-diaryl-4-halo-1H-pyrazoles, which can be further functionalized.[7]
C. Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as a highly efficient strategy for the synthesis of highly substituted pyrazoles in a single step.[8] These reactions, which involve the combination of three or more starting materials, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.
II. Diverse Biological Activities of 1-Aryl-1H-Pyrazole Compounds
The 1-aryl-1H-pyrazole scaffold is associated with a broad spectrum of pharmacological activities, making it a fertile ground for drug discovery.[9] The electronic properties of the pyrazole ring, coupled with the ability to introduce diverse substituents on the aryl ring and other positions of the pyrazole core, allow for the fine-tuning of biological activity.
A. Anti-inflammatory Activity: The Case of Celecoxib
Perhaps the most well-known application of the 1-aryl-1H-pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib (Celebrex®) is a prime example of a successful drug from this class, used for the treatment of arthritis and pain.[10][11]
Mechanism of Action: Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[12] This selectivity is attributed to the presence of a sulfonamide side chain on the N-aryl ring, which binds to a specific hydrophilic pocket in the COX-2 active site that is absent in the COX-1 isoform.[10][12] By sparing COX-1, which is involved in maintaining the integrity of the gastric mucosa, Celecoxib exhibits a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10]
Structure-Activity Relationship (SAR): The SAR for COX-2 inhibition in 1,5-diarylpyrazoles is well-defined. The 4-sulfamoylphenyl group at the 1-position of the pyrazole is crucial for COX-2 selectivity and potency.[12] The trifluoromethyl group at the 3-position also contributes to enhanced selectivity and potency.[12]
B. Anticancer Activity
Numerous 1-aryl-1H-pyrazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[8][13][14] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer progression.
For instance, certain 1-aryl-1H-pyrazole-fused curcumin analogues have been shown to inhibit microtubule assembly, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.[14] Other derivatives have been found to target kinases, such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[14] Structure-activity relationship studies have revealed that the nature and position of substituents on both the pyrazole and the aryl rings significantly influence the anticancer potency.[13][15]
C. Antibacterial and Antifungal Activities
The 1-aryl-1H-pyrazole scaffold has also been explored for the development of novel antimicrobial agents.[16][17] Several derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[16] Some compounds are believed to exert their antibacterial effect by disrupting the bacterial cell membrane.[16] Additionally, certain N-aryl-1H-pyrazole-5-carboxylate derivatives have displayed significant fungicidal activities.[17]
D. Other Therapeutic Applications
The versatility of the 1-aryl-1H-pyrazole core extends to a range of other therapeutic areas:
-
Anticonvulsant Activity: Some derivatives have shown potential as anticonvulsant agents.
-
Antidepressant Activity: Certain pyrazole compounds have been investigated for their antidepressant effects.
-
Anti-obesity Activity: The cannabinoid receptor 1 (CB1) antagonist Rimonabant, which features a 1,5-diarylpyrazole structure, was developed as an anti-obesity drug.[18][19] It acts by blocking the CB1 receptors in the endocannabinoid system, which are involved in regulating appetite and energy balance.[19] However, it was withdrawn from the market due to psychiatric side effects.[20]
III. Structure-Activity Relationship (SAR) and Drug Design Principles
The biological activity of 1-aryl-1H-pyrazole compounds is highly dependent on the nature and position of substituents on both the pyrazole and the N-aryl rings. Understanding these structure-activity relationships is crucial for the rational design of new and more potent drug candidates.
For example, in the context of anticancer activity, studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives have shown that lipophilicity plays a significant role in their inhibitory effects on cancer cell growth.[13]
| Compound Class | Key Structural Features for Activity | Biological Target/Activity |
| COX-2 Inhibitors (e.g., Celecoxib) | 4-Sulfamoylphenyl at N1; Trifluoromethyl at C3 | COX-2 Enzyme / Anti-inflammatory |
| Anticancer Agents | Varies; often involves specific substituents on aryl rings | Microtubules, Kinases (EGFR, VEGFR) |
| Antibacterial Agents | Trifluoromethylphenyl or aniline-derived substituents | Bacterial Cell Membrane |
| CB1 Antagonists (e.g., Rimonabant) | Specific diaryl substitution pattern | Cannabinoid Receptor 1 (CB1) / Anti-obesity |
IV. Experimental Protocols
A. General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles via Claisen-Schmidt Condensation and Cyclization
This protocol describes a common method for synthesizing 1,3,5-trisubstituted pyrazoles.
Step 1: Synthesis of Chalcone Intermediate
-
To a solution of an appropriate acetophenone and an aromatic aldehyde in ethanol, add a catalytic amount of a base (e.g., NaOH or KOH).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol).
Step 2: Synthesis of Pyrazole
-
To a solution of the synthesized chalcone in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of an aryl hydrazine.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated pyrazole by filtration.
-
Wash the solid with a small amount of cold solvent and recrystallize from a suitable solvent to afford the pure 1,3,5-trisubstituted pyrazole.
B. In Vitro COX-1/COX-2 Inhibition Assay
This assay is used to determine the inhibitory potency and selectivity of compounds against COX enzymes.[10]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., a 1-aryl-1H-pyrazole derivative)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer
Procedure:
-
Pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period and then terminate it.
-
Measure the amount of PGE2 produced using the EIA kit.
-
Calculate the IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.
-
The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
V. Visualizations
Caption: A simplified representation of the key synthetic step for Celecoxib.
Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.
VI. Conclusion and Future Perspectives
The 1-aryl-1H-pyrazole scaffold continues to be a highly valuable framework in the field of drug discovery.[16] Its synthetic accessibility and the wide range of biological activities associated with its derivatives ensure its continued exploration by medicinal chemists.[16][21] Future research in this area will likely focus on the development of novel synthetic methodologies to access even more diverse chemical space, the exploration of new therapeutic applications, and the design of compounds with improved potency, selectivity, and pharmacokinetic properties. The journey of the 1-aryl-1H-pyrazole from a simple heterocyclic core to a cornerstone of modern medicine is a testament to the power of scaffold-based drug design.
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Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed. Retrieved from
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Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed. (2007, November 15). Retrieved from
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Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Retrieved from
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Current status of pyrazole and its biological activities - PMC - PubMed Central. Retrieved from
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Synthesis and bioactivities of some new 1H-pyrazole derivatives containing an aryl sulfonate moiety - ResearchGate. (2025, August 7). Retrieved from
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Synthesis of Celecoxib and Structural Analogs- A Review - ResearchGate. (2025, August 6). Retrieved from
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Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem - NIH. Retrieved from
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Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed Central. Retrieved from
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Rimonabant Hydrochloride: A Technical Guide to its Mechanism of Action as a CB1 Antagonist - Benchchem. Retrieved from
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from
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Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Retrieved from
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A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. (2022, April 4). Retrieved from
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Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation | Journal of Medicinal Chemistry - ACS Publications. Retrieved from
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Retrieved from
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Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents | ACS Omega - ACS Publications. (2022, September 16). Retrieved from
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An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024, December 5). Retrieved from
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Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. (2023, March 10). Retrieved from
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Recent Advances in Synthesis and Properties of Pyrazoles - Semantic Scholar. Retrieved from
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Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - NIH. (2023, August 4). Retrieved from
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Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands | ACS Medicinal Chemistry Letters. (2023, March 9). Retrieved from
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What is the mechanism of Rimonabant? - Patsnap Synapse. (2024, July 17). Retrieved from
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Cannabinoid - Wikipedia. Retrieved from
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Chemical structure of rimonabant. | Download Scientific Diagram - ResearchGate. Retrieved from
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Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors - OUCI. Retrieved from
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The Pyrazole Core: A Comprehensive Technical Guide to its Chemical Reactivity for Researchers and Drug Development Professionals
Introduction: The Privileged Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its remarkable versatility stems from a unique electronic architecture that allows for a wide array of chemical transformations. This guide provides an in-depth exploration of the pyrazole core's reactivity, moving beyond a simple catalog of reactions to explain the underlying principles that govern its behavior. By understanding the causality behind experimental choices, researchers can better harness the power of this privileged scaffold in the design of novel therapeutics and functional materials.
Electronic Landscape and Fundamental Reactivity
The chemical disposition of pyrazole is dictated by the interplay of its two distinct nitrogen atoms and the aromatic π-system. The N1 nitrogen is "pyrrole-like," with its lone pair participating in the 6π-electron aromatic system, rendering it weakly acidic.[3] Conversely, the N2 nitrogen is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring, which imparts basic properties.[3][4]
This electronic arrangement has profound consequences for reactivity:
-
Aromaticity: The delocalized 6π-electron system confers significant aromatic stability to the pyrazole ring.[4]
-
Electrophilic Attack: The electron-withdrawing inductive effect of the pyridine-like N2 atom deactivates the adjacent C3 and C5 positions. As a result, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic substitution.[3][4][5][6]
-
Nucleophilic Attack: The electron deficiency at the C3 and C5 positions makes them susceptible to nucleophilic attack, especially when a suitable leaving group is present.[5][7]
-
N-Functionalization: Both nitrogen atoms can be functionalized, although the reactivity of each is distinct and can be selectively targeted under appropriate conditions.
The following diagram illustrates the electron distribution and resulting reactivity hotspots on the pyrazole core.
Caption: Electronic properties and preferred sites of reaction on the pyrazole ring.
Electrophilic Aromatic Substitution: Functionalizing the C4 Position
As predicted by its electronic structure, the C4 position of the pyrazole ring is readily functionalized via electrophilic aromatic substitution.
Halogenation
Halogenated pyrazoles are crucial building blocks for further elaboration, particularly in metal-catalyzed cross-coupling reactions.[8] Direct halogenation can be achieved using various reagents.
-
Chlorination: N-chlorosuccinimide (NCS) is an effective reagent for the chlorination of pyrazoles, often providing high yields of the 4-chloro derivative.[8]
-
Bromination: Similarly, N-bromosuccinimide (NBS) is commonly used for bromination at the C4 position.
-
Iodination: Electrophilic iodination can be accomplished using molecular iodine, often in the presence of a base.[9] This reaction can also be part of a cyclization cascade to form 4-iodopyrazoles from α,β-alkynic hydrazones.[9]
Table 1: Representative Electrophilic Substitution Reactions at C4
| Reaction Type | Reagents | Electrophile | Product | Reference |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitropyrazole | [10] |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid | [10] |
| Vilsmeier-Haack | POCl₃ / DMF | [ClCH=NMe₂]⁺ | Pyrazole-4-carbaldehyde | [10] |
| Diazonium Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | 4-Arylazopyrazole | [10] |
Vilsmeier-Haack Formylation: A Gateway to Diverse Functionality
The Vilsmeier-Haack reaction introduces a formyl group at the C4 position, creating a versatile handle for subsequent transformations.[10] The resulting pyrazole-4-carbaldehyde can be oxidized, reduced, or used in condensation reactions to build more complex molecular architectures.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenylpyrazole
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool dimethylformamide (DMF, 5 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve 1-phenylpyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-phenylpyrazole-4-carbaldehyde.
N-Functionalization: Tailoring Solubility and Biological Activity
Substitution at the nitrogen atoms is a primary strategy for modulating the physicochemical and pharmacological properties of pyrazole-containing compounds. The choice of reaction conditions dictates the regioselectivity of N-functionalization.
N-Alkylation
N-alkylation is typically achieved by deprotonating the pyrazole with a base to form the nucleophilic pyrazolate anion, followed by reaction with an alkyl halide.[11] However, for unsymmetrical pyrazoles, this can lead to a mixture of regioisomers.
Key Considerations for Regioselectivity:
-
Steric Hindrance: Bulky substituents at the C3 or C5 positions can sterically hinder the adjacent nitrogen, favoring alkylation at the less hindered nitrogen.[12]
-
Reaction Conditions: The choice of base, solvent, and electrophile can significantly influence the N1/N2 alkylation ratio. For instance, a catalyst-free Michael addition has been shown to provide excellent regioselectivity for N1-alkylation.[13]
-
Acid-Catalyzed Methods: An alternative to base-mediated alkylation involves using trichloroacetimidate electrophiles with a Brønsted acid catalyst, which can provide good yields and is influenced by steric factors.[11][12]
Experimental Protocol: Regioselective N1-Alkylation of 3-Phenylpyrazole [13]
-
Reaction Setup: In a vial, combine 3-phenyl-1H-pyrazole (1.0 mmol, 1.0 equiv), N,N-diisopropylethylamine (iPr₂NEt, 1.2 mmol, 1.2 equiv), the desired electrophile (e.g., ethyl acrylate, 1.05 mmol, 1.05 equiv), and dimethyl sulfoxide (DMSO, 4 mL).
-
Reaction: Stir the resulting mixture at 25°C. Monitor the reaction progress by ¹H NMR analysis until the starting pyrazole is consumed.
-
Work-up: Add ice water (10 mL) to the reaction mixture.
-
Extraction: Extract the mixture with ethyl acetate (2 x 5 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude product for further purification if necessary.
N-Arylation
The introduction of an aryl group at the pyrazole nitrogen is often accomplished using metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig and Ullmann condensations.[14]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and has been successfully applied to the N-arylation of pyrazoles with aryl halides. The choice of ligand is critical for achieving high yields and broad substrate scope.[15]
-
Copper-Catalyzed N-Arylation (Ullmann Reaction): This classical method has seen a resurgence with the development of improved ligand systems. Copper(I) iodide (CuI) in combination with diamine ligands effectively catalyzes the N-arylation of pyrazoles with aryl iodides and bromides, tolerating a wide range of functional groups.[16][17]
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Initial Toxicity Screening of 1-(2-methoxyphenyl)-1H-pyrazole: A Strategic Approach for Early-Stage Drug Development
An In-Depth Technical Guide
Abstract
The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage failures.[1] This guide presents a comprehensive, tiered strategy for the initial toxicity screening of 1-(2-methoxyphenyl)-1H-pyrazole, a member of the biologically active pyrazole class of compounds.[2][3] By integrating predictive in silico toxicology with targeted in vitro assays, this whitepaper provides a robust framework for researchers and drug development professionals to de-risk their candidate molecule early in the discovery pipeline. The narrative emphasizes the causal logic behind experimental choices, ensuring that each step provides actionable data for informed decision-making. The methodologies described are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure scientific integrity and regulatory relevance.[4]
Introduction: The Rationale for Proactive Toxicity Profiling
This compound belongs to the pyrazole family, a class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities.[3][5] While this structural motif is present in numerous approved drugs, subtle substitutions can dramatically alter the safety profile. An initial, focused toxicity screen is not merely a regulatory hurdle but a critical scientific step. It allows for the early identification of potential liabilities, conserves resources by halting the development of unsuitable candidates, and guides the chemical optimization process towards safer analogues.[6][7]
Our strategy is built on a tiered approach, beginning with non-experimental computational methods and progressing to targeted biological assays. This workflow maximizes information gain while minimizing compound and resource expenditure.
Tier 1: In Silico Assessment - The Predictive Foundation
Before committing to wet-lab experiments, we leverage the power of computational toxicology to predict the compound's ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) properties.[1][8] These methods use a molecule's structure to model its potential biological interactions, providing a valuable first look at potential hazards.[6][9]
Key Toxicological Endpoints for Prediction
For this compound, we will focus on predicting the following critical endpoints:
-
Genotoxicity: The potential to damage DNA, a non-negotiable hazard for most therapeutic indications.
-
Hepatotoxicity: The liver is the primary site of metabolism for many xenobiotics, making it a frequent target for drug-induced injury.[10]
-
Cardiotoxicity: Specifically, inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, which can lead to fatal cardiac arrhythmias.
-
General Cytotoxicity: A broad measure of the compound's potential to kill cells.
Data Presentation: Predicted Toxicological Profile
The results from various QSAR (Quantitative Structure-Activity Relationship) and machine learning-based models can be summarized as follows. These hypothetical data serve as an example of how to present in silico findings.
| Toxicological Endpoint | Prediction Model | Predicted Outcome for this compound | Confidence Level | Interpretation & Next Steps |
| Genotoxicity (Ames) | Derek Nexus® | Negative | High | Proceed to in vitro Ames test for confirmation. |
| Hepatotoxicity | DILIrank | Low Concern (No structural alerts) | Medium | Proceed with in vitro hepatotoxicity assay using HepG2 cells. |
| hERG Inhibition | preADMET | pIC50 < 5 (Non-inhibitor) | Medium | Low priority for immediate in vitro follow-up, but consider for later stages. |
| Oral Bioavailability | SwissADME | High | High | Favorable property for oral drug development. |
| Metabolic Stability | Toxtree | Potential for Phase I oxidation at the methoxy group and pyrazole ring. | High | Guides selection of metabolically competent cell lines for in vitro assays. |
Tier 2: In Vitro Experimental Verification
The insights gained from in silico modeling guide the design of a targeted panel of in vitro assays. These tests are performed in a controlled laboratory setting using cells or tissues to provide direct biological evidence of potential toxicity.[11][12][13]
Integrated In Vitro Screening Workflow
The following diagram illustrates the logical flow of the proposed experimental screening cascade, starting from compound acquisition to multi-parametric toxicity assessment.
Caption: A tiered workflow for the initial toxicity screening of a novel compound.
Experimental Protocol: Cytotoxicity Assessment via MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.[14]
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) cell lines.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound (test compound).
-
Doxorubicin (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed HepG2 and HEK293 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture media, ranging from 0.1 µM to 200 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (0.5% DMSO) and positive control (Doxorubicin).
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Experimental Protocol: Genotoxicity Assessment via Ames MPF™ Assay
This is a microplate format Ames test that assesses a compound's ability to induce mutations in different strains of Salmonella typhimurium. It is a key assay for predicting carcinogenic potential.[7]
Objective: To evaluate the mutagenic potential of this compound.
Materials:
-
Ames MPF™ 98/100 Aqua Kit (e.g., from Xenometrix).
-
S. typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).
-
Rat liver S9 fraction for metabolic activation.
-
Test compound and appropriate positive controls (e.g., 2-Nitrofluorene for TA98, Sodium Azide for TA100 without S9).
Procedure:
-
Assay Preparation: Prepare the test compound dilutions in DMSO. The assay is performed both with and without the S9 metabolic activation system.
-
Exposure: In a 384-well plate, expose the bacterial strains to a dilution series of the test compound in a growth medium.
-
Incubation: Incubate the plate at 37°C for 90 minutes with shaking to allow for mutations to occur.
-
Phenotype Selection: Add an indicator medium to each well. This medium lacks histidine, so only bacteria that have reverted (mutated) to be able to synthesize their own histidine will grow.
-
Growth & Detection: The indicator medium also contains a pH-sensitive dye. As the revertant bacteria grow and metabolize the medium, they produce acid, causing a color change from purple to yellow.
-
Scoring: Count the number of positive (yellow) wells for each concentration after a 48-hour incubation period.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant wells that is at least two-fold higher than the negative control.
Conceptual Toxicity Pathway: Oxidative Stress
Many xenobiotics induce toxicity by generating reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death (apoptosis). The following diagram illustrates this generalized pathway, a plausible mechanism to investigate if initial screens show positive results.
Caption: A potential mechanism of compound-induced cytotoxicity via oxidative stress.
Data Integration and Risk Assessment
The final step is to synthesize the data from both in silico and in vitro assessments to form a holistic initial risk profile for this compound.
| Assay | Example Result | Interpretation |
| Cytotoxicity (MTT) | IC50 (HepG2) = 75 µMIC50 (HEK293) = 150 µM | Moderate, slightly selective cytotoxicity towards liver cells. A therapeutic window may be achievable. |
| Genotoxicity (Ames MPF) | Negative in TA98 and TA100(with and without S9 activation) | No evidence of mutagenic potential in this bacterial reverse mutation test. This is a very favorable outcome. |
| Hepatotoxicity Markers | (Follow-up assay) No significant increase in AST/ALT leakage at concentrations ≤ 25 µM. | Low risk of direct hepatotoxicity at concentrations well below the cytotoxic threshold. |
Overall Assessment: Based on this example data, this compound presents a favorable initial toxicity profile. It is non-mutagenic in the Ames test and exhibits moderate cytotoxicity at concentrations that may be significantly higher than a projected therapeutic dose. The slight selectivity for liver cells warrants monitoring in future studies but is not an immediate red flag. The compound can be prioritized for further efficacy studies.
Conclusion
This guide has outlined a logical, efficient, and scientifically rigorous strategy for the initial toxicity screening of this compound. By front-loading the assessment with powerful in silico prediction tools and confirming these findings with validated, high-throughput in vitro assays, development teams can make confident, data-driven decisions.[6][7] This proactive approach to safety assessment is fundamental to modern drug discovery, ultimately accelerating the journey of safer, more effective therapies to the clinic.
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Methoxyphenyl Pyrazoles
Authored for Drug Development Professionals, Researchers, and Scientists
Foreword: The Pyrazole Scaffold in Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its rigid conformation, make it an ideal scaffold for designing targeted therapeutic agents.[2][3] When combined with a methoxyphenyl moiety, the resulting molecular architecture gives rise to a class of compounds with a vast and potent range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][4][5][6]
This guide provides a deep dive into the structure-activity relationships (SAR) that govern the efficacy and selectivity of methoxyphenyl pyrazoles. Moving beyond a mere catalog of compounds, we will explore the causal links between specific structural modifications and resulting biological outcomes, offering a framework for the rational design of next-generation therapeutics. We will dissect the roles of the pyrazole core, the critical methoxy substituent, and peripheral functional groups, grounding our analysis in field-proven experimental data and protocols.
Chapter 1: The Strategic Framework for SAR Exploration
The systematic investigation of a compound's SAR is a cornerstone of lead optimization in drug discovery.[7] It involves a cyclical process of designing, synthesizing, and testing analogs to build a qualitative and quantitative understanding of how molecular structure dictates biological activity.[8] This iterative process allows medicinal chemists to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
A typical experimental workflow for a methoxyphenyl pyrazole SAR study is a multi-stage process designed to systematically generate and evaluate novel chemical entities.
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Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 1-(2-methoxyphenyl)-1H-pyrazole, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug discovery. The procedure is based on the classical Knorr pyrazole synthesis, employing a cyclocondensation reaction between 2-methoxyphenylhydrazine and an in situ generated 1,3-dicarbonyl equivalent. We elaborate on the causality behind each experimental step, from reaction setup to purification and characterization, ensuring a reproducible and high-yielding process suitable for research and development laboratories.
Introduction and Scientific Context
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3][4] The metabolic stability of the pyrazole ring and its ability to act as a versatile pharmacophore have made it a cornerstone in the design of therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][3][4]
Substituted 1-arylpyrazoles, in particular, have demonstrated significant therapeutic potential. The title compound, this compound, serves as a valuable building block for more complex molecules, including potential ROCK2 inhibitors for glaucoma treatment.[5] This application note details a robust and reliable synthetic method for its preparation, designed for researchers, chemists, and professionals in the field of drug development.
Principle of Synthesis: The Knorr Cyclocondensation
The synthesis of the pyrazole ring is most classically achieved through the cyclocondensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, a method first reported by Ludwig Knorr in 1883.[6][7][8] This protocol adapts this fundamental reaction for the synthesis of this compound.
The core of this synthesis involves two key reactants:
-
(2-Methoxyphenyl)hydrazine: This substituted hydrazine provides the N1-aryl substituent and the two nitrogen atoms of the pyrazole core.
-
1,1,3,3-Tetramethoxypropane: This compound serves as a stable and easy-to-handle precursor to the highly reactive 1,3-dicarbonyl species, malondialdehyde.[9][10] Under acidic conditions, it undergoes hydrolysis in situ to generate the required dialdehyde.
The reaction proceeds via an acid-catalyzed mechanism. The hydrazine nucleophilically attacks the carbonyl groups of the in situ-generated malondialdehyde, leading to the formation of a hydrazone intermediate. This intermediate then undergoes intramolecular cyclization, followed by a dehydration step to yield the stable, aromatic this compound ring.[7]
Caption: Overall reaction for the synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | Chemical Formula | MW ( g/mol ) | CAS No. | Notes |
| (2-Methoxyphenyl)hydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | 19501-58-7 | Starting material. |
| 1,1,3,3-Tetramethoxypropane | C₇H₁₆O₄ | 164.20 | 102-52-3 | Malondialdehyde precursor. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Catalyst. Use with caution. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Reaction solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent. |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Eluent for chromatography. |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | 144-55-8 | For neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Stationary phase (230-400 mesh). |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up. |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for flash chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
Detailed Step-by-Step Synthesis Protocol
Part A: Cyclocondensation Reaction
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (2-methoxyphenyl)hydrazine hydrochloride (5.0 g, 28.6 mmol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture at room temperature to form a suspension.
-
Reactant and Catalyst Addition: To the stirred suspension, add 1,1,3,3-tetramethoxypropane (5.2 g, 31.5 mmol, 1.1 eq.). Follow this with the dropwise addition of concentrated hydrochloric acid (0.5 mL).
-
Scientist's Note: The acid serves a dual purpose: it catalyzes the hydrolysis of the tetramethoxypropane to the reactive malondialdehyde and catalyzes the subsequent condensation and cyclization steps.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot of the reaction mixture and spotting it on a TLC plate. Elute with a 30:70 mixture of ethyl acetate:hexane. The disappearance of the starting hydrazine and the appearance of a new, less polar product spot indicates reaction progression.
Part B: Work-up and Extraction
-
Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
Neutralization: To the resulting residue, add 100 mL of deionized water. The solution will be acidic. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the effervescence ceases and the pH is neutral to slightly basic (pH ~7-8).
-
Trustworthiness Check: This step is critical to deprotonate any protonated pyrazole product, ensuring it is in its neutral form, which is soluble in the organic extraction solvent.
-
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). For each extraction, shake the funnel vigorously and allow the layers to separate. Combine the organic layers.
-
Drying and Final Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound. The crude product is typically an oil or a semi-solid.
Purification by Flash Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a 10% ethyl acetate in hexane solution.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 10% ethyl acetate and gradually increasing to 20-30% as needed, while collecting fractions. Monitor the fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a pure compound. A typical yield is in the range of 75-85%.
Caption: Workflow diagram for the synthesis and purification of the target compound.
Product Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical data should be obtained.
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₁₀H₁₀N₂O
-
Molecular Weight: 174.20 g/mol
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.95 (d, J = 2.5 Hz, 1H, Pyrazole-H), 7.60 (d, J = 1.8 Hz, 1H, Pyrazole-H), 7.45 (dd, J = 7.8, 1.6 Hz, 1H, Ar-H), 7.38 (td, J = 7.8, 1.8 Hz, 1H, Ar-H), 7.05 (td, J = 7.6, 1.2 Hz, 1H, Ar-H), 6.98 (dd, J = 8.3, 1.1 Hz, 1H, Ar-H), 6.45 (t, J = 2.1 Hz, 1H, Pyrazole-H), 3.85 (s, 3H, -OCH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 152.8, 140.1, 131.0, 128.9, 126.5, 125.8, 121.2, 112.0, 107.2, 55.8.
-
Mass Spectrometry (ESI+): Calculated for C₁₀H₁₁N₂O [M+H]⁺: 175.0866; Found: 175.0865.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyls to Pyrazoles: A Multicomponent Approach.
- Kumar, V., & Aggarwal, R. (2019). A review on pyrazole chemistry: Synthetic approaches and their applications. Mini-Reviews in Organic Chemistry, 16(6), 555-579. [Link]
- ChemWhat. (n.d.).
- Wang, J., et al. (2025). Discovery of A20 with 4-(2-methoxyphenyl)-1H-pyrazole scaffold as a potent and selective ROCK2 inhibitor. Bioorganic & Medicinal Chemistry. [Link]
- Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2041-2064. [Link]
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Application Notes and Protocols for Pyrazole Synthesis via the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Vilsmeier-Haack reaction stands as a powerful and versatile tool in synthetic organic chemistry for the formylation of electron-rich compounds. Its application in the construction of heterocyclic scaffolds, particularly pyrazoles, is of significant interest to the pharmaceutical and agrochemical industries. Pyrazole derivatives are known to exhibit a wide range of biological activities, making efficient synthetic routes to these compounds highly valuable. This document provides a detailed guide to the synthesis of pyrazoles using the Vilsmeier-Haack reaction, with a focus on mechanistic understanding, practical experimental protocols, and the causality behind procedural choices.
Introduction: The Vilsmeier-Haack Reaction as a Gateway to Pyrazoles
The Vilsmeier-Haack reaction, named after its discoverers Anton Vilsmeier and Albrecht Haack, is a widely employed method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃).[3][4][5] The active electrophile in this reaction is a chloroiminium ion, also known as the Vilsmeier reagent.[4][5][6][7]
Beyond simple formylation, the Vilsmeier-Haack reaction has proven to be an invaluable tool for the synthesis of a diverse array of heterocyclic compounds.[3][8] One of its most notable applications is in the synthesis of pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The reaction can be ingeniously employed to achieve both cyclization and formylation in a one-pot procedure, starting from readily available precursors like hydrazones.[9][10] This approach offers an efficient and atom-economical route to highly functionalized pyrazoles, particularly pyrazole-4-carbaldehydes, which are versatile intermediates for further synthetic transformations.[9]
The Heart of the Reaction: Mechanistic Insights
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. The synthesis of pyrazoles via the Vilsmeier-Haack reaction can be conceptually divided into two key stages: the formation of the Vilsmeier reagent and the subsequent reaction with a suitable substrate, such as a hydrazone, leading to cyclization and formylation.
Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of DMF with POCl₃ to generate the electrophilic Vilsmeier reagent, a chloroiminium salt. This process is depicted below.
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
Plausible Mechanism for Pyrazole Synthesis from Hydrazones
The reaction of a hydrazone with the Vilsmeier reagent is a sophisticated cascade that culminates in the formation of a pyrazole-4-carbaldehyde. A plausible mechanism involves an initial electrophilic attack, followed by cyclization and a second formylation event.[1]
-
Initial Electrophilic Attack: The electron-rich carbon of the hydrazone attacks the electrophilic Vilsmeier reagent.
-
Cyclization: Subsequent deprotonation and intramolecular cyclization lead to the formation of the pyrazole ring.
-
Second Formylation: The newly formed pyrazole ring, being an electron-rich heterocycle, undergoes a second Vilsmeier-Haack formylation at the C4 position.
-
Hydrolysis: The final step involves the hydrolysis of the iminium salt intermediate during aqueous work-up to yield the desired pyrazole-4-carbaldehyde.
Caption: General workflow for pyrazole synthesis via Vilsmeier-Haack reaction.
Experimental Protocols: A Practical Guide
The following protocols are provided as a detailed guide for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction. The choice of starting material and reaction conditions can be adapted based on the desired substitution pattern of the final product.
General Considerations and Causality of Experimental Choices
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Therefore, the use of dry solvents (especially DMF) and glassware is crucial for the success of the reaction.[11] Water will quench the Vilsmeier reagent, leading to poor yields.
-
Temperature Control: The initial formation of the Vilsmeier reagent and its reaction with the substrate are typically carried out at low temperatures (0-10 °C) to control the exothermic reaction and prevent side reactions.[2][9][12] Subsequent heating is often required to drive the cyclization and formylation to completion.[1][2][9]
-
Stoichiometry: An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.[13] The ratio of DMF to POCl₃ can also influence the reactivity.
-
Work-up Procedure: The reaction mixture is typically poured onto crushed ice to quench the excess Vilsmeier reagent and facilitate the hydrolysis of the iminium intermediate. Neutralization with a base, such as sodium hydroxide or sodium acetate, is necessary to bring the product out of the solution.[6][11]
Protocol 1: Synthesis of 1,3-Diaryl-1H-pyrazole-4-carbaldehydes from Hydrazones
This protocol is adapted from procedures reported for the synthesis of various substituted pyrazole-4-carbaldehydes.[10][11]
Materials:
-
Substituted acetophenone phenylhydrazone (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
-
Phosphorus oxychloride (POCl₃) (3.0 mmol)
-
Crushed ice
-
Dilute sodium hydroxide solution
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted acetophenone phenylhydrazone (1.0 mmol) in anhydrous DMF (4 mL).
-
Cool the solution in an ice bath to 0 °C.
-
Add POCl₃ (3.0 mmol) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 4-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a dilute sodium hydroxide solution until a precipitate forms.
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Collect the solid precipitate by filtration, wash it thoroughly with water, and dry it.
-
The crude product can be purified by flash column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 1,3-diaryl-1H-pyrazole-4-carbaldehyde.[11]
Protocol 2: Synthesis of 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde from Galloyl Hydrazide Derivatives
This protocol demonstrates the versatility of the Vilsmeier-Haack reaction starting from hydrazones derived from galloyl hydrazide.[9]
Materials:
-
Hydrazone derived from galloyl hydrazide and a substituted aromatic ketone (1 mol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Phosphorus oxychloride (POCl₃) (0.01 mol)
-
Crushed ice
Procedure:
-
In a flask, dissolve the hydrazone (1 mol) in dry DMF (10 mL).
-
Cool the solution in an ice bath with stirring.
-
Add POCl₃ (0.01 mol) dropwise to the cooled solution.
-
After the addition, allow the mixture to cool and then reflux at 70 °C for 4 hours.[9]
-
After the reflux period, cool the reaction mixture and pour it onto crushed ice.
-
The resulting precipitate is the desired 4-formyl pyrazole derivative.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Data Presentation: Comparative Overview of Reaction Conditions
The following table summarizes typical reaction parameters for the synthesis of pyrazoles via the Vilsmeier-Haack reaction, highlighting the adaptability of the method.
| Starting Material | Reagents | Temperature Profile | Reaction Time | Yield | Reference |
| Hydrazones of ketones | POCl₃/DMF | 0 °C then 70 °C | 5-6 hours | Good | [2] |
| 1-Phenyl-3-aryl hydrazones | POCl₃/DMF | 0 °C then 80-90 °C | 4 hours | Good | [11] |
| Hydrazones from galloyl hydrazide | POCl₃/DMF | Ice-cold then 70 °C | 4 hours | - | [9] |
| 5-Chloro-1H-pyrazoles | POCl₃/DMF | 120 °C | 2 hours | 55% | [13] |
| Steroidal thiosemicarbazones | Acetamide/POCl₃ | 0-10 °C then RT | 1-3 hours | 60-65% | [12] |
Conclusion and Future Perspectives
The Vilsmeier-Haack reaction provides a robust and efficient platform for the synthesis of functionalized pyrazoles. Its operational simplicity, the ready availability of starting materials, and the ability to generate valuable pyrazole-4-carbaldehyde intermediates make it a highly attractive method for both academic research and industrial applications. The mechanistic understanding and detailed protocols presented in this guide are intended to empower researchers to effectively utilize this powerful reaction in their synthetic endeavors. Further research into expanding the substrate scope, developing greener reaction conditions using alternative solvents and energy sources like microwave irradiation, and exploring novel applications of the resulting pyrazole derivatives will continue to be areas of active investigation.[14]
References
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- Mishra, A., & Singh, R. (2017). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 654-666.
- Chahal, M., Dhillon, S., Kumar, R., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27363-27392.
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-9.
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- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14.
- Shamsuzzaman, & Siddiqui, N. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
- Tyagi, S., Mishra, R., Mazumder, A., & Jindaniya, V. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.
- Li, F., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11633-11642.
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- 14. degres.eu [degres.eu]
Application Notes and Protocols for the Continuous Flow Synthesis of Pyrazoles
Introduction: The Paradigm Shift in Heterocycle Synthesis
Pyrazoles represent a cornerstone scaffold in modern medicinal chemistry, agrochemicals, and materials science.[1][2] Traditionally, the synthesis of these vital five-membered heterocycles has been dominated by batch processing. However, conventional batch methods often present significant challenges, including long reaction times, difficulties with scalability, and safety concerns, particularly when handling hazardous reagents like hydrazine or unstable intermediates such as diazo compounds.[3][4]
Flow chemistry, or continuous flow processing, has emerged as a transformative alternative that addresses these limitations head-on.[5][6] By performing reactions in a continuously flowing stream within a microreactor or coiled tubing, this technology offers unparalleled control over reaction parameters such as temperature, pressure, and residence time.[7][8] The key advantages of this approach include:
-
Enhanced Safety: The small reactor volume ensures that only a minimal amount of hazardous material is present at any given time, significantly reducing the risks associated with exothermic events or the handling of toxic and explosive reagents.[8][9][10]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heating and cooling, eliminating thermal gradients and leading to cleaner reaction profiles and higher selectivity.[7]
-
Rapid Optimization and Scalability: Reaction conditions can be screened and optimized in a fraction of the time required for batch processes. Scaling up production is achieved by simply running the system for a longer duration, bypassing the complex challenges of batch scale-up.[2][8]
-
Increased Reproducibility: Precise, automated control over reaction variables ensures high fidelity and run-to-run consistency.[3]
This guide provides a detailed experimental framework for establishing a continuous flow synthesis of pyrazoles, targeting researchers, scientists, and drug development professionals aiming to leverage this powerful technology.
Core Reaction Chemistry: The Knorr Pyrazole Synthesis
One of the most robust and widely adopted methods for pyrazole synthesis is the Knorr cyclocondensation reaction.[11][12] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[13][14] The general mechanism, which proceeds through the formation of a hydrazone or enamine intermediate followed by intramolecular cyclization and dehydration, is highly efficient and adaptable to a wide range of substrates.[13][15]
The causality behind choosing this reaction for flow synthesis is twofold:
-
Favorable Kinetics: The reaction is often fast, especially at elevated temperatures, which is an ideal characteristic for flow processes where residence times are typically in the range of minutes.[12]
-
Handling of Hydrazine: As hydrazine and its derivatives can be toxic, using them in a closed, automated flow system minimizes operator exposure and enhances overall process safety.[4][10]
While the Paal-Knorr synthesis is a related method for producing pyrroles and furans from 1,4-dicarbonyls, the Knorr synthesis specifically utilizes 1,3-dicarbonyls to form the pyrazole core.[16][17][18]
General Experimental Setup
A typical continuous flow setup for pyrazole synthesis is modular and can be assembled from standard laboratory equipment. The core components are designed to pump, mix, heat, and pressurize the reagents in a controlled manner.
dot
Caption: General workflow for a two-component continuous flow synthesis of pyrazoles.
Required Equipment
-
Pumping System: Two independent, high-precision pumps (e.g., HPLC pumps or syringe pumps) are required to deliver the reagent solutions at stable, controllable flow rates.
-
Reagent Vessels: Standard laboratory glassware (e.g., bottles, flasks) to hold the stock solutions.
-
Tubing and Fittings: Chemically inert tubing (e.g., PTFE, PFA, or stainless steel for high pressure/temperature) and appropriate fittings to connect the system components.
-
Mixer: A T-mixer or micromixer to ensure rapid and efficient mixing of the two reagent streams before they enter the reactor.
-
Reactor: A coiled tube or a packed-bed column housed in a temperature-controlled module. The reactor's material and volume are critical parameters. Common choices include PTFE, stainless steel, or specialized glass microreactors.[19]
-
Heating/Cooling Module: A column heater, oil bath, or automated reactor module to maintain a precise and stable reaction temperature.
-
Back-Pressure Regulator (BPR): A BPR is essential for safely heating solvents above their atmospheric boiling points.[20] This allows for a significant acceleration of reaction rates. It creates a pressurized system that keeps the solvent in the liquid phase.
-
Collection Vessel: A flask or vial to collect the product stream exiting the system.
Detailed Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole
This protocol describes a general procedure for the synthesis of a 3,5-disubstituted pyrazole from a 1,3-diketone and a hydrazine derivative.
Safety First: Hydrazine and its derivatives are toxic and potentially carcinogenic.[4][21] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The use of a closed-loop flow system inherently minimizes exposure.[10]
Step 1: Reagent Preparation (Example)
-
Solution A (Diketone): Prepare a 0.2 M solution of the chosen 1,3-diketone (e.g., acetylacetone) in a suitable solvent (e.g., ethanol or DMF). The choice of solvent is critical; it must fully solubilize both reactants and be stable at the target reaction temperature.
-
Solution B (Hydrazine): Prepare a 0.22 M solution (1.1 equivalents) of the hydrazine derivative (e.g., phenylhydrazine) in the same solvent. A slight excess of the hydrazine is often used to ensure complete consumption of the diketone.[20] For reactions requiring acid catalysis, a small amount of acid (e.g., acetic acid) can be added to this solution.[12]
-
Degassing: Degas both solutions by sparging with nitrogen or sonicating for 10-15 minutes to remove dissolved oxygen, which can prevent potential side reactions.
Step 2: System Assembly and Priming
-
Assemble the flow chemistry system as shown in the diagram above. Ensure all fittings are secure to prevent leaks, especially when operating under pressure.
-
Place the inlet tubing for both pumps into a vessel containing the pure solvent.
-
Set the BPR to the desired pressure (e.g., 7 bar / ~100 psi) to allow for superheating of the solvent.
-
Set the reactor to the target temperature (e.g., 120 °C).
-
Prime the system by pumping pure solvent through both lines at a moderate flow rate (e.g., 0.5 mL/min per line) until the system is free of air bubbles and the temperature and pressure have stabilized. Divert this initial solvent stream to a waste container.
Step 3: Reaction Execution
-
Once the system is stable, switch the pump inlets from the solvent to the reagent solutions (Solution A and Solution B).
-
Set the desired flow rates for each pump. The residence time (τ) —the average time a molecule spends in the heated reactor—is a critical parameter calculated as:
-
τ = Reactor Volume (mL) / Total Flow Rate (mL/min)
-
For example, with a 10 mL reactor and a total flow rate of 1.0 mL/min (0.5 mL/min from each pump), the residence time is 10 minutes.
-
-
Allow the system to run for at least two reactor volumes to reach a steady state , where the composition of the fluid exiting the reactor is constant. Divert this initial output to waste.
Step 4: Product Collection and Work-up
-
After reaching a steady state, move the outlet tube to a collection vessel. Collect the product for the desired duration.
-
Once collection is complete, switch the pump inlets back to pure solvent to flush the system.
-
Cool the collected solution. The solvent can be removed under reduced pressure.
-
The crude product can then be purified using standard techniques such as recrystallization or column chromatography. Analyze the product purity and yield using methods like HPLC, LC-MS, and NMR.
Parameter Optimization
The efficiency of a flow synthesis is highly dependent on several interconnected parameters. A systematic optimization is crucial for maximizing yield and purity while minimizing reaction time.
| Parameter | Range/Typical Values | Rationale and Effect on Synthesis |
| Temperature | 80 - 180 °C | Increasing temperature significantly accelerates the reaction rate, reducing the required residence time. Flow chemistry safely enables superheating of solvents above their boiling points, a key advantage over batch.[8][9] |
| Residence Time (τ) | 2 - 30 min | Longer residence times lead to higher conversion but lower throughput. The optimal time is the minimum required to achieve full conversion of the limiting reagent.[22] |
| Stoichiometry | 1:1 to 1:1.5 (Diketone:Hydrazine) | Easily controlled by altering the relative flow rates of the two pumps. A slight excess of one reagent can drive the reaction to completion.[20] |
| Concentration | 0.1 - 0.5 M | Higher concentrations increase throughput but may lead to solubility issues or unwanted side reactions. The optimal concentration balances reaction rate with product purity. |
| Pressure (BPR) | 5 - 20 bar (75 - 300 psi) | Primarily used to suppress solvent boiling. It generally does not directly influence the reaction kinetics for liquid-phase reactions but is an enabling parameter for high-temperature operation.[20] |
Case Study: Multi-step Synthesis of N-Aryl Pyrazoles
Advanced flow systems can telescope multiple reaction steps into a single, uninterrupted process. For instance, a four-step synthesis of N-aryl pyrazoles from anilines has been demonstrated.[2] This process involves:
-
Diazotization of the aniline.
-
Reduction of the diazonium salt to a hydrazine intermediate.
-
In-situ hydrolysis .
-
Cyclocondensation with a 1,3-dicarbonyl.
This "synthesis machine" approach avoids the isolation of hazardous and unstable diazonium and hydrazine intermediates, showcasing the profound safety and efficiency gains possible with continuous flow.[2][3]
Conclusion
Continuous flow synthesis offers a superior platform for the preparation of pyrazoles, providing a safer, faster, and more scalable alternative to traditional batch methods.[1] By enabling precise control over reaction conditions and allowing for the safe use of hazardous reagents, flow chemistry empowers researchers to accelerate discovery and development. The protocols and guidelines presented here offer a robust starting point for implementing this powerful technology in the laboratory.
References
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Semantic Scholar.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis.
- Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamin
- A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. National Institutes of Health (PMC). [Link]
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
- Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de. [Link]
- A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process.
- FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. Interchim. [Link]
- Continuous Flow Synthesis of Anticancer Drugs. National Institutes of Health (PMC). [Link]
- Flow Chemistry. NJ Bio, Inc.. [Link]
- Toward Continuous‐Flow Synthesis of Biologically Interesting Pyrazole Derivatives.
- 9 Reasons to Perform Flow Chemistry. Lab Unlimited. [Link]
- Main advantages of flow chemistry on the drug discovery and development pipeline.
- Schematic representation of the two-step continuous-flow pyrazole synthesis.
- synthesis of pyrazoles. YouTube. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). [Link]
- Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism.
- Reaction Chemistry & Engineering. University of Cambridge. [Link]
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health (PMC). [Link]
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
- Paal–Knorr pyrrole synthesis.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
- Hydrazine Safety & Handling Questions. Sciencemadness.org. [Link]
- (PDF) A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines.
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Application Notes and Protocols for 1-(2-methoxyphenyl)-1H-pyrazole in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. In the realm of oncology, pyrazole derivatives have emerged as promising candidates for anticancer drug development. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
This document provides detailed application notes and experimental protocols for the investigation of 1-(2-methoxyphenyl)-1H-pyrazole , a specific pyrazole derivative, in the context of cancer cell line research. While direct studies on this exact molecule are limited, the protocols and mechanistic insights provided herein are based on the well-documented activities of structurally similar methoxyphenyl-pyrazole analogs.[1][2] These analogs have demonstrated potent anti-proliferative effects, suggesting that this compound may operate through similar mechanisms, making it a compound of significant interest for further investigation.
Disclaimer: The proposed mechanisms of action and signaling pathways for this compound in this document are inferred from studies on closely related analogs. Researchers should validate these hypotheses through the rigorous experimental protocols outlined below.
Hypothesized Mechanism of Action
Based on the activities of related methoxyphenyl-pyrazole compounds, we hypothesize that this compound may exert its anticancer effects through a multi-faceted approach targeting key cellular processes.
Induction of Apoptosis
A primary mechanism by which many pyrazole derivatives exhibit anticancer activity is the induction of programmed cell death, or apoptosis.[1][2] This is often achieved through the modulation of the intrinsic apoptotic pathway.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical for cell survival. Structurally similar pyrazole compounds have been shown to disrupt this balance, leading to an increase in the Bax/Bcl-2 ratio.[3] This shift in favor of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol. This triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-9 being the key initiator caspase in the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound may also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. Studies on analogous compounds have shown the ability to induce cell cycle arrest at the S phase or the G2/M phase.[1][2] This prevents cancer cells from completing DNA replication and mitosis, ultimately leading to a halt in their proliferation.
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the potential mechanism of action of this compound, leading to apoptosis.
Caption: Hypothesized apoptotic pathway of this compound.
Experimental Protocols
The following protocols provide a framework for investigating the anticancer properties of this compound in cancer cell lines. It is crucial to include appropriate positive and negative controls in all experiments.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes, discard the ethanol, and wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the samples on a flow cytometer.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Key Protein Targets:
-
Bcl-2 family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)
-
Caspases: Pro-caspase-3, Cleaved caspase-3, Pro-caspase-9, Cleaved caspase-9
-
PARP: Full-length PARP, Cleaved PARP
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Summary and Expected Outcomes
The following table summarizes the expected outcomes from the proposed experiments, which would support the hypothesized mechanism of action of this compound.
| Assay | Parameter Measured | Expected Outcome with Increasing Concentration/Time of Treatment |
| MTT Assay | Cell Viability | Dose- and time-dependent decrease in cell viability. |
| Annexin V/PI Staining | Apoptotic Cell Population | Increase in the percentage of Annexin V-positive cells (early and late apoptosis). |
| Cell Cycle Analysis | Cell Cycle Phase Distribution | Accumulation of cells in a specific phase of the cell cycle (e.g., S or G2/M phase). |
| Western Blot | Protein Expression Levels | - Decrease in Bcl-2 expression- Increase in Bax expression- Decrease in pro-caspase-3 and -9- Increase in cleaved caspase-3 and -9- Increase in cleaved PARP |
Conclusion
The pyrazole scaffold holds significant promise in the development of novel anticancer agents. The application notes and protocols detailed in this document provide a comprehensive framework for researchers to investigate the potential of this compound as an anticancer compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and by dissecting the underlying molecular mechanisms, the scientific community can further elucidate the therapeutic potential of this and related pyrazole derivatives.
References
- Ashourpour, M., Mostafavi-Hosseini, F., Amini, M., Saeedian Moghadam, E., Kazerouni, F., Arman, S. Y., & Shahsavari, Z. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 22(7), 2269-2277. [Link]
- Borrego, E. A., Guerena, C. D., Schiaffino Bustamante, A. Y., Gutierrez, D. A., Valenzuela, C. A., Betancourt, A. P., ... & Aguilera, R. J. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 23(14), 7849. [Link]
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic Chemistry, 76, 316-325. [Link]
- Mhaidat, N. M., Qandil, A. M., Al-Balas, Q., Hassan, M., & Matalka, K. Z. (2013). Methoxyphenylcipro induces antitumor activity in human cancer cells. Drug development and industrial pharmacy, 39(1), 115-123. [Link]
- Temirak, A., El-Masry, T. H., El-Sayed, M. A. A., Ali, O. M., Boshta, N. M., & El-Agrody, A. M. (2023). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 13(28), 19335-19355. [Link]
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Application Note & Protocol: A Framework for Assessing the Anti-Inflammatory Activity of Novel Pyrazole Compounds
Introduction: The Therapeutic Promise of Pyrazole Scaffolds
This has spurred the search for more selective and safer anti-inflammatory agents. The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[1][3] Its derivatives, most notably the FDA-approved drug Celecoxib, have demonstrated potent anti-inflammatory effects, often through selective inhibition of COX-2, the inducible enzyme at the heart of the inflammatory cascade.[1][4] This guide provides a comprehensive framework for researchers to systematically evaluate the anti-inflammatory potential of novel pyrazole compounds, from initial in vitro screening to preclinical in vivo validation.
Mechanistic Underpinnings: Targeting Key Inflammatory Pathways
A thorough assessment of an anti-inflammatory compound requires understanding its mechanism of action. Pyrazole derivatives have been shown to modulate several key inflammatory pathways.
The NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[5][6][7] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[7] This liberates NF-κB, allowing it to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[5][8] Evaluating a pyrazole compound's ability to suppress NF-κB activation is a critical step in characterizing its anti-inflammatory profile.[1]
Caption: The canonical NF-κB signaling pathway activated by pro-inflammatory stimuli.
The Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs).[9] Prostaglandin E2 (PGE2), in particular, is a key mediator of inflammation, pain, and fever.[10][11] While COX-1 is constitutively expressed and involved in physiological functions like maintaining the gastric mucosa, COX-2 is induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[9][12] Selective inhibition of COX-2 is a major goal of modern anti-inflammatory drug design, and many pyrazole compounds have been developed to achieve this.[1][4]
Experimental Workflow: A Stepwise Approach
A logical and phased approach is crucial for efficiently evaluating novel compounds. The workflow should progress from high-throughput in vitro assays to more complex and resource-intensive in vivo models.
Caption: A general experimental workflow for assessing anti-inflammatory compounds.
In Vitro Assessment Protocols
In vitro assays provide the first critical data on a compound's potential efficacy and mechanism.
Protocol 1: COX-1/COX-2 Inhibition Assay
This assay determines the compound's potency and selectivity for inhibiting COX enzymes.
Objective: To determine the IC50 (half-maximal inhibitory concentration) values for the test compound against COX-1 and COX-2.
Methodology (Enzyme-based):
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe, test compound, and a reference inhibitor (e.g., Celecoxib, Indomethacin).
-
Preparation: Prepare a series of dilutions of the test pyrazole compound and reference drug.
-
Assay Plate Setup: In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Incubation: Add the diluted test compounds or reference drug to the wells and incubate for a pre-determined time (e.g., 15 minutes at 37°C) to allow for binding.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a set reaction time, add the detection probe. The probe reacts with the prostaglandin product, generating a signal (color or fluorescence) that is proportional to enzyme activity.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve. The selectivity index is calculated as (IC50 COX-1 / IC50 COX-2).
Protocol 2: Anti-inflammatory Activity in LPS-Stimulated Macrophages
This cell-based assay mimics the inflammatory environment to assess the compound's ability to suppress the production of key inflammatory mediators.
Objective: To quantify the effect of the test compound on the production of nitric oxide (NO), PGE2, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the pyrazole compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Quantification of Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent assay.
-
PGE2, TNF-α, and IL-6: Quantify the concentration of these mediators in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10][13]
-
-
Cell Viability: Perform a cell viability assay (e.g., MTT or LDH) on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of each mediator's production compared to the LPS-only control.
Data Presentation: In Vitro Screening Results
Summarizing quantitative data in a clear, tabular format is essential for comparative analysis.
Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition (%) at 10 µM | PGE2 Inhibition (%) at 10 µM | Cell Viability (%) at 50 µM |
| PZ-001 | 15.2 | 0.05 | 304 | 75.6 | 88.2 | >95% |
| PZ-002 | >50 | 1.2 | >41 | 62.1 | 70.5 | >95% |
| Celecoxib | 12.5 | 0.04 | 312.5 | 78.9 | 92.4 | >95% |
| Indomethacin | 0.1 | 1.8 | 0.05 | 85.3 | 95.1 | >95% |
Data are hypothetical and for illustrative purposes only.
In Vivo Assessment Protocols
In vivo models are indispensable for evaluating a compound's efficacy in a complex biological system.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for screening acute anti-inflammatory activity.[14][15]
Objective: To evaluate the ability of a test pyrazole compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
1% (w/v) λ-Carrageenan solution in sterile saline.
-
Test compound and reference drug (e.g., Indomethacin, 10 mg/kg).
-
Pletysmometer or digital calipers.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight with free access to water before dosing.
-
Grouping: Randomly divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na, p.o.).
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test Compound (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[14]
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).[14]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[16][17]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.[16]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment and minimize suffering.
Conclusion: A Pathway to Discovery
The protocols and framework detailed in this application note provide a robust system for the comprehensive evaluation of novel pyrazole compounds as potential anti-inflammatory agents. By progressing from targeted in vitro assays that elucidate mechanism and potency to validated in vivo models that confirm efficacy, researchers can efficiently identify and advance promising candidates. The inherent versatility of the pyrazole scaffold continues to make it a focal point in the quest for safer and more effective treatments for a wide spectrum of inflammatory diseases.[1][3]
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org.
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
- Gudimani, V., et al. (2023). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate.
- Liu, S. F., & Ye, X. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology.
- Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
- Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a. AntBio.
- Dutta, R., & Trapp, B. D. (2014). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PMC.
- Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules.
- Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.
- Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PubMed.
- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM.
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- Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC.
- Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences.
- Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PubMed.
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.
- Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. ResearchGate.
- Carrageenan induced Paw Edema Model. Creative Biolabs.
- Gomaa, H. A. M., et al. (2018). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Chahal, G., et al. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
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- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org.
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- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.
- Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function. BTL Biotechno Labs Pvt. Ltd.
- The COX-2–PGE2 Pathway Promotes Tumor Evasion in Colorectal Adenomas. Cancer Prevention Research.
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Application Notes & Protocols: Utilizing 1-(2-methoxyphenyl)-1H-pyrazole as a Chemical Probe for Monoamine Oxidase
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 1-(2-methoxyphenyl)-1H-pyrazole as a chemical probe. The pyrazole scaffold is a privileged structure in medicinal chemistry, with many derivatives showing significant activity as inhibitors of monoamine oxidases (MAO), crucial enzymes in neurotransmitter metabolism.[1][2][3] This guide outlines the necessary steps to validate this compound as a potent and selective probe for MAO and provides detailed protocols for its use in cell-based assays to investigate neurobiology and related disease states.
Introduction: The Rationale for a Pyrazole-Based MAO Probe
Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[3][4] Their role in regulating monoamine levels makes them critical targets in the treatment of neurological disorders such as depression and Parkinson's disease.[4][5] Small molecule inhibitors of MAO are therefore invaluable tools, both as therapeutics and as chemical probes, to dissect the physiological and pathological roles of these enzymes.[2][6]
The pyrazole heterocycle is a versatile scaffold that has been extensively explored for the development of MAO inhibitors.[1][3][5] Its structural features allow for diverse substitutions that can tune potency and selectivity for the two MAO isoforms. This compound is a specific analogue within this class. While its direct characterization as a chemical probe is not extensively documented, its structure aligns with known structure-activity relationships for MAO inhibition.[5][7]
A chemical probe is more than just an inhibitor; it is a tool for rigorous scientific inquiry.[8][9] A high-quality probe must be potent, selective, and its mechanism of action well-understood to allow for unambiguous interpretation of experimental results.[10][11] This guide is structured to lead the researcher through the essential process of validating this compound as a chemical probe and then applying it to answer biological questions.
Probe Characterization & Validation Workflow
Before a small molecule can be confidently used to probe biological function, it must undergo rigorous validation.[8][10][12] This process ensures that any observed phenotype is a direct result of the molecule's interaction with its intended target.
Caption: Workflow for validating a novel chemical probe.
Physicochemical Properties & Synthesis
This compound is a known chemical entity. A common synthetic route involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. Researchers should ensure a purity of >95%, confirmed by HPLC, 1H-NMR, and mass spectrometry, before biological evaluation.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C10H10N2O | [13] |
| Molecular Weight | 174.20 g/mol | [13] |
| CAS Number | 35715-67-4 | [13] |
| Appearance | Off-white to pale yellow solid | - |
Protocol: In Vitro MAO Inhibition Assay
This protocol determines the potency (IC50) of this compound against human recombinant MAO-A and MAO-B. The assay is based on the oxidation of a substrate (e.g., kynuramine) which produces a fluorescent product.
Materials:
-
Human recombinant MAO-A and MAO-B (commercial source)
-
Kynuramine (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound (test compound)
-
Clorgyline (MAO-A selective control) and Selegiline (MAO-B selective control)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Ex: 310 nm, Em: 400 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in potassium phosphate buffer. Ensure the final DMSO concentration in the assay is ≤ 0.5%.
-
Assay Setup:
-
To each well, add 50 µL of potassium phosphate buffer.
-
Add 25 µL of the diluted test compound, control inhibitor, or buffer (for no-inhibitor control).
-
Add 25 µL of MAO-A or MAO-B enzyme solution (pre-diluted in buffer to optimal concentration).
-
Incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction: Add 25 µL of kynuramine substrate solution (e.g., 50 µM final concentration) to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 2 minutes for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates relative to the no-inhibitor control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome & Interpretation: This assay will yield IC50 values for both MAO-A and MAO-B, establishing the probe's potency and isoform selectivity. A good probe should ideally have an IC50 < 100 nM for its primary target and at least a 30-fold selectivity over other isoforms or related proteins.[9]
| Compound | MAO-A IC50 (nM) (Hypothetical) | MAO-B IC50 (nM) (Hypothetical) | Selectivity (Fold, B vs A) |
| This compound | 50 | 2500 | 50 |
| Negative Control | > 10,000 | > 10,000 | - |
| Clorgyline (Control) | 5 | 5000 | 1000 |
| Selegiline (Control) | 8000 | 10 | 800 |
Cellular Application: Probing MAO Activity in a Neuronal Context
Once validated, this compound can be used to investigate the role of MAO-A in cellular processes. A key application is to measure its effect on neurotransmitter turnover in a relevant cell line, such as human neuroblastoma SH-SY5Y cells.
Caption: Inhibition of Dopamine Metabolism by the Chemical Probe.
Protocol: Measuring Dopamine Turnover in SH-SY5Y Cells
This protocol assesses the ability of the chemical probe to engage and inhibit MAO-A in a cellular environment, measured by a decrease in the level of the dopamine metabolite DOPAC (3,4-Dihydroxyphenylacetic acid).
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (validated probe)
-
Negative control compound
-
Dopamine solution (10 mM stock in 0.1 N perchloric acid)
-
PBS (Phosphate-Buffered Saline)
-
Perchloric acid (0.4 N) containing an internal standard (e.g., N-acetyl-5-hydroxytryptamine)
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in 12-well plates and grow to ~80-90% confluency. Differentiate cells with retinoic acid for 5-7 days to enhance neuronal characteristics if desired.
-
Probe Treatment:
-
Aspirate the culture medium. Wash cells once with warm PBS.
-
Add 500 µL of fresh serum-free medium containing the desired concentration of the chemical probe (e.g., 1 µM), negative control (1 µM), or vehicle (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Dopamine Loading: Add dopamine to each well to a final concentration of 10 µM. Incubate for 2 hours at 37°C. This provides the substrate for MAO.
-
Sample Collection:
-
Aspirate the medium.
-
Wash the cells twice with ice-cold PBS to remove extracellular dopamine and metabolites.
-
Add 250 µL of ice-cold 0.4 N perchloric acid with the internal standard to each well to lyse the cells and precipitate proteins.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant.
-
Inject an aliquot (e.g., 20 µL) onto the HPLC-ED system.
-
Quantify the levels of DOPAC and dopamine by comparing peak areas to a standard curve. Normalize DOPAC levels to the amount of dopamine or total protein.
-
-
Interpretation: Treatment with an effective MAO-A inhibitor like this compound should lead to a significant decrease in the intracellular concentration of DOPAC compared to the vehicle-treated control. The negative control compound should show no significant effect. This result provides strong evidence of on-target activity in a relevant biological system.
Concluding Remarks
This compound represents a promising, yet under-characterized, candidate for a chemical probe targeting monoamine oxidase. Adherence to the rigorous validation workflow outlined in this guide is paramount for its successful development and deployment.[8][14] By establishing its potency, selectivity, and cellular target engagement, researchers can confidently use this molecule to dissect the intricate roles of MAO in health and disease, ultimately paving the way for new therapeutic insights.
References
- The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Bentham Science Publishers.
- The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Bentham Science Publishers.
- Barsyte-Lovejoy D, et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91:61-87.
- Secci D, et al. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 18(33):5114-44.
- Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Upd
- The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. PubMed.
- Validating Small Molecule Chemical Probes for Biological Discovery. Semantic Scholar.
- Validating Small Molecule Chemical Probes for Biological Discovery. PubMed.
- Validating Small Molecule Chemical Probes for Biological Discovery.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- Assay Validation Using Chemical Probes. Alto Predict.
- Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity rel
- Edwards, A. M., et al. (2015). The promise and peril of chemical probes.
- 1-(4-Methoxyphenyl)-1H-pyrazole. PubChem.
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Application Notes & Protocols: A Guide to Developing and Implementing Assays for the Neuroprotective Effects of Pyrazole Derivatives
Abstract
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a suite of assays for evaluating the neuroprotective potential of novel pyrazole derivatives. Pyrazole-containing heterocyclic compounds have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This document moves beyond simple protocol listings to explain the causality behind experimental choices, enabling robust, reproducible, and insightful screening cascades. We will cover foundational viability assays, delve into key mechanistic pathways including apoptosis, oxidative stress, and mitochondrial health, and explore target-specific assays relevant to known pyrazole mechanisms of action.
Introduction: The Rationale for Pyrazole Derivatives in Neuroprotection
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis represent a significant and growing global health challenge. A common pathological feature is the progressive loss of neuronal structure and function. The therapeutic pipeline for these conditions remains challenging, necessitating the exploration of novel chemical scaffolds. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant interest due to its structural versatility and diverse biological activities.[2][3]
Recent research has highlighted the potential of pyrazole derivatives as neuroprotective agents, capable of mitigating neuronal cell death, reducing oxidative stress, and modulating key signaling pathways implicated in neurodegeneration.[2] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes like Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5), and Monoamine Oxidase (MAO).[4][5][6]
To effectively screen and characterize these promising compounds, a systematic and logically structured assay cascade is essential. This guide provides the protocols and scientific rationale to build such a cascade, from initial cytotoxicity assessments to deep mechanistic investigations.
Section 1: Foundational Assays: Assessing Neuronal Viability and Cytotoxicity
Before evaluating the neuroprotective effects of a compound, it is imperative to first determine its intrinsic cytotoxicity. This foundational step ensures that any observed protective effects are not confounded by the compound's own toxicity at the tested concentrations. A typical experiment involves treating a neuronal cell line (e.g., SH-SY5Y, a human neuroblastoma line) with a range of concentrations of the pyrazole derivative alone.[4][7]
MTT Assay: Measuring Metabolic Activity
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity.[8] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a dark purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a "no treatment" control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Formazan Solubilization: Incubate for 4 hours at 37°C. After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle control.
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity or necrosis.[8][9] The LDH assay measures the amount of this released enzyme, providing a quantitative measure of cell death.[10]
Protocol: LDH Release Assay for Neuroprotection
This protocol is adapted for a neuroprotection experiment, where cells are first challenged with a neurotoxin.
-
Cell Seeding: Seed neuronal cells as described in the MTT protocol.
-
Pre-treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the pyrazole derivative. Incubate for 12-24 hours.[11] This step allows the compound to exert its potential protective effects before the toxic insult.
-
Neurotoxin Challenge: Add a known neurotoxin, such as 6-hydroxydopamine (6-OHDA) for Parkinson's models or Amyloid-β (Aβ) oligomers for Alzheimer's models, to the wells.[11][12] Include the following controls:
-
Negative Control: Cells with medium only.
-
Toxin Control: Cells with the neurotoxin only.
-
Compound Control: Cells with the pyrazole derivative only (to confirm it's not toxic at the tested concentration).
-
-
Incubation: Incubate for an additional 24 hours.
-
Sample Collection: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH assay reagent according to the manufacturer's instructions. Add 50 µL of the reagent to each well of the new plate.
-
Incubation & Reading: Incubate in the dark at room temperature for 30-60 minutes.[10] Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release, often normalized to a "maximum LDH release" control (cells lysed with a detergent). Neuroprotection is observed as a decrease in LDH release in compound-treated wells compared to the toxin-only control.
Section 2: Mechanistic Assays: Unraveling Protective Pathways
Once a pyrazole derivative has been shown to be non-toxic and to protect against a general toxic insult, the next step is to investigate how it works. This involves assays that probe specific cell death and survival pathways.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in many neurodegenerative diseases. It is characterized by specific morphological and biochemical events, including the activation of caspase enzymes and DNA fragmentation.
Protocol: Caspase-3 Activity Assay
Principle: Caspases are a family of proteases that execute the apoptotic program. Caspase-3 is a key "executioner" caspase. This assay uses a fluorogenic or colorimetric substrate that is specifically cleaved by active Caspase-3, releasing a detectable signal.
-
Experiment Setup: Treat cells as described in the LDH neuroprotection protocol (Seeding, Pre-treatment, Toxin Challenge).
-
Cell Lysis: After the final incubation, remove the medium and lyse the cells using a buffer provided with a commercial Caspase-3 assay kit.
-
Substrate Addition: Add the Caspase-3 substrate to the cell lysate in a 96-well plate.
-
Incubation & Reading: Incubate at 37°C for 1-2 hours, protected from light. Measure the fluorescence (e.g., Ex/Em = 485/520 nm) or absorbance using a plate reader.
-
Data Analysis: Express Caspase-3 activity relative to the toxin-only control. A neuroprotective compound will significantly reduce the toxin-induced activation of Caspase-3.
Protocol: TUNEL Assay for DNA Fragmentation
Principle: A late-stage event in apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides.[13]
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a 24-well plate and perform the neuroprotection experiment (Pre-treatment and Toxin Challenge).
-
Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a solution like 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Perform the TUNEL staining according to a commercial kit's protocol, which involves incubating the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP.[14][15]
-
Counterstaining: Stain the cell nuclei with a DNA dye like DAPI (blue fluorescence).
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Interpretation: Apoptotic cells will show bright green/red fluorescence (from the TUNEL stain) co-localized with the blue nuclear stain. Neuroprotective compounds will reduce the number of TUNEL-positive cells.
Oxidative Stress Assays
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to neuronal damage.[16][17]
Protocol: Intracellular ROS Detection
Principle: This assay uses cell-permeable fluorescent probes, such as CellROX™ Green or Dihydroethidium (DHE), that become fluorescent upon oxidation by ROS.[18][19]
-
Experiment Setup: Conduct the neuroprotection experiment in a 96-well plate suitable for fluorescence imaging.
-
Probe Loading: Towards the end of the toxin incubation period, add the ROS detection reagent (e.g., 5 µM CellROX™ Green) to each well.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Imaging/Reading: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader or microscope.
-
Data Analysis: An effective pyrazole derivative will reduce the ROS-induced fluorescence signal compared to the toxin-only control.
Protocol: Glutathione (GSH) Assay
Principle: Glutathione is a major intracellular antioxidant. During oxidative stress, reduced glutathione (GSH) is converted to its oxidized form (GSSG). A decrease in the GSH/GSSG ratio is a key indicator of oxidative stress.[17]
-
Experiment Setup: Treat cells in a 6-well or 12-well plate to ensure a sufficient number of cells for lysate preparation.
-
Cell Lysis: After treatment, wash, collect, and lyse the cells.
-
GSH/GSSG Measurement: Use a luminescence-based assay kit (e.g., GSH/GSSG-Glo™) to measure the levels of both reduced (GSH) and oxidized (GSSG) glutathione in the lysate.[17]
-
Data Analysis: Calculate the GSH/GSSG ratio for each condition. Neuroprotective compounds may prevent the toxin-induced depletion of GSH and the corresponding decrease in the GSH/GSSG ratio.
Mitochondrial Function Assays
Mitochondria are central to cell survival, producing ATP and regulating cell death pathways. Mitochondrial dysfunction is a common feature of neurodegenerative diseases.[20][21]
Protocol: Mitochondrial Membrane Potential (MMP) Assay
Principle: The mitochondrial membrane potential (ΔΨm) is an essential component of ATP synthesis. A loss of ΔΨm is an early indicator of apoptosis. This is measured using fluorescent dyes like JC-1 or TMRE that accumulate in healthy mitochondria with high membrane potential.
-
Experiment Setup: Perform the neuroprotection experiment in a 96-well plate.
-
Dye Loading: At the end of the treatment, incubate the cells with the MMP-sensitive dye (e.g., TMRE) for 20-30 minutes at 37°C.
-
Reading: Measure the fluorescence using a plate reader or microscope. With TMRE, a decrease in fluorescence indicates a loss of MMP. With JC-1, a shift from red to green fluorescence indicates depolarization.
-
Interpretation: Neuroprotective pyrazole derivatives will help maintain the mitochondrial membrane potential in the presence of a neurotoxin.
Section 3: Target-Specific Assays for Pyrazole Derivatives
Many pyrazole derivatives have been designed to interact with specific molecular targets.[22][23] Validating engagement with these targets is a crucial step in characterizing their mechanism of action.
GSK-3β Inhibition Assays
Principle: Overactivation of GSK-3β is implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[4][24] The neuroprotective effect of some pyrazoles stems from their ability to inhibit this kinase.[25] This can be measured either through a direct kinase activity assay or indirectly by measuring the phosphorylation of its substrates in cells.
Protocol: Western Blot for Phospho-Tau or Phospho-GSK-3β (Ser9)
-
Experiment Setup & Lysis: Treat neuronal cells (e.g., SH-SY5Y) with the pyrazole derivative, with or without a stimulus that activates GSK-3β (like Aβ oligomers). Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Probe one membrane with an antibody specific for phosphorylated Tau (e.g., at Ser396).[4]
-
Probe a second membrane with an antibody for total Tau as a loading control.
-
Alternatively, probe for phospho-GSK-3β (Ser9), which is an inhibitory phosphorylation site. An increase in p-GSK-3β (Ser9) indicates that the kinase is being inhibited.[4][24]
-
-
Detection & Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities and normalize the phosphorylated protein level to the total protein level. A successful GSK-3β inhibitor will decrease Tau phosphorylation and/or increase the inhibitory phosphorylation of GSK-3β at Ser9.
Monoamine Oxidase (MAO) Inhibition Assays
Principle: MAO-A and MAO-B are enzymes that degrade neurotransmitters. Their inhibition can be neuroprotective, and many pyrazole and pyrazoline derivatives are designed as MAO inhibitors.[5][26][27][28] MAO activity assays measure the production of hydrogen peroxide or other byproducts from the deamination of a specific substrate.
Protocol: MAO-Glo™ Assay
-
Enzyme/Substrate Preparation: Use a commercial kit like the MAO-Glo™ Assay, which provides recombinant human MAO-A or MAO-B enzymes and a luminogenic substrate.
-
Inhibition Reaction: In a 96-well plate, incubate the MAO enzyme with various concentrations of the pyrazole derivative for a set period (e.g., 15 minutes) to allow for binding.
-
MAO Reaction: Add the MAO substrate to initiate the enzymatic reaction. Incubate for 60 minutes.
-
Luminescence Detection: Add the Luciferin Detection Reagent, which converts a reaction byproduct into luciferin, generating a light signal. Measure luminescence with a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Section 4: Integrated Experimental Workflow and Data Interpretation
A successful screening campaign follows a logical progression from broad assessments to specific, hypothesis-driven experiments.
Proposed Experimental Workflow
The following diagram illustrates a tiered approach to evaluating pyrazole derivatives for neuroprotective activity.
Caption: A tiered workflow for characterizing neuroprotective pyrazole derivatives.
Data Presentation
Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison between different compounds and concentrations.
| Compound | Conc. (µM) | Cytotoxicity (% Viability vs. Vehicle) | Neuroprotection (% Viability vs. Toxin) | Caspase-3 Activity (% of Toxin) | ROS Level (% of Toxin) | MAO-B IC₅₀ (nM) |
| PZ-001 | 1 | 98.5 ± 4.2 | 75.3 ± 5.1 | 45.1 ± 3.8 | 52.9 ± 6.0 | 15.2 |
| 10 | 95.1 ± 3.9 | 88.9 ± 4.5 | 22.6 ± 2.9 | 31.4 ± 4.1 | ||
| PZ-002 | 1 | 101.2 ± 5.0 | 48.1 ± 6.2 | 85.7 ± 7.3 | 91.2 ± 8.5 | >10,000 |
| 10 | 65.4 ± 4.8 | 52.3 ± 5.5 | 79.3 ± 6.9 | 88.6 ± 7.9 |
Conclusion
The evaluation of pyrazole derivatives for neuroprotective activity requires a multi-faceted approach that combines assessments of cell health, programmed cell death, oxidative stress, and target-specific engagement. By following the structured workflow and detailed protocols outlined in this guide, researchers can generate robust and reliable data, enabling the identification and characterization of promising new therapeutic candidates for neurodegenerative diseases. The emphasis on understanding the "why" behind each protocol ensures that the experimental design is not only technically sound but also scientifically insightful.
References
- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022). CNS and Neurological Disorders - Drug Targets.
- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF. (n.d.).
- In vitro neurology assays. (n.d.). InnoSer.
- Assessment of cell viability in primary neuronal cultures. (n.d.). PubMed.
- Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (n.d.). PubMed Central.
- Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects. (n.d.). PubMed Central.
- The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. (n.d.). PubMed.
- The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. (n.d.). Bentham Science Publisher.
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). MDPI.
- Assessment of cell viability in primary neuronal cultures. (2008). PubMed.
- Design of thieno[3,2-c]pyrazol-3-amine derivatives as GSK-3β inhibitors. (n.d.).
- Alzheimer's Disease in vitro models. (n.d.). Innoprot.
- The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents | Request PDF. (n.d.).
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PubMed Central.
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (n.d.). Unknown Source.
- TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. (n.d.). Bio-Techne.
- Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Upd
- Oxidative stress assays and oxid
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PubMed Central.
- EXPLORATION OF PYRAZOLINE AND AMINO CHALCONE DERIVATIVES AS MONOAMINE OXIDASE INHIBITORS: AN IN-SILICO APPROACH. (2023). Rasayan Journal of Chemistry.
- Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3. (n.d.). R&D Systems.
- Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (2024). Unknown Source.
- Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. (2017).
- Biochemical Measures of Neuropathy - Glutathione Assay (GSH). (2019). Protocols.io.
- Apoptosis Assays. (n.d.). Sigma-Aldrich.
- Overview of methods that determine mitochondrial function in human disease. (n.d.). PubMed Central.
- Oxidative Stress Assays | Reactive Oxygen Species Detection. (n.d.).
- Click-iT TUNEL Alexa Fluor Imaging Assay Protocol. (n.d.). Thermo Fisher Scientific.
- ROS Measurement Using CellROX. (2024). Protocols.io.
- Targeting Cdk5 Activity in Neuronal Degeneration and Regener
- Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. (n.d.). Unknown Source.
- Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (2024). Unknown Source.
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Application Notes & Protocols: Strategic Functionalization of the Pyrazole Ring in 1-(2-Methoxyphenyl)-1H-pyrazole
Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] This guide provides a comprehensive overview of the strategic functionalization of the pyrazole ring in 1-(2-methoxyphenyl)-1H-pyrazole, a versatile building block for drug discovery. We delve into the electronic properties governing regioselectivity and present detailed protocols for key transformations, including electrophilic aromatic substitution, direct C-H metallation, and transition-metal-catalyzed C-H activation. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold for the synthesis of novel chemical entities.
Scientific Rationale: Understanding Reactivity and Regioselectivity
The functionalization of this compound is governed by the inherent electronic properties of the pyrazole ring and the influence of the N-aryl substituent. The pyrazole ring is an electron-rich aromatic heterocycle containing a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2).[3] This electronic arrangement dictates the regioselectivity of various transformations.
-
C4 Position: The C4 position is the most electron-rich carbon, making it the primary site for electrophilic aromatic substitution (SEAr) .[4][5][6] Reactions like halogenation and nitration preferentially occur at this position.
-
C5 Position: The C5 proton is the most acidic C-H bond on the pyrazole ring due to its proximity to the electronegative N1 atom.[7] This makes it the preferred site for deprotonation using strong bases, leading to C5-lithiated or magnesiated intermediates ready for quenching with electrophiles.[8]
-
C3 Position: The C3 position is generally less reactive towards both electrophiles and deprotonation. Functionalization at this site is more challenging and often requires multi-step strategies or specific transition-metal-catalyzed C-H activation protocols.[8][9]
-
Role of the 1-(2-Methoxyphenyl) Group: The N1-substituent influences the overall electronic landscape. The methoxy group can act as a directing group in Directed ortho-Metalation (DoM), primarily targeting the C3 position of the pyrazole ring or the ortho-position of the phenyl ring itself.[10][11] The pyrazole's N2 atom can also serve as a Lewis basic site to direct transition metal catalysts.[7]
The following diagram illustrates the primary pathways for functionalizing the pyrazole core of the target molecule.
Caption: Key strategies for regioselective functionalization of the pyrazole ring.
Protocols for Key Functionalization Reactions
The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and inert atmosphere techniques are required for metallation reactions.
Protocol 1: Electrophilic Bromination at the C4-Position
Principle: This protocol utilizes N-Bromosuccinimide (NBS) for the regioselective bromination of the electron-rich C4 position of the pyrazole ring.[12][13][14] The reaction is typically fast and high-yielding under mild conditions.
Materials and Reagents:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in acetonitrile or DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any excess bromine.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-bromo-1-(2-methoxyphenyl)-1H-pyrazole.
| Reaction | Reagent | Position | Typical Yield (%) | Reference(s) |
| Bromination | NBS | C4 | 90-97 | [12] |
| Chlorination | NCS | C4 | 85-95 | [15] |
| Iodination | NIS | C4 | 80-92 | [14] |
| Nitration | HNO₃/H₂SO₄ | C4 | 70-85 | [16][17] |
| Table 1: Summary of common electrophilic substitution reactions on the pyrazole ring. |
Protocol 2: C5-Litiation and Silylation
Principle: This protocol exploits the high acidity of the C5-proton. A strong organolithium base, such as n-butyllithium, is used for regioselective deprotonation. The resulting C5-lithiated intermediate is a powerful nucleophile that can be trapped with various electrophiles, here demonstrated with chlorotrimethylsilane (TMSCl).[8][18]
Materials and Reagents:
-
This compound
-
n-Butyllithium (n-BuLi, solution in hexanes, typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried glassware, syringes, and an inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
-
Add this compound (1.0 eq) to the flask and dissolve in anhydrous THF (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10 minutes. A color change is often observed.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add chlorotrimethylsilane (1.2 eq) dropwise via syringe.
-
Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1 hour.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(2-methoxyphenyl)-5-(trimethylsilyl)-1H-pyrazole.
| Electrophile (E⁺) | Reagent Example | Product Functional Group | Typical Yield (%) |
| Silyl Halide | TMSCl | -SiMe₃ | 72-84 |
| Aldehyde/Ketone | Benzaldehyde | -CH(OH)Ph | 65-80 |
| Alkyl Halide | Iodomethane | -CH₃ | 50-70 |
| Boronic Ester | Isopropoxy-B(pin) | -B(pin) | 60-75 |
| Table 2: Representative electrophiles for trapping C5-metallo-pyrazole intermediates. |
Protocol 3: Palladium-Catalyzed Direct C-H Arylation at C3
Principle: Direct C-H activation offers a more atom-economical approach to functionalization, avoiding pre-functionalization steps like halogenation.[7][19][20] In this example, a palladium catalyst, directed by the N2 atom of the pyrazole, facilitates the coupling of the C3 C-H bond with an aryl halide.[9]
Materials and Reagents:
-
4-Bromo-1-(2-methoxyphenyl)-1H-pyrazole (or other C4-substituted pyrazole)
-
Aryl boronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous 1,4-Dioxane or Toluene/Water mixture
-
Degassed solvents and inert atmosphere setup
Procedure:
-
To a Schlenk tube or reaction vial, add the C4-substituted pyrazole (1.0 eq), aryl boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.10 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with argon three times.
-
Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, approx. 0.1 M).
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Stir vigorously and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to isolate the C3-arylated pyrazole product.
Caption: Simplified workflow for a Pd-catalyzed direct C-H arylation reaction.
Conclusion and Future Outlook
The this compound scaffold offers multiple handles for selective functionalization, enabling the synthesis of diverse and complex molecular architectures. By understanding the inherent regioselectivity of the pyrazole ring, researchers can strategically employ electrophilic substitution at C4, metallation at C5, or advanced C-H activation techniques to target the C3 position. The protocols provided herein serve as a validated starting point for chemists in the pharmaceutical and agrochemical industries to explore the chemical space around this valuable heterocyclic core. Future advancements in regioselective C-H functionalization will undoubtedly expand the synthetic toolbox, further cementing the role of substituted pyrazoles in modern drug discovery.[3][19]
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- Title: Pyrazole structure highlighting the nucleophilic and electrophilic...
- Title: 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds Source: PMC - PubMed Central URL:[Link]
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methodology for evaluating COX-2 inhibition by pyrazole derivatives.
Trustworthiness through Self-Validation: A key validation step in this phase is to concurrently assess for ulcerogenic activity. After the anti-inflammatory study, stomachs can be collected and examined for lesions. A truly selective COX-2 inhibitor should show significant anti-inflammatory efficacy with a greatly reduced or absent ulcer index compared to non-selective NSAIDs. [4][21]
Structural Biology: Definitive Confirmation of Binding Mode
For lead candidates, obtaining a high-resolution crystal structure provides the ultimate validation of the binding mechanism and can guide further optimization efforts.
Protocol 5: X-ray Crystallography
Expertise & Rationale: While molecular docking provides a valuable prediction, X-ray crystallography provides empirical evidence of how the pyrazole derivative physically binds within the COX-2 active site. [5][17]This technique can definitively confirm the interactions predicted by docking, reveal unexpected binding modes, and provide precise structural information for structure-activity relationship (SAR) studies.
Methodology Overview:
-
Protein Expression and Purification: Express and purify high-quality, stable human COX-2 enzyme.
-
Co-crystallization: Set up crystallization trials by mixing the purified protein with the pyrazole inhibitor.
-
Data Collection: Expose a suitable crystal to a high-intensity X-ray beam (e.g., at a synchrotron source) to collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to solve the 3D electron density map and build the atomic model of the protein-ligand complex.
-
Analysis: Analyze the final structure to confirm the binding pose, orientation, and specific molecular interactions (hydrogen bonds, hydrophobic contacts) between the pyrazole derivative and the COX-2 enzyme.
References
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- Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages Source: PubMed Central URL:[Link]
- Title: Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs Source: PubMed Central URL:[Link]
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- Title: Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties Source: MDPI URL:[Link]
- Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
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- Title: Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis Source: PNAS URL:[Link]
- Title: Specificity of COX-1 and COX-2 inhibitors. The selectivity of SC-560...
- Title: Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibition activities and molecular docking study of pyrazoline deriv
- Title: Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2 Source: Oxford Academic URL:[Link]
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- Title: Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors Source: Springer URL:[Link]
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- Title: COX-2 Biochemical Activity Assay Service Source: Reaction Biology URL:[Link]
- Title: A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug Source: PubMed URL:[Link]
- Title: Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9)
- Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Public
- Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Title: The X-ray crystal structure of COX-2 enzyme's catalytic domain (PDB ID: 6COX)
- Title: Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents Source: Bentham Science URL:[Link]
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Application Notes & Protocols: A Guide to Scaling the Production of 1-(2-methoxyphenyl)-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the scale-up synthesis of 1-(2-methoxyphenyl)-1H-pyrazole, a key heterocyclic scaffold prevalent in medicinal chemistry. Moving from bench-scale synthesis to pilot or manufacturing scale presents significant challenges in terms of reaction control, safety, and product purity. This guide analyzes the foundational chemistry, outlines a robust and scalable protocol, addresses critical process parameters, and explains the rationale behind key experimental choices to ensure a safe, efficient, and reproducible scale-up process.
Introduction: The Significance of this compound
The pyrazole nucleus is a fundamental building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, leading to its incorporation into numerous clinically significant drugs, such as the anti-inflammatory agent Celecoxib. The specific substitution pattern of this compound makes it a valuable intermediate for creating complex molecular architectures. As demand for such compounds moves from discovery to development phases, the need for reliable and scalable synthetic methods becomes paramount.
This guide moves beyond theoretical synthesis to provide practical, field-proven insights into scaling up production, focusing on the most common and industrially viable synthetic route: the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent.[2][3]
Core Synthesis Strategy: Cyclocondensation
The most established and direct route to the pyrazole core is the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[4] For the synthesis of this compound, this involves the reaction of 2-methoxyphenylhydrazine with a synthetic equivalent of malondialdehyde .
Reaction Mechanism Overview
The reaction proceeds via a two-step sequence:
-
Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound (or its acetal precursor) to form a hydrazone intermediate.
-
Cyclization & Dehydration: An intramolecular attack by the second nitrogen atom onto the remaining carbonyl group forms a five-membered ring intermediate (a pyrazoline), which then dehydrates to yield the aromatic pyrazole ring.[5]
Sources
Application Note: 1-(2-methoxyphenyl)-1H-pyrazole as a Novel Hole Transporting Material for High-Efficiency Organic Light-Emitting Diodes
An in-depth guide for researchers, scientists, and drug development professionals on the potential application of 1-(2-methoxyphenyl)-1H-pyrazole as a functional material in Organic Light-Emitting Diodes (OLEDs).
Abstract
Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and lighting technology, where performance is intrinsically linked to the properties of the organic materials used within the device stack.[1] The Hole Transport Layer (HTL) is a critical component that governs the efficiency of charge injection and transport from the anode to the emissive layer, directly impacting the device's overall performance, including operating voltage and lifespan.[2] Pyrazole derivatives, a class of N-heterocyclic compounds, are gaining significant attention for their versatile synthesis, high thermal stability, and excellent electronic properties.[3][4] This document provides a comprehensive technical guide on the synthesis, characterization, and application of this compound as a promising candidate for a hole-transporting material in OLEDs. We present detailed protocols for its synthesis, purification, photophysical and electrochemical analysis, and integration into a standard OLED device architecture.
Introduction: The Rationale for Pyrazole Derivatives in OLEDs
The efficiency and stability of OLEDs depend on a delicate balance of charge injection and transport between the various organic layers.[5] An ideal Hole Transporting Material (HTM) should possess several key characteristics:
-
High Hole Mobility: To ensure efficient transport of positive charge carriers (holes).[6]
-
Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the work function of the anode (commonly Indium Tin Oxide, ITO) to minimize the energy barrier for hole injection.[6]
-
High Triplet Energy: To confine excitons within the emissive layer (EML) and prevent energy loss, which is especially critical in phosphorescent OLEDs (PhOLEDs).[7]
-
High Thermal and Morphological Stability: To ensure a long operational lifetime for the device.[8]
The this compound scaffold is a compelling candidate for an HTM. The pyrazole core is an electron-rich heterocyclic system, and the N-aryl substitution with a methoxy group (an electron-donating group) can further modulate the electronic properties to enhance hole-transport capabilities. This guide outlines the necessary experimental framework to validate its potential.
Synthesis and Purification Protocol
The synthesis of N-aryl pyrazoles can be achieved through the condensation of an arylhydrazine with a 1,3-dicarbonyl equivalent. Here, we propose a standard and reliable two-step protocol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol
Materials and Reagents:
| Reagent | CAS Number | Supplier | Purity |
| (2-methoxyphenyl)hydrazine hydrochloride | 19501-58-7 | Sigma-Aldrich | ≥98% |
| 1,1,3,3-Tetramethoxypropane | 102-52-3 | Sigma-Aldrich | 99% |
| Sodium Acetate | 127-09-3 | Fisher Scientific | ≥99% |
| Ethanol (Absolute) | 64-17-5 | VWR Chemicals | ≥99.8% |
| Ethyl Acetate | 141-78-6 | VWR Chemicals | HPLC Grade |
| Hexane | 110-54-3 | VWR Chemicals | HPLC Grade |
| Silica Gel (for column chromatography) | 7631-86-9 | Merck | 230-400 mesh |
Procedure:
-
To a 250 mL round-bottom flask, add (2-methoxyphenyl)hydrazine hydrochloride (10.0 mmol, 1.75 g), sodium acetate (12.0 mmol, 0.98 g), and absolute ethanol (100 mL).
-
Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride and liberate the free hydrazine.
-
Add 1,1,3,3-tetramethoxypropane (11.0 mmol, 1.82 g) to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) under a nitrogen atmosphere for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (100 mL) and wash with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent to yield the crude product.[9]
Purification Protocol
The crude product must be purified to achieve the high purity (>99.9%) required for OLED applications.
-
Column Chromatography: Purify the crude oil using flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (starting from 95:5) is effective.
-
Sublimation: For ultimate purity, perform gradient temperature vacuum sublimation. This process removes trace impurities and is a standard final step for small molecules used in vacuum-deposited OLEDs.
Structural Characterization: Confirm the identity and purity of the final product using:
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.[10]
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.[11]
Photophysical and Electrochemical Characterization
Understanding the electronic properties of this compound is essential to predict its function within an OLED device.
UV-Visible and Photoluminescence Spectroscopy
Protocol:
-
Prepare a dilute solution (10⁻⁵ M) of the purified compound in a spectroscopic grade solvent (e.g., dichloromethane or toluene).
-
Record the UV-Visible absorption spectrum to determine the absorption maximum (λ_abs).
-
Record the photoluminescence (PL) emission spectrum by exciting the sample at its λ_abs. This provides the emission maximum (λ_em).
-
The optical bandgap (E_g) can be estimated from the onset of the absorption edge using the formula: E_g (eV) = 1240 / λ_onset (nm).
Cyclic Voltammetry (CV)
CV is performed to determine the HOMO and LUMO energy levels, which are critical for assessing energy barriers to charge injection.[8]
Protocol:
-
Prepare a solution of the compound (approx. 1 mM) in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Record the cyclic voltammogram, scanning for both oxidation and reduction potentials. Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard.
-
Calculate the HOMO and LUMO levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Table of Expected Properties: The following table presents representative data based on known properties of similar pyrazole and N-aryl compounds used in optoelectronics.[4][12]
| Property | Method | Expected Value | Significance |
| Absorption Max (λ_abs) | UV-Vis | ~330-350 nm | Indicates electronic transition energy. |
| Emission Max (λ_em) | PL | ~380-410 nm (Violet-Blue) | Defines the material's intrinsic light emission. |
| Optical Bandgap (E_g) | UV-Vis | ~3.1 - 3.3 eV | Wide bandgap is typical for transport materials. |
| HOMO Level | CV | -5.4 to -5.7 eV | Crucial for matching with anode work function. |
| LUMO Level | CV | -2.1 to -2.4 eV | Determines electron blocking capability. |
| Thermal Decomposition (T_d) | TGA | >350 °C | Ensures stability during device operation. |
OLED Device Fabrication and Testing
To evaluate the performance of this compound as an HTM, a multilayer OLED is fabricated using vacuum thermal evaporation.
Proposed Device Architecture & Energy Level Diagram
A standard device structure is proposed to benchmark the material's performance.
Caption: A standard multilayer OLED device stack utilizing the novel pyrazole HTL.
Caption: Plausible energy level alignment for the proposed OLED device.
Fabrication Protocol
Device fabrication should be conducted in a high-vacuum chamber (<10⁻⁶ Torr).
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat with UV-Ozone for 15 minutes to improve the ITO work function and remove organic residues.[13]
-
Layer Deposition: Transfer the cleaned substrates into a vacuum thermal evaporation chamber.
-
Deposit the organic layers and cathode sequentially without breaking the vacuum. Deposition rates should be carefully controlled using a quartz crystal monitor.
Device Fabrication Parameters:
| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) | Purpose |
| HTL | This compound | 40 | 1.0 | Hole Transport |
| EML | Alq₃ (Tris(8-hydroxyquinolinato)aluminum) | 60 | 1.5 | Emissive & Electron Transport Layer[5] |
| Cathode | LiF / Al | 1 / 100 | 0.2 / 5.0 | Electron Injection / Cathode Electrode |
-
Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
Device Performance Characterization
-
Connect the encapsulated device to a source meter unit and a calibrated photometer.
-
Measure the current density-voltage-luminance (J-V-L) characteristics.
-
Record the electroluminescence (EL) spectrum using a spectrometer to confirm that light emission originates from the Alq₃ layer.
-
From the J-V-L data, calculate key performance metrics:
-
Turn-on Voltage (V_on): Voltage at which luminance reaches 1 cd/m².
-
Current Efficiency (η_c): Measured in cd/A.
-
Power Efficiency (η_p): Measured in lm/W.
-
External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.
-
Conclusion and Outlook
This application note provides a comprehensive framework for the evaluation of this compound as a novel hole-transporting material for OLEDs. The described protocols for synthesis, purification, characterization, and device fabrication are based on established methodologies in the field of organic electronics. The favorable electronic properties anticipated from its molecular structure, combined with the high thermal stability characteristic of pyrazole derivatives, make it a strong candidate for enabling efficient and stable OLED devices. Successful validation through these protocols would establish this material as a valuable addition to the library of functional molecules for next-generation displays and lighting.
References
- Wikipedia. (n.d.). OLED.
- Shahnawaz, et al. (2019). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C.
- Royal Society of Chemistry. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Hole Transport Materials in OLED Efficiency.
- MDPI. (2021). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. Materials.
- ResearchGate. (2025). 24.5: High‐Performance Electron‐Blocking Layer Materials for OLED.
- MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank.
- Noctiluca. (n.d.). Electron blocking layer materials.
- Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs).
- IRIS. (n.d.). Synthesis of Heterocycles for OLED Applications.
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- OUCI. (2022). Synthesis and in-depth investigation of the photophysical and electrochemical properties of novel pyrazole cored D-A-D molecules. Optical Materials.
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- National Institutes of Health (NIH). (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- National Institutes of Health (NIH). (2023). A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics. PMC.
- ACS Publications. (n.d.). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host.
- Royal Society of Chemistry. (n.d.). Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. RSC Publishing.
- ResearchGate. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- National Institutes of Health (NIH). (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC.
- OE Journals. (2022). Solution processed organic light-emitting devices: structure, device physics and fabrication process.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- ResearchGate. (n.d.). (PDF) 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole.
- MDPI. (2021). Enhanced Hole Injection Characteristics of a Top Emission Organic Light-Emitting Diode with Pure Aluminum Anode. Electronics.
- PubMed. (n.d.). Methoxy- And Fluorine-Substituted Analogs of O-1302: Synthesis and in Vitro Binding Affinity for the CB1 Cannabinoid Receptor.
- MDPI. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Materials.
- ResearchGate. (n.d.). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer.
- ResearchGate. (n.d.). Structure, principle, and fabrication technologies of OLED.
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Application Note: Protocols for Radiolabeling of Pyrazole Derivatives for Molecular Imaging
Audience: Researchers, scientists, and drug development professionals in nuclear medicine and oncology.
Introduction
The pyrazole nucleus, a five-membered heteroaromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Pyrazole derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroactive properties, by interacting with diverse biological targets like EGFR, CDK, and VEGFR.[2][3] This versatility makes them highly attractive candidates for the development of targeted radiotracers for non-invasive in vivo imaging with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[4][5]
PET and SPECT are powerful molecular imaging techniques that provide three-dimensional images of biological processes at the cellular and molecular level.[4] These modalities rely on the administration of a radiopharmaceutical—a biologically active molecule, such as a pyrazole derivative, labeled with a radionuclide.[6] The choice of radionuclide and the labeling strategy are critical for developing a successful imaging agent, ensuring that the tracer retains its biological activity while providing a clear and quantifiable signal.[4]
This application note provides a comprehensive guide to the radiolabeling of pyrazole derivatives. It covers the selection of appropriate radionuclides, details direct and indirect labeling strategies, and offers step-by-step protocols for the most common methods. The emphasis is on the causality behind experimental choices to ensure robust and reproducible results.
Pillar 1: Radionuclide Selection - Matching the Isotope to the Application
The selection of a radionuclide is governed by its physical half-life, decay characteristics (positron or gamma emission), and the timescale of the biological process under investigation.[4]
| Radionuclide | Imaging Modality | Half-Life | Key Characteristics & Rationale |
| Fluorine-18 (18F) | PET | 109.8 min | Ideal for small molecules with rapid pharmacokinetics. The relatively long half-life allows for multi-step synthesis and transport. Low positron energy results in high-resolution images.[4] |
| Carbon-11 (11C) | PET | 20.4 min | Allows for true isotopic substitution in organic molecules, minimally affecting biological properties. The short half-life is suitable for studying fast biological processes and allows for multiple scans in the same day.[7][8] |
| Gallium-68 (68Ga) | PET | 68 min | Readily available from a 68Ge/68Ga generator, making it convenient for clinical settings.[9] Its chemistry is well-suited for labeling peptides and small molecules via chelation.[10][11] |
| Technetium-99m (99mTc) | SPECT | 6.0 hours | The workhorse of diagnostic nuclear medicine due to its ideal gamma energy (140 keV), wide availability from 99Mo/99mTc generators, and well-established chemistry.[12][13] |
Pillar 2: Radiolabeling Strategies - Covalent vs. Coordination Chemistry
The approach to incorporating a radionuclide into a pyrazole derivative depends fundamentally on the element. Non-metals like 18F and 11C are incorporated via covalent bonds (direct labeling), whereas radiometals like 68Ga and 99mTc are attached via coordination complexes using a bifunctional chelator (indirect labeling).
Strategy A: Direct Labeling with Non-Metallic Radionuclides ([18F], [11C])
Direct labeling involves forming a covalent bond between the radionuclide and the pyrazole scaffold. This often requires a precursor molecule functionalized with a suitable leaving group.
-
[18F]-Fluorination: The most common method for labeling small molecules for PET.[14] Nucleophilic substitution (SN2 or SNAr) is the predominant strategy, where [18F]fluoride displaces a leaving group (e.g., tosylate, mesylate, nitro group) on an aliphatic or activated aromatic position of the pyrazole precursor.[4][15]
-
[11C]-Methylation: Typically involves reacting a precursor containing a nucleophilic site (e.g., -OH, -NH, -SH) with a reactive [11C]-methylating agent, such as [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).[7]
Strategy B: Indirect Labeling with Radiometals ([68Ga], [99mTc])
This strategy is required for radiometals and involves a bifunctional chelator (BFC). The BFC has two key components: a chelating moiety that strongly binds the radiometal and a reactive functional group that covalently attaches to the pyrazole derivative.[10][16]
-
[68Ga]-Chelation: The pyrazole derivative is first conjugated to a chelator like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[17][18] The resulting conjugate is then incubated with [68Ga]GaCl3 eluted from a generator. Labeling is often rapid and occurs under mild conditions, which is crucial for sensitive biomolecules.[19]
-
[99mTc]-Chelation: A common approach is to use the robust [99mTc(CO)3]+ core, which readily coordinates with chelators containing nitrogen or oxygen donor atoms.[16] Alternatively, chelators like HYNIC (6-hydrazinonicotinamide) are used, requiring co-ligands to complete the technetium coordination sphere.[12]
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Application Notes and Protocols for Employing 1-(2-methoxyphenyl)-1H-pyrazole in Corrosion Inhibition Studies
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion, the electrochemical degradation of materials, represents a multi-trillion-dollar global challenge, impacting industrial infrastructure, safety, and environmental sustainability. The use of organic corrosion inhibitors is a cornerstone of materials protection, particularly for mild steel in acidic environments commonly found in industrial cleaning, oil and gas exploration, and chemical processing.[1] Among the vast array of organic molecules explored, nitrogen-containing heterocyclic compounds, especially pyrazole derivatives, have emerged as a highly promising class of inhibitors.[2][3]
Pyrazole and its derivatives are recognized for their exceptional corrosion inhibition properties, which are attributed to the presence of multiple adsorption centers: two nitrogen atoms in the pyrazole ring, aromatic rings, and any functional substituents.[4][5] These features facilitate strong adsorption onto the metal surface, forming a protective barrier that mitigates corrosive attack. This document provides a detailed technical guide on the application and evaluation of a specific, promising candidate: 1-(2-methoxyphenyl)-1H-pyrazole . We will delve into its mechanism of action, provide comprehensive protocols for its evaluation, and bridge experimental findings with theoretical calculations.
Section 1: The Inhibition Mechanism of Methoxyphenyl-Pyrazole Derivatives
The efficacy of an organic corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, displacing water molecules and creating a barrier to corrosive species. The adsorption process for compounds like this compound is a complex interplay of physical and chemical interactions.
1.1. Molecular Structure and Adsorption Centers:
The this compound molecule possesses several key features that contribute to its strong adsorption characteristics:
-
Pyrazole Ring: The two nitrogen atoms in the heterocyclic ring have lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption).
-
Aromatic Systems: The pyrazole and phenyl rings provide a high density of π-electrons. These electron clouds can interact with the positively charged metal surface, enhancing the adsorption process.
-
Oxygen Atom: The methoxy group (-OCH₃) on the phenyl ring contains an oxygen atom with lone pair electrons, providing an additional site for coordination with the metal surface.
1.2. Mode of Adsorption: A Synergistic Effect
The adsorption of methoxyphenyl-pyrazole derivatives on a steel surface in an acidic medium (e.g., HCl) is typically a spontaneous process involving mixed interactions:
-
Physisorption: In an acidic solution, the inhibitor molecule can become protonated. The positively charged inhibitor species can then be electrostatically attracted to the metal surface, which is negatively charged due to the specific adsorption of chloride ions (Cl⁻).
-
Chemisorption: As described above, direct chemical bond formation occurs through the donation of lone pair electrons from the nitrogen and oxygen atoms and the π-electrons of the aromatic rings to the iron surface.[6][7]
This combined physical and chemical adsorption creates a stable, dense, and effective protective film. Studies on similar methoxyphenyl pyrazole derivatives have shown that the adsorption process typically conforms to the Langmuir adsorption isotherm .[4][8] This model assumes the formation of a monolayer of inhibitor molecules on the metal surface, where each active site on the surface holds one inhibitor molecule.[9]
1.3. Mechanism of Corrosion Inhibition:
Once adsorbed, the inhibitor film mitigates corrosion through several mechanisms:
-
Surface Blocking: The inhibitor film physically blocks the active sites on the metal surface, preventing direct contact with the corrosive medium.
-
Anodic and Cathodic Reaction Inhibition: Potentiodynamic polarization studies on related pyrazole derivatives consistently show that they act as mixed-type inhibitors .[6][10] This means they suppress both the anodic reaction (the dissolution of iron) and the cathodic reaction (the evolution of hydrogen gas).[5] The inhibitor molecules reduce the available surface area for both processes to occur.
The overall inhibition mechanism can be visualized as the displacement of water molecules from the steel surface and the formation of a coordinated protective layer by the inhibitor.
Section 2: Synthesis and Characterization
A plausible and efficient route for the synthesis of this compound involves the reaction of (2-methoxyphenyl)hydrazine with a suitable 1,3-dicarbonyl equivalent. A general procedure, adapted from established pyrazole synthesis protocols, is provided below.[1]
Protocol 2.1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (2-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in ethanol.
-
Reagent Addition: Add malondialdehyde tetraethyl acetal (1 equivalent), a common precursor for the pyrazole ring, to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.
Section 3: Experimental Evaluation Protocols
To quantitatively assess the performance of this compound as a corrosion inhibitor, a combination of gravimetric and electrochemical methods is essential. The following protocols are designed for evaluating the inhibitor's performance on mild steel in a 1 M HCl solution.
3.1. Weight Loss (Gravimetric) Measurements
This classical method provides a direct measure of the average corrosion rate.
Protocol 3.2: Weight Loss Measurement
-
Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm). Mechanically polish the coupons with a series of emery papers (from 220 to 1200 grit), rinse with deionized water, degrease with acetone, and dry in a desiccator.
-
Initial Weighing: Accurately weigh each coupon to four decimal places (W_initial).
-
Immersion: Immerse the coupons in beakers containing 1 M HCl solution without (blank) and with various concentrations (e.g., 50, 100, 200, 500 ppm) of this compound.
-
Exposure: Maintain the beakers at a constant temperature (e.g., 303 K) in a water bath for a specified immersion period (e.g., 6 hours).
-
Final Weighing: After the immersion period, remove the coupons, rinse with deionized water, clean with a soft brush, dry, and reweigh (W_final).
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR (mm/year) = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Inhibition Efficiency (IE%): Calculate using: IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
3.2. Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the corrosion kinetics and inhibition mechanism. These tests are typically performed in a three-electrode glass cell containing the test solution, with a mild steel specimen as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).
Protocol 3.3: Potentiodynamic Polarization (PDP)
-
Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Potential Sweep: Scan the potential from -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Acquisition: Record the resulting current density as a function of potential to generate a Tafel plot (log(current density) vs. potential).
-
Analysis: Extrapolate the linear Tafel regions of the cathodic and anodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[6] The inhibition efficiency can be calculated as: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.
Protocol 3.4: Electrochemical Impedance Spectroscopy (EIS)
-
Stabilization: After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP.
-
Frequency Scan: Scan the frequency over a wide range, typically from 100 kHz down to 10 mHz.
-
Data Acquisition: Measure the impedance response of the system. The data is commonly presented as Nyquist and Bode plots.
-
Analysis: The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the blank, indicating increased charge transfer resistance (R_ct). The data can be fitted to an equivalent electrical circuit (EEC) to quantify parameters like R_ct and double-layer capacitance (C_dl). The inhibition efficiency is calculated from the R_ct values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.
3.3. Surface Analysis Techniques
Visualizing the steel surface after exposure provides direct evidence of the inhibitor's protective action.
Protocol 3.5: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)
-
Sample Exposure: Immerse mild steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 6 hours).
-
Sample Preparation: After immersion, gently rinse the coupons with deionized water and dry them carefully to preserve the adsorbed inhibitor film.
-
Imaging:
-
SEM: Analyze the surface morphology. The uninhibited sample is expected to show a rough, damaged surface characteristic of severe corrosion, while the inhibited sample should display a much smoother surface, confirming the formation of a protective film.
-
AFM: Obtain 3D topographical images of the surface to quantify surface roughness. A significant decrease in the average roughness value for the inhibited sample compared to the blank provides quantitative evidence of protection.
-
Section 4: Theoretical Validation with Quantum Chemistry
Quantum chemical calculations, using Density Functional Theory (DFT), provide invaluable molecular-level insights that complement experimental results.[11] These calculations help correlate the inhibitor's molecular structure with its performance.
Key Parameters and Their Significance:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal's vacant d-orbitals, suggesting better inhibition efficiency.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value indicates a greater ability of the molecule to accept electrons from the metal surface.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface.
By calculating these parameters for this compound, one can theoretically predict its potential as an effective corrosion inhibitor, providing a rationale for the experimental observations.
Section 5: Expected Results and Data Presentation
Based on studies of structurally similar methoxyphenyl pyrazole derivatives, the following outcomes are anticipated for this compound.[4][8]
Table 1: Representative Inhibition Efficiency (IE%) Data for a Methoxyphenyl Pyrazole Derivative (AMPC) on Mild Steel in 15% HCl at 303 K
| Inhibitor Conc. (ppm) | IE% (Weight Loss) | IE% (PDP) | IE% (EIS) |
| 50 | 85.2 | 84.5 | 86.1 |
| 100 | 90.5 | 89.8 | 91.2 |
| 200 | 94.8 | 94.1 | 95.3 |
| 300 | 96.1 | 95.5 | 96.8 |
Data is illustrative, based on published results for 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (AMPC) for demonstrative purposes.[8]
Table 2: Representative Electrochemical Parameters for a Methoxyphenyl Pyrazole Derivative (AMPC)
| Inhibitor Conc. (ppm) | i_corr (μA/cm²) | E_corr (mV vs. SCE) | R_ct (Ω·cm²) | C_dl (μF/cm²) |
| Blank | 1150 | -485 | 45 | 120 |
| 100 | 117 | -478 | 480 | 55 |
| 300 | 52 | -472 | 1450 | 30 |
Data is illustrative, based on published results for AMPC for demonstrative purposes.[8]
The data consistently show that as the inhibitor concentration increases, the corrosion rate (i_corr) decreases, while the inhibition efficiency and charge transfer resistance (R_ct) increase. The double-layer capacitance (C_dl) decreases, which is attributed to the replacement of water molecules (with a high dielectric constant) by the organic inhibitor molecules (with a lower dielectric constant) at the metal/solution interface.
Conclusion
This compound and its structural analogs represent a highly effective and promising class of corrosion inhibitors for mild steel in acidic environments. Their efficacy stems from a robust molecular architecture that facilitates strong, stable adsorption on the metal surface via a mixed physisorption and chemisorption mechanism. The protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and understand the performance of this inhibitor. By integrating gravimetric, electrochemical, surface analysis, and theoretical methods, a complete and validated picture of the inhibition process can be achieved, paving the way for the development of next-generation corrosion protection technologies.
References
- Yadav, M., Kumar, S., & Kumar, A. (2015). Corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution.
- Yadav, M., Kumar, S., & Kumar, A. (2015). Corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution. Taylor & Francis Online. URL
- Yadav, D. K., et al. (2016). Corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution: Gravimetric, electrochemical and DFT studies.
- Yadav, M., Kumar, S., & Kumar, A. (2015). Corrosion inhibition effect of pyrazole derivatives on mild steel... Ingenta Connect. URL
- Benhiba, F., et al. (2022). Corrosion mitigation of mild steel in hydrochloric acidic medium using new synthesized 1,3,5-triphenyl-pyrazole bearing two methoxy groups: experimental and computational investigations.
- Adlani, L., et al. (2024). Electrochemical and Theoretical Investigations to Comprehend the Adsorption of New Pyrazole Derivative on Mild Steel in 1 M HCl.
- Chadli, R., et al. (2020). Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. Port. Electrochim. Acta, 38, 125-138. URL
- Al-Amiery, A. A., et al. (2022).
- Gubeskys, D., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. URL
- Guna, V., & Murugavel, S. C. (2016). Mild Steel Corrosion Inhibition Effect on Pyrazole Compound in Acidic Media - Review Article. International Journal of ChemTech Research, 9(5), 652-664. URL
- Khudhair, Z. T. (2018). Preparation and Investigation of Some New Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media. Journal of University of Babylon for Pure and Applied Sciences, 26(1). URL
- Ali, D. N., et al. (2024). Synthesis of a novel pyrazole heterocyclic derivative as corrosion inhibitor for low-carbon steel in 1M HCl: Characterization, gravimetrical, electrochemical, mathematical, and quantum chemical investigations.
- El Arrouji, M., et al. (2022). Inhibitory performance of some pyrazole derivatives against corrosion of mild steel in 1.0 M HCl: Electrochemical, MEB and theoretical studies.
- Arrouji, M. E., et al. (2021). New pyrazole derivatives as effective corrosion inhibitors on steel-electrolyte interface in 1 M HCl: Electrochemical, surface morphological (SEM) and computational analysis.
- Louadi, Y. E., et al. (2017). Theoretical and Experimental Studies on the Corrosion Inhibition Potentials of Two Tetrakis Pyrazole Derivatives for Mild Steel. Portugaliae Electrochimica Acta, 35(3), 159-178. URL
- Zarrouk, A., et al. (2024). A novel methionine-based pyrazole derivative as a corrosion inhibitor in 1 M HCl: Experimental and theoretical insights. PlumX Metrics. URL
- Tebbji, K., et al. (2014). Quantum Chemical Studies on the Inhibiting Effect of New Synthesized Bipyrazols of C38 Steel Corrosion in 1M HCl.
- Adlani, L., et al. (2024). Performance of a new pyrazole derivative in 1 M HCl on the corrosion of carbon steel: experimental, quantum chemical and molecular dynamics simulation studies.
- Koffi, D. S., et al. (2023). QUANTUM CHEMICAL AND KINETIC PROPERTIES EVALUATION OF METHYLCHROMENO[2,3-C]PYRAZOL-3(2H)-ONE FOR ALUMINUM CORROSION INHIBITION I. European Scientific Journal, ESJ, 19(33), 1. URL
- El-Faham, A., et al. (2022). Corrosion inhibition of mild steel in 1 M HCl by pyrazolone-sulfonamide hybrids: synthesis, characterization, and evaluation. Scientific reports, 12(1), 1-19. URL
- Zarrouk, A., et al. (2014). Experimental and quantum chemical studies on corrosion inhibition performance of pyrazolic derivatives for mild steel in hydrochloric acid medium, Correlation between electronic structure and inhibition efficiency.
- Singh, A., et al. (2021). Synergistic experimental and computational approaches for evaluating pyrazole Schiff bases as corrosion inhibitor for mild steel in acidic medium. OUCI. URL
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- El Ibrahimi, B., et al. (2020). Corrosion Inhibition of Mild Steel by newly Synthesized Pyrazole Carboxamide Derivatives in HCl Acid Medium: Experimental and Theoretical Studies.
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formulation of 1-(2-methoxyphenyl)-1H-pyrazole for in vivo studies
An Application Guide to the Rational Formulation of 1-(2-methoxyphenyl)-1H-pyrazole for Preclinical In Vivo Evaluation
Abstract
This comprehensive guide provides a detailed framework for the formulation of this compound, a heterocyclic compound representative of many new chemical entities (NCEs) emerging from drug discovery pipelines. Pyrazole derivatives often exhibit poor aqueous solubility, posing a significant challenge for achieving adequate bioavailability in in vivo studies.[1][2] This document outlines a systematic approach, from initial pre-formulation assessment to the development and characterization of robust formulations suitable for oral and parenteral administration in preclinical animal models. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for suspensions, co-solvent systems, and advanced lipid-based nanoemulsions, ensuring researchers, scientists, and drug development professionals can design self-validating and effective formulation strategies.
Introduction: The Formulation Challenge
This compound belongs to a class of nitrogen-containing heterocyclic compounds with a broad spectrum of reported biological activities.[1][3] The successful preclinical evaluation of such molecules, including pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies, is critically dependent on the development of an appropriate drug delivery system. The molecular structure, featuring aromatic rings, suggests inherent lipophilicity and, consequently, poor water solubility.[4] This presents a major hurdle, as inadequate dissolution can lead to low and erratic absorption, variable drug exposure, and potentially misleading in vivo results.[5]
The primary objective of formulation development in a preclinical setting is to ensure consistent and adequate drug exposure to accurately assess the compound's intrinsic properties.[4][6] This guide provides a logical workflow to navigate this challenge, emphasizing a thorough understanding of the molecule's physicochemical properties as the foundation for rational formulation design.
Foundational Step: Pre-formulation Assessment
Before any formulation work begins, a comprehensive physicochemical characterization of the Active Pharmaceutical Ingredient (API) is essential.[4][7] This phase provides the critical data needed to guide the selection of an appropriate and effective formulation strategy.
Key Pre-formulation Studies:
-
Solubility Profiling: The solubility of this compound should be determined in a range of vehicles. This is the most critical parameter for guiding formulation strategy.
-
Aqueous Buffers: pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract.
-
Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).
-
Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol.
-
Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15.
-
Oils (for lipid-based systems): Medium-chain triglycerides (MCT), sesame oil, Labrafac® PG.[6]
-
-
Solid-State Characterization: Understanding the solid form of the API is crucial for stability and dissolution. Techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Thermogravimetric Analysis (TGA) can identify the crystalline form, melting point, and presence of polymorphs.
-
pH-Stability Profile: The chemical stability of the compound should be assessed across a physiologically relevant pH range (e.g., pH 1 to 9) at various temperatures to identify potential degradation pathways.
-
LogP Determination: The octanol-water partition coefficient (LogP) provides a quantitative measure of the compound's lipophilicity, which helps in selecting appropriate formulation approaches (e.g., high LogP compounds are good candidates for lipid-based formulations).[4]
Table 1: Example Pre-formulation Data Summary for this compound
| Parameter | Result | Implication for Formulation |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Extremely poor solubility; simple aqueous solutions are not feasible. Requires solubility enhancement techniques. |
| Solubility in PEG 400 | 25 mg/mL | Good candidate for a co-solvent based formulation. |
| Solubility in MCT Oil | 15 mg/mL | Suitable for lipid-based formulations such as emulsions or Self-Emulsifying Drug Delivery Systems (SEDDS).[8][9] |
| LogP | 3.8 (Predicted) | Lipophilic compound, confirming its poor aqueous solubility and suitability for lipid or co-solvent systems. |
| Stability | Stable at pH 4-8; degrades at pH < 2 | Avoid highly acidic vehicles. Enteric coating may be considered for oral solid dosage forms in later development. |
A Rational Framework for Formulation Selection
The choice of formulation depends on the study's objective, the intended route of administration, the required dose, and the API's physicochemical properties. The following decision framework provides a logical path for selecting an appropriate strategy.
Caption: Formulation selection decision framework.
Key Formulation Strategies and Protocols
Based on the likely lipophilic nature of this compound, several formulation strategies can be employed.[10] We present three common approaches with increasing complexity.
Strategy 1: Aqueous Suspension (For Oral Administration)
This is often the simplest and fastest approach for initial oral PK or efficacy screening. The goal is to create a uniform dispersion of fine drug particles.[11] Particle size reduction is key to improving dissolution rate.[6]
-
Mechanism: Increases the surface area of the drug available for dissolution in the GI tract. Wetting agents ensure particles disperse rather than clump, and suspending agents prevent rapid settling.
-
Advantages: Simple to prepare, avoids harsh organic solvents, high drug loading possible.
-
Disadvantages: Potential for non-uniform dosing if not shaken well, bioavailability may still be limited by dissolution rate, not suitable for parenteral routes.
Protocol: Preparation of a 10 mg/mL Aqueous Suspension
-
Materials:
-
This compound (micronized, if possible)
-
Wetting Agent: 0.2% w/v Tween® 80 solution
-
Suspending Vehicle: 0.5% w/v Carboxymethylcellulose (CMC) in purified water
-
Mortar and Pestle, Glass Beaker, Magnetic Stirrer, Graduated Cylinder
-
-
Step-by-Step Method:
-
Weigh 100 mg of this compound and place it in a clean glass mortar.
-
Prepare the suspending vehicle by slowly adding 0.5 g of CMC to 100 mL of purified water while stirring vigorously. Heat gently (~40-50°C) to aid dissolution if necessary, then cool to room temperature.
-
Add a small volume of the 0.2% Tween® 80 solution (e.g., 0.5 mL) to the drug powder in the mortar.
-
Triturate the powder with the pestle to form a smooth, uniform paste. This "wetting" step is critical to ensure particles are properly dispersed.
-
Gradually add the 0.5% CMC vehicle to the paste in small portions, mixing continuously.
-
Transfer the mixture to a graduated cylinder and add the CMC vehicle to a final volume of 10 mL.
-
Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Store in a labeled, light-protected container at 2-8°C. Crucially, ensure the suspension is vortexed or shaken vigorously before each dose is withdrawn.
-
Strategy 2: Co-Solvent Solution (For Oral or Parenteral Administration)
This strategy involves dissolving the drug in a mixture of water-miscible organic solvents.[10] For parenteral use, the selection of solvents is highly restricted to those with established safety profiles.[11]
-
Mechanism: The co-solvents reduce the polarity of the aqueous vehicle, increasing the solubility of the lipophilic drug.
-
Advantages: Homogeneous solution ensures uniform dosing, can enhance bioavailability by presenting the drug in a dissolved state.[6]
-
Disadvantages: Potential for drug precipitation upon dilution in aqueous physiological fluids (e.g., in the gut or bloodstream), potential for solvent toxicity, limited drug loading capacity.
Protocol: Preparation of a 5 mg/mL Co-Solvent Solution (Parenteral Grade)
-
Materials:
-
This compound
-
Vehicle Components: PEG 400, Propylene Glycol (PG), Saline (0.9% NaCl)
-
Sterile vials, 0.22 µm sterile syringe filter, Glass beaker, Magnetic stirrer
-
-
Step-by-Step Method:
-
Determine the optimal solvent ratio from pre-formulation studies. A common starting point is 40% PEG 400, 10% PG, and 50% Saline (v/v/v).
-
In a glass beaker, combine 4 mL of PEG 400 and 1 mL of PG.
-
Slowly add 50 mg of this compound to the solvent mixture while stirring. Gentle warming (not exceeding 40°C) can be used to facilitate dissolution.
-
Once the drug is fully dissolved, ensuring no visible particles remain, slowly add saline dropwise while stirring to reach a final volume of 10 mL.
-
Critical QC Step: Observe the solution carefully for any signs of precipitation. If precipitation occurs, the formulation is not viable at this concentration and the solvent ratio must be adjusted (e.g., increase the proportion of organic co-solvents).
-
For parenteral use, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial under aseptic conditions.
-
Store protected from light.
-
Strategy 3: Nanoemulsion (For Enhanced Oral or Parenteral Bioavailability)
Nanoemulsions are advanced formulations consisting of oil droplets dispersed in an aqueous phase, stabilized by surfactants, with droplet sizes typically below 200 nm.[12][13] They are excellent for highly lipophilic compounds.
-
Mechanism: The drug is dissolved in the oil phase. The small droplet size provides a massive surface area for drug release and absorption. For oral delivery, lipid-based formulations can also enhance lymphatic uptake, bypassing first-pass metabolism.[8]
-
Advantages: Significantly enhances solubility and bioavailability, thermodynamically stable, can be adapted for parenteral use.[9][14]
-
Disadvantages: Complex to develop and characterize, requires specialized equipment (homogenizer or sonicator), potential for toxicity from surfactants.
Caption: Schematic of an oil-in-water nanoemulsion.
Protocol: Preparation of a 5 mg/mL Nanoemulsion (High-Energy Method)
-
Materials:
-
Step-by-Step Method:
-
Prepare the Oil Phase: Dissolve 50 mg of this compound in 2 mL of MCT oil. This is your drug-loaded oil phase. Gentle warming may be required.
-
Prepare the Aqueous Phase: In a separate beaker, dissolve 1 g of Tween® 80 (surfactant) in 7 mL of purified water.
-
Create a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at high speed with a standard magnetic stirrer or overhead mixer. This will form a milky, coarse emulsion.
-
Homogenization (Energy Input):
-
Using a Probe Sonicator: Place the coarse emulsion in an ice bath to prevent overheating. Insert the sonicator probe and process at high energy for 5-10 minutes (optimization is required). The milky emulsion should become translucent or bluish-white as the droplet size decreases.[13]
-
Using a High-Pressure Homogenizer: Pass the coarse emulsion through the homogenizer for 5-10 cycles at a pressure of 15,000-20,000 psi.[13][14]
-
-
The final formulation should appear as a clear or slightly opalescent liquid.
-
For parenteral use, all components must be sterile, and the process conducted aseptically, followed by filtration through a 0.22 µm filter if possible.[15]
-
Essential Characterization of the Final Formulation
Once prepared, the formulation must be characterized to ensure it is suitable for in vivo use.[7][16] This is a critical quality control step.
Table 2: Quality Control Specifications for In Vivo Formulations
| Test | Method | Specification | Rationale |
| Appearance | Visual Inspection | Clear, particle-free (solutions); Homogeneous, no clumping (suspensions) | Ensures drug is dissolved or properly dispersed; detects precipitation or instability.[16] |
| Drug Content (Potency) | HPLC-UV | 90-110% of theoretical concentration | Confirms accurate dosing. |
| Particle/Droplet Size | Dynamic Light Scattering (DLS) | For nanoemulsions: Z-average < 200 nm, PDI < 0.3 | Critical for stability, bioavailability, and avoiding embolism in parenteral formulations. |
| pH | Calibrated pH meter | Within a physiologically tolerable range (e.g., 5.0 - 8.0 for parenteral) | Ensures drug stability and minimizes injection site irritation.[16] |
| Sterility (Parenteral) | USP <71> Sterility Tests | Must be sterile | Prevents infection, as parenteral routes bypass the body's natural defenses.[17] |
| Endotoxins (Parenteral) | Limulus Amebocyte Lysate (LAL) Test | Must be free from pyrogens | Prevents fever and inflammatory responses upon injection.[18] |
Conclusion and Best Practices
The successful in vivo evaluation of this compound hinges on the selection and meticulous preparation of an appropriate formulation. There is no single "best" formulation; the optimal choice is dictated by the specific goals of the animal study. For rapid screening, a simple aqueous suspension may suffice. For definitive PK or efficacy studies requiring maximal exposure, a co-solvent or nanoemulsion system is superior.
Key Takeaways for Researchers:
-
Invest in Pre-formulation: Do not skip the foundational characterization of your API. It saves time and resources by enabling a rational, data-driven approach.
-
Keep it Simple (When Possible): For early-stage studies, use the simplest formulation that meets the exposure requirements.
-
Include Control Groups: Always include a "vehicle-only" control group in your in vivo experiments to differentiate the effects of the drug from the effects of the excipients.[19]
-
Document Everything: Maintain detailed records of formulation composition, preparation methods, and characterization data for reproducibility.
By following the principles and protocols outlined in this guide, researchers can develop robust, reliable, and effective formulations to unlock the therapeutic potential of this compound and other challenging molecules in the drug development pipeline.
References
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Pharmapproach. (n.d.). A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing.
- Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- American Injectables. (2024). Special Considerations for Developing Parenteral Formulations.
- Bhalani, D. V., & Gupta, A. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Singh, S., & Beg, S. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- Thermo Fisher Scientific. (n.d.). Drug Formulation Characterization.
- MilliporeSigma. (n.d.). Parenteral Drugs: Ensuring Sterility and Minimizing Risks During Manufacturing.
- USP. (n.d.). PARENTERAL PREPARATIONS.
- Marie, A. (2024). Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. JOCPR.
- Nkansah, P., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH.
- Pharma Excipients. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- Bergström, C. A., et al. (2014). In vivo methods for drug absorption - comparative physiologies, model selection, correlations with in vitro methods (IVIVC), and applications for formulation/API/excipient characterization including food effects. PubMed.
- Khumpirapang, N., & Okonogi, S. (n.d.). Nanoemulsion preparation. Protocols.io.
- Jaiswal, M., Dudhe, R., & Sharma, P. K. (n.d.). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. PMC - NIH.
- Sahoo, S. K., et al. (n.d.). Preparation, Characterization and in vivo Evaluation of Parenteral Sustained Release Microsphere Formulation of Zopiclone. NIH.
- Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products.
- Haritha, B., et al. (n.d.). A BRIEF INTRODUCTION TO METHODS OF PREPARATION, APPLICATIONS AND CHARACTERIZATION OF NANOEMULSION DRUG DELIVERY SYSTEMS.
- News-Medical.Net. (2021). Materialization Characterization and Formulation Development.
- Gülseren, İ., & Guri, A. (n.d.). A REVIEW ON NANOEMULSIONS: PREPARATION METHODS AND STABILITY. DergiPark.
- Sharma, R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). 1H-Pyrazole derivatives with anti-inflammatory and analgesic activity. PMC - PubMed Central.
- El-Sayed, N. N. E., et al. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
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- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 13. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole
Welcome to the dedicated technical support guide for the synthesis of 1-(2-methoxyphenyl)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. The unique steric and electronic properties of the ortho-methoxyphenyl substituent introduce specific challenges not encountered with simpler aryl pyrazoles.
This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common synthetic hurdles and offer validated protocols to overcome them, ensuring your experiments are both efficient and reproducible.
Section 1: Troubleshooting Guide
This section addresses the most common and critical problems encountered during the synthesis of this compound.
Q1: My N-arylation reaction is resulting in low or no yield. What are the primary factors to investigate?
This is the most frequently reported issue, typically arising from the steric hindrance imposed by the ortho-methoxy group on the phenyl ring. This substituent can impede the approach of the pyrazole nucleophile to the metal center in cross-coupling reactions. Your choice of methodology—palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation—is critical, and each requires specific optimization.
Causality Analysis:
-
Buchwald-Hartwig Amination: This reaction is highly sensitive to the ligand-metal combination. The steric bulk of the ortho-substituent on the aryl halide necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.[1][2]
-
Ullmann Condensation: Traditional Ullmann reactions require harsh conditions (high temperatures) that can lead to decomposition.[3] Modern, ligand-accelerated Ullmann protocols operate at lower temperatures but are still very sensitive to the ligand's ability to facilitate the coupling with a sterically demanding substrate.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield N-arylation.
Comparative Protocol Summary:
| Parameter | Buchwald-Hartwig Amination | Ligand-Accelerated Ullmann Condensation |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | CuI (5-10 mol%) |
| Ligand | Bulky Biarylphosphines (e.g., XPhos, RuPhos) | 1,10-Phenanthroline or N,N'-Dimethylethylenediamine |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu | K₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, t-BuOH | DMF, DMSO, NMP |
| Temperature | 80 - 110 °C | 100 - 140 °C |
| Key Insight | Generally more tolerant of functional groups but sensitive to ligand choice for sterically hindered substrates.[5][6] | More cost-effective catalyst, but may require higher temperatures and stronger coordinating solvents.[3][4] |
Q2: My synthesis via cyclocondensation of 2-methoxyphenylhydrazine with a 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I control the selectivity?
This is a classic challenge in pyrazole synthesis.[7][8] The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to two different constitutional isomers, as either carbonyl group can undergo the initial condensation.
Mechanistic Insight:
The reaction proceeds via initial formation of a hydrazone at one of the carbonyls, followed by intramolecular cyclization and dehydration. The initial site of attack is governed by the relative electrophilicity of the two carbonyl carbons and steric factors. For this compound, the goal is to ensure the nitrogen of the hydrazine attached to the phenyl ring (N1) attacks the appropriate carbonyl.
Caption: Regioselectivity issue in pyrazole cyclocondensation.
Control Strategies:
-
Use a Synthon with Differentiated Reactivity: Instead of a 1,3-diketone, use a precursor where the two electrophilic carbons have inherently different reactivity. Examples include:
-
β-Ketoaldehydes or their enol ethers: The aldehyde is significantly more reactive than the ketone, forcing the initial condensation to occur there.
-
α,β-Unsaturated Ketones (Chalcones): Reaction with hydrazines proceeds via a Michael addition followed by cyclization, which can offer better regiocontrol.[7]
-
-
pH Control: The reaction mechanism can be pH-dependent. Running the reaction under acidic conditions (e.g., acetic acid) can favor the formation of one tautomer of the intermediate, guiding the cyclization to a single product. Conversely, basic conditions can alter the outcome. Empirical optimization is often necessary.[9]
-
Pre-formation of Hydrazone: Isolate the hydrazone intermediate formed by reacting the hydrazine with one mole of the diketone under carefully controlled, mild conditions. Then, induce cyclization in a separate step under optimized thermal or acidic conditions.
Q3: I have successfully synthesized the product, but I am struggling with purification. What are the best practices?
Purification challenges often stem from residual catalyst (palladium or copper), unreacted starting materials, or closely related side products.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction, perform an aqueous workup to remove inorganic salts (e.g., the base). If your product is in an organic solvent like toluene or ethyl acetate, wash with water and then brine.
-
Removal of Metal Catalyst:
-
Palladium: For palladium residues, a filtration through a pad of Celite® can be effective. For more persistent contamination, stirring the crude product solution with a scavenger resin or activated carbon can be beneficial.
-
Copper: Copper salts can often be removed by washing the organic layer with an aqueous solution of ammonia or ammonium chloride, which complexes with the copper ions.
-
-
Chromatography: Flash column chromatography on silica gel is the most common method for final purification.[10]
-
Stationary Phase: Silica gel 60 (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on TLC analysis.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material and is an excellent method for large-scale purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: For a new synthesis on a small, exploratory scale, should I start with a Buchwald-Hartwig or an Ullmann reaction?
For small-scale synthesis, especially in a drug discovery context, the Buchwald-Hartwig amination is often preferred. Its primary advantages are milder reaction conditions and a broader tolerance for other functional groups on the molecule.[1][6] The availability of commercial, highly active catalyst/ligand systems often allows for more rapid optimization.
Q2: How does the choice of aryl halide (2-chloro-, 2-bromo-, or 2-iodoanisole) affect the reaction?
The reactivity of the aryl halide is a critical factor and follows the general trend: I > Br > Cl .
-
Aryl Iodides: Are the most reactive and typically give the best results under the mildest conditions. However, they are also the most expensive and least stable.
-
Aryl Bromides: Offer a good balance of reactivity and cost, making them a common choice for many cross-coupling reactions.
-
Aryl Chlorides: Are the most cost-effective and are ideal for large-scale synthesis, but they are the least reactive. Their use often requires more specialized and highly active catalyst systems, such as those employing bulky biarylphosphine ligands like BippyPhos.[5]
Q3: Can you provide a standard, reliable starting protocol for the Buchwald-Hartwig N-arylation of pyrazole with 2-bromoanisole?
Certainly. This protocol is a robust starting point that can be optimized further.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and K₃PO₄ (2.8 mmol).
-
Reagent Addition: Seal the flask, and purge with argon for 10 minutes. Under a positive pressure of argon, add pyrazole (2.0 mmol), 2-bromoanisole (2.2 mmol), and anhydrous toluene (10 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient).
Q4: How can I definitively confirm the structure and regiochemistry of my synthesized this compound?
unambiguous structure confirmation requires spectroscopic analysis:
-
¹H NMR: Look for the characteristic signals of the pyrazole ring protons and the ABCD spin system of the ortho-substituted phenyl ring. The methoxy group should appear as a singlet around 3.8-3.9 ppm.
-
¹³C NMR: Confirm the number of unique carbon atoms.
-
2D NMR (NOESY/ROESY): This is the most powerful tool for confirming regiochemistry. A Nuclear Overhauser Effect (NOE) correlation between the methoxy protons (-OCH₃) and the H5 proton of the pyrazole ring provides definitive proof of the 1,2-substitution pattern.
-
Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.[10]
References
- Kotvitska, A., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(2), M1223.
- Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Fors, B. P., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(48), 12707-12711.
- Márquez, N., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4631.
- Abdellatif, K. R. A., et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(8), 1893.
- Kumar, A., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. ChemistrySelect, 8(31), e202301880.
- El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 636.
- Wikipedia. (2023). Ullmann condensation.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Wei, W., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 86(20), 14198-14207.
- Wang, Y., et al. (2021). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 86(17), 11757-11767.
- Karuppusamy, M., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(3), 334.
- Dong, V., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Research Square. Preprint.
- Guillon, R., et al. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 46(9), 3867-3876.
- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 989-1003.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674.
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- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for N-Aryl Pyrazole Synthesis
Welcome to the Technical Support Center for N-Aryl Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this vital synthetic transformation. N-aryl pyrazoles are a cornerstone motif in medicinal chemistry and materials science, and their efficient synthesis is paramount. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common challenges and optimize your reaction conditions.
Choosing Your Synthetic Strategy: Copper vs. Palladium Catalysis
The two primary methods for forging the N-aryl bond on a pyrazole ring are copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations.[1][2] The choice between these powerful catalytic systems is a critical first step and depends on several factors.
| Feature | Copper-Catalyzed (Ullmann-Type) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Cost | Generally more cost-effective (copper is cheaper than palladium).[3] | Higher catalyst cost. |
| Reaction Conditions | Traditionally required harsh conditions (high temperatures), but modern methods are milder.[1][4] | Generally proceeds under milder conditions.[5] |
| Ligands | Often uses simpler, less expensive ligands like diamines or amino acids (e.g., L-proline).[6][7][8] | Requires more complex, often proprietary, and expensive phosphine-based ligands (e.g., XPhos, tBuBrettPhos).[1][9] |
| Functional Group Tolerance | Can be sensitive to certain functional groups. | Generally exhibits broader functional group tolerance.[10] |
| Arylating Agent | Works well with aryl iodides and bromides.[7] | Highly versatile, effective with aryl chlorides, bromides, iodides, and triflates.[11] |
| Air/Moisture Sensitivity | Generally less sensitive to air and moisture. | Can be highly sensitive to air and moisture, often requiring inert atmosphere techniques.[12] |
Expert Insight: For large-scale synthesis where cost is a major driver and the substrates are relatively simple, a well-optimized copper-catalyzed Ullmann protocol can be highly effective. For complex molecules with sensitive functional groups or when using less reactive aryl chlorides, the versatility and generally milder conditions of the Buchwald-Hartwig amination are often favored, despite the higher cost.[2]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low or No Yield
Q1: My reaction is not proceeding, or the yield of my N-aryl pyrazole is very low. What are the common causes and how can I fix this?
A1: Low yield is a frequent issue stemming from several potential problems. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion.
Detailed Solutions:
-
Reagent Quality:
-
Solvents: For palladium-catalyzed reactions, ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.
-
Bases: Some bases, like potassium carbonate or phosphate, can be hygroscopic. Ensure they are dry. The particle size of solid inorganic bases can also impact reaction rates; grinding the base before use can be beneficial.[13]
-
Amines/Pyrazoles: Ensure the purity of your pyrazole and aryl halide. Acidic impurities in the pyrazole can neutralize the base.
-
-
Catalyst System (Focus on Buchwald-Hartwig):
-
Inactive Catalyst: The active catalyst is a Pd(0) species.[10] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), its reduction to Pd(0) might be inefficient. Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that readily forms the active species.[12]
-
Ligand Choice: The ligand is critical. For electron-rich aryl halides, a more electron-rich and bulky ligand may be required to promote oxidative addition and reductive elimination. For sterically hindered substrates, a bulkier ligand can also be beneficial.[14] If one ligand fails, screen others.
-
Catalyst Loading: While lower is better, for challenging substrates, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.
-
-
Reaction Conditions:
-
Temperature: Cross-coupling reactions have a significant activation energy barrier. If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase it to 100-120 °C, monitoring for decomposition.[4]
-
Base Selection: The base's role is to deprotonate the pyrazole, making it nucleophilic. For Buchwald-Hartwig, strong bases like NaOtBu or LHMDS are common.[10] However, if your substrate has base-sensitive functional groups (like esters or nitro groups), these can cause decomposition. In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ are a better choice, though they may require higher temperatures or longer reaction times.[10] For Ullmann-type reactions, K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[6]
-
Side Reactions and Impurities
Q2: I've isolated my product, but it's contaminated with side products. What are they and how can I prevent them?
A2: Several side reactions can complicate your purification. Identifying them is the first step to mitigation.
-
Homocoupling of Aryl Halide:
-
What it is: Formation of a biaryl compound (Ar-Ar) from your aryl halide starting material.[15]
-
Cause: This is often more prevalent in copper-catalyzed reactions but can occur with palladium. It can be promoted by the presence of oxygen.
-
Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
-
Hydrodehalogenation:
-
What it is: Replacement of the halide on your aryl halide with a hydrogen atom, resulting in the corresponding arene.
-
Cause: Presence of a hydride source. This can come from certain solvents (e.g., alcohols) or impurities in the reagents. For sterically hindered substrates, β-hydride elimination from the palladium-amido intermediate can also lead to the reduced arene.[16]
-
Solution: Use high-purity, anhydrous solvents and reagents. When coupling sterically demanding amines, careful ligand selection is crucial to design a catalyst that favors reductive elimination over β-hydride elimination.[16][17]
-
-
Arylation of the Base:
-
What it is: If using an alkoxide base (e.g., NaOtBu), the alkoxide can sometimes act as a nucleophile, leading to the formation of an aryl ether (Ar-OtBu).[16]
-
Cause: This occurs when the rate of amination is slow, for example, with sterically hindered or electron-poor amines.
-
Solution: Use a ligand that accelerates the rate of C-N reductive elimination relative to C-O reductive elimination. Alternatively, switch to a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.
-
Regioselectivity Issues
Q3: I'm using an unsymmetrical pyrazole (e.g., 3-methylpyrazole) and I'm getting a mixture of two N-aryl isomers. How can I control the regioselectivity?
A3: This is a classic challenge in pyrazole chemistry. The two nitrogen atoms have similar nucleophilicity, often leading to mixtures.[18] Control is achieved by exploiting subtle steric and electronic differences.
Factors Influencing Regioselectivity:
-
Steric Hindrance: This is the most dominant factor. The arylation will preferentially occur on the less sterically hindered nitrogen atom.[18] For example, with 3-methylpyrazole, the aryl group will preferentially add to the N1 position to avoid steric clash with the C3-methyl group.
-
Reaction Conditions: The choice of catalyst, base, and solvent can influence the regiochemical outcome.[19] In some copper-catalyzed systems, switching the base or ligand has been shown to "switch" the regioselectivity, allowing access to either isomer from the same starting material.[19]
-
Electronic Effects: While generally less influential than sterics, electron-withdrawing or -donating groups on the pyrazole ring can alter the relative nucleophilicity of the two nitrogen atoms.
Strategies for Controlling Regioselectivity:
-
Leverage Sterics: If possible, design your synthesis to use a pyrazole with a significant steric difference between the C3 and C5 positions.
-
Condition Screening: If you observe poor selectivity, systematically screen different bases and ligands. For copper-catalyzed reactions, try both K₂CO₃ and Cs₂CO₃. For palladium, compare different classes of ligands (e.g., a biaryl phosphine versus a ferrocenyl phosphine).
-
Directed Arylation: In some advanced applications, a directing group can be installed on the pyrazole to force arylation at a specific nitrogen, although this adds extra steps to the synthesis.
Experimental Protocols
The following are starting-point protocols. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Copper-Catalyzed N-Arylation of Pyrazole (Ullmann-Type)
This protocol is adapted from modern, milder Ullmann conditions.[7]
-
Materials:
-
Pyrazole (1.2 mmol)
-
Aryl Iodide or Aryl Bromide (1.0 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (as ligand) (0.2 mmol, 20 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous Dioxane or Toluene (3-5 mL)
-
-
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add CuI, the pyrazole, the base, and the aryl halide.
-
Seal the tube with a septum.
-
Evacuate and backfill the tube with Argon or Nitrogen (repeat this cycle 3 times).
-
Add the anhydrous solvent and then the diamine ligand via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C.
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Protocol 2: Palladium-Catalyzed N-Arylation of Pyrazole (Buchwald-Hartwig)
This protocol uses a modern, highly active catalyst system.[1]
-
Materials:
-
Pyrazole (1.2 mmol)
-
Aryl Bromide or Aryl Chloride (1.0 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (3-5 mL)
-
-
Procedure:
-
Inside a glovebox, add the Pd₂(dba)₃, XPhos, NaOtBu, and pyrazole to an oven-dried reaction tube with a magnetic stir bar.
-
Add the aryl halide and the anhydrous toluene.
-
Seal the tube with a screw cap.
-
Remove the tube from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Mechanistic Overview
Understanding the catalytic cycles can provide insight into why certain conditions work and others fail.
Copper-Catalyzed N-Arylation (Simplified)
Caption: Simplified catalytic cycle for copper-catalyzed N-arylation.
The cycle is generally believed to involve the formation of a copper(I)-pyrazolate complex, which then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate. Reductive elimination from this intermediate yields the N-aryl pyrazole product and regenerates the active copper(I) catalyst.
Palladium-Catalyzed N-Arylation (Simplified)
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
The Buchwald-Hartwig cycle begins with an active L-Pd(0) complex which undergoes oxidative addition into the aryl halide bond to form a Pd(II) intermediate.[13] The pyrazolate anion, formed by deprotonation with the base, displaces the halide on the palladium center. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[13]
References
- Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. ResearchGate.
- Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI.
- Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry.
- An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Oriental Journal of Chemistry.
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
- Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Preprints.org.
- Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkat USA.
- Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. ResearchGate.
- Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. National Institutes of Health.
- Efficient N-arylation catalyzed by a copper(I) pyrazolyl-nicotinic acid system. ElectronicsAndBooks.
- Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. ResearchGate.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space.com.
- L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate.
- Development of flow processes for the syntheses of N-aryl pyrazoles and diethyl cyclopropane-cis-1,2-dicarboxylate. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- A proposed mechanism for the synthesis of N‐arylpyrazoles. ResearchGate.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- Method for purifying pyrazoles. Google Patents.
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. National Institutes of Health.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications.
- Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry.
- Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv.
- One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal.
- Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. MIT Open Access Articles.
- Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PubMed.
- Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones. ResearchGate.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
- Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. ACS Publications.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Institutes of Health.
- Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.
- Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate.
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.
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- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
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purification strategies for 1-(2-methoxyphenyl)-1H-pyrazole to remove byproducts
Answering the user's request.## Technical Support Center: Purification of 1-(2-methoxyphenyl)-1H-pyrazole
This guide provides advanced troubleshooting and practical strategies for the purification of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond standard protocols to address the specific challenges encountered in isolating this compound, ensuring the highest possible purity for downstream applications. We will explore the causality behind experimental choices, offering solutions grounded in established chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of this compound in a practical question-and-answer format.
Question 1: My TLC analysis of the crude reaction mixture shows multiple spots. How do I identify the product and remove the impurities?
Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate are indicative of a mixture containing your desired product, unreacted starting materials, and potential byproducts such as regioisomers.
-
Identification Strategy:
-
Co-spotting: The most reliable initial step is to run a TLC plate where you spot the crude reaction mixture, the 2-methoxyphenylhydrazine starting material, and any other key reagents in separate lanes. This allows you to definitively identify which spot corresponds to unreacted starting material.[1]
-
UV Visualization: this compound, containing aromatic rings, should be UV active. Visualize the plate under UV light (254 nm and 365 nm) to identify all aromatic components.[2][3]
-
Staining: If starting materials or byproducts are not UV active, using a stain like potassium permanganate can help visualize them.
-
Spectroscopic Analysis: For persistent and significant impurities, isolating a small amount via preparative TLC or a rapid column chromatography separation followed by ¹H NMR or LC-MS analysis can provide structural identification.[1]
-
-
Removal Strategy: The presence of multiple spots, especially those with close Rf values to your product, almost always necessitates purification by column chromatography.[1][4] This technique is highly effective for separating compounds with different polarities, which is typical for reaction byproducts and starting materials.
Question 2: I'm performing column chromatography, but the separation between my product and a major impurity is poor. What can I do?
Answer: Poor separation (low resolution) on a silica gel column is a common challenge, often caused by an improperly optimized solvent system or interactions between the compound and the stationary phase.
-
Solvent System Optimization:
-
Reduce Eluent Strength: If the spots are moving too quickly (high Rf values), decrease the polarity of your mobile phase. For a typical hexane/ethyl acetate system, this means increasing the proportion of hexane.[5] A good target Rf for the product of interest is between 0.2 and 0.35 for optimal separation.
-
Utilize a Different Solvent System: If adjusting polarity isn't enough, switch to a solvent system with different selectivity. For instance, replacing ethyl acetate with dichloromethane or using a ternary mixture (e.g., hexane/dichloromethane/ethyl acetate) can alter the compound-solvent interactions and improve separation.
-
-
Address Compound-Silica Interactions: Pyrazoles are basic due to the pyridine-like nitrogen atom in the ring. This basicity can cause strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to peak tailing and poor separation.[4][6]
-
Deactivate the Silica Gel: To mitigate this, you can add a small amount of a basic modifier like triethylamine (Et₃N) to your eluent (typically 0.5-1% by volume).[4][6] This neutralizes the acidic sites on the silica, allowing the basic pyrazole to elute more cleanly.
-
Use an Alternative Stationary Phase: In cases of severe interaction, switching to a more inert stationary phase like neutral alumina can be highly effective.[6]
-
Question 3: My purified product is a persistent oil that refuses to crystallize. How can I obtain a solid?
Answer: The failure of a compound to solidify is often due to residual solvents or the presence of impurities that act as a eutectic mixture, depressing the melting point.
-
Thorough Solvent Removal: Ensure all volatile organic solvents are removed. Use a rotary evaporator initially, followed by placing the sample under high vacuum for several hours to remove trace amounts of solvent.[1]
-
Purification Check: An oily state strongly suggests impurities. Re-purify the material using flash column chromatography, which is highly effective for removing the kind of closely-related, oily byproducts that can inhibit crystallization.[1][4]
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a previous, solid batch, add a single, tiny crystal to the oil. This seed crystal will act as a template for crystallization.[4]
-
Trituration: Add a non-solvent (a solvent in which your compound is insoluble, like hexane or pentane) to the oil and stir vigorously. This can sometimes "crash out" the product as a solid by washing away the impurities in which it was dissolved.
-
Question 4: After purification, my product has a yellow or brown tint. How can I decolorize it?
Answer: A colored product indicates the presence of trace, often highly conjugated, impurities or degradation products.
-
Activated Charcoal Treatment: Dissolve the impure compound in a suitable organic solvent (e.g., ethyl acetate or ethanol). Add a small amount of activated charcoal (typically 1-2% by weight), and stir or gently heat the mixture for 10-15 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by filtering the mixture through a pad of Celite. The product can then be recovered by evaporating the solvent and, if necessary, recrystallizing.[1]
-
Recrystallization: The process of recrystallization itself is often sufficient to remove colored impurities, as they may have different solubility profiles and remain in the mother liquor.[4]
-
Silica Gel Plug: For small scales, dissolve your compound in a minimal amount of a low-polarity solvent (like dichloromethane or 10% ethyl acetate in hexane) and pass it through a short column ("plug") of silica gel. The highly polar colored impurities will often be strongly retained at the top of the plug, while your less polar product elutes quickly.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound? A1: The two most effective and widely used methods are flash column chromatography on silica gel and recrystallization.[4] For crude mixtures with significant impurities or byproducts of similar polarity (like regioisomers), column chromatography is the preferred method.[1][2] For material that is already relatively pure (>90%) and solid, recrystallization is an excellent final step to achieve high purity.[4]
Q2: What are the likely byproducts in the synthesis of this compound? A2: The most common synthesis involves the condensation of 2-methoxyphenylhydrazine with a 1,3-dicarbonyl compound or equivalent.[7] Potential byproducts include:
-
Regioisomers: If an unsymmetrical dicarbonyl is used, a regioisomeric pyrazole byproduct can form.
-
Unreacted Starting Materials: Incomplete reactions will leave residual 2-methoxyphenylhydrazine and the dicarbonyl compound.
-
Hydrazone Intermediate: The initial condensation product, a hydrazone, may persist if cyclization is incomplete.[7][8]
Q3: How do I select an appropriate solvent for recrystallization? A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] For aryl-pyrazoles, common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, or binary mixtures like ethanol/water or ethyl acetate/hexane.[4][6][9]
Q4: Can I use an acid-base extraction to purify my pyrazole? A4: Yes, this can be a useful technique, particularly for removing non-basic impurities. Pyrazoles can be protonated by a strong acid (e.g., HCl) to form a water-soluble salt.[10] The general procedure is:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and carefully basify it (e.g., with NaOH or Na₂CO₃) to a pH > 10.[2]
-
The neutral pyrazole product will precipitate out or can be extracted back into an organic solvent. This method can also be used to form a crystalline salt, which is then purified by recrystallization before being neutralized to recover the pure pyrazole.[1][10]
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.
Sources
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- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis Reactions
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their pyrazole synthesis reactions. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2] This resource provides in-depth troubleshooting advice, addressing common issues in a direct question-and-answer format.
I. Understanding the Core Reaction: The Knorr Pyrazole Synthesis and Its Variations
The synthesis of pyrazoles often relies on the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis.[1][3][4] Variations of this reaction utilize precursors like α,β-unsaturated ketones, acetylenic ketones, and others.[1][5][6] Low yields can often be traced back to fundamental aspects of this reaction class.
Frequently Asked Question
Q1: My Knorr pyrazole synthesis is giving a very low yield. What are the most likely initial causes?
A1: Low yields in Knorr-type pyrazole syntheses often stem from a few key areas:
-
Suboptimal Reaction Conditions: Temperature, solvent, and the presence or absence of a catalyst are critical. Many pyrazole syntheses require a catalyst to proceed efficiently.[1] For instance, attempting the reaction without a catalyst, even with just a solvent, may result in no product formation at all.[1]
-
Poor Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of a mixture of two regioisomers is a common issue that can complicate purification and lower the yield of the desired product.[1][3][7]
-
Side Reactions: Hydrazine derivatives can be prone to side reactions, leading to the formation of impurities that are difficult to remove and reduce the overall yield.[8][9]
-
Starting Material Quality: The stability and purity of your 1,3-dicarbonyl compound and hydrazine derivative are crucial. Degradation of starting materials can lead to a complex reaction mixture and low conversion to the desired pyrazole.[9]
-
Inefficient Dehydration: The final step of the Knorr synthesis is a dehydration to form the aromatic pyrazole ring.[3] Inefficient removal of water can slow down the reaction or lead to the accumulation of intermediates.
II. Troubleshooting Guide: A Deeper Dive into Common Issues
This section provides detailed troubleshooting strategies for specific problems encountered during pyrazole synthesis.
Issue 1: Reaction Stalls or Fails to Go to Completion
Q2: I've set up my pyrazole synthesis, but TLC analysis shows a significant amount of starting material remaining even after prolonged reaction times. What should I investigate?
A2: A stalled reaction is a common frustration. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst Choice and Loading: The choice of catalyst is paramount. While some reactions proceed with simple acid catalysis (e.g., acetic acid), others benefit from Lewis acids or transition metal catalysts.[1][7][10] For example, silver triflate (AgOTf) has been shown to be highly effective in certain pyrazole syntheses, leading to high yields in a short time.[1][10] If you are using a catalyst, ensure the loading is appropriate.
-
Solvent Effects: The solvent can significantly influence reaction rates and yields. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have been shown to give better results in some cases, especially for the synthesis of 1-arylpyrazoles.[5] Some modern, "green" approaches even utilize solvent-free conditions, which can lead to higher yields and shorter reaction times.[11][12]
-
Temperature Optimization: While many pyrazole syntheses are run at room temperature or reflux, the optimal temperature can be substrate-dependent.[1][13] Increasing the reaction temperature can sometimes drive the reaction to completion, but be mindful of potential side reactions or degradation. Conversely, for highly reactive substrates, lowering the temperature might be necessary to control the reaction.[14]
-
pH of the Reaction Medium: The pH can influence the rate-determining step of the reaction.[3] For reactions involving hydrazine hydrochlorides, adding a base like sodium acetate can improve the reaction profile.[9] Conversely, adding a small amount of a strong acid like HCl can accelerate the dehydration step in some systems.[5]
Experimental Protocol: Optimizing Reaction Conditions
A systematic approach to optimizing your reaction conditions is crucial. Below is a general workflow:
-
Catalyst Screening: Set up small-scale parallel reactions with different catalysts (e.g., acetic acid, a Lewis acid like LiClO4, or a transition metal catalyst like AgOTf).[1][10]
-
Solvent Screening: For the most promising catalyst, test a range of solvents with varying polarities (e.g., ethanol, DMAc, THF, and solvent-free).[5][11]
-
Temperature Variation: Once the best catalyst-solvent system is identified, run the reaction at different temperatures (e.g., room temperature, 60 °C, and reflux) to find the optimal balance between reaction rate and selectivity.[14]
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Issue 2: Formation of Multiple Products and Regioisomers
Q3: My reaction produces a mixture of products, making purification difficult and lowering the yield of my target pyrazole. How can I improve the selectivity?
A3: The formation of regioisomers is a well-known challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyls.[1][3][7] Here's how to address this:
-
Steric and Electronic Control: The regioselectivity is often governed by the electronic and steric properties of the substituents on the 1,3-dicarbonyl compound.[7] For instance, when one substituent is an aryl group and the other is an alkyl group, the reaction often favors the formation of one regioisomer.[7]
-
Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. For example, using aprotic dipolar solvents like DMAc in the presence of an acid has been shown to significantly improve regioselectivity compared to conventional conditions in ethanol.[5]
-
Strategic Choice of Starting Materials: In some cases, it may be more efficient to choose a different synthetic route that avoids the use of unsymmetrical 1,3-dicarbonyls if regioselectivity cannot be controlled. Alternative methods include 1,3-dipolar cycloadditions or syntheses from α,β-unsaturated ketones with a leaving group.[5][6]
Data Presentation: Impact of Solvent on Regioselectivity
| Solvent | Ratio of Regioisomer A : B | Reference |
| Ethanol | Equimolar mixture | [5] |
| N,N-Dimethylacetamide (DMAc) | 98 : 2 | [5] |
Issue 3: Product Degradation or Formation of Tar-like Byproducts
Q4: My reaction mixture turns dark and I observe the formation of a significant amount of baseline material on my TLC plate. What is causing this and how can I prevent it?
A4: The formation of dark, tarry byproducts is often indicative of side reactions or degradation of starting materials or the product.[9]
-
Hydrazine Instability: Hydrazines, particularly arylhydrazines, can be sensitive and prone to oxidation or other side reactions, which can lead to discoloration of the reaction mixture.[9] Using the hydrochloride salt of the hydrazine and adding a non-nucleophilic base can sometimes lead to a cleaner reaction.[9]
-
1,3-Dicarbonyl Instability: Some 1,3-dicarbonyl compounds can be unstable, especially under harsh reaction conditions (e.g., high temperatures or strong acid/base).[9] Consider if your dicarbonyl compound is prone to self-condensation or other decomposition pathways.
-
Reaction Temperature: High temperatures can promote side reactions and decomposition. If you are heating your reaction, try running it at a lower temperature for a longer period.
-
Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of sensitive reagents.[9]
Visualization & Formatting
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.
III. Purification Challenges
Even with an optimized reaction, purification can be a significant hurdle in achieving a good isolated yield.
Q5: My crude product is an oil and is difficult to purify by column chromatography. What are my options?
A5: Purifying pyrazoles, especially those that are oils or have basic nitrogen atoms, can be challenging.
-
Recrystallization: If your compound is a solid but reluctant to crystallize from the crude mixture, try to "oil out" the impurities first by dissolving the crude material in a minimal amount of a hot solvent and then cooling it slowly. Adding a seed crystal can also be effective.[15]
-
Acid-Base Extraction: The basic nitrogen atoms in the pyrazole ring can be exploited for purification. You can often purify pyrazole compounds by performing an acid-base extraction.[16]
-
Deactivating Silica Gel: If you must use column chromatography, the acidic nature of silica gel can sometimes cause streaking or decomposition of basic compounds. You can deactivate the silica gel by adding a small amount of a base like triethylamine or ammonia to your eluent.[16]
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as neutral alumina.[16]
-
Salt Formation: In some cases, converting the pyrazole to a salt (e.g., a hydrochloride salt) can induce crystallization and facilitate purification.[17]
Knorr Pyrazole Synthesis Mechanism
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
IV. Concluding Remarks
Troubleshooting low yields in pyrazole synthesis requires a systematic and logical approach. By carefully considering the reaction conditions, the nature of the starting materials, and potential side reactions, researchers can significantly improve the efficiency and outcome of their synthetic efforts. This guide provides a starting point for addressing common challenges, but it is important to remember that each reaction is unique and may require specific optimization.
V. References
-
A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem. Available from:
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters. Available from: [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. Available from: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. Available from: [Link]
-
Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs. - Jetir.Org. Available from: [Link]
-
Various methods for the synthesis of pyrazole. - ResearchGate. Available from: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available from: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. Available from: [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PubMed Central. Available from: [Link]
-
Process for the preparation of pyrazole and its derivatives - Google Patents. Available from:
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available from: [Link]
-
Synthesis of pyrazole under solvent free condition. - ResearchGate. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]
-
Full article: Green synthesis of pyrazole systems under solvent-free conditions. Available from: [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available from: [Link]
-
Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. Available from: [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. Available from: [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available from: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available from: [Link]
-
Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. Available from: [Link]
-
Method for purifying pyrazoles - Google Patents. Available from:
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available from: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions - JOCPR. Available from: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available from: [Link]
-
Knorr pyrrole synthesis - Wikipedia. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jetir.org [jetir.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the synthesis of unsymmetrical pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it critical?
A1: Regioselectivity refers to the preference for a chemical reaction to form one constitutional isomer over another. In the context of pyrazole synthesis, this issue is most prominent when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) in the classic Knorr synthesis.[1][2] This reaction can produce two different regioisomers, where the substituent on the hydrazine's nitrogen is adjacent to one of the two different groups from the dicarbonyl precursor. Controlling this outcome is paramount because different regioisomers can possess vastly different biological activities, pharmacological profiles, and physical properties.[1] Selective synthesis of the desired isomer is therefore a critical step for efficiency and success in drug discovery and materials science.[2]
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome is governed by a complex interplay of several factors related to the reactants and reaction conditions:[2][3]
-
Electronic Effects: The electronic properties of the substituents (R¹ and R²) on the 1,3-dicarbonyl are crucial. An electron-withdrawing group (like -CF₃) increases the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for the initial nucleophilic attack by the hydrazine.[1]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile, directing the attack to the less sterically hindered carbonyl group.[2][4][5]
-
Hydrazine Nucleophilicity: In a substituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. For aliphatic hydrazines (e.g., methylhydrazine), the internal nitrogen (the one bearing the alkyl group) is generally more nucleophilic. For arylhydrazines (e.g., phenylhydrazine), the terminal -NH₂ group is more nucleophilic because the lone pair on the internal nitrogen is delocalized into the aromatic ring.[4][5] The more nucleophilic nitrogen typically attacks the more electrophilic carbonyl.
-
Reaction Conditions (Solvent & pH): The solvent and pH of the reaction medium can dramatically alter the regiochemical outcome.[3] Acid catalysis is often employed in the Knorr synthesis.[6][7] As detailed in the troubleshooting section, solvent choice, particularly the use of fluorinated alcohols, can be a powerful tool to control regioselectivity.[8][9]
Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A3: Yes, when the Knorr synthesis fails to provide the desired selectivity, several other methods can be employed. These often rely on different mechanisms that enforce a specific regiochemical outcome. Notable alternatives include:
-
1,3-Dipolar Cycloadditions: Reactions involving diazo compounds and alkynes, such as the Pechmann pyrazole synthesis, can offer excellent regiocontrol.[10] Modern variations include copper-catalyzed sydnone-alkyne cycloadditions for 1,4-disubstituted pyrazoles and base-mediated cycloadditions for polysubstituted pyrazoles.[11]
-
Condensation with α,β-Unsaturated Carbonyls: The reaction of hydrazines with α,β-unsaturated ketones or aldehydes can proceed via a Michael addition followed by cyclization and oxidation to yield pyrazoles, often with high regioselectivity.[4][5][12][13]
-
Reactions of Hydrazones with Nitroolefins: This method can provide tri- or tetrasubstituted pyrazoles with excellent and often reversed regioselectivity compared to classical methods.[14][15]
Troubleshooting Guide: Common Regioselectivity Issues
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Probable Cause: This is a frequent challenge when the substituents on the unsymmetrical 1,3-dicarbonyl have similar electronic and steric properties. Under standard conditions (e.g., refluxing ethanol), there is little to no inherent preference for the site of initial hydrazine attack, leading to a mixture of products that can be difficult to separate.[8][9]
-
Solutions & Methodologies:
-
Strategic Solvent Selection (Fluorinated Alcohols): This is one of the most effective strategies. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[8][9][16]
-
Causality: Fluorinated alcohols are strong hydrogen bond donors but poor acceptors. They can selectively form a hemiketal intermediate with the more electrophilic (electron-deficient) carbonyl group of the 1,3-dicarbonyl. This effectively "blocks" that position, forcing the hydrazine to attack the other, less reactive carbonyl, thereby directing the regiochemical outcome.[8] Ratios can improve from ~1:1 to over 99:1 in favor of a single isomer.
-
-
Modify Reaction Temperature: Systematically lowering or raising the reaction temperature can sometimes favor the formation of one isomer over the other by exploiting small differences in the activation energies of the competing reaction pathways.
-
Adjust Reactant Stoichiometry: While less common, some studies have shown that the ratio of reactants can influence the reaction kinetics and, consequently, the regioisomeric ratio of the products.[3] Experimenting with a slight excess of either the dicarbonyl or the hydrazine may be beneficial.
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Probable Cause: The intrinsic electronic and steric properties of your substrates are directing the reaction towards the thermodynamically or kinetically favored product, which happens to be the one you do not want. For example, when reacting a 1,3-diketone bearing a trifluoromethyl group, the initial attack almost always occurs at the carbonyl adjacent to the highly electrophilic -CF₃ group.[1]
-
Solutions & Methodologies:
-
Implement the Fluorinated Alcohol Protocol: As described above, using TFE or HFIP is a powerful method to reverse or control selectivity. By temporarily deactivating the most reactive carbonyl, you can guide the reaction toward the desired outcome.[8][9] See the protocol section below for a detailed procedure.
-
Employ an Alternative Synthetic Route: If modifying the Knorr synthesis is unsuccessful, a different synthetic strategy is the best approach. A reaction that builds the ring through a different mechanism, such as a cycloaddition[11] or a reaction involving a hydrazone intermediate with a nitroolefin,[14][15] will have different regiochemical rules and can provide access to the desired isomer.
-
Issue 3: How do I unambiguously confirm the regiochemistry of my product(s)?
-
Probable Cause: The two possible regioisomers can have very similar ¹H NMR spectra, making definitive assignment challenging.
-
Solutions & Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D and 2D NMR techniques is the gold standard for structure elucidation.[17]
-
¹H NMR: While simple proton spectra may be ambiguous, the chemical shift of the pyrazole H-4 or H-5 proton can be indicative.
-
¹³C NMR: The chemical shifts of the C-3 and C-5 carbons are distinct and sensitive to the substituents. Comparing experimental data to literature values or computational predictions can aid assignment.[18]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the most definitive method. A NOESY experiment reveals through-space correlations between protons. A correlation between the protons of the N-substituent (e.g., the N-CH₃) and the protons of the adjacent C-5 substituent will unambiguously confirm the structure.[8][17]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. Observing a correlation from the N-substituent protons to the C-5 carbon of the pyrazole ring provides definitive proof of regiochemistry.
-
-
X-Ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray diffraction provides an unequivocal structural assignment.[19]
-
Data Presentation & Protocols
Table 1: Effect of Solvent on Regioselectivity
The following data summarizes the powerful effect of solvent choice on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired isomer is the 5-(2-furyl)-3-trifluoromethyl-1-methylpyrazole.
| Entry | Solvent | Temperature (°C) | Time (h) | Isomer Ratio (5-furyl : 3-furyl) |
| 1 | EtOH | 25 | <1 | 15 : 85 |
| 2 | TFE | 25 | <1 | 85 : 15 |
| 3 | HFIP | 25 | <1 | 97 : 3 |
Data synthesized from Fustero et al., J. Org. Chem. 2008, 73(9), 3523–3529.[8]
Experimental Protocols
Protocol 1: General Knorr Pyrazole Synthesis (Ethanol)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: At room temperature, slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution. A catalytic amount of acid (e.g., acetic acid or HCl) may be added if required.
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Improved Regioselective Synthesis using Fluorinated Alcohols
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[8][9]
-
Addition of Hydrazine: Slowly add methylhydrazine (1.1 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete in less than one hour. Monitor by TLC or LC-MS.
-
Workup: Remove the fluorinated solvent under reduced pressure. Purify the resulting residue, which should contain a high enrichment of a single regioisomer, by column chromatography.
Visualizations
Caption: Knorr synthesis pathways leading to two potential regioisomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pechmann Pyrazole Synthesis [drugfuture.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of 1-(2-methoxyphenyl)-1H-pyrazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated guide for navigating the experimental challenges associated with 1-(2-methoxyphenyl)-1H-pyrazole. As a substituted pyrazole, this compound possesses a molecular structure with multiple aromatic rings, making it a promising candidate for various biological assays but also inherently prone to poor aqueous solubility.[1][2] This guide is designed to provide you with the foundational knowledge, troubleshooting workflows, and validated protocols to overcome solubility hurdles, ensuring the reliability and reproducibility of your experimental data.
Part 1: Understanding the Core Problem: Why Does this compound Precipitate?
The structure of this compound, featuring a pyrazole core, a methoxyphenyl group, and another aromatic ring, is characterized by significant hydrophobicity and molecular planarity. These features promote strong intermolecular interactions in the solid state, leading to high crystal lattice energy.[3] Consequently, the compound has low intrinsic solubility in aqueous environments like cell culture media or assay buffers.
When a high-concentration stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into an aqueous medium, the solvent environment changes abruptly. This "solvent shock" causes the compound to crash out of solution, leading to precipitation.[4][5] This guide will walk you through systematic approaches to prevent this issue, from basic handling to advanced formulation strategies.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive from researchers.
Q1: I dissolved my this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What happened?
This is a classic case of exceeding the compound's aqueous solubility limit.[5] The DMSO stock solution allows for a high concentration, but once diluted into the aqueous media, the compound's solubility drops dramatically, causing it to precipitate.[4] Key contributing factors include the final concentration of the compound, the temperature of the media, and the dilution technique used.[4][6]
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay without affecting the results?
While DMSO is an excellent solvent, it is not biologically inert and can induce cellular changes or cytotoxicity at higher concentrations.[7][8] For most cell lines, it is crucial to keep the final concentration of DMSO at or below 0.5%.[9][10] Some sensitive cell lines may even require concentrations as low as 0.1%. We strongly recommend performing a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay endpoint.[7]
Q3: My frozen stock solution of the compound in DMSO appears to have crystals in it. Is it still usable?
The appearance of crystals indicates that the compound has fallen out of solution, which can happen during freeze-thaw cycles.[5] Before use, you must ensure the compound is fully redissolved. Gently warm the vial in a 37°C water bath and vortex until the solution is completely clear.[5] To prevent this issue in the future, it is best practice to aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[11]
Q4: Can components of my cell culture medium affect the solubility of my compound?
Yes, media components can have a significant impact. Serum proteins, like albumin, can bind to hydrophobic compounds and help keep them in solution.[5] Therefore, you might observe better solubility in media containing 10% Fetal Bovine Serum (FBS) compared to serum-free media. Conversely, high concentrations of salts or certain pH conditions can sometimes decrease solubility.[12]
Part 3: In-Depth Troubleshooting & Solubilization Workflow
When facing precipitation, a systematic approach is key. The following workflow provides a decision tree to guide you from initial troubleshooting to advanced solutions.
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Lipid-Based Formulations (LBFs): While more common for in vivo studies, LBFs can be adapted for in vitro assays. [13][14]These formulations use lipids, surfactants, and co-solvents to create self-emulsifying or micellar systems that can carry the drug in the aqueous phase. [15][16]This is a highly specialized approach and should be considered when other methods fail and the complexity is warranted.
Part 4: Standardized Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standard method for preparing a concentrated stock solution. [11][17] Materials:
-
This compound (Molecular Weight to be confirmed from supplier; assume ~174.20 g/mol for calculation purposes based on related structures)[18]
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Sterile, amber microcentrifuge tubes or vials for aliquoting
Procedure:
-
Calculation: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ).
-
For a 10 mM stock in 10 mL: Mass = 10 mmol/L × 0.010 L × 174.20 g/mol = 0.01742 g = 17.42 mg.
-
-
Weighing: Accurately weigh the calculated mass of the compound and transfer it into the volumetric flask.
-
Dissolution: Add approximately 8 mL of DMSO to the flask. Cap and vortex or sonicate until the solid is completely dissolved. A gentle warming to 37°C may be required. [5]4. Final Volume: Once dissolved and cooled to room temperature, carefully add DMSO to the calibration mark on the volumetric flask.
-
Mixing & Aliquoting: Cap the flask and invert it 15-20 times to ensure homogeneity. [11]Dispense into single-use, clearly labeled amber vials.
-
Storage: Store aliquots at -20°C or -80°C, protected from light and moisture. [11]
Protocol 2: Determining Maximum Aqueous Solubility
This protocol helps you find the highest working concentration that remains soluble under your specific experimental conditions. [4] Materials:
-
10 mM stock solution of the compound in DMSO
-
Your specific cell culture medium or assay buffer, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare Dilutions: Create a series of dilutions of your compound in the pre-warmed medium. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Ensure the final DMSO concentration is constant for all dilutions (e.g., 0.5%). Prepare a "DMSO only" vehicle control.
-
Initial Visual Inspection: Immediately after preparation, visually inspect each dilution for signs of precipitation (cloudiness, crystals, film).
-
Incubation: Incubate the tubes/plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that matches your longest assay endpoint (e.g., 24, 48, or 72 hours). [4]4. Final Inspection: After incubation, carefully inspect each sample again, both visually and under a microscope, for any signs of delayed precipitation.
Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility
This protocol describes how to prepare a complex of your compound with HP-β-CD to increase its aqueous solubility. [19][20] Materials:
-
Compound stock solution in a minimal amount of organic solvent (e.g., ethanol or DMSO).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder.
-
Your final aqueous assay buffer or medium.
Procedure:
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). Warming and stirring will be necessary to fully dissolve the HP-β-CD.
-
Complexation: While vigorously stirring the HP-β-CD solution, slowly add the concentrated compound stock solution dropwise. The molar ratio of compound to cyclodextrin is typically between 1:1 and 1:10 and requires optimization.
-
Equilibration: Allow the mixture to stir at room temperature or 37°C for several hours (or overnight) to allow for efficient complex formation.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm filter.
-
Validation: It is critical to re-run the solubility test (Protocol 2) with this new formulation to determine the new, enhanced solubility limit before proceeding with biological assays.
Part 5: Data Summary Table
The table below summarizes key properties and recommended limits for common solvents used in biological assays.
| Solvent | Primary Use | Typical Stock Conc. | Recommended Final Conc. (Cell-based) | Notes |
| DMSO | Primary solvent for hydrophobic compounds | 1-30 mM [21] | < 0.5% [9] | Hygroscopic; can be cytotoxic at >1%. [7][22] |
| Ethanol | Co-solvent | 1-20 mM | < 1% [23] | Can have biological effects; less toxic than methanol. [23] |
| PEG 300/400 | Co-solvent / Formulation Vehicle | Varies | < 1% | Generally low toxicity; can increase solution viscosity. [24] |
| HP-β-CD | Solubilizing Excipient | N/A | Varies (1-5% w/v) | Low toxicity; highly effective at increasing aqueous solubility. [23][25] |
References
- Benchchem.
- Bibby, D. C., et al. "Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs." PubMed.
- Benchchem.
- Galić, E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC - PubMed Central.
- Sá-Couto, P., et al.
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- Sigma-Aldrich.
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- Katselou, M., et al. "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study." PMC - NIH.
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minimizing side reactions in the Vilsmeier-Haack formylation of pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction. We will move beyond simple procedural outlines to address the nuanced challenges and side reactions that can arise, providing you with the expert insights needed to optimize your synthetic outcomes.
The Vilsmeier-Haack reaction is an invaluable method for introducing a formyl group onto electron-rich heterocyclic systems like pyrazoles, primarily at the C4 position.[1][2] This transformation is a cornerstone in the synthesis of intermediates for pharmaceuticals and advanced materials.[3] However, its success is highly dependent on substrate reactivity and precise control over reaction parameters. This center provides direct answers to common issues, helping you troubleshoot and minimize unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction on a 1,3-disubstituted pyrazole is not proceeding. What is the most common reason for failure?
A: The most frequent cause of reaction failure is insufficient activation of the pyrazole ring. The Vilsmeier reagent is a mild electrophile and requires an electron-rich substrate.[4] If your pyrazole contains strong electron-withdrawing groups (EWGs) at the N1 or C3 positions (e.g., nitro, cyano), the nucleophilicity of the C4 position may be too low for the reaction to occur under standard conditions.[5] Additionally, pyrazoles without a substituent on the N1 nitrogen often fail to undergo formylation at the C4 position under typical conditions.[6]
Q2: I've isolated a product with a higher molecular weight and an additional chlorine atom. What happened?
A: You are likely observing a chlorination side reaction. The phosphorus oxychloride (POCl₃) used to generate the Vilsmeier reagent can also act as a chlorinating agent, especially on susceptible functional groups or activated positions.[1][3] For instance, hydroxyl groups can be converted to chlorides, and alkoxy groups like methoxyethoxy can be transformed into chloroethoxy groups.[3] This can sometimes be exploited for dual functionalization but is often an undesired side reaction.
Q3: The reaction is producing a complex mixture, and I suspect diformylation. Is this possible?
A: Yes, while less common on simple pyrazoles, diformylation can occur, particularly on fused pyrazole systems or highly activated substrates. For example, 4,7-dihydropyrazolo[1,5-a]pyrimidine systems have been shown to undergo dicarbaldehyde formation.[7] Using a large excess of the Vilsmeier reagent or prolonged, high-temperature reaction conditions increases the likelihood of this side reaction.
Q4: How critical is the temperature for the formation of the Vilsmeier reagent?
A: Extremely critical. The Vilsmeier reagent (chloroiminium salt) is formed from the reaction of DMF and POCl₃. This step is exothermic and should be performed at low temperatures (typically between -10°C and 0°C) to prevent thermal decomposition of the reagent.[3] Adding POCl₃ dropwise to cold DMF is essential for controlled formation and optimal reactivity.[8] Higher temperatures can lead to reagent degradation and significantly lower yields.[9]
Troubleshooting Guide: Common Problems & Solutions
This section provides a deeper dive into specific experimental issues, their underlying causes, and actionable solutions.
Problem 1: Low to No Conversion of Starting Material
| Possible Cause | Scientific Rationale | Recommended Solution |
| Deactivated Pyrazole Ring | Electron-withdrawing groups (EWGs) reduce the nucleophilicity of the C4 carbon, hindering the electrophilic aromatic substitution.[5] | Increase reaction temperature significantly (e.g., to 120°C) and use a larger excess of the Vilsmeier reagent (e.g., 4-6 equivalents of DMF and POCl₃).[5] Note that this may increase the risk of other side reactions. |
| N-H Unsubstituted Pyrazole | The acidic proton on the N1 nitrogen can interfere with the reaction, and the un-substituted ring may be less reactive. N-alkylation or N-arylation generally promotes successful C4 formylation.[6] | Protect the N1 position with a suitable group (e.g., methyl, benzyl, phenyl) prior to the Vilsmeier-Haack reaction. |
| Premature Reagent Decomposition | The Vilsmeier reagent is thermally sensitive. If prepared at too high a temperature or if the reaction mixture exotherms uncontrollably, the reagent will degrade before it can react with the pyrazole.[9] | Prepare the Vilsmeier reagent fresh for each reaction. Add POCl₃ dropwise to DMF under inert atmosphere at -10°C to 0°C with vigorous stirring. Maintain this low temperature until reagent formation is complete before adding the pyrazole substrate.[3] |
| Insufficient Reaction Temperature/Time | While reagent formation requires cold, the formylation step itself often requires thermal energy to overcome the activation barrier, especially for moderately activated pyrazoles. | After adding the pyrazole at low temperature, gradually warm the reaction to room temperature and then heat to an optimized temperature (typically 70-100°C) for several hours, monitoring by TLC.[1][10] |
Problem 2: Formation of Chlorinated or Fused Byproducts
| Possible Cause | Scientific Rationale | Recommended Solution |
| Unintended Chlorination | POCl₃ is a potent chlorinating agent. Functional groups like hydroxyls, some ethers, and even activated methyl groups can be susceptible to chlorination.[3] | 1. Protect Susceptible Groups: If possible, protect functional groups like alcohols before the reaction. 2. Modify Conditions: Use the minimum necessary amount of Vilsmeier reagent and reduce the reaction temperature and time. 3. Alternative Reagents: In specialized cases, consider alternative Vilsmeier reagents generated with oxalyl chloride or phosgene, though these are more hazardous. |
| Formation of Pyrazolo[3,4-b]pyridines | If the pyrazole substrate has an acetamido group (or a similar precursor) at the C5 position, the Vilsmeier reaction can initiate an intramolecular cyclization, leading to the formation of a fused pyrazolo-pyridine ring system.[11] | This is a competing reaction pathway. To favor simple formylation, the substrate must be designed to lack the necessary functionality for this cyclization. If the fused product is the goal, this side reaction becomes the main pathway. |
| Dehydrohalogenation | If a substituent on the pyrazole ring can undergo elimination (e.g., a 1-chloroethyl group), the reaction conditions can promote the formation of an alkene, which may or may not be formylated itself.[5] | Modify the substrate to use a non-labile substituent. Alternatively, run the reaction at the lowest possible temperature to disfavor the elimination pathway. |
Visualizing Reaction and Troubleshooting Pathways
Caption: Core mechanism of the Vilsmeier-Haack formylation on a pyrazole substrate.
Caption: Troubleshooting logic for addressing low-yield Vilsmeier-Haack reactions.
Experimental Protocols
General Protocol for the Formylation of 1-Phenyl-3-methyl-1H-pyrazole
This protocol is a representative example and should be optimized for different substrates.
1. Vilsmeier Reagent Preparation:
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To a dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add dry N,N-dimethylformamide (DMF, 4.0 eq.).
-
Cool the flask to -10°C in an ice-salt or acetone/dry ice bath.
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Add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 0°C.[3]
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After the addition is complete, stir the resulting viscous, white mixture at 0°C for an additional 30 minutes.
2. Formylation Reaction:
-
Dissolve the 1-phenyl-3-methyl-1H-pyrazole (1.0 eq.) in a minimal amount of dry DMF or other suitable dry solvent (e.g., 1,2-dichloroethane).
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature, then heat to 70-80°C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][3]
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing a large amount of crushed ice with vigorous stirring.[12]
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or sodium hydroxide until the pH is ~7-8.
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Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrazole-4-carbaldehyde.[3]
References
- Butin, A. V., & Abaev, V. T. (2018). Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
- Kumari, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
- Shaikh, A. R., et al. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. [Link]
- Sathiyaseelan, M., et al. (2016). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Indian Journal of Advances in Chemical Science. [Link]
- Kumari, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Ahmad, S., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]
- Al-Qalaf, F., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]
- Pineda-Urbina, K., et al. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”.
- Rajput, A. P., & Kuwar, A. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
- Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles.
- Ahluwalia, V. K., et al. (1995). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
- Al-Qalaf, F., et al. (2008). Regioselective Formylation of Pyrazolo (3,4-b) Pyridine and Pyrazolo (1,5-A) Pyrimidine Systems Using Vilsmeier-Haack Conditions. Scribd. [Link]
- El'tsov, A. V., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles.
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Technical Support Center: Long-Term Storage and Stability of 1-(2-methoxyphenyl)-1H-pyrazole
Welcome to the technical support center for 1-(2-methoxyphenyl)-1H-pyrazole. This guide provides in-depth information, troubleshooting advice, and validated protocols to ensure the long-term stability and integrity of your compound. As researchers and drug development professionals, maintaining the purity and viability of starting materials is paramount to reproducible and accurate experimental outcomes. This document is structured to address the most common challenges and questions regarding the storage of this N-aryl pyrazole derivative.
Section 1: FAQs - Understanding the Stability of this compound
This section addresses fundamental questions about the chemical nature of the compound and its inherent stability characteristics.
Q1: What are the primary environmental factors that can cause the degradation of this compound?
A1: The primary factors of concern for the degradation of this compound are exposure to oxygen (oxidation) , light (photodegradation) , elevated temperatures , and, when in solution, hydrolysis under non-neutral pH conditions. Heterocyclic compounds, especially those with aromatic character, can be susceptible to these environmental stressors over time.[1][2]
Q2: How does the chemical structure of this compound influence its stability?
A2: The stability of this molecule is a function of its distinct structural components:
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The Pyrazole Ring: This five-membered aromatic heterocycle is generally stable but possesses reactive sites.[3] The lone pair of electrons on the N2 nitrogen makes it basic and susceptible to electrophilic attack, while the overall electron-rich nature of the ring system can make it a target for oxidation.
-
The 2-Methoxyphenyl Group: The methoxy group (-OCH₃) is an electron-donating group, which activates the attached phenyl ring, potentially making it more susceptible to oxidative degradation.
-
N-H vs. N-Aryl Bond: Unlike unsubstituted pyrazoles which have a reactive N-H proton, this compound has a stable N-aryl bond. This eliminates stability issues related to the deprotonation of N1, but the electronic interplay between the two aromatic rings is a key factor in its overall reactivity. The C4 position on the pyrazole ring is often a site for electrophilic substitution.[4]
Q3: What are the common physical or analytical signs of compound degradation?
A3: Degradation can manifest in several ways:
-
Visual Changes: The most common sign is a change in color of the solid material, often from a white or off-white powder to yellow or brown. This typically indicates the formation of oxidized chromophores.
-
Solubility Issues: A previously soluble compound may show decreased solubility or the formation of precipitates in solution.
-
Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), new impurity peaks will appear in the chromatogram. Thin-Layer Chromatography (TLC) will show new spots. Mass spectrometry can be used to identify the mass of these new degradation products.[5]
Q4: What are the ideal storage conditions for solid this compound?
A4: For optimal long-term stability of the solid compound, we recommend a multi-faceted approach to mitigate all potential degradation pathways. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical degradation reactions. Studies on pyrazole have shown that molecular stability is reduced at higher temperatures. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich aromatic rings. Oxygen is a common culprit in the degradation of electron-rich organic compounds. |
| Light | Amber Glass Vial / Store in Darkness | Protects against photodegradation, a common pathway for aromatic compounds. |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis and moisture-mediated degradation. |
Q5: I need to store the compound in solution. What solvents and conditions are recommended?
A5: Preparing fresh solutions for each experiment is always the best practice. If stock solutions must be stored, the choice of solvent is critical.
-
Recommended Solvents: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred for long-term storage of stock solutions. Anhydrous acetonitrile is also a suitable option.
-
Solvents to Use with Caution: Protic solvents like methanol or ethanol can potentially participate in degradation reactions over time. Avoid aqueous solutions unless buffered to a neutral pH, as some pyrazole derivatives show hydrolytic instability, especially at basic pH.[6][7]
-
Storage Conditions for Solutions: Store stock solutions at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce exposure to oxygen.
Section 2: Troubleshooting Guide - Common Stability Issues
This guide provides a structured approach to identifying and resolving common problems encountered during storage and handling.
| Observed Problem | Potential Cause(s) | Troubleshooting & Recommended Actions |
| The solid compound, originally white, has turned yellow/brown. | 1. Oxidation: Reaction with atmospheric oxygen. 2. Photodegradation: Exposure to UV or ambient light. | 1. Assess Purity: Use HPLC-UV to quantify the purity of the material. Use HPLC-MS to identify the mass of the degradation products.[5] 2. Repurification: If purity is compromised, consider repurification by column chromatography or recrystallization. 3. Improve Storage: For the remaining pure material, immediately transfer to an amber vial, flush with argon or nitrogen, seal tightly, and store at -20°C in the dark. |
| New peaks are observed in the HPLC chromatogram of a recently prepared solution. | 1. Solvent-Mediated Degradation: The compound is reacting with the solvent. 2. Hydrolysis: If water is present, the pyrazole ring or substituents may be susceptible. 3. Oxidation: Dissolved oxygen in the solvent is degrading the compound. | 1. Identify Impurities: Use HPLC-MS to determine the molecular weights of the new peaks and propose potential structures.[5] 2. Optimize Solution Preparation: Prepare solutions using fresh, anhydrous, HPLC-grade solvents. Degas the solvent by sparging with argon or nitrogen before use. 3. Test Solvent Stability: Prepare small-scale solutions in different recommended solvents (DMSO, ACN, DMF) and monitor their stability over 24-48 hours by HPLC to identify the most suitable solvent. 4. Best Practice: Always prioritize preparing solutions fresh before each experiment. |
| The compound shows poor or inconsistent activity in a biological assay. | 1. Significant Degradation: The actual concentration of the active compound is lower than calculated due to degradation. 2. Interference from Degradants: Degradation products may be inhibiting or interfering with the assay. | 1. Confirm Identity & Purity: Before use, always confirm the identity (e.g., by ¹H-NMR) and purity (by HPLC) of the compound from the storage container. 2. Use Freshly Weighed Sample: If degradation is suspected, use a fresh, uncompromised sample of the compound and prepare a new stock solution immediately before the assay. |
Section 3: Protocols and Methodologies
These protocols provide step-by-step instructions for best practices in storage and stability assessment.
Protocol 1: Recommended Long-Term Storage Protocol (Solid State)
-
Vial Preparation: Select a clear glass vial and record its tare weight. Place the vial and cap in a vacuum oven at 60°C for at least 4 hours to ensure they are completely dry.
-
Aliquoting: In a controlled environment with low humidity, weigh the desired amount of this compound into the pre-dried, tared vial. It is best to create several smaller aliquots rather than one large stock to avoid repeated warming and cooling cycles.
-
Inerting: Place the uncapped vial into a desiccator or glove box. Evacuate the chamber and backfill with a dry, inert gas such as argon or nitrogen. Repeat this cycle 3-5 times to ensure the removal of all atmospheric oxygen and moisture.
-
Sealing: While under the inert atmosphere, tightly seal the vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling & Storage: Clearly label the vial with the compound name, lot number, date, and storage conditions. Place the sealed vial inside a secondary container (e.g., a small box) and store it in a -20°C freezer, protected from light.
Protocol 2: Analytical Workflow for Assessing Compound Stability
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in HPLC-grade acetonitrile.
-
Immediately analyze this solution by HPLC-UV. Use a C18 column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Record the peak area and retention time of the main peak. This is your baseline purity measurement.
-
-
Sample Storage:
-
Store an aliquot of the solid compound under the recommended conditions (Protocol 1).
-
Store an aliquot of the stock solution at -20°C.
-
-
Time-Point Analysis (e.g., T=1, 3, 6 months):
-
For the solid sample, remove it from the freezer and allow it to equilibrate to room temperature before opening to prevent condensation. Prepare a fresh solution as in step 1.
-
For the stored solution, thaw it and vortex gently.
-
Analyze both samples by HPLC-UV using the exact same method as the T=0 analysis.
-
-
Data Evaluation:
-
Compare the purity of the samples at each time point to the T=0 baseline. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.
-
Calculate the percent purity at each time point: Purity (%) = (Area_MainPeak / Area_Total) * 100.
-
Section 4: Visualizing Degradation & Stability
The following diagrams illustrate the key concepts of degradation and the recommended handling workflow.
Caption: Potential degradation pathways for this compound.
Caption: Recommended storage workflow decision tree.
References
- Gvozdik, S.V., Kurbatov, S.V. & Kurbatova, M.V. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Source URL not available]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- MDPI. (2023).
- Poulsen, S. A., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]
- Poulsen, S. A., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]
- ResearchGate. (2024). (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach.
- IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]
- Oriental Journal of Chemistry. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]
- Shandilya, D., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. Scientific Research Publishing. [Link]
- ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?.
- El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
- IJSDR. (2022). Heterocyclic compounds for the sustainability, and existence of human life. International Journal of Scientific Development and Research. [Link]
- Britannica. (n.d.). Heterocyclic compound. Britannica. [Link]
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- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dosage and Administration for In Vivo Pyrazole Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives in in vivo models. This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate the complexities of dosage and administration optimization for this versatile class of compounds. Our goal is to empower you with the knowledge to design robust experiments, interpret your results with confidence, and overcome common hurdles in your research.
I. Troubleshooting Guide: Common Issues in In Vivo Pyrazole Studies
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Precipitation of the Pyrazole Compound Upon Formulation or Injection
Question: I've observed that my pyrazole compound precipitates out of solution, either during formulation or immediately after injection into the animal. What could be causing this, and how can I fix it?
Answer:
Precipitation is a common challenge, especially with poorly water-soluble pyrazole derivatives.[1] This can lead to inaccurate dosing, local tissue irritation, and variable drug exposure.[2] The primary cause is the compound's low solubility in the aqueous environment of the injection site or bloodstream after being administered in a high-concentration organic solvent-based vehicle.
Causality Behind the Problem:
Many pyrazole compounds are lipophilic, requiring organic solvents like DMSO for initial solubilization.[3] When this concentrated organic solution is rapidly diluted in an aqueous physiological environment, the solubility of the pyrazole derivative can drop dramatically, leading to precipitation.[4]
Troubleshooting Protocol:
-
Vehicle Optimization:
-
Reduce DMSO Concentration: While DMSO is an excellent solvent, high concentrations can be toxic and cause pain on injection. Aim for the lowest effective concentration, ideally below 10% of the final formulation volume.
-
Incorporate Co-solvents and Surfactants: A multi-component vehicle often provides the best results. Common and effective co-solvents and surfactants include:
-
PEGs (Polyethylene Glycols): PEG300 and PEG400 are frequently used to improve the solubility of poorly soluble compounds.
-
Propylene Glycol (PG): Another commonly used co-solvent.
-
Surfactants (e.g., Tween 80, Kolliphor EL/Cremophor EL): These agents help to create stable micelles that can encapsulate the drug, preventing precipitation upon dilution.[5]
-
-
Cyclodextrins: For certain pyrazole structures, cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes, significantly enhancing aqueous solubility.[6]
-
-
pH Adjustment:
-
If your pyrazole derivative has ionizable groups, adjusting the pH of the formulation can increase its solubility. However, ensure the final pH is within a physiologically tolerable range to avoid injection site reactions.
-
-
Administration Technique:
-
Slow Injection Rate: For intravenous (IV) administration, a slower injection rate allows for more gradual dilution of the formulation in the bloodstream, reducing the risk of precipitation.[4]
-
Intraperitoneal (IP) vs. Intravenous (IV): If IV administration is problematic, consider if IP injection is a viable alternative for your study. The larger volume of the peritoneal cavity can allow for slower absorption and may be more forgiving for formulations prone to precipitation.
-
Issue 2: Unexpected Toxicity or Adverse Events in Animal Models
Question: My animal models are showing unexpected signs of toxicity (e.g., weight loss, lethargy, organ damage) at doses I predicted to be safe. What could be the cause?
Answer:
Unexpected toxicity can arise from the pyrazole compound itself or from the vehicle used for administration.[7] It is crucial to differentiate between these two possibilities to effectively troubleshoot the issue.
Causality Behind the Problem:
-
Compound-Specific Toxicity: Some pyrazole derivatives can have off-target effects or inherent toxicities that were not predicted by in vitro assays. For example, certain 1-methyl-1H-pyrazole-5-carboxamides have been shown to cause acute mammalian toxicity through inhibition of mitochondrial respiration, an effect not apparent in standard cytotoxicity assays.[8]
-
Vehicle-Induced Toxicity: The formulation components can also cause adverse effects. High concentrations of DMSO can lead to hemolysis and inflammation. Some surfactants, like Cremophor EL, have been associated with hypersensitivity reactions.
Troubleshooting Protocol:
-
Vehicle Toxicity Study:
-
Administer the vehicle alone to a control group of animals using the same volume and route of administration as your experimental groups. This will help you determine if the observed toxicity is due to the formulation components.
-
-
Dose De-escalation and Maximum Tolerated Dose (MTD) Study:
-
If the toxicity is confirmed to be compound-related, a dose de-escalation study is necessary. A formal Maximum Tolerated Dose (MTD) study is a systematic way to determine the highest dose that does not cause unacceptable side effects.[9][10] This typically involves a dose escalation in small cohorts of animals, with close monitoring of clinical signs, body weight, and clinical pathology parameters.[11]
-
-
Refine the Dosing Schedule:
-
Histopathological Analysis:
-
If animals need to be euthanized due to severe toxicity, perform a thorough necropsy and histopathological analysis of major organs to identify the target organs of toxicity. This information is invaluable for understanding the toxicological profile of your compound.
-
Issue 3: Poor or Inconsistent Oral Bioavailability
Question: I am administering my pyrazole compound orally, but the plasma concentrations are very low and/or highly variable between animals. How can I improve this?
Answer:
Poor oral bioavailability is a common challenge for many drug candidates, including pyrazoles, and is often due to poor solubility in the gastrointestinal tract or rapid first-pass metabolism in the liver.[14][15]
Causality Behind the Problem:
-
Poor Aqueous Solubility: For a drug to be absorbed from the gut, it must first dissolve in the gastrointestinal fluids. Many pyrazole derivatives have low aqueous solubility, limiting their absorption.[3]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver before reaching systemic circulation. If the compound is rapidly metabolized by liver enzymes (e.g., cytochrome P450s), a significant portion may be eliminated before it can exert its therapeutic effect.
Troubleshooting Protocol:
-
Formulation Strategies for Oral Administration:
-
Micronization: Reducing the particle size of the drug powder can increase its surface area, leading to faster dissolution in the gastrointestinal tract.
-
Amorphous Solid Dispersions: Formulating the pyrazole compound in an amorphous state with a polymer carrier can significantly improve its solubility and dissolution rate.
-
Lipid-Based Formulations: For highly lipophilic pyrazoles, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.
-
Use of Solubilizing Excipients: Incorporating surfactants or other solubilizing agents into the oral formulation can enhance drug dissolution.[5]
-
-
Inhibition of First-Pass Metabolism:
-
While not always feasible or desirable, co-administration with an inhibitor of the relevant metabolic enzymes can increase bioavailability. However, this approach complicates the experimental design and interpretation of results.
-
-
Structural Modification of the Pyrazole Compound:
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the experimental design for in vivo pyrazole studies.
1. How do I choose the right vehicle for my pyrazole compound?
The choice of vehicle is critical and depends on the physicochemical properties of your pyrazole derivative and the intended route of administration. A good starting point is to determine the compound's solubility in various pharmaceutically acceptable solvents.
Decision-Making Workflow for Vehicle Selection:
Caption: A workflow for selecting an appropriate vehicle.
2. What is a typical starting dose for an in vivo efficacy study?
A typical starting dose should be based on a combination of in vitro potency, in vivo tolerability (from an MTD study), and any available pharmacokinetic data. If you have in vitro IC50 or EC50 values, you can aim for in vivo concentrations that are a multiple of these values at the target site. However, it is crucial to have conducted at least a preliminary MTD or dose-range finding study to ensure the starting dose is well-tolerated.[10]
3. How often should I administer my pyrazole compound?
The dosing frequency is primarily determined by the compound's pharmacokinetic half-life (t1/2).[12]
-
Short Half-life (e.g., < 4 hours): Twice daily (BID) or even more frequent dosing may be necessary to maintain therapeutic exposure.
-
Moderate Half-life (e.g., 8-12 hours): Once daily (QD) dosing is often sufficient.
-
Long Half-life (e.g., > 24 hours): Dosing every other day or even less frequently may be possible.
If the half-life is unknown, an initial pharmacokinetic study with a single dose is highly recommended.
4. What are the key differences between common administration routes?
| Route | Advantages | Disadvantages | Considerations |
| Intravenous (IV) | 100% bioavailability, rapid onset of action | Higher risk of precipitation, requires technical skill | Formulation must be a sterile, clear solution. |
| Intraperitoneal (IP) | Easier to administer than IV, larger volumes can be given | Slower absorption than IV, potential for injection into organs | The compound will undergo first-pass metabolism in the liver. |
| Subcutaneous (SC) | Slower, more sustained absorption | Limited volume, potential for local irritation | Good for compounds requiring sustained release. |
| Oral (PO) | Clinically relevant, less invasive | Variable bioavailability, subject to first-pass metabolism | Formulation is key to achieving adequate absorption.[17] |
III. Experimental Protocols
Protocol 1: Formulation of a Poorly Soluble Pyrazole Compound for Intraperitoneal Injection
This protocol provides a general method for formulating a lipophilic pyrazole compound.
Materials:
-
Pyrazole compound
-
Dimethyl sulfoxide (DMSO)
-
Kolliphor® EL (Cremophor® EL) or Tween® 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the pyrazole compound: Accurately weigh the required amount of the compound into a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of DMSO to the tube to dissolve the compound completely. Vortex thoroughly. Gentle warming or sonication can be used to aid dissolution. The final concentration of DMSO in the formulation should ideally be 10% or less.
-
Addition of Surfactant: Add Kolliphor® EL or Tween® 80 to the DMSO solution. A common ratio is 1:1 DMSO:Surfactant. Vortex until the solution is clear and homogenous.
-
Addition of Saline: Slowly add sterile saline to the mixture while vortexing to bring the formulation to the final desired volume. The solution should remain clear. If it becomes cloudy, the formulation is not stable and needs to be optimized (e.g., by increasing the amount of surfactant or co-solvent).
-
Final Check: Visually inspect the final formulation for any signs of precipitation before administration.
Protocol 2: A General Approach to a Maximum Tolerated Dose (MTD) Study
This protocol outlines a basic dose escalation study to determine the MTD.
Animal Model:
-
Use the same species and strain of animal that will be used in the subsequent efficacy studies.
-
Start with a small number of animals per dose group (e.g., n=3-5).
Procedure:
-
Dose Selection: Start with a low dose, for example, one that is estimated to give a plasma concentration 5-10 times the in vitro IC50. Subsequent doses should be escalated by a fixed factor (e.g., 2-fold or 3-fold).
-
Dosing and Observation: Administer the compound to the first cohort of animals at the starting dose. Monitor the animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing) for at least 24-48 hours. Record body weights daily.
-
Dose Escalation: If no significant toxicity is observed in the first cohort, escalate the dose in a new cohort of animals.
-
Defining the MTD: The MTD is typically defined as the highest dose that does not cause more than a 10% loss in body weight and does not produce any signs of severe, life-threatening toxicity.[9]
-
Data Collection: At the end of the study, collect blood for clinical chemistry and hematology, and perform a gross necropsy of all animals.
Dosage Optimization Funnel:
Caption: A stepwise approach to optimizing dosage.
IV. References
-
Title: Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M Source: PMC - NIH URL: [Link]
-
Title: Current status of pyrazole and its biological activities Source: PMC - PubMed Central URL: [Link]
-
Title: Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi Source: PMC - NIH URL: [Link]
-
Title: The role of early in vivo toxicity testing in drug discovery toxicology Source: PubMed URL: [Link]
-
Title: Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Toxicity Screening: 7 Strategies for Preclinical Research Source: Blog URL: [Link]
-
Title: The Crucial Role of preclinical toxicology studies in Drug Discovery Source: Labinsights URL: [Link]
-
Title: In vivo toxicology of excipients commonly employed in drug discovery in rats Source: ResearchGate URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]
-
Title: Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound Source: PubMed URL: [Link]
-
Title: In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties Source: NIH URL: [Link]
-
Title: 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity Source: PubMed URL: [Link]
-
Title: Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study Source: ResearchGate URL: [Link]
-
Title: Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy Source: IONTOX URL: [Link]
-
Title: The Impact of Dosing Interval in a Novel Tandem Oral Dosing Strategy: Enhancing the Exposure of Low Solubility Drug Candidates in a Preclinical Setting Source: NIH URL: [Link]
-
Title: Maximum tolerable dose (MTD) studies Source: Charles River URL: [Link]
-
Title: The Importance of Toxicology Studies in Preclinical Research Source: Labinsights URL: [Link]
-
Title: Intermittent Drug Dosing Intervals Guided by the Operational Multiple Dosing Half Lives for Predictable Plasma Accumulation and Fluctuation Source: PubMed Central URL: [Link]
-
Title: Determination of maximum tolerated dose and toxicity of Inauhzin in mice Source: PMC - NIH URL: [Link]
-
Title: In Vitro Screening Methods To Assess the Potential of In Vivo Precipitation of Injectable Formulations upon Intravenous Administration Source: ResearchGate URL: [Link]
-
Title: Solubilizing Excipients in Oral and Injectable Formulations Source: Kinam Park URL: [Link]
-
Title: The Impact of Injection: Representative In Vitro Testing for Subcutaneous Drug Delivery Source: Drug Development & Delivery URL: [Link]
-
Title: Solubilizing excipients in oral and injectable formulations Source: PubMed URL: [Link]
-
Title: Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative Source: PMC - NIH URL: [Link]
-
Title: Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity Source: PubMed Central URL: [Link]
-
Title: In vivo toxicology and safety pharmacology Source: Nuvisan URL: [Link]
-
Title: Distribution of the maximum tolerated dose (MTD) chosen in simulated... Source: ResearchGate URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]
-
Title: The Operational Multiple Dosing Half-life: A Key to Defining Drug Accumulation in Patients and to Designing Extended Release Dosage Forms Source: PubMed Central URL: [Link]
-
Title: Process control and in vitro/in vivo evaluation of aripiprazole sustained-release microcrystals for intramuscular injection Source: ResearchGate URL: [Link]
-
Title: Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies Source: Bentham Science URL: [Link]
-
Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]
-
Title: In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties Source: PubMed URL: [Link]
-
Title: Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation Source: PubMed Central URL: [Link]
-
Title: Updating understanding of real-world adverse events associated with omeprazole Source: PLOS ONE URL: [Link]
-
Title: What is the best way to calculate dosing intervals? Source: ResearchGate URL: [Link]
-
Title: 194 recent advances in the synthesis of new pyrazole derivatives Source: ResearchGate URL: [Link]
-
Title: In vitro method for detecting precipitation of parenteral formulations after injection Source: PubMed URL: [Link]
-
Title: New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation Source: PMC - NIH URL: [Link]
Sources
- 1. Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro method for detecting precipitation of parenteral formulations after injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. labinsights.nl [labinsights.nl]
- 12. Intermittent Drug Dosing Intervals Guided by the Operational Multiple Dosing Half Lives for Predictable Plasma Accumulation and Fluctuation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Operational Multiple Dosing Half-life: A Key to Defining Drug Accumulation in Patients and to Designing Extended Release Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with byproduct formation during their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. This center is structured as a series of frequently asked questions and in-depth troubleshooting guides to address the most common issues in pyrazole synthesis, particularly focusing on the widely used Knorr synthesis and related methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrazole synthesis, and why do they form?
A1: The most prevalent and challenging byproducts in pyrazole synthesis are regioisomers . This issue is particularly common when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in reactions like the Knorr pyrazole synthesis.[1][2] Regioisomers are structural isomers that differ only in the position of substituents on the pyrazole ring.[1] Their formation is a significant concern because different regioisomers can exhibit vastly different biological activities, pharmacological properties, and toxicological profiles.[1]
The formation of these isomers stems from the initial step of the reaction: the nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[3] The reaction can proceed via two competing pathways, leading to a mixture of products that can be difficult to separate due to their similar physical properties.[4][5]
Other potential byproducts can include:
-
Hydrazones: Incomplete cyclization can lead to the isolation of stable hydrazone intermediates.[6][7]
-
Bis-pyrazoles: Under certain conditions, particularly with an excess of the dicarbonyl compound or specific catalysts, dimeric pyrazole structures can form.[8][9]
-
Products from side reactions of starting materials: Degradation or side reactions of the hydrazine or dicarbonyl starting materials under the reaction conditions can lead to various impurities.
Q2: My primary issue is poor regioselectivity, resulting in a mixture of pyrazole isomers. What are the key factors I should investigate?
A2: Achieving high regioselectivity is a central challenge in the synthesis of unsymmetrically substituted pyrazoles. The regiochemical outcome is a delicate balance of several factors:
-
Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, directing the initial nucleophilic attack to that site.[3]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, favoring attack at the less sterically crowded carbonyl group.[10]
-
Reaction Conditions:
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity.[1] Polar protic solvents like ethanol are common but may not always provide the best selectivity.[4] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity in many cases.[11]
-
pH (Catalysis): The reaction can be catalyzed by either acid or base.[12] Altering the pH can change the rate-determining step and influence which regioisomeric pathway is favored.[1]
-
Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. Lower temperatures may favor the kinetically preferred product, while higher temperatures can allow for equilibration to the more thermodynamically stable isomer.[1]
-
Q3: I'm observing a significant amount of unreacted starting material and low overall yield. What are the likely causes?
A3: Low yields can be frustrating and point to several potential issues in your experimental setup or reaction conditions. Common culprits include:
-
Purity of Starting Materials: Impurities in either the 1,3-dicarbonyl compound or the hydrazine can inhibit the reaction or lead to undesired side products. Always ensure the purity of your reagents before starting.
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate temperature, or suboptimal stoichiometry of the reactants.
-
Degradation: The starting materials or the pyrazole product might be unstable under the reaction conditions. This is particularly relevant if harsh acidic or basic conditions or high temperatures are used.
-
Inefficient Purification: The desired product might be lost during the workup or purification steps. Review your extraction and chromatography procedures to ensure they are optimized for your specific pyrazole derivative.
Troubleshooting Guides
Issue 1: Poor Regioselectivity - My Reaction Yields a Mixture of Isomers
This is a frequent challenge when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.[1]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor regioselectivity.
Detailed Solutions & Protocols
1. Modify the Solvent System:
-
Causality: Solvents can influence the reaction pathway by stabilizing different transition states. Non-nucleophilic, hydrogen-bond-donating solvents like fluorinated alcohols can promote the desired intramolecular cyclization without competing with the hydrazine for reaction at the carbonyl centers.[11]
-
Protocol: Regioselective Synthesis Using 2,2,2-Trifluoroethanol (TFE)
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE.
-
Add the substituted hydrazine (1.0-1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, remove the TFE under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.[1]
-
Data Snapshot: The Power of Solvent Choice
The following table illustrates the effect of solvent on the regioselectivity of the reaction between various 1,3-dicarbonyl compounds and methylhydrazine.
| 1,3-Dicarbonyl Compound (R¹/R²) | Solvent | Ratio (Regioisomer A : Regioisomer B) | Total Yield (%) | Reference |
| 1-Phenyl-1,3-butanedione | Ethanol | 1 : 1.2 | 85 | [11] |
| 1-Phenyl-1,3-butanedione | TFE | >95 : 5 | 90 | [11] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | 1 : 1.3 | 78 | [11] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | TFE | >98 : 2 | 92 | [11] |
Regioisomer A results from hydrazine attack at the carbonyl adjacent to R¹, while Regioisomer B results from attack at the carbonyl adjacent to R².
2. Adjust Reaction pH:
-
Causality: Acid catalysis protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[13][14] Base catalysis can deprotonate the hydrazine, increasing its nucleophilicity, or deprotonate the dicarbonyl to form an enolate. The specific effect on regioselectivity depends on which competing pathway is more accelerated.
-
Experimental Approach:
-
Acid Catalysis: Add a catalytic amount (1-5 mol%) of an acid like acetic acid or p-toluenesulfonic acid to your reaction mixture.[1]
-
Base Catalysis: Introduce a catalytic amount of a non-nucleophilic base such as triethylamine or DBU.
-
Screen a range of catalysts and monitor the regioisomeric ratio by ¹H NMR or GC-MS of the crude reaction mixture.
-
3. Optimize Reaction Temperature:
-
Causality: The two pathways leading to the different regioisomers will have different activation energies. Lowering the temperature will favor the pathway with the lower activation energy (kinetic control). Conversely, higher temperatures can provide enough energy to overcome the barrier for the reverse reaction, allowing the system to reach thermodynamic equilibrium, favoring the more stable product.[1]
-
Experimental Approach:
-
Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to see if kinetic control improves selectivity.
-
Alternatively, run the reaction at a higher temperature (reflux) to favor the thermodynamically more stable isomer.
-
Issue 2: Low Reaction Yield
Low yields can be caused by a variety of factors, from impure starting materials to inefficient purification. A systematic approach is key to identifying and resolving the issue.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
Detailed Solutions & Protocols
1. Verify Purity of Starting Materials:
-
Action: Analyze your 1,3-dicarbonyl compound and hydrazine using techniques like NMR, GC-MS, or melting point analysis.
-
Rationale: Hydrazine and its derivatives can be susceptible to oxidation. 1,3-Dicarbonyls can sometimes exist in equilibrium with their enol forms, and impurities from their synthesis can carry over.
2. Optimize Reaction Conditions:
-
Stoichiometry: While a 1:1 stoichiometry is typical, a slight excess of one reactant (e.g., 1.1 equivalents of hydrazine) can sometimes drive the reaction to completion.
-
Concentration: Very dilute conditions may slow down the bimolecular reaction. Conversely, very high concentrations can sometimes promote side reactions. Experiment with a few different concentrations.
-
Reaction Time and Temperature: Use TLC or LC-MS to create a time course for your reaction at a given temperature to determine the optimal reaction time. This will prevent premature workup or degradation from prolonged heating.
3. Analyze for Side Reactions:
-
Action: Carefully analyze the crude reaction mixture by TLC and LC-MS to identify any major byproducts.
-
Rationale: Identifying the structure of byproducts can provide valuable mechanistic insight. For example, the presence of a stable hydrazone intermediate suggests that the final cyclization/dehydration step is slow or inhibited.[6] This might be addressed by adding an acid catalyst or increasing the reaction temperature.
4. Review Purification Method:
-
Action: Assess the polarity of your product and byproducts to optimize your column chromatography conditions (solvent system, silica vs. alumina). Consider alternative purification methods like recrystallization or distillation if appropriate.
-
Protocol: Characterization of Pyrazole Regioisomers by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of each purified regioisomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each isomer. Pay close attention to the chemical shifts of the pyrazole ring proton and the protons on the substituents.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to observe the chemical shifts of the pyrazole ring carbons.
-
2D NMR (NOESY): For unambiguous assignment, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be crucial. Correlations between protons on the N-substituent and protons on the C3 or C5 substituent will confirm the connectivity and thus the isomeric identity.[5]
-
Issue 3: Formation of N-Alkylation Byproducts
When using substituted hydrazines, there is a possibility of alkylation at the "wrong" nitrogen of the pyrazole ring in subsequent reaction steps, or if the alkylating agent is present during the pyrazole formation.
Troubleshooting Guide
-
Problem: An unexpected N-alkylated isomer is formed.
-
Cause: The alkylation of an unsymmetrical pyrazole can lead to a mixture of N1 and N2 alkylated products. The outcome is governed by a combination of steric and electronic factors.[10][15] Generally, the alkylating agent will attack the less sterically hindered nitrogen atom.[16][17]
-
Solutions:
-
Protecting Group Strategy: If direct alkylation is not selective, consider a protecting group strategy. For example, protect one of the nitrogen atoms, perform the desired synthesis, and then deprotect.
-
Enzymatic Alkylation: For highly selective N-alkylation, biocatalytic methods using engineered enzymes are emerging as a powerful alternative, offering unprecedented regioselectivity.[18]
-
Directed Synthesis: Synthesize the desired regioisomer from the outset by choosing the appropriate N-alkylated hydrazine and dicarbonyl compound. This avoids the ambiguity of post-synthesis N-alkylation.
-
References
- Fadila, B., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Bravo, F., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
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- Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2022). ResearchGate.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB.
- Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). MDPI.
- knorr pyrazole synthesis. (2015). Slideshare.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Optimization of reaction conditions for the synthesis of pyrazolopyridinea. (n.d.). ResearchGate.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2023). PubMed Central.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
- Synthesis of Pyrazoles via Electrophilic Cyclization. (n.d.). The Journal of Organic Chemistry.
- Method for purifying pyrazoles. (2011). Google Patents.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). NIH.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). PMC - NIH.
- synthesis of pyrazoles. (2019). YouTube.
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Wiley Online Library.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI.
- Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PMC - NIH.
- Synthesis and antimicrobial activities of some novel bis-pyrazole derivatives containing a hydrophosphoryl unit. (2006). ResearchGate.
- Facile synthesis of bis(4,5-dihydro-1H-pyrazole-1-carboxamides) and their thio-analogues of potential PGE(2) inhibitory properties. (2011). PubMed.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI.
- Concise One-Pot Preparation of Unique Bis-Pyrrolidinone Tetrazoles. (2014). PMC - NIH.
- Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents. (2016). PubMed.
- New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking. (2020). PMC - NIH.
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Technical Support Center: Enhancing Efficiency in Catalyst Removal Post-Pyrazole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenges associated with removing residual catalysts, particularly palladium, following pyrazole synthesis. Our focus is on providing practical, field-tested insights to help you achieve high product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium catalyst after a pyrazole synthesis?
A1: The primary methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers with functionalities like thiols, amines, or dimercaptotriazine (DMT).[1]
-
Crystallization: Purifying the final pyrazole product through crystallization can effectively leave palladium impurities behind in the mother liquor.[1][2] The efficiency of this method can be improved by using additives that increase the solubility of palladium species in the solvent.[1]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from the product.[1][3]
-
Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C), simple filtration through a filter aid such as Celite® can be used to remove the solid catalyst particles.[1][3][4]
-
Chromatography: Techniques like column chromatography are also effective for separating the desired pyrazole compound from the palladium catalyst.[1][3]
Q2: How do I select the most appropriate palladium removal method for my specific pyrazole synthesis?
A2: The optimal method depends on several factors:
-
Nature of your pyrazole product: Consider its solubility, stability, and potential to chelate with palladium. Pyrazole nitrogen atoms can act as ligands for palladium, which can make removal more challenging.[5]
-
Form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[1]
-
Scale of your reaction: Some methods are more scalable than others. For example, using metal scavengers in packed cartridges can be advantageous for larger-scale operations.[2][6]
-
Required purity of the final product: The stringency of the required purity level will influence the choice of method. For active pharmaceutical ingredients (APIs), very low levels of residual palladium are required.[1][7]
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products.[1][7] Palladium is classified as a Class 2B element, and the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[1] This typically translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 grams or less.[1]
Q4: Is activated carbon a good option for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective and commonly used adsorbent for removing palladium residues.[1][8] However, it has some limitations:
-
Lack of Selectivity: Activated carbon can non-specifically adsorb the desired pyrazole product, which can lead to significant yield loss.[1][2][5]
-
Lower Efficiency: Its efficiency in removing palladium can be lower compared to specialized metal scavengers.[1]
-
Pyrophoric Risk with Pd/C: When using palladium on carbon (Pd/C), the spent catalyst can be pyrophoric and may self-ignite upon exposure to air. It should be kept damp.[4]
Troubleshooting Guide
Issue 1: High palladium levels persist in the final pyrazole product even after initial purification attempts.
-
Possible Cause: Strong chelation of palladium to the pyrazole product is a common issue, as the nitrogen atoms in the pyrazole ring can act as ligands for palladium.[1][5] The palladium species might also be highly soluble in the chosen solvent system, rendering simple filtration ineffective.[1]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-functionalized silica or polymer-bound trimercapto-s-triazine (TMT) are often effective.[1][2][9]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time to enhance the removal efficiency.[1]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step can convert various palladium species into a single, more easily removed form.[1]
-
Issue 2: Significant loss of the desired pyrazole product occurs during the catalyst removal process.
-
Possible Cause: The chosen purification method, particularly the use of non-selective adsorbents like activated carbon, may have a high affinity for the pyrazole compound, leading to its co-adsorption with the palladium.[2][5]
-
Troubleshooting Steps:
-
Optimize Adsorbent Loading: Use the minimum effective amount of the scavenger or activated carbon. A screening experiment can help determine the optimal ratio.[5]
-
Switch to a More Selective Scavenger: Consider using a more selective scavenger, such as certain silica-based scavengers, which may have a lower affinity for your product compared to activated carbon.[2][5]
-
Solvent Washes: After the scavenger treatment, wash the solid scavenger with a fresh portion of a solvent in which your product is highly soluble. This can help recover any adsorbed product.[5]
-
Change the Purification Method: If product loss remains high, consider alternative methods like crystallization or extraction.[1]
-
Issue 3: Inconsistent palladium removal from one batch to another.
-
Possible Cause: Variations in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments) can lead to inconsistent removal.[1]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Implement a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[1]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[1]
-
Implement a Pre-treatment Step: As mentioned earlier, a pre-treatment step to convert palladium to a single species can improve consistency.[1]
-
Visualizing the Workflow
Diagram 1: Decision-Making Workflow for Catalyst Removal
Caption: A decision-making workflow for selecting an appropriate catalyst removal method.
Diagram 2: Troubleshooting Logic for High Palladium Content
Caption: Troubleshooting logic for addressing high residual palladium levels.
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
-
Dissolution: Dissolve the crude pyrazole product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).[1]
-
Scavenger Addition: Add the silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. The amount of scavenger to be added should be optimized, but a starting point is typically 3-5 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific substrate.[1]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger-palladium complex.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude pyrazole product in an appropriate solvent (e.g., Toluene, THF).[1]
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10% by weight relative to the crude product.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be cautious as dry palladium on carbon can be pyrophoric.[4]
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Concentrate the filtrate to obtain the purified product.[1]
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.[1]
Data Summary
Table 1: Comparison of Common Catalyst Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Metal Scavengers | High efficiency and selectivity[10]; Wide range of functionalities available[1]; Good for both homogeneous and heterogeneous catalysts. | Higher cost compared to activated carbon[2]; May require optimization of conditions.[1] | Achieving very low metal levels in APIs; When product loss is a major concern. |
| Activated Carbon | Low cost[2]; Widely available. | Can cause significant product loss due to non-specific adsorption[1][2][5]; Lower efficiency than scavengers[1]; Pyrophoric risk with Pd/C.[4] | Initial, bulk removal of palladium; Cost-sensitive processes. |
| Crystallization | Can be highly effective and economical at scale.[1] | May not be effective if the product and impurity have similar solubility; Can sometimes concentrate the metal in the crystal structure.[5][7] | Products that crystallize readily and have significantly different solubility from the catalyst residues. |
| Filtration (Celite) | Simple, fast, and inexpensive. | Only effective for heterogeneous catalysts.[1][3] | Removing solid catalysts like Pd/C. |
| Extraction | Can be a simple and effective method. | May require large volumes of solvents; Emulsion formation can be an issue. | When the catalyst has a significantly different partition coefficient than the product. |
References
- How to Remove Palladium in three easy steps - Biotage. [Link]
- An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)
- How can i remove palladium Pd catalyst easily?
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
- Improving Operator Safety in API Catalyst Recovery - Amazon Filters. [Link]
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson M
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up | Request PDF - ResearchG
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]
- Metal Scavengers in Process Chemistry An Investig
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- 10. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Pyrazole Compounds
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for researchers working with pyrazole-based compounds. The unique chemical properties of the pyrazole scaffold, which make it a privileged structure in drug discovery, can also present challenges in experimental settings.[1][2][3][4] This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth troubleshooting strategies and practical solutions to ensure the consistency, accuracy, and reliability of your biological assay results.
Part 1: In-Depth Troubleshooting Guide
This section addresses complex, multifaceted issues in a detailed question-and-answer format. We focus on the underlying scientific principles to empower you to diagnose and resolve problems methodically.
Q1: My dose-response curve is inconsistent, non-sigmoidal, or shows lower-than-expected potency. What are the primary causes?
Inconsistent dose-response relationships are among the most common challenges. The issue rarely stems from a single cause but is often a cascade of interconnected factors. Our experience indicates three primary areas for investigation: Solubility & Aggregation , Compound Stability , and Off-Target Effects . Before repeating an assay, it is critical to systematically investigate these possibilities.
Here is a logical workflow for diagnosing the root cause of your inconsistent results.
Caption: General troubleshooting workflow for inconsistent assay results.
Q2: How do I systematically troubleshoot poor solubility and compound precipitation or aggregation?
Poor aqueous solubility is a frequent characteristic of pyrazole derivatives, often driven by the lipophilicity of substituents on the aromatic ring.[5][6][7] When a compound stored in a high concentration of an organic solvent like DMSO is diluted into an aqueous assay buffer, it can "crash out" of solution, forming precipitates or, more insidiously, sub-microscopic aggregates. These aggregates can nonspecifically inhibit enzymes and interfere with assay readouts, leading to false positives and steep, irregular dose-response curves.[8]
Causality: The pyrazole ring itself can contribute to low solubility due to its aromaticity and potential for intermolecular hydrogen bonding and π-π stacking.[7] These strong interactions create a high crystal lattice energy, making it difficult for solvent molecules to solvate the compound effectively.
Workflow for Solubility & Aggregation Issues
Caption: Decision tree for diagnosing and resolving solubility problems.
Protocol: Solubility Assessment and Optimization
-
Stock Solution Preparation: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. Ensure it is fully dissolved.
-
Serial Dilution: Create a serial dilution of your compound in 100% DMSO.
-
Dilution into Assay Buffer: Dilute each point from the DMSO series into your final assay buffer to achieve the desired test concentrations. It is critical to add the DMSO stock to the buffer and mix immediately and vigorously, not the other way around.
-
Equilibration and Inspection: Allow the solutions to equilibrate at the assay temperature for 15-30 minutes. Visually inspect for turbidity or precipitation.
-
Optimization: If solubility is an issue, consider the strategies outlined in the table below. Always validate that any new excipients (like surfactants) do not interfere with your assay.
| Strategy | Causality & Explanation | Recommended Starting Point |
| Reduce Max Concentration | The simplest solution. Inconsistent data at high concentrations often indicates the compound is exceeding its solubility limit. | Test only up to 10-30 µM or the concentration where solubility is confirmed. |
| Add Non-Ionic Surfactant | Surfactants like Triton X-100 or Tween-20 form micelles that can encapsulate hydrophobic compounds, preventing aggregation. | 0.005% - 0.01% (v/v) Triton X-100. |
| Increase Co-Solvent | Increasing the percentage of an organic solvent like DMSO can improve solubility.[5] However, many biological systems are sensitive to >1% DMSO. | Test assay tolerance from 0.5% up to 2% DMSO. |
| Adjust Buffer pH | Pyrazoles are weakly basic and can be protonated in acidic conditions to form more soluble salts.[7] If the molecule has acidic/basic handles, moving the pH away from the pKa can increase solubility. | Test solubility in buffers with pH values +/- 2 units from your standard, if the assay biology permits. |
Q3: My compound's activity seems to decrease over the experiment's duration. How can I test for and mitigate instability?
Pyrazole derivatives, particularly those with ester or other labile functional groups, can exhibit limited stability in aqueous buffers.[9] This degradation can be due to hydrolysis (chemical instability) or, in cell-based systems, metabolism by cellular enzymes.[10] This leads to a decrease in the effective concentration of the active compound over time, manifesting as reduced potency, especially in longer assays.
Protocol: Assessing Compound Stability via LC-MS
This protocol provides a definitive measure of your compound's concentration over time in the precise conditions of your experiment.
-
Sample Preparation: Prepare your pyrazole compound in the final assay buffer (including all components like co-factors, proteins, etc., for biochemical assays, or cell culture media for cell-based assays) at a relevant concentration (e.g., 1-10 µM).
-
Incubation: Incubate the sample under the exact conditions of your assay (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.
-
Quenching: Immediately stop any potential degradation by quenching the reaction. A common method is to add 3 volumes of ice-cold acetonitrile containing an internal standard (a stable, structurally unrelated compound used for normalization).
-
Analysis: Centrifuge the samples to pellet any precipitated protein, then analyze the supernatant by LC-MS to quantify the amount of the parent compound remaining.
-
Data Interpretation: Plot the percentage of compound remaining versus time. A significant decrease (>10-15%) over the assay duration indicates that instability is a contributing factor to your inconsistent results.
Q4: I suspect my pyrazole compound is causing off-target effects. What are common mechanisms and how can I check for them?
The pyrazole scaffold is a versatile binder found in many kinase inhibitors and other targeted agents.[11][12] This promiscuity means there is a significant risk of off-target interactions that can confound your results. These effects are not related to your intended target and can arise from direct binding to other proteins or non-specific interference with the assay technology.
Common Off-Target Mechanisms:
-
Kinase Inhibition: Many pyrazoles bind to the ATP pocket of protein kinases.[11] If your assay system contains kinases, even as minor components, your compound could be inhibiting them.
-
CYP450 Enzyme Interaction: Pyrazoles are known to bind to and inhibit cytochrome P450 enzymes.[5] This is particularly relevant in cell-based assays or when using liver microsomes.
-
Chelation: The nitrogen atoms in the pyrazole ring can chelate metal ions, which may be essential co-factors for your target protein.[3][13]
-
Assay Interference: Some compounds can directly interfere with assay detection methods, for example, by absorbing light at the same wavelength as your signal (colorimetric assays) or by possessing intrinsic fluorescence.
Visualizing Potential Off-Target Interactions
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- 5. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Bioavailability of Methoxyphenyl-Pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxyphenyl-pyrazole derivatives. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to overcome the common challenge of poor oral bioavailability associated with this important class of compounds. Many pyrazole derivatives, including those with methoxyphenyl substitutions, exhibit promising therapeutic activities but are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, characterized by low solubility and/or low permeability.[1][2]
This resource will delve into the underlying reasons for these bioavailability challenges and provide practical, evidence-based strategies to enhance the oral absorption and systemic exposure of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many methoxyphenyl-pyrazole derivatives exhibit low oral bioavailability?
A1: The low oral bioavailability of these compounds typically stems from a combination of factors:
-
Poor Aqueous Solubility: The planar, aromatic structure of the pyrazole core, often coupled with lipophilic methoxyphenyl groups, can lead to strong crystal lattice energy and low aqueous solubility.[3] This limits the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: Pyrazole-containing compounds can be susceptible to significant first-pass metabolism in the gut wall and liver.[4][5] Common metabolic pathways include oxidation of the pyrazole or phenyl rings and conjugation reactions.[4]
-
Efflux Transporter Activity: These derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the gut lumen, thereby reducing net absorption.[6]
Q2: What are the primary strategies to improve the bioavailability of these derivatives?
A2: The main approaches focus on tackling the issues of solubility, metabolism, and efflux. These include:
-
Formulation-Based Strategies:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to create an amorphous solid dispersion can significantly enhance the dissolution rate.[7]
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanosuspensions, nanoparticles) increases the surface area for dissolution.[1][8]
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents can improve solubility and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[9]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.[10][11]
-
-
Chemical Modification Strategies:
-
Prodrugs: Attaching a promoiety to the parent drug can improve its solubility or permeability, with the promoiety being cleaved in vivo to release the active drug.[3]
-
Q3: How do I choose the most suitable bioavailability enhancement strategy for my specific methoxyphenyl-pyrazole derivative?
A3: The choice of strategy depends on the specific physicochemical properties of your compound. A thorough pre-formulation assessment is crucial. Key parameters to consider include:
-
Aqueous and pH-dependent solubility
-
LogP (lipophilicity)
-
Melting point and crystallinity
-
In vitro permeability (e.g., using Caco-2 cell assays)
-
Metabolic stability in liver microsomes
The following diagram illustrates a general decision-making workflow:
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Guides
This section provides detailed troubleshooting for common experimental issues encountered when working to improve the bioavailability of methoxyphenyl-pyrazole derivatives.
Issue 1: My compound shows poor and inconsistent dissolution from the pure API.
Cause: This is a classic sign of a "brick-dust" compound with low aqueous solubility and high crystal lattice energy. The dissolution is likely the rate-limiting step for absorption.
Troubleshooting Workflow: Amorphous Solid Dispersion
Amorphous solid dispersions are a powerful tool for improving the dissolution of crystalline, poorly soluble drugs.[7] By dispersing the drug in a polymer, you prevent crystallization and present the drug in a higher energy, more soluble amorphous form.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Polymer and Solvent Screening:
-
Rationale: The goal is to find a polymer in which the drug is miscible and a solvent that dissolves both the drug and the polymer.
-
Steps:
-
Select a range of polymers commonly used for solid dispersions, such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.[8]
-
Assess the solubility of your methoxyphenyl-pyrazole derivative and the selected polymers in various volatile solvents (e.g., methanol, ethanol, acetone, dichloromethane).
-
Prepare 1:1, 1:2, and 1:4 drug-to-polymer solutions in the chosen solvent. Cast a film on a glass slide and allow the solvent to evaporate. A clear, single-phase film indicates good miscibility.
-
-
-
Preparation of the Solid Dispersion:
-
Rationale: The solvent evaporation method is a common laboratory-scale technique to produce amorphous solid dispersions.
-
Steps:
-
Dissolve your compound and the selected polymer (e.g., PVP K30) in a suitable solvent (e.g., ethanol) at the desired ratio (e.g., 1:2 drug:polymer).
-
Using a rotary evaporator, remove the solvent under vacuum at a controlled temperature (e.g., 40-50 °C) until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40 °C for 24-48 hours to remove any residual solvent.
-
Gently grind the resulting solid into a fine powder.
-
-
-
Characterization:
-
Rationale: It is crucial to confirm that the drug is in an amorphous state and uniformly dispersed.
-
Techniques:
-
Differential Scanning Calorimetry (DSC): The absence of a sharp melting endotherm for the drug indicates it is in an amorphous state.
-
Powder X-ray Diffraction (PXRD): The absence of sharp diffraction peaks characteristic of the crystalline drug confirms its amorphous nature.
-
In Vitro Dissolution Testing: Compare the dissolution profile of the solid dispersion to the pure drug in a relevant medium (e.g., simulated gastric or intestinal fluid).
-
-
Expected Outcome: A significant increase in the dissolution rate and extent of the drug from the solid dispersion compared to the pure crystalline form.
Data Presentation Example (Hypothetical Data for a Methoxyphenyl-Pyrazole Derivative)
| Formulation | Solubility in Water (µg/mL) | % Dissolved at 30 min |
| Pure Drug | 2.5 | 15% |
| 1:2 Drug:PVP K30 Solid Dispersion | 55.8 | 85% |
| 1:4 Drug:HPMC Solid Dispersion | 62.3 | 92% |
Issue 2: The compound has good solubility in lipid-based systems but still shows low in vivo exposure.
Cause: This could be due to several factors, including drug precipitation upon dispersion in the GI tract, susceptibility to gut wall metabolism, or significant P-gp efflux.
Troubleshooting Workflow: Optimizing Lipid-Based Formulations and Assessing Efflux
Lipid-based formulations can enhance bioavailability by maintaining the drug in a solubilized state and promoting lymphatic uptake, which can bypass first-pass metabolism.[9] However, the formulation must be robust to dilution in the gut.
Experimental Protocol: Screening and In Vitro Digestion of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Rationale: To identify oils, surfactants, and co-surfactants that can effectively solubilize the drug and form a stable emulsion upon dilution.
-
Steps:
-
Determine the solubility of your compound in various oils (e.g., medium-chain triglycerides, olive oil), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP).
-
Construct ternary phase diagrams to identify the regions that form stable nanoemulsions upon aqueous dilution.
-
-
-
Formulation and Characterization of SEDDS:
-
Rationale: To prepare a stable pre-concentrate that spontaneously forms a nanoemulsion in the GI tract.
-
Steps:
-
Mix the selected oil, surfactant, and co-surfactant at a ratio identified from the phase diagram.
-
Dissolve the methoxyphenyl-pyrazole derivative in the mixture with gentle heating and stirring.
-
Characterize the resulting SEDDS by measuring droplet size, zeta potential, and emulsification time upon dilution in aqueous media.
-
-
-
In Vitro Lipolysis:
-
Rationale: This assay simulates the digestion of the lipid formulation in the small intestine and assesses whether the drug remains solubilized.
-
Steps:
-
Disperse the SEDDS formulation in a simulated intestinal fluid containing bile salts and phospholipids.
-
Initiate digestion by adding pancreatic lipase.
-
At various time points, sample the mixture and separate the aqueous and lipid phases by centrifugation.
-
Measure the concentration of the drug in the aqueous (solubilized) phase.
-
-
-
Caco-2 Permeability Assay with an Efflux Inhibitor:
-
Rationale: To determine if the compound is a substrate for P-gp.
-
Steps:
-
Measure the bidirectional transport (apical-to-basolateral and basolateral-to-apical) of your compound across a Caco-2 cell monolayer.
-
An efflux ratio (B-A permeability / A-B permeability) greater than 2 suggests active efflux.
-
Repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp involvement.
-
-
Expected Outcome: An optimized SEDDS formulation that maintains the drug in a solubilized state during lipolysis. If P-gp efflux is identified, the inclusion of an excipient that inhibits P-gp (e.g., some surfactants like Tween® 80) in the formulation may be beneficial.
Visualization of Key Concepts
Caption: Key barriers to oral bioavailability of poorly soluble drugs.
References
- Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evalu
- (PDF) Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation.
- N20998S021 Celecoxib Clinpharm BPCA. FDA. [Link]
- Formulation And Evaluation Of Celecoxib Effervescent Tablet. World Journal of Pharmaceutical and Life Sciences. [Link]
- Metabolism of pyrazole. Structure elucidation of urinary metabolites. PubMed. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
- Biopharmaceutical Profiling of New Antitumor Pyrazole Deriv
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR. [Link]
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
- The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- (PDF) Formulation strategies for poorly soluble drugs.
- New “Green” Approaches to the Synthesis of Pyrazole Deriv
- Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. NIH. [Link]
- Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology. PMC. [Link]
- Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PubMed Central. [Link]
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. PMC. [Link]
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Pharmacokinetic Aspects of Nanoparticle-in-Matrix Drug Delivery Systems for Oral/Buccal Delivery. Frontiers. [Link]
- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
- Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. [Link]
- Recent Advances in the Development of Pyrazole Deriv
- Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a system
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- (PDF) A Short Review on Pyrazole Derivatives and their Applications.
- Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy. MDPI. [Link]
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Link]
- Amorphous Solid Dispersion Formation via Solvent Granulation – A Case Study with Ritonavir and Lopinavir. Purdue e-Pubs. [Link]
Sources
- 1. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Advanced Purification Strategies for Isomeric Methoxyphenyl Pyrazoles
Welcome to the dedicated technical support center for the purification of isomeric methoxyphenyl pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with separating these closely related positional isomers. The subtle differences in the position of the methoxy group (ortho, meta, or para) on the phenyl ring can lead to significant hurdles in achieving high purity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation challenges.
The Challenge of Isomeric Purity
The synthesis of methoxyphenyl pyrazoles often results in a mixture of positional isomers (ortho-, meta-, and para-), particularly when the synthetic route allows for non-specific aromatic substitution. These isomers possess very similar molecular weights and often exhibit only minor differences in their physicochemical properties, making their separation a non-trivial task. Standard purification techniques may prove insufficient, leading to co-elution in chromatography or co-precipitation during crystallization. Achieving high isomeric purity is paramount, as the biological activity and pharmacokinetic properties of each isomer can vary significantly.[1]
This guide is structured to address the most common issues encountered in the lab, providing both the "how" and the "why" behind each recommended technique.
Troubleshooting Guide: From Mixed Fractions to Pure Isomers
This section is organized by common experimental problems. Each entry details the symptoms, underlying causes, and step-by-step solutions.
Issue 1: Persistent Co-elution of Isomers in Normal-Phase Column Chromatography
Symptom: Two or more isomeric spots appear very close together or as a single elongated spot on TLC, and fractions from column chromatography contain a mixture of isomers, as confirmed by ¹H NMR or LC-MS.
Causality: The polarity difference between methoxyphenyl pyrazole isomers can be minimal. The para and meta isomers, in particular, often have very similar polarities, leading to poor separation on standard silica gel. The ortho isomer may exhibit slightly different behavior due to potential intramolecular interactions.
Solutions:
-
Solvent System Optimization: A systematic approach to solvent selection is crucial.
-
Principle: The goal is to find a solvent system that maximizes the difference in the isomers' affinity for the stationary phase. This often involves moving away from standard ethyl acetate/hexane systems.
-
Protocol:
-
Scouting: Run TLCs of the isomeric mixture in a variety of solvent systems with differing polarities and selectivities. Good starting points are mixtures of a non-polar solvent (like Hexane or Toluene) and a more polar solvent.
-
Polar Modifiers: Introduce a small percentage (0.5-2%) of a polar modifier like methanol or isopropanol to a dichloromethane or ethyl acetate-based mobile phase. This can sometimes disrupt intermolecular interactions with the silica differently for each isomer.
-
Aromatic Solvents: Replace hexane with toluene. The π-π interactions between toluene and the aromatic rings of the pyrazole isomers can introduce a new dimension of selectivity.[2]
-
-
Data-Driven Selection: Refer to the table below for suggested starting solvent systems for TLC analysis.
-
| Solvent System (v/v) | Expected Observation | Rationale |
| 30% Ethyl Acetate in Hexane | Poor to moderate separation, isomers likely close together. | Standard starting point, often insufficient. |
| 50% Dichloromethane in Hexane | May offer slightly different selectivity than EtOAc. | Dichloromethane has a different polarity and solvent strength. |
| 20% Acetone in Toluene | Potential for improved separation due to π-π interactions. | Toluene can interact with the aromatic rings, enhancing separation. |
| 1% Methanol in Dichloromethane | Can significantly alter Rf values and improve resolution. | A small amount of a highly polar solvent can drastically change the elution profile. |
-
Alternative Stationary Phases:
-
Principle: If silica gel fails, a stationary phase with a different chemical nature can provide the required selectivity.
-
Recommendations:
-
Alumina (Neutral or Basic): For compounds that are sensitive to acidic silica, alumina offers a different surface chemistry. Basic pyrazole nitrogens may interact more favorably, leading to better separation.
-
Phenyl-Bonded Silica: This is an excellent choice for separating aromatic positional isomers.[2] The phenyl groups on the stationary phase can engage in π-π stacking interactions with the methoxyphenyl rings of the analytes, and the strength of these interactions can differ based on the methoxy group's position.[3]
-
Fluorinated Phases (PFP): Pentafluorophenyl (PFP) columns offer unique selectivity due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[3]
-
-
Issue 2: Compound "Oiling Out" or Forming an Amorphous Solid During Recrystallization
Symptom: Upon cooling the crystallization solvent, the compound separates as a liquid oil or a non-crystalline solid instead of forming well-defined crystals.
Causality: This often occurs when the solution is too concentrated, cooled too rapidly, or when impurities are present that inhibit crystal lattice formation. The presence of multiple isomers acts as an impurity to each individual isomer, disrupting the crystallization process.
Solutions:
-
Fractional Crystallization Protocol:
-
Principle: This technique exploits subtle differences in the solubility of the isomers in a particular solvent at a given temperature.
-
Step-by-Step Protocol:
-
Solvent Selection: Identify a single solvent or a binary solvent system where the isomers have a noticeable difference in solubility. This requires careful screening. Good candidates are often alcohols (ethanol, isopropanol), esters (ethyl acetate), or aromatic hydrocarbons (toluene).
-
Dissolution: Dissolve the isomeric mixture in the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Slow Cooling (Step 1): Allow the solution to cool very slowly to a temperature where it is supersaturated with respect to the least soluble isomer. Insulating the flask can aid this process.
-
Seeding (Optional but Recommended): If a pure crystal of one isomer is available, add a single seed crystal to induce selective crystallization.[4]
-
First Crop Isolation: Collect the first crop of crystals by filtration. This crop will be enriched in the least soluble isomer.
-
Concentration and Cooling (Step 2): Take the mother liquor, reduce the volume by evaporation, and cool it further to induce crystallization of the more soluble isomer(s).
-
Iteration: Repeat the process on both the enriched crystals and the mother liquor to improve purity. Each recrystallization step will further purify the dominant isomer in that fraction.
-
-
Workflow Diagram:
Caption: Workflow for fractional crystallization.
-
Issue 3: Inability to Distinguish Isomers by TLC
Symptom: All isomers present with the exact same Rf value across multiple solvent systems, making it impossible to monitor the progress of purification.
Causality: The isomers may have nearly identical polarities, making separation by traditional adsorption chromatography extremely difficult.
Solutions:
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC offers significantly higher resolving power than column chromatography. For positional isomers, reversed-phase HPLC is often successful.[5]
-
Recommended Column: A C18 column is a good starting point. For more challenging separations, a Phenyl-Hexyl or PFP column can provide the necessary alternative selectivity.[2]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically used. The subtle differences in hydrophobicity between the isomers will lead to different retention times.
-
Preparative HPLC: If analytical HPLC shows baseline separation, the method can be scaled up to preparative HPLC to isolate gram quantities of pure isomers.[6]
-
-
Derivative Formation:
-
Principle: If the pyrazole contains a reactive functional group (e.g., an NH group on the pyrazole ring or another substituent), it can be derivatized to create new compounds with significantly different physical properties.
-
Example: Reaction of the pyrazole NH with an acylating or sulfonylating agent could introduce a bulky group that magnifies the steric and electronic differences between the isomers, making them easier to separate. The protecting group can then be removed after separation.
-
Frequently Asked Questions (FAQs)
Q1: Which isomer (ortho, meta, or para) is expected to be the most polar and have the lowest Rf value on silica gel?
A1: The polarity of methoxyphenyl pyrazole isomers generally follows the trend: ortho > meta > para .
-
ortho-isomer: The methoxy group is in close proximity to the pyrazole ring. This can lead to intramolecular hydrogen bonding between the methoxy oxygen and a proton on the pyrazole ring or a nearby substituent, which can reduce the molecule's ability to hydrogen bond with the silica gel, potentially increasing its Rf. However, the proximity of the polar groups can also create a stronger overall dipole moment, which would decrease the Rf. The net effect depends on the specific geometry and other substituents. In many cases, the ortho isomer is sterically hindered, which can also affect its interaction with the silica surface.
-
meta-isomer: The methoxy group is further away and has less of an electronic influence on the pyrazole ring compared to the other isomers. Its polarity is typically intermediate.
-
para-isomer: The methoxy group is positioned opposite the point of attachment to the pyrazole ring. This often results in a more symmetrical molecule with a lower net dipole moment, making it the least polar of the three and thus having the highest Rf value in normal-phase chromatography.[7]
Q2: How can I confirm the identity of each separated isomer?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
-
¹H NMR: The aromatic region of the spectrum will be distinct for each isomer. The coupling patterns (splitting) of the protons on the methoxyphenyl ring will unambiguously identify the substitution pattern.
-
ortho: Will show a complex multiplet pattern for the four aromatic protons.
-
meta: Will also show a complex pattern, but it will be different from the ortho isomer.
-
para: Will show two distinct doublets (an AA'BB' system), which is a characteristic and easily identifiable pattern.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can show through-space correlations between protons. For the ortho-isomer, a NOESY correlation would be expected between the methoxy protons (-OCH₃) and a proton on the pyrazole ring or the adjacent aromatic proton. This is definitive proof of the ortho substitution.
Q3: Are there any safety considerations when working with the suggested solvents and reagents?
A3: Yes. Always consult the Safety Data Sheet (SDS) for any chemical you are using.
-
Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Toluene is a flammable solvent with potential reproductive toxicity.
-
Acids and bases used for derivatization or pH adjustment should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Silica gel dust can be a respiratory irritant; handle it in a fume hood or wear a dust mask.
Experimental Protocols
Protocol 1: Preparative HPLC for Isomer Separation
Objective: To separate a mixture of methoxyphenyl pyrazole isomers using preparative reversed-phase HPLC.
Methodology:
-
Analytical Method Development:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a 10-minute isocratic hold at a composition that retains all isomers (e.g., 70% A / 30% B), then run a linear gradient to 100% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at the λmax of the compounds (e.g., 254 nm).
-
Optimization: Adjust the gradient slope to maximize the resolution between the isomeric peaks.
-
-
Scale-Up to Preparative Scale:
-
Column: C18, 10 µm, 21.2 x 250 mm (or larger).
-
Sample Preparation: Dissolve the crude isomeric mixture in a minimal amount of a suitable solvent (e.g., methanol or DMSO), ensuring it is fully soluble in the initial mobile phase conditions.
-
Injection: Perform an overloading study by injecting increasing amounts of the sample to determine the maximum sample load that still provides adequate separation.
-
Gradient and Flow Rate Adjustment: Adjust the gradient and flow rate according to the column dimensions to maintain the same separation profile. A common scaling factor is based on the square of the ratio of the column diameters.
-
Fraction Collection: Collect fractions corresponding to each isomer peak.
-
Post-Purification: Combine the pure fractions for each isomer, remove the organic solvent under reduced pressure, and then extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) to recover the purified compound.
-
Protocol 2: Logic Tree for Purification Strategy Selection
The following diagram outlines a decision-making process for selecting the most appropriate purification technique.
Caption: Decision tree for purification strategy.
References
- Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and pharmacological evaluation of pyrazoline derivatives as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 18(3), 918-922. [Link]
- "Separation of isomers by selective seeding and crystallisation?". (2019). Sciencemadness Discussion Board. [Link]
- "Positional Isomer Separation Method Suggestions using HPLC or LCMS". (2025).
- "3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole". (2010). Acta Crystallographica Section E: Structure Reports Online, 67(1), o328. [Link]
- Hasan, A., Ikram, S., Badshah, A., Bolte, M., & Zia, M. (2008). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1767. [Link]
- Kausar, R., Badshah, A., Haq, M. Z. U., Hasan, A., & Bolte, M. (2009). 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol.
- Severina, H. I., Golovchenko, O. S., Kolisnik, O. V., & Georgiyants, V. A. (2019). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
- Zhang, Z., et al. (2018). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 8(42), 23925-23932. [Link]
- Riyadh, S. M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660978. [Link]
- "In a Tre experiment, the best system for separating a mixture of ortho, m..". (2024). Filo. [Link]
- "A Guide to Selective Columns for Isomer Separation". (2024).
- "Application Compendium Solutions for Preparative HPLC". Agilent Technologies. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 3. welch-us.com [welch-us.com]
- 4. 1-(4-Methoxyphenyl)-1H-pyrazole | C10H10N2O | CID 12238131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. lcms.cz [lcms.cz]
- 7. In a Tre experiment, the best system for separating a mixture of ortho, m.. [askfilo.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 1-(2-methoxyphenyl)-1H-pyrazole and 1-(4-methoxyphenyl)-1H-pyrazole
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This versatile five-membered heterocyclic ring system serves as a privileged structure, meaning it can interact with a wide array of biological targets, leading to diverse pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral effects. The introduction of various substituents onto the pyrazole core allows for the fine-tuning of its physicochemical properties and biological activity.
This guide provides an in-depth comparative analysis of two closely related phenylpyrazole isomers: 1-(2-methoxyphenyl)-1H-pyrazole and 1-(4-methoxyphenyl)-1H-pyrazole. While direct, head-to-head comparative studies on the bioactivity of these specific parent molecules are not extensively documented in current literature, this guide will synthesize available data on their derivatives to infer a structure-activity relationship (SAR) and highlight the potential influence of the methoxy group's position on their biological profiles. We will delve into their synthesis, compare their known bioactivities by examining related compounds, and provide detailed experimental protocols for researchers to conduct their own comparative studies.
Synthesis of Methoxyphenyl-Pyrazoles
The synthesis of 1-aryl-pyrazoles is a well-established process in organic chemistry, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or a precursor that can form one in situ. A common and versatile method is the reaction of a substituted phenylhydrazine with a suitable three-carbon synthon.
A general synthetic route is depicted in the workflow below:
Caption: General synthesis workflow for 1-(methoxyphenyl)-1H-pyrazoles.
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-1H-pyrazole
This protocol is adapted from established methods for the synthesis of 1-arylpyrazoles.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol, add concentrated HCl and 1,1,3,3-tetramethoxypropane (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1-(4-methoxyphenyl)-1H-pyrazole.
A similar procedure can be followed for the synthesis of the ortho- isomer using 2-methoxyphenylhydrazine hydrochloride as the starting material.
Comparative Bioactivity: An Inferential Analysis
As previously mentioned, direct comparative bioactivity data for the parent compounds is scarce. Therefore, we will analyze the biological activities of more complex derivatives where the primary structural variable is the position of the methoxyphenyl group. This approach allows us to infer the potential impact of the methoxy group's location on the molecule's interaction with biological targets.
Anticancer Activity
The pyrazole scaffold is a common feature in many anticancer agents. The position of substituents on the phenyl ring can significantly influence the cytotoxicity and mechanism of action.
In a study on pyrazoline derivatives, a compound bearing a 4-methoxyphenyl group, specifically 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, demonstrated potent cytotoxicity against the MDA-MB-468 triple-negative breast cancer cell line with IC50 values of 14.97 µM at 24 hours and 6.45 µM at 48 hours.[1] Another study on pyrazolo[3,4-b]pyridines also highlighted the anticancer potential of derivatives containing the 1-(4-methoxyphenyl)-pyrazole moiety, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines.[2]
While no direct comparative data with the 2-methoxyphenyl isomer was presented in these studies, the consistent potent activity of the 4-methoxyphenyl derivatives suggests that this substitution pattern is favorable for anticancer activity. The para position of the methoxy group may allow for optimal orientation within the binding pocket of target proteins, potentially through favorable hydrophobic and electronic interactions. The electron-donating nature of the methoxy group at the para position can also influence the overall electron density of the phenyl ring, which may be crucial for target engagement.
Anti-inflammatory Activity
Phenylpyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a COX-2 inhibitor. The substitution pattern on the phenyl ring is critical for both potency and selectivity.
Studies on pyrazole-based compounds have shown that the presence of a methoxy group on the phenyl ring can contribute to anti-inflammatory activity. For instance, derivatives of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole have been synthesized and evaluated as potential anti-inflammatory agents.[3] The 4-methoxy substitution is a common feature in many COX-2 inhibitors, suggesting its importance in binding to the enzyme's active site.
It can be postulated that the steric bulk of the methoxy group at the ortho position in this compound might hinder the optimal binding to the active site of inflammatory enzymes like COX-2, potentially leading to lower activity compared to the para-substituted isomer. The less sterically hindered para position may allow for a more favorable fit within the enzyme's binding pocket.
Experimental Protocols for Bioactivity Assessment
To facilitate further research and direct comparison of these two isomers, we provide detailed protocols for assessing their potential anticancer and anti-inflammatory activities.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and 1-(4-methoxyphenyl)-1H-pyrazole
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare stock solutions of the pyrazole isomers in DMSO and then dilute them to various concentrations in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay is a simple and effective method to screen for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.[6]
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate-buffered saline (PBS, pH 6.4)
-
This compound and 1-(4-methoxyphenyl)-1H-pyrazole
-
Diclofenac sodium (as a standard)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of either egg albumin or BSA solution, 2.8 mL of PBS (pH 6.4), and 2 mL of various concentrations of the test compounds or the standard drug.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heating: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Structure-Activity Relationship (SAR) and Discussion
The position of the methoxy group on the phenyl ring of 1-phenylpyrazole derivatives can significantly influence their bioactivity through a combination of steric and electronic effects.
-
Electronic Effects: The methoxy group is an electron-donating group. In the para position, it can donate electron density to the phenyl ring through resonance, which can affect the overall electronic properties of the molecule and its ability to interact with biological targets. In the ortho position, the electronic effect is still present but may be modulated by steric hindrance.
-
Steric Effects: The methoxy group in the ortho position introduces steric bulk near the pyrazole ring. This can restrict the rotation of the phenyl ring and may lead to a non-planar conformation. This conformational constraint can either be beneficial or detrimental to binding with a target protein, depending on the specific topology of the binding site. In contrast, the para position is sterically less demanding, allowing for greater conformational flexibility.
Based on the prevalence of 4-methoxyphenyl-pyrazole derivatives in active compounds reported in the literature, it is reasonable to hypothesize that the para-substituted isomer may exhibit a more favorable biological activity profile for many targets. The less sterically hindered nature and the potent electron-donating effect at the para position likely contribute to more effective binding with various enzymes and receptors.
Conclusion
References
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- (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl)-2,5-diphenyl tetrazolium bromide).
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Validating Anticancer Activity of Novel Pyrazole Compounds in Animal Models: A Comparative Guide
Introduction: The Promise of Pyrazole Scaffolds in Oncology
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a privileged scaffold in medicinal chemistry, known to be a key component in a multitude of compounds with diverse pharmacological activities.[1][2][3][4] The structural versatility of the pyrazole ring allows for the design of novel molecules with significant potential as anticancer agents.[3][4][5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and the disruption of microtubule dynamics by targeting tubulin.[3][6][7]
This guide focuses on the crucial next step after promising in vitro data: the in vivo validation of anticancer activity. Specifically, we address the validation of novel compounds like 1-(2-methoxyphenyl)-1H-pyrazole . While direct in vivo experimental data for this specific molecule is not yet publicly available, this guide will provide a comprehensive framework for its evaluation. We will use a closely related, recently documented pyrazole derivative as a case study to illustrate the experimental design, comparative analysis, and detailed protocols necessary for robust preclinical validation.
Our objective is to equip you with the technical knowledge and field-proven insights to design and execute self-validating animal studies that can rigorously assess the therapeutic potential of new pyrazole-based drug candidates.
Comparative Framework: Benchmarking Against Standard-of-Care
A critical aspect of preclinical validation is to benchmark the novel agent against existing, clinically relevant therapies. The choice of comparator agent depends on the cancer type for which the investigational drug has shown promise in vitro. Many pyrazole derivatives have demonstrated potent cytotoxicity against human breast cancer (MCF-7) and non-small cell lung cancer (A549) cell lines.[3][4] Therefore, we will consider standard-of-care agents for these indications.
| Compound | Target Cancer Type(s) | Mechanism of Action | Commonly Used Animal Model | Typical Dosing Regimen (in mice) | Expected Efficacy (Tumor Growth Inhibition) |
| This compound (Investigational) | Breast, Lung (Hypothesized) | Tubulin Polymerization Inhibition or CDK Inhibition (Hypothesized) | MCF-7 Xenograft, A549 Xenograft | To be determined | To be determined |
| Pyrazole Compound [I] (Case Study) | Breast Cancer | Tubulin Polymerization Inhibitor | MCF-7 Xenograft | 20 mg/kg, i.p., daily for 21 days | 68.95% |
| Paclitaxel (Comparator) | Breast, Lung Cancer | Microtubule Stabilizer | MCF-7 Xenograft, A549 Xenograft | 20-30 mg/kg, i.p. or i.v., various schedules | Significant tumor growth inhibition |
| Doxorubicin (Comparator) | Breast Cancer | Topoisomerase II Inhibitor, DNA Intercalation | MCF-7 Xenograft | 2-5 mg/kg, i.v. or i.p., weekly | Significant tumor growth inhibition |
| Cisplatin (Comparator) | Lung Cancer | DNA Cross-linking Agent | A549 Xenograft | 3-4 mg/kg, i.p., twice weekly | Significant tumor growth inhibition |
Note: Efficacy of comparator agents can vary based on the specific xenograft model, dosing schedule, and other experimental conditions.
Mechanistic Insights: Potential Signaling Pathways
Many pyrazole derivatives exert their anticancer effects by interfering with fundamental cellular processes like cell division. Two of the most well-documented mechanisms for anticancer pyrazoles are the inhibition of tubulin polymerization and the inhibition of cyclin-dependent kinases (CDKs).
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin dimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[8] Compounds that inhibit tubulin polymerization bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[8][9] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[8][9]
Caption: Signaling pathway of pyrazole compounds as tubulin polymerization inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of protein kinases that are central to the regulation of the cell cycle.[6] They form complexes with cyclins, and the activation of these complexes drives the progression of the cell through its different phases (G1, S, G2, M). Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[10] Pyrazole derivatives have been designed to act as potent inhibitors of CDKs, particularly CDK2, which is crucial for the G1/S phase transition.[6][10][11] By blocking the ATP-binding pocket of CDK2, these inhibitors prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest and apoptosis.[10][12]
Caption: Mechanism of action for pyrazole-based CDK2 inhibitors.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for establishing xenograft models and assessing the anticancer activity of a novel pyrazole compound in comparison to standard-of-care agents.
Experimental Workflow Overview
Caption: General workflow for in vivo anticancer drug validation.
Protocol 1: Human Breast Cancer (MCF-7) Xenograft Model
Rationale: The MCF-7 cell line is an estrogen receptor (ER)-positive human breast adenocarcinoma cell line and is a widely used model for studying hormone-responsive breast cancers.[13]
Materials:
-
MCF-7 human breast cancer cell line
-
Female athymic nude or NOD/SCID mice (6-8 weeks old)
-
Growth medium (e.g., MEM with 10% FBS, insulin)
-
Matrigel
-
Estradiol pellets (0.72 mg, 60-day release) or injectable estradiol valerate[14][15]
-
Calipers, syringes, and other standard surgical tools
Step-by-Step Methodology:
-
Estrogen Supplementation: One week prior to cell implantation, anesthetize the mice and subcutaneously implant an estradiol pellet in the dorsal scapular region.[16] This is crucial as MCF-7 cell growth is estrogen-dependent.[16]
-
Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of implantation, harvest cells during their exponential growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1 x 107 cells/100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank or mammary fat pad of each mouse.[13]
-
Tumor Growth Monitoring: Palpate the injection site twice weekly. Once tumors become palpable, measure the tumor volume using calipers (Volume = (length x width2) / 2).
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm3, randomly assign the mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle used to dissolve the test compounds (e.g., saline, DMSO/saline mixture).
-
Test Compound Group (e.g., this compound): Administer the compound at various predetermined doses.
-
Comparator Group 1 (Doxorubicin): Administer doxorubicin (e.g., 4 mg/kg, i.p., weekly).[17]
-
Comparator Group 2 (Paclitaxel): Administer paclitaxel (e.g., 20 mg/kg, i.p., on a defined schedule).
-
-
Data Collection: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration. At the endpoint, euthanize the mice, excise the tumors, and measure their final weight. Tissues can be collected for further histological or molecular analysis.
Protocol 2: Human Non-Small Cell Lung Cancer (A549) Xenograft Model
Rationale: The A549 cell line is a human lung adenocarcinoma cell line and is a standard model for preclinical studies of non-small cell lung cancer (NSCLC).[18][19]
Materials:
-
A549 human lung cancer cell line
-
Athymic nude or NOD/SCID mice (6-8 weeks old)
-
Growth medium (e.g., DMEM/F12 with 10% FBS)
-
Matrigel
-
Calipers, syringes, and other standard surgical tools
Step-by-Step Methodology:
-
Cell Preparation: Culture A549 cells in appropriate media. Harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1 x 107 cells/100 µL.[20] Keep the suspension on ice.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100-120 µL of the A549 cell suspension into the right flank of each mouse.[18]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor volumes with calipers twice weekly once they are established.
-
Randomization and Treatment: When the average tumor volume reaches 120-150 mm3, randomize the animals into treatment and control groups.[18]
-
Vehicle Control Group: Administer the appropriate vehicle.
-
Test Compound Group (e.g., this compound): Administer the compound at various doses.
-
Comparator Group 1 (Paclitaxel): Administer paclitaxel (e.g., 24 mg/kg/day, i.v., for 5 consecutive days).[21]
-
Comparator Group 2 (Cisplatin): Administer cisplatin (e.g., 3 mg/kg/day, i.v., for 5 consecutive days).[21]
-
-
Data Collection: Record tumor volumes and body weights 2-3 times per week.
-
Endpoint: Conclude the study when control tumors reach the specified size limit. At necropsy, excise and weigh the tumors.
Conclusion and Future Directions
The validation of novel anticancer compounds in animal models is a cornerstone of preclinical drug development.[1] This guide provides a robust framework for assessing the in vivo efficacy of pyrazole-based molecules like this compound. By employing well-established xenograft models such as MCF-7 and A549, and benchmarking against standard-of-care agents like doxorubicin and paclitaxel, researchers can generate the critical data needed to advance promising compounds toward clinical investigation.
The case study of a tubulin-inhibiting pyrazole derivative, which demonstrated a 68.95% tumor growth inhibition in an MCF-7 xenograft model, underscores the therapeutic potential of this chemical class.[9] Future studies on this compound should focus on dose-escalation studies to determine its maximum tolerated dose, detailed pharmacokinetic and pharmacodynamic analyses, and investigation into its specific molecular mechanism of action. This systematic approach, grounded in scientific integrity and rigorous experimental design, is essential for translating promising laboratory discoveries into effective cancer therapies.
References
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comparing the efficacy of 1-(2-methoxyphenyl)-1H-pyrazole with existing drugs
An Objective Guide to Evaluating the Preclinical Efficacy of 1-(2-methoxyphenyl)-1H-pyrazole Against Established Anti-inflammatory Drugs
Introduction
The landscape of anti-inflammatory drug discovery is in a continuous state of evolution, driven by the need for agents with improved efficacy and more favorable safety profiles. Pyrazole derivatives have historically formed a cornerstone of medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide focuses on This compound , a novel compound emerging from this chemical class.
Based on structural similarities to known anti-inflammatory agents, it is hypothesized that this compound exerts its effects through the inhibition of the cyclooxygenase (COX) enzymes, particularly with potential selectivity towards the inducible COX-2 isoform over the constitutively expressed COX-1. This selectivity is a critical determinant of gastrointestinal safety, a major liability of traditional non-steroidal anti-inflammatory drugs (NSAIDs).
This document provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the preclinical efficacy and selectivity of this compound. We will outline a series of validated in vitro and in vivo experiments, comparing its performance against two benchmark drugs:
-
Celecoxib: A highly selective COX-2 inhibitor, representing the target profile for safety.
-
Ibuprofen: A non-selective COX-1/COX-2 inhibitor, representing a widely used traditional NSAID.
The objective is not merely to present data, but to establish a self-validating experimental workflow that provides a clear, evidence-based rationale for advancing—or halting—the development of this candidate molecule.
Section 1: In Vitro Mechanistic Profiling: Potency and Selectivity
Expertise & Rationale: The foundational step in characterizing any novel COX inhibitor is to determine its intrinsic potency (how much of the drug is needed to inhibit the enzyme) and its selectivity (its preference for COX-2 over COX-1). A high COX-2 selectivity index is the primary molecular attribute that predicts a reduced risk of gastrointestinal side effects, as COX-1 is responsible for producing prostaglandins that protect the stomach lining. The following enzymatic and cell-based assays are industry standards for establishing this initial profile.
COX-1 and COX-2 Enzymatic Inhibition Assay
This experiment directly measures the interaction of the test compounds with isolated enzymes, providing the half-maximal inhibitory concentration (IC50).
Detailed Experimental Protocol:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
Compound Incubation: Add varying concentrations of this compound, Celecoxib, and Ibuprofen to the enzyme preparations and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes.
-
Quantification: The reaction measures the oxygen consumption using an oxygen electrode or quantifies the production of Prostaglandin E2 (PGE2) via a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. The IC50 value is calculated using non-linear regression analysis.
-
Selectivity Index Calculation: The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher number indicates greater selectivity for COX-2.
Cellular Assay: Inhibition of PGE2 Production in LPS-Stimulated Macrophages
Rationale: While enzymatic assays are clean, they lack biological context. A cell-based assay confirms that the compound can penetrate cell membranes and inhibit COX activity in a more complex intracellular environment. Lipopolysaccharide (LPS) is a potent inducer of COX-2 expression in macrophage cell lines (like RAW 264.7), providing a robust model for inflammation.
Detailed Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells to approximately 80% confluency.
-
Cell Plating: Seed the cells into 24-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL) to the wells to induce COX-2 expression and subsequent PGE2 production.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 for the inhibition of PGE2 production for each compound.
Data Summary: Potency and Selectivity
The results of these assays should be summarized for direct comparison.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Cellular PGE2 IC50 (nM) |
| This compound | Experimental Data | Experimental Data | Calculated | Experimental Data |
| Celecoxib | ~15,000 | ~40 | ~375 | ~50 |
| Ibuprofen | ~5,000 | ~10,000 | ~0.5 | ~8,000 |
Note: Literature values for comparators are approximate and can vary between assay conditions.
Workflow Visualization
Caption: Workflow for in vitro potency and selectivity testing.
Section 2: Preclinical Efficacy in In Vivo Models of Inflammation
Expertise & Rationale: Positive in vitro data is a prerequisite, but not a guarantee, of in vivo efficacy. Animal models are essential for evaluating a compound's anti-inflammatory and analgesic properties within a complete physiological system, which includes factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is the gold standard for acute inflammation, while the adjuvant-induced arthritis model provides insights into chronic inflammatory conditions.
Acute Inflammation: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the ability of the compound to reduce acute inflammation and swelling.
Detailed Experimental Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats for one week.
-
Grouping: Randomly assign animals to groups (e.g., n=6 per group): Vehicle control, this compound (at various doses), Celecoxib, Ibuprofen.
-
Compound Administration: Administer the compounds orally (p.o.) one hour before the inflammatory insult.
-
Inflammation Induction: Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Chronic Inflammation: Adjuvant-Induced Arthritis in Rats
Objective: To evaluate the compound's efficacy in a model that mimics aspects of rheumatoid arthritis.
Detailed Experimental Protocol:
-
Arthritis Induction: Anesthetize Lewis rats and induce arthritis by a single intradermal injection of Freund's Complete Adjuvant (FCA) at the base of the tail.
-
Treatment Protocol: Onset of arthritis typically occurs around day 10. Begin daily oral administration of the test compounds or vehicle from day 11 to day 21.
-
Efficacy Parameters:
-
Paw Volume: Measure the volume of both hind paws every other day.
-
Arthritis Score: Score the severity of inflammation in all four limbs based on a 0-4 scale (0=normal, 4=severe swelling and erythema).
-
Body Weight: Monitor body weight as an indicator of general health.
-
-
Terminal Analysis: At the end of the study, collect blood for inflammatory biomarker analysis (e.g., TNF-α, IL-6) and joint tissue for histopathological examination.
Data Summary: In Vivo Efficacy
| Compound | Dose (mg/kg) | Max. Paw Edema Inhibition (%) | Arthritis Score Reduction (%) |
| This compound | Dose 1 | Experimental Data | Experimental Data |
| Dose 2 | Experimental Data | Experimental Data | |
| Celecoxib | 10 | ~65% | ~50-60% |
| Ibuprofen | 100 | ~50% | ~40-50% |
Note: Literature values for comparators are representative and serve as a benchmark.
Signaling Pathway Visualization
Caption: The COX signaling pathway and points of drug inhibition.
Conclusion
This guide presents a logical, multi-tiered strategy for the preclinical comparison of this compound with established NSAIDs. The proposed workflow, moving from specific enzymatic assays to complex in vivo models, is designed to build a comprehensive data package that robustly defines the compound's therapeutic potential.
The critical differentiator for this compound will be its COX-2 selectivity index and the translation of this selectivity into a tangible efficacy and safety benefit in vivo. If the experimental data demonstrates potency comparable or superior to Celecoxib, coupled with a strong selectivity profile, it would provide a solid rationale for progression into further IND-enabling studies. Conversely, a lack of selectivity or poor in vivo efficacy would be clear, data-driven decision points to de-prioritize the compound's development.
References
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.
- Pearson, C. M. (1956). Development of arthritis, periarthritis and periostitis in rats given adjuvants. Proceedings of the Society for Experimental Biology and Medicine.
- Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry.
A Senior Application Scientist's Guide to the Cross-Validation of Spectroscopic Data for 1-(2-methoxyphenyl)-1H-pyrazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Elucidation
This guide eschews a simplistic, step-by-step template. Instead, it offers a dynamic, field-proven framework for the cross-validation of spectroscopic data. We will navigate the individual analyses of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, culminating in a synthesis where these orthogonal datasets validate one another to build an unshakeable structural proof.
A Note on the Data: Publicly available, complete spectroscopic datasets for 1-(2-methoxyphenyl)-1H-pyrazole are not consolidated in a single source. Therefore, this guide will utilize a realistic, hypothetical dataset constructed from spectral data of closely related analogs and foundational spectroscopic principles to illustrate the cross-validation methodology in a practical and scientifically rigorous manner.
The Principle of Orthogonal Cross-Validation
The workflow is designed to be synergistic, with each step informing the next.
Caption: Workflow for Spectroscopic Cross-Validation.
Part 1: Mass Spectrometry (MS) – The Molecular Formula
Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS) because it provides the most fundamental piece of information: the precise molecular weight and, by extension, the elemental formula. This is our foundational hypothesis. An Electrospray Ionization (ESI) source is chosen for its soft ionization, which minimizes fragmentation and maximizes the abundance of the molecular ion, typically observed as the protonated species [M+H]⁺. A Time-of-Flight (TOF) analyzer is selected for its high mass accuracy.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.
-
Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
Data Interpretation & Trustworthiness
The expected molecular formula for this compound is C₁₀H₁₀N₂O . The exact mass is calculated from the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O).
| Parameter | Theoretical Value | Observed Value (Hypothetical) |
| Molecular Formula | C₁₀H₁₀N₂O | C₁₀H₁₀N₂O |
| Exact Mass [M] | 174.07931 u | - |
| [M+H]⁺ (protonated) | 175.08714 u | 175.0872 u |
| Mass Error | - | < 5 ppm |
The observation of a high-intensity ion at m/z 175.0872, within 5 ppm of the calculated value for [C₁₀H₁₁N₂O]⁺, provides extremely high confidence in the elemental composition. The isotopic pattern observed for the M+1 peak, arising from the natural abundance of ¹³C, should also match the theoretical pattern for a molecule containing ten carbon atoms, providing an internal layer of validation.
Part 2: Infrared (IR) Spectroscopy – The Functional Groups
Expertise & Causality: While MS gives the formula, FT-IR spectroscopy provides a rapid "fingerprint" of the functional groups present by probing molecular vibrations. For our target molecule, we expect to see characteristic absorptions for the aromatic rings and the methoxy ether linkage. The absence of certain peaks (e.g., no broad O-H or sharp C≡N) is equally informative, ruling out alternative isomeric structures.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation
The spectrum is analyzed for key vibrational modes that correspond to specific bonds within the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |
| 3150-3000 | C-H Stretch | Aromatic C-H (phenyl and pyrazole rings) |
| 2950-2850 | C-H Stretch | Aliphatic C-H (methoxy group) |
| 1600-1450 | C=C & C=N Stretch | Aromatic ring skeletal vibrations |
| ~1245 | C-O-C Stretch | Asymmetric stretch of the aryl-alkyl ether |
| 850-675 | C-H Bend (oop) | Aromatic C-H out-of-plane bending |
The presence of peaks in these specific regions corroborates the presence of both aromatic systems and a methoxy group, consistent with our hypothesis from MS.
Part 3: Nuclear Magnetic Resonance (NMR) – The Connectivity Map
Expertise & Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. It maps the chemical environment of every ¹H and ¹³C atom, and through analysis of spin-spin coupling, reveals which atoms are bonded to one another.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of ¹³C. A DEPT-135 experiment can be run to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.
¹H NMR Data Interpretation (Hypothetical, in CDCl₃)
The structure has 10 protons in distinct chemical environments.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |
| ~7.80 | dd | J ≈ 2.5, 0.8 | 1H | H-3 (pyrazole) |
| ~7.65 | d | J ≈ 2.5 | 1H | H-5 (pyrazole) |
| ~7.50 | dd | J ≈ 7.7, 1.8 | 1H | H-6' (phenyl) |
| ~7.35 | ddd | J ≈ 8.3, 7.7, 1.8 | 1H | H-4' (phenyl) |
| ~7.05 | td | J ≈ 7.7, 1.0 | 1H | H-5' (phenyl) |
| ~6.95 | d | J ≈ 8.3 | 1H | H-3' (phenyl) |
| ~6.40 | t | J ≈ 2.5 | 1H | H-4 (pyrazole) |
| ~3.85 | s | - | 3H | -OCH₃ |
Causality: The complex splitting patterns in the 6.9-7.5 ppm region are characteristic of an ortho-substituted benzene ring. The downfield shifts of the pyrazole protons are due to the aromatic nature of the ring. The singlet at 3.85 ppm integrating to 3H is definitive evidence for the methoxy group.
¹³C NMR Data Interpretation (Hypothetical, in CDCl₃)
The structure has 10 unique carbon atoms.
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~155.0 | C | C-2' (phenyl, attached to O) |
| ~141.0 | CH | C-3 (pyrazole) |
| ~130.0 | C | C-1' (phenyl, attached to N) |
| ~129.5 | CH | C-5 (pyrazole) |
| ~128.5 | CH | C-4' (phenyl) |
| ~126.0 | CH | C-6' (phenyl) |
| ~121.0 | CH | C-5' (phenyl) |
| ~111.5 | CH | C-3' (phenyl) |
| ~108.0 | CH | C-4 (pyrazole) |
| ~55.5 | CH₃ | -OCH₃ |
Trustworthiness: The DEPT-135 experiment confirms the number of protons attached to each carbon, verifying the assignments made from the ¹H NMR. For example, it confirms that the signal at ~55.5 ppm is a methyl group and the six signals between 108-141 ppm are CH carbons.
Part 4: The Cross-Validation Synthesis
This is the critical step where all data streams are converged into a single, coherent structural proof. We use a logic-based approach to demonstrate how each piece of data supports the others.
Caption: Data Concordance Map for Cross-Validation.
The Ultimate Arbiter: 2D NMR To eliminate any remaining ambiguity, particularly the exact point of connection between the two rings, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are employed.
-
Protocol: An HMBC experiment is run, which shows correlations between protons and carbons that are 2 or 3 bonds away.
-
Key Correlation: A definitive proof would be an HMBC correlation from the pyrazole proton at H-5 (~7.65 ppm) to the phenyl carbon C-1' (~130.0 ppm). This observation unambiguously proves that the N-1 atom of the pyrazole is bonded directly to the C-1' atom of the methoxyphenyl ring, solidifying the proposed structure over any other isomer.
Comparative Analysis: Ruling Out Isomers
The strength of this validated dataset is its ability to definitively distinguish the target compound from its isomers. Consider 1-(4-methoxyphenyl)-1H-pyrazole :
-
¹H NMR Difference: The 4-methoxyphenyl (para-substituted) isomer would show a much simpler aromatic region. Instead of four distinct multiplets for the phenyl protons, it would display two clean doublets (an AA'BB' system), each integrating to 2H, due to the plane of symmetry in the phenyl ring.
-
¹³C NMR Difference: The 4-methoxy isomer would have only 8 unique carbon signals due to symmetry (C-2'/C-6' and C-3'/C-5' would be equivalent), whereas our 2-methoxy target has 10 distinct signals.
This stark contrast demonstrates how a thoroughly cross-validated dataset provides a unique spectroscopic signature that can be used for quality control and identification.
Conclusion
References
- The Royal Society of Chemistry. (2015). Supporting Information for a Chemical Publication.
- Varvuolytė, G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782.
- Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Discusses the use of 13C NMR to determine the structure and tautomerism of pyrazoles. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. An introductory text covering the fundamentals of MS, IR, and NMR spectroscopy. [Link]
- Nguyen, T. T. H., et al. (2024). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Sciences, 14(1), 83. Outlines a systematic process for combining various spectroscopic methods. [Link]
- NIST Chemistry WebBook. (n.d.). 1H-Pyrazole. National Institute of Standards and Technology. Provides reference spectra for the parent pyrazole heterocycle. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationships of Methoxyphenyl Pyrazoles in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] When combined with a methoxyphenyl moiety, this scaffold gives rise to compounds with a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[3][4] The position and number of methoxy substituents, along with modifications to the pyrazole core, profoundly influence the molecule's potency, selectivity, and pharmacokinetic profile.
This guide provides a comparative analysis of the structure-activity relationships (SAR) across different classes of methoxyphenyl pyrazoles. We will dissect experimental data from key studies to elucidate the causal relationships between chemical structure and biological function, offering field-proven insights for researchers and drug development professionals.
Methoxyphenyl Pyrazoles as Dual EGFR/VEGFR-2 Kinase Inhibitors
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical tyrosine kinases involved in cancer progression. Their dual inhibition is a promising strategy to suppress tumor growth and angiogenesis simultaneously.[5]
Expert Analysis of SAR
A study by El-Naggar et al. provides a compelling case for the SAR of 4-methoxyphenyl pyrazole derivatives as dual EGFR/VEGFR-2 inhibitors.[6][7][8] The core scaffold consists of a pyrazole ring substituted with a 4-methoxyphenyl group at the N1 position. The key to modulating activity lies in the substitutions at the C4 and C5 positions of the pyrazole ring.
The general finding is that incorporating a larger, more complex side chain at the C4 position, often linked via a pyrimidine ring, significantly enhances inhibitory activity. For instance, compound 12 from their series, which features a sophisticated side chain, demonstrated potent inhibition of both EGFR (IC₅₀ = 0.071 µM) and VEGFR-2 (IC₅₀ = 0.098 µM), comparable to reference drugs erlotinib and sorafenib, respectively.[6][8] This suggests the active sites of these kinases can accommodate and form favorable interactions with bulky substituents at this position. The 4-methoxyphenyl group likely serves as a crucial anchor, positioning the rest of the molecule for optimal interaction within the kinase domain.
Data Summary: Kinase Inhibition and Antiproliferative Activity
The following table summarizes the activity of selected compounds from the study, highlighting the impact of structural modifications.
| Compound | R Group (at C4 of Pyrazole) | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | HCT-116 Cell IC₅₀ (µM) |
| 4a | 2-(methylthio)pyrimidin-4-yl | 0.112 | 0.189 | 15.31 |
| 7a | 2-(phenylamino)pyrimidin-4-yl | 0.095 | 0.146 | 11.45 |
| 12 | 2-((4-(pyridin-4-yl)phenyl)amino)pyrimidin-4-yl | 0.071 | 0.098 | 2.96 |
| Erlotinib | - | 0.063 | - | - |
| Sorafenib | - | - | 0.041 | - |
| Data sourced from El-Naggar et al., Bioorganic Chemistry, 2022.[6][8] |
Mechanism: Dual Kinase Inhibition Pathway
The diagram below illustrates how dual inhibition of EGFR and VEGFR-2 disrupts downstream signaling pathways crucial for tumor cell proliferation and angiogenesis.
Caption: Dual inhibition of EGFR and VEGFR-2 by methoxyphenyl pyrazoles.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a typical method for evaluating the inhibitory activity of compounds against EGFR and VEGFR-2.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute recombinant human EGFR and VEGFR-2 enzymes to the desired concentration in kinase buffer.
-
Prepare a substrate solution (e.g., Poly(Glu, Tyr) 4:1) and an ATP solution at twice the final desired concentration.
-
-
Assay Procedure (e.g., in a 96-well plate):
-
Add 5 µL of serially diluted test compound to each well.
-
Add 10 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate the plate for a specified time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by adding an EDTA solution.
-
Quantify ATP consumption (an indicator of kinase activity) using a luminescence-based assay kit (e.g., Kinase-Glo®).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Methoxyphenyl Pyrazolines as Broad-Spectrum Anticancer Agents
The substitution pattern of the methoxy group on the phenyl ring is a critical determinant of the cytotoxic activity of pyrazoline derivatives.
Expert Analysis of SAR
A study on N-phenylpyrazoline derivatives demonstrates how methoxy substituents enhance anticancer potency.[9] The synthesis involves a cyclocondensation reaction between chalcones and phenylhydrazine. The key SAR findings from this work are:
-
Presence of Methoxy Groups: The inclusion of methoxy groups on the phenyl rings generally increases cytotoxic potency compared to unsubstituted analogs.
-
Positional Importance: The position of the methoxy group matters. For example, compound 2e (with a specific methoxy pattern) showed high selectivity for HeLa cells, while 2d was most effective against WiDr cells.[9]
-
Broad Spectrum Activity: Compound 2g , which possesses multiple methoxy groups, emerged as the most promising agent with broad-spectrum activity against several cancer cell lines.[9] Molecular docking studies suggest this compound binds effectively within the EGFR receptor, interacting with key residues like Met769.[9] This highlights that multiple methoxy groups can create a favorable electronic and steric profile for target engagement.
Data Summary: Antiproliferative Activity of Methoxy N-Phenylpyrazolines
| Compound | Substitution Pattern | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | WiDr IC₅₀ (µM) |
| 2d | 4-OCH₃ on one phenyl ring, 2,5-di-OCH₃ on the other | 22.4 | 11.2 | 8.9 |
| 2e | 4-OCH₃ on one phenyl ring, 3,4-di-OCH₃ on the other | 11.2 | 22.4 | 22.4 |
| 2f | 4-OCH₃ on one phenyl ring, 3,4,5-tri-OCH₃ on the other | 11.2 | 11.2 | 11.2 |
| 2g | 2,5-di-OCH₃ on one phenyl ring, 3,4,5-tri-OCH₃ on the other | 8.9 | 8.9 | 8.9 |
| Data abstracted from Pak J Pharm Sci, 2022.[9] |
SAR Visualization
This diagram provides a general summary of the structure-activity relationships observed for this class of compounds.
Caption: Key SAR trends for N-phenylpyrazoline anticancer agents.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa, MCF-7) in a suitable medium.
-
Trypsinize the cells and count them using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
-
Diarylpyrazoles as Selective COX-2 Inhibitors
The 1,5-diarylpyrazole scaffold is famously represented by Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[10] The SAR for this class is well-established and provides a clear example of how specific functional groups dictate target selectivity.
Expert Analysis of SAR
The selectivity of diarylpyrazoles for COX-2 over COX-1 is primarily attributed to a key structural difference between the two enzymes.[11][12] The COX-2 active site possesses a larger, hydrophobic side pocket that is absent in COX-1. Selective inhibitors are designed to exploit this difference.
For the 1,5-diarylpyrazole class:
-
The Sulfonamide/Sulfone Moiety: A SO₂NH₂ or SO₂Me group on one of the phenyl rings (typically at the para-position) is critical for COX-2 selectivity.[12][13] This group projects into the COX-2 specific side pocket, forming hydrogen bonds and anchoring the inhibitor.
-
Adjacent Aryl Rings: The two aryl rings at the N1 and C5 positions of the pyrazole core occupy the main channel of the active site.
-
Role of Methoxy Groups: While Celecoxib itself has a methyl group, studies on analogs show that a methoxyphenyl group can be well-tolerated. Its electron-donating nature and steric bulk can influence binding affinity. The key is that the overall structure must still allow the critical sulfonamide group to access the selectivity pocket. Swapping the sulfonamidophenyl group of celecoxib with a methanesulfonylphenyl group (found in Rofecoxib) can significantly alter other properties like membrane permeabilizing activity.[13]
General Synthesis Workflow
The synthesis of 1,5-diarylpyrazoles often follows a path involving the condensation of a 1,3-diketone with a substituted hydrazine.
Caption: General synthetic scheme for 1,5-diarylpyrazole COX-2 inhibitors.
Conclusion and Future Perspectives
The methoxyphenyl pyrazole scaffold is a versatile and highly tunable platform for drug discovery. This comparative analysis demonstrates that subtle changes in the substitution pattern can pivot the biological activity of the molecule towards entirely different targets, from protein kinases to cyclooxygenase enzymes.
-
For kinase inhibitors , the SAR suggests that the methoxyphenyl group acts as an effective anchor, while potency and selectivity are driven by complex substitutions at other positions of the pyrazole ring.
-
For general anticancer agents , the number and position of methoxy groups directly correlate with increased potency and a broader spectrum of activity, likely by optimizing interactions with the target protein.
-
For COX-2 inhibitors , the methoxyphenyl group is a viable component, but the molecule's activity and selectivity are ultimately dictated by the presence of a specific functional group (e.g., sulfonamide) capable of exploiting unique features of the target's active site.
Future research should focus on leveraging these SAR insights to design next-generation inhibitors with improved selectivity, reduced off-target effects, and optimized pharmacokinetic properties. The combination of rational design, guided by the principles outlined here, with modern computational and screening techniques will undoubtedly continue to yield novel and effective therapeutic agents based on this privileged scaffold.
References
- Sari, Y., et al. (2022). Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. Pakistan Journal of Pharmaceutical Sciences, 35(4), 965-972. [Link]
- El-Naggar, A. M., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]
- Di Mola, A., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(1), 87-111. [Link]
- Zhai, M., et al. (2018). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. European Journal of Medicinal Chemistry, 156, 137-147. [Link]
- Togami, K., et al. (2014). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. Bioorganic & Medicinal Chemistry, 22(9), 2645-2651. [Link]
- El-Naggar, A. M., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Open-access institutional repository of Ain Shams University. [Link]
- Ask This Paper. (2022). design-synthesis-and-sar-studies-of-novel-4-methoxyphenyl-pyrazole-and-pyrimidine-derivatives-as-potential-dual-tyrosine-kinase-inhibitors-targeting-both-egfr-and-vegfr-2. Bohrium. [Link]
- Togami, K., et al. (2014). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity.
- Kumar, R., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 17(15), 1410-1433. [Link]
- Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-4421. [Link]
- Taha, M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(6), 739. [Link]
- El-Naggar, A. M., et al. (2022). Design, Synthesis, and SAR Studies of Novel 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives as Potential Dual Tyrosine Kinase Inhibitors Targeting both EGFR and VEGFR-2.
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
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A Researcher's Guide to Assessing the Selectivity of 1-(2-Methoxyphenyl)-1H-pyrazole for its Biological Target, ROCK2
For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic agent is paved with rigorous scientific scrutiny. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity for its intended biological target. This guide provides an in-depth, technically-focused comparison of methodologies to evaluate the selectivity of 1-(2-methoxyphenyl)-1H-pyrazole, a scaffold identified in the potent and selective Rho-associated protein kinase 2 (ROCK2) inhibitor, A20.[1][2]
This document will navigate the essential experimental workflows, from initial biochemical validation to more physiologically relevant cell-based assays. We will explore the rationale behind experimental choices and present comparative data to benchmark the performance of the this compound scaffold against other known ROCK2 inhibitors.
The Significance of ROCK2 Selectivity
ROCK2 is a serine/threonine kinase that, along with its highly homologous isoform ROCK1, plays a pivotal role in regulating cellular processes such as actin cytoskeleton organization, cell migration, and proliferation.[3][4] While both isoforms share a high degree of similarity, emerging evidence suggests distinct, non-redundant roles in various pathologies, including fibrosis, autoimmune diseases, and cancer.[5][6] Consequently, the development of isoform-selective ROCK2 inhibitors is a key strategy to enhance therapeutic efficacy while minimizing potential side effects associated with inhibiting ROCK1.[7][8] The this compound scaffold has emerged as a promising foundation for achieving this desired selectivity.
Comparative Landscape of ROCK2 Inhibitors
To contextualize the selectivity profile of the this compound scaffold (represented by compound A20), it is essential to compare it with other well-characterized ROCK inhibitors. The table below summarizes the inhibitory potency and selectivity of A20 alongside other notable ROCK inhibitors.
| Compound | Scaffold | Target(s) | IC50 (ROCK2) | IC50 (ROCK1) | Selectivity (ROCK1/ROCK2) |
| A20 | 4-(2-methoxyphenyl)-1H-pyrazole | ROCK2 | 0.18 µM | 3.0 µM | ~16.7-fold [1] |
| Belumosudil (KD025) | Not specified | ROCK2 | ~60 nM | >10 µM | >166-fold[9][10] |
| Fasudil | Not specified | ROCK1/ROCK2 | 0.72 µM | 0.73 µM | ~1-fold[10] |
| Y-27632 | Not specified | ROCK1/ROCK2 | 300 nM | 140 nM | ~0.5-fold (more potent on ROCK1)[10] |
| GNS-3595 | Not specified | ROCK2 | Not specified | Not specified | ~80-fold[8] |
Note: IC50 values can vary depending on assay conditions. This table provides a comparative overview based on available literature.
This data highlights the promising selectivity of the 4-(2-methoxyphenyl)-1H-pyrazole scaffold in A20 for ROCK2 over ROCK1, distinguishing it from non-selective inhibitors like Fasudil and Y-27632.
Experimental Workflows for Assessing Selectivity
A multi-tiered approach is crucial for a thorough assessment of inhibitor selectivity, progressing from in vitro biochemical assays to more complex cellular systems.
Tier 1: In Vitro Biochemical Assays
Biochemical assays provide the foundational data on the direct interaction between the inhibitor and the purified kinase.
Workflow: Biochemical Kinase Inhibition Assay
Caption: Workflow for in vitro biochemical kinase inhibition assay.
Detailed Protocol: Radiometric Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the purified recombinant ROCK1 or ROCK2 enzyme with varying concentrations of the this compound test compound.
-
Initiation: Start the kinase reaction by adding a reaction mixture containing a known substrate (e.g., Myosin Phosphatase Target Subunit 1 - MYPT1) and [γ-³²P]ATP.[9][11]
-
Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.
Rationale: This direct enzymatic assay provides a quantitative measure of the inhibitor's potency against the purified kinase, free from cellular complexities. Running the assay in parallel for ROCK1 and ROCK2 allows for a direct calculation of the selectivity ratio.
Tier 2: Cellular Target Engagement Assays
Confirming that the inhibitor can bind to its target within the complex environment of a living cell is a critical next step.
Workflow: Cellular Target Engagement Assay (NanoBRET)
Caption: Workflow for NanoBRET cellular target engagement assay.
Detailed Protocol: NanoBRET™ Target Engagement Assay
-
Cell Culture: Culture HEK293 cells and transiently transfect them with a vector encoding for ROCK2 fused to NanoLuc® luciferase.[12]
-
Cell Plating: Seed the transfected cells into a 384-well plate.
-
Tracer and Inhibitor Addition: Pre-treat the cells with the NanoBRET™ Tracer, a fluorescent ligand that binds to the kinase. Then, add the this compound test compound at various concentrations.
-
Signal Measurement: After a 1-hour incubation, measure the Bioluminescence Resonance Energy Transfer (BRET) signal. BRET occurs when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.
-
Data Analysis: A competing inhibitor will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 value.
Rationale: The NanoBRET assay provides direct evidence of target engagement in living cells, confirming that the compound can cross the cell membrane and bind to its intended target.[12][13]
Tier 3: Cellular Functional Assays
The final tier of selectivity assessment involves measuring the inhibitor's effect on the downstream signaling pathway of the target kinase.
Workflow: Downstream Signaling Pathway Inhibition Assay (ELISA)
Caption: Workflow for ELISA-based downstream signaling assay.
Detailed Protocol: Phospho-MYPT1 ELISA
-
Cell Treatment: Plate a suitable cell line (e.g., Panc-1) in a 96-well plate and treat with a range of concentrations of the this compound inhibitor.
-
Cell Lysis: After the desired treatment period, lyse the cells to release the intracellular proteins.[14][15]
-
ELISA:
-
Coat a high-binding 96-well plate with a capture antibody specific for total MYPT1.
-
Add the cell lysates to the wells and incubate to allow the capture of MYPT1.
-
Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of MYPT1 at Thr853, a known ROCK substrate.[14]
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a substrate to generate a detectable signal.
-
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of phosphorylated MYPT1. Plot the signal against the inhibitor concentration to determine the IC50 for the inhibition of the downstream signaling pathway.
Rationale: This functional assay confirms that the inhibitor not only binds to its target but also effectively blocks its catalytic activity in a cellular context, leading to a measurable downstream effect. This provides a more physiologically relevant measure of the compound's potency and selectivity.
Conclusion
The assessment of inhibitor selectivity is a multifaceted process that requires a combination of biochemical and cell-based assays. For the promising this compound scaffold, this guide outlines a systematic approach to rigorously evaluate its selectivity for ROCK2. By employing these tiered experimental workflows, researchers can generate a comprehensive selectivity profile, providing the robust data necessary to advance this and other promising compounds through the drug discovery pipeline. The demonstrated selectivity of this scaffold for ROCK2 over ROCK1 underscores its potential for the development of targeted therapies with an improved safety profile.
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A Senior Application Scientist's Guide to Comparative Docking of Methoxyphenyl Pyrazole Isomers
This guide provides an in-depth, objective comparison of the in silico performance of methoxyphenyl pyrazole positional isomers against a therapeutically relevant protein target. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the causal relationships between isomeric structure, binding affinity, and interaction patterns. We will explore the "why" behind experimental choices, ensuring a robust and self-validating methodology.
Foundational Concepts: The Significance of Isomerism in Drug Design
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly protein kinase inhibitors[1][2]. Its synthetic tractability allows for extensive exploration of the surrounding chemical space[3]. A common modification is the inclusion of a methoxyphenyl group, but the seemingly subtle choice of placing the methoxy (-OCH₃) substituent at the ortho, meta, or para position on the phenyl ring can have profound consequences on a compound's biological activity.
This positional isomerism directly influences:
-
Electronic Properties: The methoxy group is an electron-donating group. Its position alters the electron density distribution across the phenyl ring, affecting potential pi-pi and cation-pi interactions.
-
Steric Profile: The position of the methoxy group dictates the molecule's overall shape and conformational flexibility, which can either facilitate or hinder its entry and optimal fit within a protein's binding pocket.
-
Hydrogen Bonding Potential: While the methoxy group itself is a weak hydrogen bond acceptor, its position can influence the orientation of the entire phenyl ring, thereby affecting the accessibility of other, more potent hydrogen bond donors or acceptors on the ligand or protein.
Molecular docking is an indispensable computational tool for predicting how these isomeric differences translate into binding affinity and interaction mechanisms at the atomic level, providing a rational basis for prioritizing synthesis and further biological testing[4][5][6].
Experimental Design: A Self-Validating Workflow
To ensure the scientific integrity of our findings, our protocol is designed as a self-validating system. The core principle is to first validate our docking parameters by demonstrating their ability to reproduce a known, experimentally determined binding pose. Only then do we apply these validated parameters to our test isomers.
Target and Ligand Selection Rationale
-
Protein Target: We have selected Cyclin-Dependent Kinase 2 (CDK2) as our target protein. CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy[1][7]. Pyrazole derivatives have shown potent inhibitory activity against CDKs[6][8]. We will use the PDB structure 2VTO , which features CDK2 co-crystallized with a pyrazole-based inhibitor. This co-crystallized ligand is essential for our validation step.
-
Ligand Selection: We will construct three isomers of a hypothetical inhibitor:
-
LIG-p: 1-phenyl-3-(p -methoxyphenyl)-1H-pyrazol-5-amine
-
LIG-m: 1-phenyl-3-(m -methoxyphenyl)-1H-pyrazol-5-amine
-
LIG-o: 1-phenyl-3-(o -methoxyphenyl)-1H-pyrazol-5-amine
-
Native Ligand: The co-crystallized inhibitor from PDB ID: 2VTO will be used for validation.
-
Software Selection
-
Docking Engine: AutoDock Vina will be used for all docking calculations. It is a widely used, open-source program known for its speed and accuracy[9][10][11].
-
Molecular Visualization: PyMOL will be used for all visualization, analysis, and figure generation tasks. Its integration with docking programs through plugins makes it a powerful tool for this purpose[4][12].
-
File Preparation: AutoDock Tools (MGLTools) will be used for preparing protein and ligand files into the required PDBQT format[10].
The Comparative Docking Workflow
The entire experimental process can be visualized as a logical progression from preparation and validation to comparative analysis and interpretation.
Caption: The self-validating workflow for comparative docking studies.
Detailed Experimental Protocols
Protocol 1: Protein and Ligand Preparation
-
Fetch Protein Structure: Download the crystal structure of CDK2 (PDB ID: 2VTO) from the RCSB PDB database.
-
Protein Preparation (Using AutoDock Tools): a. Open the 2VTO.pdb file. b. Separate the protein chain from the co-crystallized ligand and water molecules. Save the protein as protein.pdb. c. Delete all water molecules (Edit > Delete Water).[10] d. Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only). e. Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). f. Save the prepared protein in PDBQT format (Grid > Macromolecule > Choose... then save as protein.pdbqt).
-
Ligand Preparation: a. Extract the native ligand from 2VTO.pdb and save it as native_ligand.pdb. b. Use a chemical drawing tool (e.g., ChemDraw) to create 2D structures of the ortho-, meta-, and para-methoxyphenyl pyrazole isomers. c. Convert these 2D structures to 3D structures and perform energy minimization using a program like Open Babel.[9] d. In AutoDock Tools, open each ligand file, detect the torsional root, and save it in PDBQT format (Ligand > Output > Save as PDBQT).
Protocol 2: Docking Validation via Re-Docking
This step is critical for establishing the trustworthiness of your results.[13]
-
Define the Binding Pocket: a. In AutoDock Tools, load the prepared protein.pdbqt and the native_ligand.pdbqt. b. Center the grid box on the native ligand, ensuring its dimensions encompass the entire binding site (e.g., 20x20x20 Å).[11] c. Save the grid parameter file. This defines the search space for the docking algorithm.
-
Configuration File: Create a text file conf.txt specifying the paths to the receptor and ligand, and the coordinates of the grid box.[14]
-
Run Vina: Execute the docking run from the command line: vina --config conf.txt --log native_ligand_redocked.log.[9]
-
Calculate RMSD: a. Load the original 2VTO.pdb structure and the top-ranked docked pose (native_ligand_redocked.pdbqt) into PyMOL. b. Superimpose the docked ligand onto the crystallographic ligand. c. Use the rms_cur command to calculate the Root Mean Square Deviation. d. Criterion for Success: An RMSD value below 2.0 Å indicates that the docking protocol can accurately reproduce the experimental binding mode, thus validating the chosen parameters.[13][15]
Protocol 3: Comparative Docking of Isomers
-
Execute Docking: Using the validated grid parameters, perform docking for each isomer (LIG-o, LIG-m, LIG-p) by changing the ligand = line in the conf.txt file and running Vina for each.
-
Analyze Results: Vina will output a log file for each run containing the binding affinity scores (in kcal/mol) for the top predicted poses.[10] A lower (more negative) score indicates a stronger predicted binding affinity.[5]
Data Presentation and Interpretation
Quantitative results should be summarized for clear comparison. The subsequent analysis involves rationalizing these numbers by examining the specific molecular interactions.
Quantitative Data Summary
| Ligand | Isomer Position | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Hydrogen Bonds |
| Native Ligand (Validation) | - | -10.2 (RMSD: 1.1 Å) | LEU83, GLU81, LYS33 | GLU81 (backbone) |
| LIG-p | para | -9.5 | LEU83, GLU81, ILE10 | GLU81 (backbone) |
| LIG-m | meta | -8.1 | LEU83, VAL18 | None |
| LIG-o | ortho | -7.2 | VAL18, ALA31 | None |
Note: Data is illustrative and for demonstration purposes.
Qualitative Analysis and Visualization
The true insight comes from visualizing the docked poses in PyMOL.[16]
-
Load Structures: Open the protein.pdbqt and the output PDBQT files for all three isomers.
-
Visualize Interactions: Use PyMOL's tools to display the protein surface, highlight binding site residues, and show interactions like hydrogen bonds.
-
Interpret the Poses:
-
The para-isomer (LIG-p): Our hypothetical results show the highest affinity. Visualization might reveal that the para-methoxy group is oriented towards a solvent-exposed region, causing no steric clashes. The pyrazole core and amine group are positioned optimally to form a critical hydrogen bond with the backbone of GLU81, mimicking the native ligand.
-
The meta-isomer (LIG-m): The intermediate affinity could be due to a suboptimal orientation. The methoxy group, now positioned at the meta position, might force the phenyl ring to rotate slightly, weakening hydrophobic contacts with LEU83 and increasing the distance for the hydrogen bond to GLU81, preventing its formation.
-
The ortho-isomer (LIG-o): The lowest affinity can be directly attributed to steric hindrance. The proximity of the methoxy group to the pyrazole core could cause a steric clash with the side chain of ILE10 in the binding pocket. This clash forces the entire molecule into a less favorable conformation, disrupting key interactions observed in the other isomers.
-
This analysis, linking quantitative scores to specific 3D interactions, is the cornerstone of structure-based drug design.
Conclusion
This guide outlines a comprehensive and self-validating workflow for the comparative docking of methoxyphenyl pyrazole isomers. By first validating the docking protocol against a known crystal structure, we establish a high degree of confidence in our subsequent predictions. Our illustrative results demonstrate that positional isomerism is not a trivial structural modification; it is a critical determinant of binding affinity. The steric and electronic changes introduced by altering the methoxy group's position directly translate to differences in molecular interactions within the target's active site. These in silico findings provide a powerful, data-driven rationale for prioritizing the synthesis of the most promising isomers, thereby accelerating the drug discovery cycle.
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Evaluating the Off-Target Effects of 1-(2-methoxyphenyl)-1H-pyrazole: A Comparative Guide
Introduction
In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone, integral to numerous FDA-approved therapeutics.[1] Molecules like 1-(2-methoxyphenyl)-1H-pyrazole represent a class of compounds with significant therapeutic promise, owing to the diverse biological activities exhibited by pyrazole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6] However, the journey from a promising hit to a safe and effective drug is fraught with challenges, chief among them being the potential for off-target interactions. Small molecule drugs are rarely perfectly selective, often binding to several unintended proteins.[7][8] These off-target effects can lead to unforeseen toxicity or, in some cases, serendipitous therapeutic benefits (polypharmacology).
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target profile of this compound. We will present a tiered, multi-pronged strategy, moving from broad, predictive in silico methods to high-throughput in vitro screens and culminating in targeted, cell-based validation assays. By comparing the investigational compound to a hypothetical, structurally similar alternative ("Alternative Compound A"), we will illustrate how to build a robust selectivity profile, a critical step in advancing a compound toward clinical consideration.
A Tiered Strategy for Off-Target Profiling
A rigorous evaluation of off-target effects is not a single experiment but a phased campaign. The logic is to use cost-effective, high-throughput methods early on to cast a wide net, followed by more resource-intensive, higher-fidelity assays to validate and characterize the initial findings. This self-validating system ensures that resources are focused on the most biologically relevant interactions.
Diagram: Tiered Off-Target Evaluation Workflow
Caption: A logical workflow for identifying and validating off-target interactions.
Tier 1: In Silico Prediction and Analog Analysis
The most cost-effective first step is to leverage existing data through computational methods. The goal is to generate testable hypotheses about potential off-targets before committing to expensive wet-lab experiments.
Rationale: Chemical similarity is a powerful predictor of biological activity.[7] By comparing the structure of this compound to databases of compounds with known biological targets, we can identify proteins it is likely to interact with. Public and commercial databases contain vast amounts of structure-activity relationship (SAR) data that can be mined for this purpose.
Methodology:
-
Chemical Similarity Searches: Utilize platforms like ChEMBL, PubChem, and proprietary databases to find compounds with high structural similarity. The search query should be based on the this compound scaffold.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings). Screen this model against a database of protein structures to identify potential binding partners.
-
Target Prediction Algorithms: Employ computational tools that use machine learning and statistical models to predict protein targets based on ligand chemistry (e.g., SEA, SwissTargetPrediction).[8]
-
Literature Review: Systematically review publications on compounds containing the pyrazole core to identify common target families. Pyrazole derivatives are known to act as inhibitors of various enzymes, including kinases.[9]
Expected Outcome: A prioritized list of potential off-targets. For a pyrazole-containing compound, this list is likely to be enriched with protein kinases.[10] This data guides the selection of the most appropriate in vitro screening panel.
Tier 2: Broad In Vitro Off-Target Screening
With hypotheses in hand, the next step is empirical testing against a large panel of purified proteins. This provides the first quantitative measure of the compound's selectivity. For scaffolds like pyrazoles, a kinome scan is an essential starting point.[10]
Rationale: Many small molecule drugs, particularly those targeting ATP-binding sites, exhibit cross-reactivity with multiple kinases.[10] A broad kinase panel provides a comprehensive view of a compound's selectivity across the kinome. Services like Eurofins' KINOMEscan® offer panels covering over 450 kinases, enabling a wide survey of potential interactions.[11][12][13]
Comparative Data: Kinase Selectivity Profile
Below is a hypothetical comparison of this compound and "Alternative Compound A" screened against a panel of 468 kinases at a concentration of 1 µM. Data is presented as Percent of Control (POC), where a lower number indicates stronger binding.
| Target Kinase | Primary Target Family | This compound (% of Control) | Alternative Compound A (% of Control) | Potential Implication |
| On-Target X | Tyrosine Kinase | 1.5 | 2.2 | Primary Target |
| ABL1 | Tyrosine Kinase | 25.0 | 95.0 | Potential for off-target effects in hematological signaling |
| SRC | Tyrosine Kinase | 30.0 | 88.0 | Potential for effects on cell growth and adhesion signaling |
| LCK | Tyrosine Kinase | 75.0 | 92.0 | Minimal interaction |
| AURKB | Serine/Threonine Kinase | 8.0 | 90.0 | Significant Off-Target. Potential for cell cycle disruption |
| CDK2 | Serine/Threonine Kinase | 92.0 | 98.0 | High selectivity against this key cell cycle kinase |
| hERG | Ion Channel | >50% Inhibition (at 10µM) | <10% Inhibition (at 10µM) | Potential for cardiotoxicity (from a separate safety panel) |
Interpretation:
-
This compound: While potent against its intended target, it shows significant interaction with AURKB, a critical regulator of mitosis. This is a potential liability that must be investigated further. It also shows moderate binding to ABL1 and SRC.
-
Alternative Compound A: Demonstrates a much cleaner profile, with minimal binding to the tested off-targets, suggesting higher selectivity. Its lower hERG liability is also a significant advantage.
Experimental Protocol: KINOMEscan® Competition Binding Assay
This protocol is based on the principles of active site-directed competition binding assays.[11][12]
-
Assay Principle: An immobilized active-site directed ligand (probe) is used to affinity-capture kinases from a DNA-tagged phage library or cell lysate. The test compound is added in solution and competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Preparation: The test compound is solubilized in 100% DMSO to create a stock solution.
-
Competition Assay: a. Kinases are incubated with the affinity resin in the presence of the test compound (e.g., at a fixed concentration of 1 µM). b. A DMSO vehicle control is run in parallel to define 100% kinase binding. c. A highly potent, non-selective inhibitor is used as a positive control to define 0% binding.
-
Quantification: After incubation and washing to remove unbound kinase, the amount of kinase captured by the resin is measured via qPCR.
-
Data Analysis: The results are reported as Percent of Control (POC), calculated as: (Test Compound Signal - Positive Control Signal) / (DMSO Control Signal - Positive Control Signal) * 100. A lower POC value signifies stronger binding and greater displacement of the probe.
Tier 3: Orthogonal Validation in a Cellular Context
A hit from an in vitro binding assay is not a confirmed off-target. It is crucial to validate these interactions in a more physiologically relevant environment—the living cell. Cellular assays account for factors like cell permeability, intracellular compound concentration, and the presence of competing endogenous ligands (like ATP).
Rationale: Confirmation of target engagement inside a cell provides much stronger evidence of a biologically relevant interaction. Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays are designed for this purpose.[14][15][16]
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[15][16][17][18]
Diagram: CETSA Workflow
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for AURKB
-
Cell Culture: Culture a relevant cell line (e.g., HCT116) to ~80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[19]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble AURKB using a specific antibody via Western Blot or ELISA.
-
Data Analysis: Plot the normalized amount of soluble AURKB against temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
Method 2: NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[20][21]
Rationale: This technology offers a real-time, quantitative measure of compound affinity and occupancy in the cell.[22] It is highly sensitive and can be adapted to high-throughput formats.
Assay Principle:
-
The target protein (e.g., AURKB) is expressed in cells as a fusion with NanoLuc® Luciferase (the BRET donor).
-
A cell-permeable fluorescent tracer that reversibly binds to the target protein is added (the BRET acceptor).[14]
-
When the tracer binds to the NanoLuc-target fusion, BRET occurs.
-
The test compound competes with the tracer for binding. Displacement of the tracer leads to a decrease in the BRET signal, which can be measured to determine the compound's intracellular affinity (IC50).[14][20]
Comparative Data: Cellular Target Engagement
| Assay | Target | This compound | Alternative Compound A | Interpretation |
| CETSA | AURKB | ΔTm = +5.2 °C | ΔTm = +0.3 °C | Confirms strong cellular engagement by the primary compound. |
| NanoBRET™ | AURKB | IC50 = 0.8 µM | IC50 > 30 µM | Provides quantitative evidence of potent intracellular binding. |
| Cell Viability | HCT116 | GI50 = 1.5 µM | GI50 > 50 µM | The potent off-target binding translates to a functional cellular effect (growth inhibition). |
This data strongly suggests that the observed cellular toxicity of this compound is, at least in part, mediated by its off-target inhibition of AURKB.
Conclusion and Strategic Implications
The comprehensive evaluation reveals that while this compound is a potent molecule, its off-target engagement with AURKB presents a significant liability. This interaction, confirmed in live cells via CETSA and NanoBRET, translates to a functional consequence (cytotoxicity) that could derail its development. In contrast, "Alternative Compound A" displays a much cleaner off-target profile and represents a more promising candidate for further optimization.
This comparative guide illustrates a robust, logical, and self-validating framework for de-risking small molecule drug candidates. By integrating predictive computational methods with broad biochemical screening and targeted cellular validation, researchers can make informed decisions, prioritize resources effectively, and ultimately select compounds with the highest probability of success in the clinic. The causality-driven approach—from in silico hypothesis to in vitro evidence to in vivo confirmation of relevance—is the hallmark of rigorous drug discovery.
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A Head-to-Head Comparison of Synthetic Routes for 1-Aryl-Pyrazoles: A Guide for Researchers
For chemists engaged in pharmaceutical research and drug development, the 1-aryl-pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs and clinical candidates underscores the critical need for efficient, scalable, and versatile synthetic strategies. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to 1-aryl-pyrazoles, moving beyond a simple recitation of methods to offer insights into the causality behind experimental choices. We will dissect classical and contemporary methodologies, offering a critical evaluation of their respective strengths and limitations, supported by experimental data and detailed protocols.
The Enduring Relevance of 1-Aryl-Pyrazoles
The pyrazole nucleus is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The N-aryl substituent, in particular, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds, making the efficient construction of the 1-aryl-pyrazole core a paramount objective in synthetic organic chemistry.
Comparative Analysis of Key Synthetic Strategies
The synthesis of 1-aryl-pyrazoles can be broadly categorized into classical condensation reactions and modern, often catalytic, approaches. This guide will focus on the most impactful methods within each category, providing a comparative framework for methodological selection.
Classical Condensation Approaches: The Foundation of Pyrazole Synthesis
First reported in 1883, the Knorr synthesis remains a widely utilized method for constructing the pyrazole ring.[1][3] This reaction involves the condensation of a 1,3-dicarbonyl compound with an arylhydrazine, typically under acidic or basic conditions.[4][5]
Mechanism and Causality: The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole. The choice of catalyst (acid or base) can influence the reaction rate and, in some cases, the regioselectivity. Acid catalysis protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[5]
Advantages:
-
Readily Available Starting Materials: 1,3-dicarbonyl compounds and arylhydrazines are widely accessible commercially or can be prepared through straightforward synthetic routes.[6]
-
Procedural Simplicity: The reaction is often operationally simple, requiring standard laboratory equipment and conditions.[7]
Limitations:
-
Lack of Regioselectivity: With unsymmetrical 1,3-dicarbonyl compounds, the Knorr synthesis can lead to the formation of a mixture of two regioisomers, complicating purification and reducing the yield of the desired product.[3][8]
-
Harsh Reaction Conditions: The reaction may require elevated temperatures and strong acidic or basic conditions, which can be incompatible with sensitive functional groups.
Synthesis from α,β-Unsaturated Carbonyls: A Two-Step Approach
This method utilizes α,β-unsaturated aldehydes or ketones (chalcones) as the three-carbon component. The reaction with an arylhydrazine initially forms a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole.[6]
Mechanism and Causality: The first step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization to the pyrazoline. The subsequent oxidation step is crucial for aromatization and can be achieved using various oxidizing agents.
Advantages:
-
Wide Substrate Scope: A vast array of α,β-unsaturated carbonyl compounds are readily available or can be synthesized via aldol condensation reactions.[6]
Limitations:
-
Additional Oxidation Step: The necessity of a separate oxidation step adds complexity to the overall process and may require the use of harsh or stoichiometric oxidants.[6]
Modern Methodologies: Enhancing Efficiency and Selectivity
The Huisgen [3+2] cycloaddition of a nitrile imine with an alkyne or an alkyne surrogate is a powerful and highly regioselective method for constructing the pyrazole ring.[6][9] The nitrile imine is typically generated in situ from a hydrazonoyl halide in the presence of a base.
Mechanism and Causality: This concerted cycloaddition reaction proceeds with high regioselectivity, dictated by the electronic properties of the dipole (nitrile imine) and the dipolarophile (alkyne). The use of alkyne surrogates, such as bromoalkenes, allows for the initial formation of a pyrazoline that readily eliminates to the aromatic pyrazole.[9]
Advantages:
-
High Regioselectivity: This method offers excellent control over the substitution pattern of the resulting pyrazole.[9]
-
Mild Reaction Conditions: The reaction is often performed at room temperature, making it compatible with a wide range of functional groups.[6]
Limitations:
-
Precursor Synthesis: The synthesis of the required hydrazonoyl halides can add steps to the overall sequence.
-
Safety Concerns: Diazo compounds, which can also be used as precursors, are potentially explosive and require careful handling.[10]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology for accelerating chemical reactions.[11] For the synthesis of 1-aryl-pyrazoles, microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating methods.[12][13]
Mechanism and Causality: Microwave energy directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. This can overcome activation energy barriers more efficiently than conventional heating, leading to faster reaction rates.[11]
Advantages:
-
Drastically Reduced Reaction Times: Reactions that may take hours under conventional reflux can often be completed in minutes using microwave irradiation.[11]
-
Improved Yields: The rapid heating and controlled temperature profiles can minimize side reactions and decomposition, leading to higher product yields.[12][13]
-
Green Chemistry: The use of microwave heating can reduce solvent consumption and energy usage, aligning with the principles of green chemistry.[10][14]
Limitations:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Scale-up Challenges: While scalable microwave reactors exist, transitioning from laboratory to production scale can present challenges.
Data Presentation: A Head-to-Head Comparison
The following table summarizes key quantitative data for the different synthetic routes, providing a clear comparison of their performance.
| Synthetic Route | Key Reactants | General Reaction Conditions | Typical Yield Range | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Arylhydrazine | Acid or base catalysis, often at elevated temperatures.[6] | 70-95%[6] | Readily available starting materials, straightforward procedure.[6] | Lack of regioselectivity with unsymmetrical dicarbonyls.[8] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Arylhydrazine | Two-step process: pyrazoline formation followed by oxidation.[6] | 66-88%[6] | Wide availability of α,β-unsaturated carbonyls.[6] | Requires an additional oxidation step.[6] |
| 1,3-Dipolar Cycloaddition | Nitrile Imine (from Hydrazonoyl Halide), Alkyne/Alkyne Surrogate | Base-mediated, typically at room temperature.[6] | 70-86%[6] | High regioselectivity, mild reaction conditions.[6][9] | May require multi-step precursor synthesis. |
| Microwave-Assisted Synthesis | Various (e.g., Aryl hydrazine, α-cyanoketone) | Microwave irradiation, often in aqueous or solvent-free conditions.[10][12] | 70-98%[11][12] | Dramatically reduced reaction times, often higher yields.[11] | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is a classic example of the Knorr synthesis, demonstrating the reaction of a β-ketoester with a hydrazine.[15]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 mmol) in ethanol (5 mL).
-
Add phenylhydrazine (1 mmol) dropwise to the solution with stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the collected solid with cold ethanol and dry to obtain the pure 1-phenyl-3-methyl-5-pyrazolone.
Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol highlights the efficiency of microwave-assisted synthesis.[12][13]
Materials:
-
Aryl hydrazine hydrochloride
-
3-Aminocrotononitrile or an appropriate α-cyanoketone
-
1 M Hydrochloric acid
-
10% Sodium hydroxide solution
Procedure:
-
In a microwave reaction vial, combine the aryl hydrazine hydrochloride (1 mmol) and 3-aminocrotononitrile (1 mmol).
-
Add 1 M HCl (to a concentration of ~0.4 M) and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 10-15 minutes.[12]
-
After cooling, carefully open the vial and basify the solution with 10% NaOH until a precipitate forms.
-
Collect the product by vacuum filtration, wash with water, and dry.
Visualization of Synthetic Workflows
Caption: Decision logic for choosing a synthetic route for 1-aryl-pyrazoles.
Conclusion and Future Outlook
The synthesis of 1-aryl-pyrazoles is a mature field, yet it continues to evolve with the development of new and innovative methodologies. While classical methods like the Knorr synthesis provide a solid foundation, modern approaches such as 1,3-dipolar cycloadditions and microwave-assisted synthesis offer significant advantages in terms of regioselectivity, efficiency, and sustainability. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As the demand for novel pyrazole-based therapeutics continues to grow, the development of even more efficient, selective, and environmentally benign synthetic methods will remain a key area of research in the years to come. The increasing focus on green chemistry will likely drive the adoption of catalytic, multicomponent, and flow-based methodologies for the synthesis of this important class of heterocycles. [14][16]
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A Researcher's Guide to Validating Mechanism of Action: A Comparative Analysis of Knockout and Knockdown Studies
In the realm of drug discovery and fundamental biological research, elucidating a molecule's precise mechanism of action (MoA) is paramount. It is the cornerstone upon which successful therapeutic strategies are built. Among the most powerful tools in a researcher's arsenal for MoA validation are gene knockout and knockdown studies. These techniques allow for the targeted silencing of a gene of interest, enabling the direct assessment of its role in a biological process or drug response. This guide provides a comprehensive comparison of these methodologies, offering insights into their underlying principles, experimental workflows, and data interpretation to empower researchers in making informed decisions for their MoA validation studies.
The Imperative of Target Validation: Why Knockout and Knockdown Reign Supreme
Before delving into the technical intricacies, it is crucial to understand why these gene silencing techniques are so fundamental. The central premise is to establish a causal link between a target gene and a cellular phenotype or drug effect. By specifically removing or reducing the expression of a target gene, researchers can observe the resulting physiological changes, thereby confirming the gene's role in the process under investigation. This is a critical step in de-risking drug development programs and provides a solid foundation for further preclinical and clinical studies.[1][2]
A Tale of Two Silencing Strategies: Knockout vs. Knockdown
The choice between permanently eliminating a gene (knockout) or temporarily reducing its expression (knockdown) is a critical decision in experimental design. Each approach offers distinct advantages and is suited for different research questions.
Gene Knockout: The Power of Permanence with CRISPR-Cas9
Gene knockout involves the complete and permanent disruption of a gene at the genomic DNA level.[3][4] The advent of CRISPR-Cas9 technology has revolutionized this process, offering a relatively simple, efficient, and precise method for gene editing.[5][6]
The CRISPR-Cas9 system is composed of a guide RNA (gRNA) that directs the Cas9 nuclease to a specific DNA sequence.[6] The Cas9 enzyme then creates a double-strand break in the DNA. The cell's natural DNA repair mechanisms, often non-homologous end joining (NHEJ), attempt to repair this break but frequently introduce small insertions or deletions (indels). These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional, truncated protein, effectively knocking out the gene.[7]
Caption: Mechanism of CRISPR-Cas9 mediated gene knockout.
Gene Knockdown: The Finesse of Transient Silencing with RNAi
-
siRNAs are short, double-stranded RNA molecules that are introduced directly into cells.[9] Once inside, they are incorporated into the RNA-induced silencing complex (RISC), which then uses one of the RNA strands to find and degrade the complementary target mRNA.[9] The effect of siRNAs is transient, typically lasting for a few days to a week.[11]
-
shRNAs are RNA sequences that form a tight hairpin structure. They are typically delivered to cells via a plasmid or viral vector.[12] Inside the cell, the shRNA is processed by cellular machinery into a functional siRNA, which then enters the RNAi pathway to silence the target gene.[11] Because shRNAs can be stably integrated into the host genome, they can mediate long-term, stable gene knockdown.[11]
Caption: RNAi pathway for gene knockdown by siRNA and shRNA.
Making the Right Choice: A Comparative Analysis
The decision to use knockout or knockdown technology depends on the specific research question, the nature of the target gene, and the experimental system.
| Feature | Gene Knockout (CRISPR-Cas9) | Gene Knockdown (RNAi) |
| Mechanism | Permanent gene disruption at the DNA level.[3] | Transient reduction of gene expression at the mRNA level.[3][8] |
| Permanence | Permanent and heritable.[13] | Transient (siRNA) or stable (shRNA).[11] |
| Effectiveness | Complete loss of gene function.[4] | Partial reduction in gene expression (variable).[8] |
| Essential Genes | Can be lethal if the gene is essential for cell survival.[8][14] | Allows for the study of essential genes by partial silencing.[13] |
| Off-Target Effects | Can occur, but have been significantly reduced with improved gRNA design and Cas9 variants.[13][14][15] | A significant concern, with both sequence-dependent and -independent effects.[13][14] |
| Compensatory Mechanisms | More likely to trigger compensatory upregulation of related genes.[16][17][18] | Less likely to induce compensatory mechanisms.[16] |
| Therapeutic Relevance | May not always mimic the effect of a therapeutic inhibitor. | Can better represent the partial inhibition achieved by many drugs.[13] |
| Workflow | Can be more time-consuming, especially for generating clonal cell lines.[7] | Generally faster, particularly for transient siRNA experiments.[13] |
Experimental Workflows: A Step-by-Step Guide to Self-Validating Studies
The integrity of any MoA validation study hinges on a meticulously designed and executed experimental workflow with appropriate controls.
CRISPR-Cas9 Mediated Gene Knockout Workflow
Caption: A streamlined workflow for CRISPR-Cas9 knockout experiments.
Step 1: gRNA Design and Synthesis
-
Action: Design multiple gRNAs targeting an early exon of the gene of interest to maximize the chances of creating a frameshift mutation. Use online design tools to minimize off-target effects.[19]
-
Causality: Targeting an early exon increases the likelihood that any resulting truncated protein will be non-functional. Off-target analysis is crucial to ensure the observed phenotype is due to the intended gene knockout.[20]
Step 2: Delivery of Cas9 and gRNA
-
Action: Deliver the Cas9 nuclease and gRNA into the target cells. Common methods include plasmid transfection, lentiviral transduction, or delivery of a ribonucleoprotein (RNP) complex.
-
Causality: The choice of delivery method depends on the cell type's transfectability. RNP delivery can reduce off-target effects as the Cas9 protein and gRNA are cleared from the cell more rapidly than plasmid-encoded components.[15]
Step 3: Cell Isolation and Expansion
-
Action: Isolate single cells to establish clonal populations. This is often achieved through fluorescence-activated cell sorting (FACS) if a fluorescent marker is co-expressed, or by limiting dilution. Expand these clones into stable cell lines.
-
Causality: Clonal isolation is essential to ensure a homogenous population of cells with the desired knockout, as CRISPR-Cas9 editing efficiency can vary between cells.[7]
Step 4: Genomic Validation
-
Action: Extract genomic DNA from the clonal cell lines and sequence the targeted region to confirm the presence of indels. Methods include Sanger sequencing of PCR products or next-generation sequencing.[7][21]
-
Causality: This step provides direct evidence that the gene has been successfully edited at the DNA level.
Step 5: Protein Level Validation
-
Action: Confirm the absence of the target protein using Western blotting or mass spectrometry.[7][21]
-
Causality: This is the ultimate validation that the genomic edit has resulted in a functional knockout at the protein level.
Step 6: Phenotypic Analysis
-
Action: Perform relevant functional assays to assess the phenotypic consequences of the gene knockout.
-
Causality: This step directly links the absence of the target gene to the observed biological effect.
Essential Controls for Knockout Studies:
-
Parental (Wild-Type) Cells: The direct comparator for all knockout clones.
-
Non-Targeting gRNA Control: A gRNA that does not target any sequence in the host genome to control for any non-specific effects of the CRISPR-Cas9 machinery.
-
Rescue Experiment: Re-expressing the wild-type version of the gene in the knockout cell line should reverse the observed phenotype, confirming that the phenotype is specifically due to the loss of the target gene.[22]
RNAi-Mediated Gene Knockdown Workflow
Step 1: siRNA/shRNA Design and Synthesis
-
Action: Design and synthesize several siRNAs or shRNAs targeting different regions of the target mRNA. Use design algorithms that incorporate features to enhance specificity and potency.
-
Causality: Testing multiple sequences is crucial as the efficiency of knockdown can vary significantly between different target sites.
Step 2: Delivery to Target Cells
-
Action:
-
Causality: The choice between siRNA and shRNA depends on the desired duration of the experiment. siRNAs are suitable for short-term studies, while shRNAs are better for long-term or stable knockdown.[11] Viral delivery is often more efficient for difficult-to-transfect cells.[12]
Step 3: Validation of Knockdown
-
Action: Measure the reduction in target mRNA and protein levels.
-
mRNA Level: Use quantitative real-time PCR (qRT-PCR) to quantify the decrease in target mRNA.
-
Protein Level: Use Western blotting to confirm the reduction in target protein levels.[4]
-
-
Causality: It is essential to validate knockdown at both the mRNA and protein levels to ensure the silencing is effective and translates to a functional decrease in the protein of interest.
Step 4: Phenotypic Analysis
-
Action: Perform functional assays to assess the biological consequences of the gene knockdown.
-
Causality: This step connects the reduced expression of the target gene to the observed phenotype.
Essential Controls for Knockdown Studies:
-
Untreated Cells: Baseline control.
-
Mock Transfection/Transduction Control: Cells treated with the delivery reagent alone to control for any effects of the delivery method.
-
Positive Control: An siRNA or shRNA targeting a well-characterized gene (e.g., a housekeeping gene) to confirm the efficiency of the delivery and knockdown procedure.
Navigating the Nuances: Data Interpretation and Troubleshooting
Interpreting data from knockout and knockdown studies requires a nuanced understanding of their potential limitations.
Off-Target Effects Both CRISPR and RNAi can have off-target effects, where unintended genes are affected.[13][20] For RNAi, this is a more pronounced issue, with siRNAs potentially silencing other mRNAs with partial sequence similarity.[14] For CRISPR, while off-target cleavage can occur, improved gRNA design tools and high-fidelity Cas9 variants have greatly increased specificity.[14][15] It is crucial to validate key findings using multiple gRNAs or siRNAs targeting different sequences of the same gene.
Incomplete Knockdown RNAi rarely achieves 100% knockdown of the target gene.[8] The remaining residual protein may be sufficient to maintain some level of function, potentially leading to an underestimation of the gene's importance.[23]
Compensatory Mechanisms A complete and permanent gene knockout can sometimes trigger compensatory upregulation of functionally related genes, which can mask the true phenotype of the knockout.[16][17][24][25] This is less common in transient knockdown studies, as the cell has less time to adapt to the reduced gene expression.[16] If a knockout results in no observable phenotype, it is worth investigating the expression levels of related genes.
Conclusion: An Integrated Approach to MoA Validation
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A Comparative Guide to the Pharmacokinetic Profiles of Pyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties have led to the development of numerous FDA-approved drugs across a wide range of therapeutic areas, from anti-inflammatory agents to anticancer therapies.[2][3] A critical factor underpinning the clinical success of these derivatives is their pharmacokinetic profile—the journey the drug takes through the body. This guide provides an in-depth comparison of the pharmacokinetic profiles of different pyrazole derivatives, supported by experimental data and methodologies, to inform researchers and drug development professionals in their quest for optimized therapeutic agents.
This guide will focus on two well-characterized, structurally related diaryl-substituted pyrazole compounds that exhibit distinct pharmacological targets: Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, and SC-560 , a highly selective cyclooxygenase-1 (COX-1) inhibitor.[4][5] By comparing these two molecules, we can illuminate how subtle structural modifications can dramatically influence their absorption, distribution, metabolism, and excretion (ADME), thereby dictating their therapeutic window and clinical application.
The Critical Role of ADME in Drug Efficacy and Safety
The journey of a drug through the body is defined by four key processes, collectively known as ADME. Understanding these parameters is fundamental to designing effective and safe medicines.[6]
-
Absorption: How the drug enters the bloodstream.
-
Distribution: Where the drug travels within the body.
-
Metabolism: How the body chemically modifies the drug.
-
Excretion: How the body eliminates the drug.
A favorable pharmacokinetic profile ensures that a drug reaches its target in sufficient concentration for a desired duration, without accumulating to toxic levels.[7]
Caption: General workflow of the ADME (Absorption, Distribution, Metabolism, Excretion) process for an orally administered drug.
Comparative Pharmacokinetic Profiles: Celecoxib vs. SC-560
While both Celecoxib and SC-560 share a 1,5-diarylpyrazole core structure, their pharmacokinetic behaviors diverge significantly, underscoring the impact of their distinct substituents.[5][8]
Absorption
Celecoxib: Following oral administration, Celecoxib is rapidly absorbed, reaching peak plasma concentrations (Tmax) in approximately 2 to 4 hours.[4][9] Its absolute bioavailability has not been determined due to its low aqueous solubility, but its relative bioavailability from capsules is high (99%) compared to an oral suspension.[10] The extent of absorption can be influenced by food; administration with a high-fat meal can delay Tmax and increase overall exposure (AUC).
SC-560: In contrast, SC-560 exhibits low and formulation-dependent oral bioavailability in rats, measured at less than 15%.[8][11] When administered in a polyethylene glycol (PEG) 600 formulation, its Tmax was around 1-2 hours, but bioavailability was still poor.[11] This poor absorption is likely attributable to its high lipophilicity and low aqueous solubility, a common challenge with many pyrazole derivatives that necessitates careful formulation strategies.[8]
Distribution
Celecoxib: Celecoxib is highly bound to plasma proteins (~97%), primarily albumin.[9][10] It has a large apparent volume of distribution (Vd) of approximately 455 liters in humans, indicating extensive distribution into tissues from the systemic circulation.[9]
SC-560: Similarly, SC-560 demonstrates extensive tissue distribution in rats, with a large Vd of around 9.1 L/kg.[8][11] This value, which far exceeds the total body water, suggests significant uptake into tissues, a characteristic likely driven by its lipophilic nature.[8]
Metabolism
This is where the two compounds show the most critical differences, directly impacting their half-life and potential for drug-drug interactions.
Celecoxib: Celecoxib is extensively metabolized in the liver, with less than 3% of the drug being eliminated unchanged.[4][12] The primary metabolic pathway is the hydroxylation of the methyl group to form hydroxycelecoxib. This reaction is predominantly catalyzed by the cytochrome P450 isoenzyme CYP2C9 , with a minor contribution from CYP3A4.[4][12] The resulting hydroxycelecoxib is further oxidized to a carboxylic acid metabolite (carboxycelecoxib), neither of which is pharmacologically active.[12]
The heavy reliance on CYP2C9 has significant clinical implications. Individuals with genetic polymorphisms that result in poor CYP2C9 metabolism can have more than twofold higher exposure to Celecoxib, increasing the risk of adverse effects.[4][12] Co-administration of drugs that inhibit CYP2C9 (like fluconazole) can also markedly increase Celecoxib plasma concentrations.[9]
Caption: Primary metabolic pathway of Celecoxib, highlighting the central role of the CYP2C9 enzyme.
SC-560: While specific metabolic pathways for SC-560 are not as extensively documented in publicly available literature, its clearance in rats approaches hepatic plasma flow.[11] This suggests that it is a high-extraction-ratio drug, meaning it is efficiently removed from the blood by the liver during its first pass. This rapid metabolism contributes to its short half-life and low oral bioavailability.
Excretion
Celecoxib: Elimination occurs primarily through hepatic metabolism. The inactive metabolites are excreted in both feces (about 57%) and urine (about 27%).[13] Very little of the parent drug is found unchanged in the urine or feces.[9] The elimination half-life is approximately 11 hours in healthy individuals, allowing for once or twice-daily dosing.[9][13]
SC-560: The major routes of excretion for SC-560 have not been fully detailed. However, its high clearance suggests rapid elimination from the body. In rats, the elimination half-life (t1/2) after intravenous administration was approximately 5.4 hours.[11] Following oral administration, the apparent half-life was even shorter (2.7-3.7 hours), likely influenced by its poor absorption characteristics.[11]
Data Summary: A Head-to-Head Comparison
The following table summarizes the key pharmacokinetic parameters for Celecoxib and SC-560, highlighting their distinct profiles.
| Parameter | Celecoxib (Human Data) | SC-560 (Rat Data) | Reference(s) |
| Tmax (Oral) | ~2-4 hours | ~1-2 hours | [4][9][11] |
| Oral Bioavailability (F) | Not determined, but well-absorbed | <15% (Formulation dependent) | [8][10][11] |
| Protein Binding | ~97% | Not specified, but likely high | [10] |
| Volume of Distribution (Vd) | ~455 L | ~9.1 L/kg | [8][9][11] |
| Primary Metabolism Route | Hepatic (CYP2C9 major) | Hepatic (High extraction) | [4][11][12] |
| Elimination Half-life (t1/2) | ~11 hours | ~5.4 hours (IV); ~2.7-3.7 hours (Oral) | [9][11][13] |
| Clearance (CL) | ~0.5 L/hr/kg | ~1.15 L/hr/kg (IV) | [11] |
| Primary Excretion Route | Metabolites in feces and urine | Not fully specified | [13] |
Experimental Protocols for Pharmacokinetic Profiling
To generate the data discussed above, rigorous and validated experimental protocols are essential. The choice of methodology is driven by the need to accurately quantify the drug and its metabolites in biological matrices over time.[14][15]
Protocol 1: In Vivo Pharmacokinetic Study in a Preclinical Model (Rat)
This protocol describes a typical workflow for determining key pharmacokinetic parameters, including bioavailability, clearance, and half-life.[16] The use of both intravenous (IV) and oral (PO) administration is critical; the IV data provides a baseline for 100% bioavailability, against which the oral data can be compared to calculate absolute oral bioavailability (F).[16]
Objective: To determine the plasma concentration-time profile of a pyrazole derivative after IV and PO administration.
Methodology:
-
Animal Acclimatization: Sprague-Dawley rats are acclimatized for at least one week under standard laboratory conditions.[5]
-
Catheterization: For serial blood sampling, a catheter is surgically implanted into the jugular vein of the animals one day prior to the study. This refinement minimizes stress on the animal during sample collection.
-
Dosing Groups:
-
Blood Sampling: Serial blood samples (~0.2 mL) are collected from the jugular vein catheter at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[16] Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4°C for 10 minutes at 2000 x g) to separate the plasma. The resulting plasma supernatant is transferred to a new set of labeled tubes and stored at -80°C until analysis.[15][16]
-
Data Analysis: Plasma concentrations are plotted against time. Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, CL, Vd) are calculated using non-compartmental analysis with software like WinNonlin.[8]
Caption: A typical experimental workflow for a preclinical in vivo pharmacokinetic study.
Protocol 2: Bioanalytical Sample Quantification via LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma due to its high sensitivity, specificity, and wide dynamic range.[17][18]
Objective: To accurately measure the concentration of the pyrazole derivative in plasma samples.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (a structurally similar compound used for normalization).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a 96-well plate or autosampler vial for analysis.
-
-
LC Separation:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).
-
Use a gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid) to separate the analyte of interest from other matrix components.
-
-
MS/MS Detection:
-
The eluent from the HPLC column is directed into the mass spectrometer, which is operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: The analyte is ionized, typically using electrospray ionization (ESI).
-
MRM: A specific precursor ion (matching the molecular weight of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition provides excellent selectivity and minimizes interference.
-
-
Quantification:
-
A calibration curve is prepared by spiking known concentrations of the analyte into blank plasma and processing these standards alongside the study samples.
-
The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration to generate a linear regression curve.
-
The concentrations of the unknown study samples are then interpolated from this calibration curve.
-
Conclusion
The pharmacokinetic profiles of pyrazole derivatives are diverse and highly dependent on their specific chemical structures. As demonstrated by the comparison between Celecoxib and SC-560, variations in substituents can profoundly impact absorption, metabolic pathways, and elimination rates. Celecoxib's profile, characterized by good absorption and a moderate half-life governed by CYP2C9 metabolism, has rendered it a successful oral therapeutic.[4][13] In contrast, SC-560's poor oral bioavailability and rapid clearance make it more suitable as a pharmacological tool for in vivo studies where controlled exposure via IV administration is preferred, rather than as a clinical oral drug.[8][11]
For drug development professionals, this underscores the necessity of early and thorough ADME profiling. By employing robust in vivo protocols and highly sensitive bioanalytical methods like LC-MS/MS, researchers can gain critical insights into a compound's pharmacokinetic behavior. This knowledge is paramount for selecting and optimizing lead candidates, designing appropriate formulations, and ultimately developing safe and effective pyrazole-based medicines.
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Comparative Performance Analysis of 1-(2-methoxyphenyl)-1H-pyrazole Against a Panel of Human Cancer Cell Lines
A Senior Application Scientist's Guide to In Vitro Efficacy and Methodologies
Abstract
This guide provides an in-depth assessment of the cytotoxic performance of the novel compound, 1-(2-methoxyphenyl)-1H-pyrazole, against a representative panel of human cancer cell lines. Drawing from established methodologies in anticancer drug screening, we present a comparative analysis against well-characterized chemotherapeutic agents, Doxorubicin and Cisplatin. This document is intended for researchers, scientists, and drug development professionals, offering not only comparative efficacy data but also detailed experimental protocols and insights into potential mechanisms of action. The methodologies described herein are grounded in principles of scientific integrity, ensuring that the presented data is robust and reproducible.
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] The structural versatility of the pyrazole core allows for substitutions that can modulate its pharmacological profile, leading to the development of targeted therapies.[4][5] Several pyrazole-containing compounds have entered clinical trials, and some, like Crizotinib and Ruxolitinib, have been approved for cancer treatment, validating this chemical class as a promising source for novel oncology drugs.[5]
This guide focuses on the specific derivative, this compound. The introduction of a methoxyphenyl group is a common strategy in drug design to enhance metabolic stability and cell permeability. Our objective is to characterize the in vitro anticancer profile of this compound to determine its potency and selectivity across diverse cancer histologies. To achieve this, we will evaluate its performance against a subset of the NCI-60 panel, a collection of 60 human cancer cell lines used by the National Cancer Institute (NCI) for high-throughput screening of potential anticancer agents.[6][7][8]
Comparative Cytotoxicity Analysis
The efficacy of this compound was assessed by determining its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines representing diverse tumor types: leukemia (K-562), non-small cell lung (A549), breast (MCF-7), and central nervous system (SF-268). For a robust comparison, the well-established anticancer drugs Doxorubicin and Cisplatin were evaluated in parallel. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined using the Sulforhodamine B (SRB) assay after a 48-hour exposure period.
Table 1: Comparative IC50 Values (µM) of Test and Reference Compounds
| Cell Line | Cancer Type | This compound (Hypothetical Data) | Doxorubicin[9][10][11] | Cisplatin[10][12][13][14] |
| K-562 | Leukemia | 2.5 | 0.097 | 2.2 |
| A549 | Non-Small Cell Lung | 8.1 | >20 | 3.8 |
| MCF-7 | Breast | 5.3 | 2.50 | 7.5 |
| SF-268 | CNS | 12.6 | 0.15 | 4.1 |
Note: The data for this compound is presented as a hypothetical example for illustrative purposes. IC50 values for reference drugs are derived from published literature and databases; specific experimental values can vary.[11][13]
Interpretation of Results:
Based on the hypothetical data, this compound demonstrates moderate cytotoxic activity across the tested cell lines. Its highest potency is observed against the K-562 leukemia cell line, comparable to that of Cisplatin. Notably, while not as potent as Doxorubicin in most cases, the compound exhibits a potentially favorable profile against the A549 lung cancer cell line, which shows some resistance to Doxorubicin.[11] This differential sensitivity suggests a distinct mechanism of action that warrants further investigation.
Postulated Mechanism of Action: Induction of Apoptosis
While the precise mechanism of this compound is yet to be elucidated, many pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5][15] These compounds can modulate key signaling pathways that regulate cell survival and proliferation. One common pathway involves the activation of caspases, a family of proteases that execute the apoptotic program. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Below is a generalized diagram of the intrinsic apoptotic pathway, a plausible mechanism for pyrazole-induced cytotoxicity.
Caption: Generalized intrinsic apoptosis signaling pathway.
Experimental Methodologies: The Sulforhodamine B (SRB) Assay
The SRB assay is a robust and sensitive colorimetric method for determining cell density, based on the measurement of total cellular protein content.[16][17] It has been the cornerstone of the NCI-60 drug screening program for decades.[18] The assay relies on the ability of the anionic dye sulforhodamine B to bind to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the number of cells.
Step-by-Step SRB Assay Protocol
-
Cell Plating:
-
Harvest and count cells from exponential phase cultures.
-
Plate cells in 96-well microtiter plates at the predetermined optimal density (e.g., 5,000-20,000 cells/well).
-
Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and reference drugs in culture medium.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubate the plates for a 48-hour exposure period.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%).[17]
-
Incubate the plates at 4°C for 60 minutes to fix the cells.
-
-
Staining:
-
Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[17]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Shake the plates on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the optical density (OD) at 515 nm using a microplate reader.
-
SRB Assay Workflow Diagram
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Discussion and Future Directions
This guide outlines a systematic approach to evaluating the anticancer potential of this compound. The comparative analysis, even with hypothetical data, underscores the importance of screening against a diverse panel of cell lines and benchmarking against standard chemotherapeutic agents. The observed differential sensitivity highlights that a compound's efficacy can be highly dependent on the genetic background of the cancer cells.
Future work should focus on:
-
Expanding the Panel: Testing the compound against the full NCI-60 panel to generate a comprehensive "fingerprint" of its activity. This would enable the use of bioinformatics tools like the NCI's COMPARE algorithm to identify potential mechanisms of action by correlating its activity pattern with those of known compounds.[19]
-
Mechanism of Action Studies: Validating the induction of apoptosis through assays such as Annexin V/PI staining and caspase activation assays. Cell cycle analysis should also be performed to determine if the compound causes arrest at specific checkpoints.
-
Target Identification: Investigating potential molecular targets. Given the known activities of other pyrazole derivatives, targets like tubulin or specific kinases could be explored.[2]
-
In Vivo Studies: If promising in vitro activity and a favorable safety profile in normal cells are established, advancing the compound to preclinical animal models is the logical next step to assess its therapeutic efficacy and pharmacokinetics.[20][21]
By following these rigorous, well-established protocols, the scientific community can effectively evaluate novel chemical entities like this compound, paving the way for the development of the next generation of cancer therapeutics.
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Comparative Analysis of a Novel Anti-Inflammatory Agent: A Benchmarking Guide Against Established NSAIDs
Introduction: Navigating the Landscape of Inflammation and COX Inhibition
Inflammation is a fundamental biological process, a double-edged sword that both protects the host from pathogens and injury and, when dysregulated, drives a multitude of chronic diseases.[1] A cornerstone of anti-inflammatory therapy has been the targeting of the cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins (PGs)—key mediators of pain, fever, and inflammation.[1][2][3]
There are two primary isoforms of this enzyme: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that have a protective role, such as maintaining the integrity of the gastrointestinal lining and supporting kidney function.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli like cytokines and lipopolysaccharides (LPS).[5][6] Therefore, the therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[4][7]
This guide provides a comprehensive framework for benchmarking a novel new chemical entity (NCE), hereafter referred to as NCE-123 , against established NSAIDs. We will delve into the rationale behind a multi-tiered evaluation strategy, provide detailed experimental protocols for key in vitro assays, and present a comparative analysis of NCE-123 against the non-selective NSAIDs, Aspirin and Ibuprofen, and the COX-2 selective inhibitor, Celecoxib.
The Arachidonic Acid Cascade: A Target for NSAIDs
The primary mechanism of action for NSAIDs is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins.[2][5] This pathway is a critical control point in the inflammatory response.
A Multi-Tiered Benchmarking Workflow
A robust evaluation of a new anti-inflammatory compound requires a systematic approach, moving from specific molecular targets to more complex cellular systems. This ensures a comprehensive understanding of the compound's potency, selectivity, and potential mechanism of action.
Section 1: In Vitro Enzymatic Assays - COX-1 & COX-2 Inhibition
Rationale: The initial and most direct assessment of an NSAID's activity is to measure its ability to inhibit the COX-1 and COX-2 enzymes in a purified, cell-free system.[8] This approach allows for the precise determination of the half-maximal inhibitory concentration (IC50), which is a key measure of a drug's potency.[9] By comparing the IC50 values for both COX isoforms, we can calculate a selectivity index (SI), providing a quantitative measure of the compound's preference for COX-2 over COX-1.
Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits and established methodologies.[6]
-
Preparation of Reagents:
-
Prepare the Assay Buffer (0.1 M Tris-HCl, pH 8.0).
-
Dilute Heme to the working concentration in Assay Buffer.
-
Dilute ovine COX-1 and human recombinant COX-2 enzymes to their final concentrations in Assay Buffer. Keep enzymes on ice.
-
Prepare serial dilutions of NCE-123 and reference NSAIDs (Aspirin, Ibuprofen, Celecoxib) in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure (96-well plate format):
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the respective enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of the respective enzyme, and 10 µL of the diluted test compound or reference NSAID.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[10]
-
-
Reaction Initiation and Detection:
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Add 10 µL of the colorimetric substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Immediately read the absorbance at 590 nm using a plate reader every minute for 5 minutes to obtain the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_100%_activity - Rate_background))[11]
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2).
-
Comparative Data: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| NCE-123 | 25.5 | 0.45 | 56.7 |
| Aspirin | 15.0 | 250.0 | 0.06 |
| Ibuprofen | 12.0 | 20.0 | 0.6 |
| Celecoxib | 15.0 | 0.05 | 300 |
Data are hypothetical and for illustrative purposes.
Interpretation: The data suggest that NCE-123 is a potent inhibitor of COX-2 with an IC50 value comparable to the selective inhibitor Celecoxib. Furthermore, with a selectivity index of 56.7, NCE-123 demonstrates significant selectivity for COX-2 over COX-1, suggesting a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs like Aspirin and Ibuprofen.[4][13]
Section 2: Cell-Based Assays - Cellular Anti-Inflammatory Activity
Rationale: While enzymatic assays are crucial for determining direct inhibition, it is essential to evaluate a compound's activity in a more biologically relevant context.[14] Cell-based assays using immune cells, such as macrophages, allow us to assess the compound's ability to suppress the production of inflammatory mediators in a cellular environment.[15] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of macrophages and is widely used to induce an inflammatory response in vitro, leading to the production of prostaglandins and pro-inflammatory cytokines like TNF-α and IL-6.[16][17]
Experimental Protocol: LPS-Stimulated RAW 264.7 Macrophage Assay
This protocol is based on established methods for assessing anti-inflammatory activity in macrophage cell lines.[15][18][19]
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Seed the cells into a 24-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of NCE-123 or reference NSAIDs for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of each mediator by plotting the percentage inhibition against the log concentration of the compound.
-
Comparative Data: Inhibition of Inflammatory Mediators in Macrophages
| Compound (at 1 µM) | % Inhibition of PGE2 | % Inhibition of TNF-α | % Inhibition of IL-6 |
| NCE-123 | 85% | 78% | 75% |
| Aspirin | 30% | 25% | 22% |
| Ibuprofen | 45% | 40% | 38% |
| Celecoxib | 88% | 82% | 80% |
Data are hypothetical and for illustrative purposes.
Interpretation: The results from the cell-based assay corroborate the findings from the enzymatic assay. NCE-123 demonstrates potent inhibition of PGE2 production, consistent with its strong COX-2 inhibitory activity. Importantly, it also significantly reduces the production of key pro-inflammatory cytokines, TNF-α and IL-6, to a degree comparable with Celecoxib and superior to the non-selective NSAIDs at the tested concentration. This suggests that NCE-123 effectively suppresses the inflammatory response in a cellular context.
Section 3: In Vivo Models - A Glimpse into Physiological Effects
Rationale: The final stage in preclinical benchmarking involves assessing the compound's efficacy in a living organism. In vivo models of inflammation are crucial for understanding a drug's pharmacokinetic and pharmacodynamic properties in a complex physiological system. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation.[20][21][22][23][24] The subcutaneous injection of carrageenan into the paw induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis.[23] Therefore, this model is particularly sensitive to inhibition by NSAIDs.
While a full protocol is beyond the scope of this guide, the principle involves administering the test compound (e.g., orally or intraperitoneally) prior to injecting carrageenan into the rat's paw.[20][23] The degree of swelling (edema) is then measured over several hours and compared to a vehicle-treated control group. The percentage inhibition of edema provides a measure of the compound's in vivo anti-inflammatory activity.[21]
Summary and Conclusion
This guide has outlined a systematic approach to benchmarking the anti-inflammatory properties of a novel compound, NCE-123, against established NSAIDs. The multi-tiered strategy, progressing from in vitro enzymatic and cell-based assays to an overview of in vivo models, provides a comprehensive evaluation of the compound's potential.
Based on the presented hypothetical data, NCE-123 emerges as a promising anti-inflammatory agent. Its potent and selective inhibition of the COX-2 enzyme, coupled with its strong suppression of pro-inflammatory mediators in a cellular model, places its efficacy profile in a similar category to the selective COX-2 inhibitor, Celecoxib. This suggests that NCE-123 may offer significant anti-inflammatory benefits with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. Further investigation in in vivo models is warranted to confirm these promising preclinical findings.
References
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comparative study of the neuroprotective potential of various pyrazole compounds
The relentless progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease presents a formidable challenge to modern medicine. The intricate and multifactorial nature of these disorders necessitates the exploration of novel therapeutic agents capable of intervening in key pathological pathways. Among the diverse heterocyclic scaffolds investigated, pyrazole and its derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities relevant to neuroprotection.[1][2][3] This guide provides a comparative analysis of various pyrazole-based compounds, delving into their mechanisms of action, supported by experimental data, and offering detailed protocols for their evaluation.
The Versatility of the Pyrazole Scaffold in Neurotherapeutics
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile template for the design of neurologically active agents.[1][3] Its unique physicochemical properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activities.[4] Over the past decade, medicinal chemists have extensively explored the synthesis and functionalization of pyrazole derivatives, leading to the identification of potent neuroprotective candidates.[1][5] These compounds have shown efficacy in preclinical models of Alzheimer's disease, Parkinson's disease, and other neurological conditions.[1][5]
Deciphering the Neuroprotective Mechanisms of Pyrazole Compounds
The neuroprotective effects of pyrazole derivatives are not attributed to a single mechanism but rather to their ability to modulate multiple key targets implicated in neurodegeneration. This multi-target approach is a significant advantage in treating complex diseases. The primary mechanisms of action identified to date include:
-
Enzyme Inhibition: A significant number of pyrazole compounds exhibit potent inhibitory activity against enzymes that play a crucial role in the pathophysiology of neurodegenerative diseases.
-
Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine by AChE contributes to cognitive decline. Several pyrazoline derivatives have been identified as potent AChE inhibitors, thereby enhancing cholinergic neurotransmission.[6][7]
-
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes involved in the degradation of monoamine neurotransmitters. Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease to increase dopamine levels. Pyrazoline compounds have been shown to effectively inhibit both MAO-A and MAO-B.[6][7]
-
-
Anti-inflammatory Activity: Neuroinflammation, mediated by activated microglia and astrocytes, is a common feature of neurodegenerative diseases. Pyrazole derivatives have demonstrated the ability to suppress the production of pro-inflammatory cytokines such as TNF-α and various interleukins in microglial cell models.[8][9][10]
-
Antioxidant Effects: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage. Certain pyrazole compounds have shown the capacity to mitigate oxidative stress.[10]
Below is a diagram illustrating the key signaling pathways targeted by neuroprotective pyrazole compounds.
Caption: Key neuroprotective mechanisms of pyrazole compounds.
Comparative Analysis of Neuroprotective Pyrazole Derivatives
To provide a clear comparison of the neuroprotective potential of various pyrazole compounds, the following table summarizes the experimental data from several key studies. The inhibitory concentration (IC50) values are presented to quantify the potency of each compound against its specific target.
| Compound ID | Target | IC50 | Experimental Model | Reference |
| A13 | Anti-AChE | 23.47 ± 1.17 nM | VX-phosphonylated hAChE | [6][7] |
| A06 | Anti-AChE | 0.09 ± 0.004 μM | Erythrocyte | [6] |
| A04 | AChE & TNF-α | 0.0028 ± 0.0006 μM (AChE) | LPS-treated rats | [7] |
| Compound 6g | IL-6 Suppression | 9.562 μM | LPS-stimulated BV2 microglial cells | [8][9] |
| Compound Ic | TNF-α & NF-κB | Not specified | PTZ-induced neuroinflammation in mice | [10] |
| Compound 8b | COMT | 0.048 µM | Human MAO and rat COMT | [11] |
| Compound 3h | Neuroprotection | 20% increase in cell viability | 6-OHDA-induced neurotoxicity in PC-12 Adh cells | [12][13] |
| Compound 4h | Neuroprotection | 23% increase in cell viability | 6-OHDA-induced neurotoxicity in PC-12 Adh cells | [12][13] |
Experimental Protocols for Assessing Neuroprotective Potential
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of neuroprotective pyrazole compounds. These protocols are designed to be self-validating and are based on established standards in the field.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method and is a widely accepted standard for measuring AChE activity.
Objective: To determine the in vitro inhibitory effect of pyrazole compounds on AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test pyrazole compounds
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.
-
Immediately measure the absorbance at 412 nm every 13 seconds for 105 seconds using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: In Vitro Anti-Inflammatory Activity in BV2 Microglial Cells
This protocol assesses the ability of pyrazole compounds to suppress the inflammatory response in a microglial cell line.
Objective: To evaluate the anti-inflammatory effects of pyrazole compounds by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated BV2 cells.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole compounds
-
ELISA kits for TNF-α and IL-6
-
MTT assay kit for cell viability
Procedure:
-
Culture BV2 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test pyrazole compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
In a separate plate, perform an MTT assay to assess the cytotoxicity of the compounds at the tested concentrations.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-treated control.
-
Determine the IC50 value for the inhibition of each cytokine.
Caption: A generalized experimental workflow for evaluating neuroprotective compounds.
Conclusion and Future Directions
The collective body of research strongly supports the continued investigation of pyrazole-based compounds as a promising avenue for the development of novel neuroprotective therapies. Their multi-target engagement, encompassing enzyme inhibition, anti-inflammatory, and antioxidant activities, positions them as attractive candidates for tackling the complex pathology of neurodegenerative diseases. The data presented in this guide highlights several lead compounds with potent in vitro and in vivo efficacy.
Future research should focus on optimizing the structure-activity relationships of these pyrazole scaffolds to enhance their potency, selectivity, and pharmacokinetic properties, particularly their ability to cross the blood-brain barrier. Furthermore, comprehensive preclinical studies in relevant animal models are crucial to validate their therapeutic potential and pave the way for potential clinical trials. The detailed protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel pyrazole derivatives, fostering a more harmonized and efficient drug discovery process in the field of neuroprotection.
References
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Omega. [Link]
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). PMC - NIH. [Link]
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2019). MDPI. [Link]
- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022). CNS & Neurological Disorders - Drug Targets. [Link]
- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2021). Europe PMC. [Link]
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- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2019). Semantic Scholar. [Link]
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- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022).
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflamm
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- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2021).
- Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (2024). ChemistrySelect. [Link]
- Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxid
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-methoxyphenyl)-1H-pyrazole
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-tested guidance on the appropriate selection and use of Personal Protective Equipment (PPE) for handling 1-(2-methoxyphenyl)-1H-pyrazole. The following protocols are synthesized from safety data for structurally similar pyrazole-based compounds, establishing a robust framework for minimizing exposure and ensuring a safe laboratory environment. The core principle of this guide is not just to list procedures, but to explain the causality behind them, fostering a deep-rooted culture of safety and scientific integrity.
Hazard Analysis: Understanding the "Why" Behind the Protection
The key hazards identified are:
-
Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[1][2][5]
-
Serious Eye Irritation (H319): The compound can cause significant eye irritation, characterized by redness, pain, and potential damage upon contact.[1][2][5]
-
Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the respiratory system.[1][2][5]
-
Potential for Harm if Swallowed (Acute Toxicity): Some related compounds are classified as harmful if ingested.[3][4]
These hazards mandate a multi-layered PPE strategy to create effective barriers between the researcher and the chemical.
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following recommendations provide a baseline for handling this compound in a typical research laboratory setting.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves (Powder-Free) | Provides chemical resistance against organic compounds. Double-gloving is highly recommended to prevent contamination of the surrounding area when removing the outer, potentially contaminated glove inside the primary engineering control (e.g., fume hood).[7] Change gloves every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[7] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166 compliant) | Goggles provide a complete seal around the eyes, offering superior protection from splashes and fine particulates compared to safety glasses.[2][3] |
| Body Protection | Chemical-Resistant Laboratory Coat or Gown | A fully buttoned lab coat made of a low-permeability fabric is essential to protect skin and personal clothing from incidental contact.[2][3] Cuffed sleeves are preferable to prevent exposure at the wrist. |
| Respiratory Protection | Not typically required for small-scale use in a certified chemical fume hood. | A properly functioning chemical fume hood provides adequate ventilation.[3][8] For large spills, weighing operations outside of a containment unit, or in cases of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][7] |
Operational Plan: From Preparation to Disposal
A structured workflow is critical to maintaining a safe operational envelope. The following diagram and protocols outline the essential steps for handling this compound.
Caption: High-level workflow for handling this compound.
Step-by-Step Handling Protocol
-
Pre-Handling Verification:
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[5]
-
Confirm the chemical fume hood has a valid certification and is functioning correctly.
-
Designate a specific area within the hood for the handling procedure to contain potential contamination.
-
-
Donning PPE:
-
Follow the sequenced procedure outlined in the "PPE Donning & Doffing Workflow" diagram below.
-
-
Chemical Handling:
-
Conduct all manipulations, including weighing and transfers, within the chemical fume hood to minimize inhalation exposure.[8]
-
Use tools (spatulas, weigh boats) dedicated to this process or thoroughly cleaned before and after use.
-
-
Post-Handling & Cleanup:
-
Doffing PPE:
PPE Donning & Doffing Workflow
Correctly sequencing the donning and doffing of PPE is as crucial as the equipment itself.
Caption: Sequential process for donning and doffing PPE to minimize contamination.
Emergency & Disposal Plans
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Exposure and Spill Response
| Incident | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation develops or persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1][2] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[1][2] Prevent the material from entering drains.[1][2] |
| Large Spill | Evacuate the area. Alert laboratory personnel and safety officers. Only trained emergency responders with appropriate respiratory protection should manage the cleanup.[3][7] |
Waste Disposal Plan
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, pipette tips, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[1][2]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By integrating these expert-driven protocols and understanding the rationale behind each safety measure, you build a resilient and trustworthy system for handling this compound, protecting both your research and your well-being.
References
- AK Scientific, Inc. Safety Data Sheet: methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)
- AK Scientific, Inc. Safety Data Sheet: N-(2,2-dimethoxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide. [URL: available upon request]
- Fisher Scientific. Safety Data Sheet: 3-(4-Methoxyphenyl)-1H-pyrazole. [URL: https://www.fishersci.com/sds]
- Fisher Scientific. Safety Data Sheet: Pyrazole. [URL: https://www.fishersci.com/sds]
- AK Scientific, Inc. Safety Data Sheet: N-(4-Methoxyphenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide. [URL: available upon request]
- AK Scientific, Inc. Safety Data Sheet: 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. [URL: available upon request]
- DeChristoforo, R., et al. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- KamulinBiotech Co., Ltd. Materials Safety Data Sheet: 4,4-Bi-1H-pyrazole. [URL: http://www.ruixibiotech.com]
- PharmaBlock. Safety Data Sheet: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. [URL: available upon request]
- Fluorochem. Safety Data Sheet: (2e)-3-[3-(2-methoxyphenyl)-1-phenyl-1h-pyrazol-4-yl]prop-2-enoic acid. [URL: https://www.fluorochem.co.uk/sds]
- Sigma-Aldrich. Safety Data Sheet: 3-(4-Methoxyphenyl)-1H-pyrazole. [URL: https://www.sigmaaldrich.com/sds]
- Sigma-Aldrich. Safety Data Sheet: 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt. [URL: https://www.sigmaaldrich.com/sds]
- KL-Chem. (2-methoxyphenyl)(1H-pyrazol-4-yl)methanol Product Page. [URL: available upon request]
- Gaily, T., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [URL: https://www.mdpi.com/1422-8599/2023/1/M1597]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
